2,7-Naphthyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,7-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGNBBZZTQVCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,7-Naphthyridine-3-carboxylic acid
CAS Number: 250674-48-7
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold
The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer both biological relevance and synthetic tractability. Among the nitrogen-containing heterocycles, the naphthyridine core, a family of diazanaphthalenes, has garnered significant attention.[1] These structures are present in numerous biologically active compounds and approved drugs, demonstrating a wide array of pharmacological activities, including antimicrobial and anticancer properties.[2][3] The 2,7-naphthyridine isomer, in particular, serves as a crucial building block for targeted therapies. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent vectors, making it an ideal template for designing molecules that can precisely interact with biological targets such as enzyme active sites and protein-protein interfaces.
This guide provides a comprehensive technical overview of 2,7-Naphthyridine-3-carboxylic acid, a key intermediate for the synthesis of a diverse range of pharmacologically active molecules. We will delve into its physicochemical properties, explore its synthetic considerations, and illustrate its application in drug discovery workflows, providing researchers with the foundational knowledge required to effectively utilize this versatile chemical entity.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source(s) |
| CAS Number | 250674-48-7 | [4][][6] |
| Molecular Formula | C₉H₆N₂O₂ | [4][] |
| Molecular Weight | 174.16 g/mol | [4][] |
| IUPAC Name | This compound | [4] |
| Physical Form | Solid | [7] |
| Storage Temperature | 2-8°C (Refrigerator) | [7] |
Structural Information:
-
SMILES: O=C(O)c1cncc2ccccc1n2[]
-
InChI Key: REGNBBZZTQVCJU-UHFFFAOYSA-N[4]
Spectroscopic Characterization Profile (Predicted)
Detailed experimental spectra for this compound are not widely published. However, based on the known spectral characteristics of naphthyridines and carboxylic acids, a predicted profile can be outlined.[9][10]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[10] The precise chemical shifts and coupling constants of the ring protons would be influenced by the electron-withdrawing nature of the carboxylic acid group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[11] The remaining carbons of the aromatic rings will appear in the typical downfield region for sp² hybridized carbons, with quaternary carbons generally showing weaker signals.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit two key characteristic absorptions:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[12]
-
A strong C=O stretching band for the carbonyl group, anticipated between 1690 and 1760 cm⁻¹.[7][12] Additional peaks corresponding to C=C and C=N stretching within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.[7]
Mass Spectrometry (MS): In an ESI-MS experiment, the compound would be expected to show a prominent [M+H]⁺ ion in positive mode and an [M-H]⁻ ion in negative mode. The fragmentation pattern would likely involve the initial loss of CO₂ (44 Da) from the carboxylic acid group, followed by fragmentation of the naphthyridine ring.[9]
Synthetic Pathways and Considerations
While a specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature, synthetic routes to the 2,7-naphthyridine core have been described.[13] These often involve the construction of the fused pyridine rings from substituted pyridine precursors. A plausible synthetic approach could involve the hydrolysis of a corresponding ester, such as ethyl 2,7-naphthyridine-3-carboxylate. The ester itself could potentially be synthesized through a multi-step sequence starting from a suitably substituted pyridine derivative.
One reported method for constructing a related 2,7-naphthyridin-1-one scaffold starts from 4-methyl-3-cyanopyridine, highlighting a strategy for building the core ring system.[13]
Below is a conceptual workflow illustrating a potential synthetic strategy.
Caption: Conceptual workflow for the synthesis of this compound.
Causality in Experimental Choices: The choice of starting materials, such as a substituted cyanopyridine, is strategic as the cyano and methyl groups provide reactive handles for the subsequent annulation and functionalization steps required to build the second pyridine ring. The final hydrolysis step is a standard and reliable method for converting an ester to a carboxylic acid. The choice between acidic or basic hydrolysis would depend on the stability of the naphthyridine core to the specific reaction conditions.
Application in Drug Discovery: A Central Building Block
This compound is not typically an end-product but rather a pivotal intermediate for creating libraries of diverse derivatives for biological screening.[14][15] The carboxylic acid group serves as a versatile anchor point for a variety of chemical transformations, most commonly amide bond formation.
Experimental Protocol: Amide Library Synthesis
This protocol outlines a general procedure for synthesizing a library of amides from this compound, a common workflow in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq).
-
Add a tertiary amine base, such as DIPEA (2.0-3.0 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester intermediate.
-
Rationale: The conversion of the carboxylic acid to a more reactive species (e.g., an active ester) is necessary to facilitate the reaction with the amine, which is a relatively weak nucleophile. Coupling agents like HATU and EDC are widely used due to their high efficiency and mild reaction conditions, which helps to prevent side reactions and racemization if chiral amines are used.
-
-
Amide Bond Formation:
-
To the solution containing the activated ester, add the desired primary or secondary amine (1.0-1.2 eq).
-
Allow the reaction to stir at room temperature for 2-16 hours.
-
Rationale: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases the coupling agent byproduct.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.
-
Rationale: The aqueous work-up is designed to remove the base, unreacted starting materials, and water-soluble byproducts from the coupling reaction. Purification is essential to obtain the final compound with high purity for accurate biological evaluation.
-
Caption: Workflow for amide library synthesis from this compound.
This workflow has been successfully applied to generate derivatives of this compound that have been screened for various biological activities, including antitumor and antimicrobial effects.[4][14] The diverse chemical space that can be explored by varying the amine component makes this a powerful strategy in lead discovery and optimization.
Conclusion and Future Outlook
This compound is a high-value scaffold for medicinal chemistry and drug discovery. While detailed synthetic and physicochemical data for the parent acid are not extensively documented in readily accessible literature, its utility is clearly demonstrated through the numerous derivatives reported and their significant biological activities. Its rigid bicyclic structure and the versatile carboxylic acid handle provide an excellent starting point for the design of targeted therapies. Future research will likely focus on the development of more efficient and scalable syntheses of this core intermediate and the continued exploration of its derivatives against a wider range of biological targets. This will undoubtedly solidify the importance of the 2,7-naphthyridine scaffold in the development of next-generation therapeutics.
References
- Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 50(4). ([Link])
- Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new this compound hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297–305. ([Link])
- Dai, X., Cheng, C., Ding, C., & Zhang, A. (2008). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Synlett. ([Link])
- Gencer, H. K., et al. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 25(21), 5039. ([Link])
- Ion, R. M., & Caproiu, M. T. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-963. ([Link])
- Wójcik, K., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 25(10), 10442. ([Link])
- Royal Society of Chemistry. (2023). 4 - RSC Medicinal Chemistry. ([Link])
- Oregon State University. (n.d.). Chem 117 Reference Spectra Spring 2011. ()
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. ([Link])
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ([Link])
- Royal Society of Chemistry. (2023). 4 - RSC Medicinal Chemistry. ([Link])
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Chemsrc. (n.d.). 2,7-Naphthyridine-1-carboxylic acid | CAS#:1140240-08-9. ([Link])
- University of Colorado Boulder. (n.d.). IR Absorption Table. ([Link])
- Paquette, L. A. (2008). The Naphthyridines. John Wiley & Sons. ()
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. ([Link])
- National Institutes of Health. (n.d.).
- Simon Fraser University. (2023). Solubility of Organic Compounds. ([Link])
- Physical Chemistry Research. (2023).
- Aobchem. (n.d.). This compound. ([Link])
Sources
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. This compound [allbiopharm.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. physchemres.org [physchemres.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
2,7-Naphthyridine-3-carboxylic acid molecular weight
An In-Depth Technical Guide to 2,7-Naphthyridine-3-carboxylic acid: Properties, Synthesis, and Applications
Introduction
The naphthyridine scaffold, a diazanaphthalene consisting of two fused pyridine rings, represents a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone for the development of novel therapeutic agents. Among its six possible isomers, the 2,7-naphthyridine core has garnered significant attention for its role in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3]
This technical guide provides a comprehensive overview of this compound, a key building block and parent compound in this chemical class. We will delve into its fundamental physicochemical properties, explore common synthetic and purification strategies, detail methods for its spectroscopic characterization, and discuss its applications in modern drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important heterocyclic compound.
Physicochemical and Structural Properties
This compound is a solid organic compound whose core structure is a planar, aromatic bicyclic system. The presence of the carboxylic acid group at the 3-position is crucial, as it provides a handle for further chemical modification and can act as a key binding motif in interactions with biological targets, such as the active sites of enzymes.[1]
Key Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₂ | [][5][6] |
| Molecular Weight | 174.16 g/mol | [][5][6][7] |
| CAS Number | 250674-48-7 | [][5][6] |
| IUPAC Name | This compound | [] |
| Appearance | Solid (typically off-white to yellow powder) | General Knowledge |
| Purity | Typically >95% | [][6] |
| Storage | Sealed in a dry environment, often at 2-8°C | [5][7] |
| SMILES | C1=CN=CC2=CN=C(C=C21)C(=O)O | [] |
| InChI Key | REGNBBZZTQVCJU-UHFFFAOYSA-N | [] |
Synthesis and Purification
The synthesis of the 2,7-naphthyridine ring system can be challenging. However, established routes often involve the construction of a substituted pyridine ring onto a pre-existing pyridine precursor. One common strategy involves the rearrangement of pyrrolo[3,4-c]pyridine derivatives.[8] The following sections outline a generalized synthetic approach and a standard purification protocol.
Synthetic Workflow
The synthesis often begins with a suitable pyridine derivative, which is elaborated to form the second fused ring. A key step can be an intramolecular condensation reaction, such as a Claisen-Dieckmann cyclization, to form the dihydronaphthyridine core, which is subsequently aromatized and hydrolyzed to yield the target carboxylic acid.[8]
Causality Note: The choice of a base like sodium ethoxide in the Claisen-Dieckmann reaction is critical. It must be strong enough to deprotonate the α-carbon to initiate the cyclization but must also match the ester's alcohol group (e.g., ethoxide for an ethyl ester) to prevent transesterification, which would result in a mixture of products.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Saponification of Ethyl 2,7-naphthyridine-3-carboxylate
This protocol describes the final hydrolysis step, a common and reliable method to obtain the carboxylic acid from its corresponding ester.
-
Dissolution: Dissolve Ethyl 2,7-naphthyridine-3-carboxylate (1.0 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (THF) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify it by dropwise addition of hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 3-4. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove residual salts, followed by a cold non-polar solvent like diethyl ether to remove organic impurities. Dry the product under vacuum to yield this compound.
Self-Validation Note: The purity of the final product should be rigorously assessed using the spectroscopic methods described in the next section, as well as by measuring its melting point. The presence of a sharp melting point is a good indicator of high purity.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized this compound is a critical step. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.5 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will appear as a broad singlet far downfield (>12 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear in the 165-180 ppm region.[9][10] The remaining eight carbons of the aromatic rings will resonate between approximately 115 and 155 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.[11]
-
A very broad O-H stretching band from the carboxylic acid will be observed from ~2500 to 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer structure.[11]
-
A sharp and strong C=O stretching absorption from the carbonyl group will be present around 1700-1730 cm⁻¹.[9]
-
C-O stretching and O-H bending vibrations will appear in the 1200-1440 cm⁻¹ region.
-
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) corresponding to the molecular weight (m/z ≈ 174.04) should be observable. A common fragmentation pattern for carboxylic acids is the loss of a hydroxyl radical (-OH, M-17) or a carboxyl group (-COOH, M-45).[9][12]
Applications in Drug Development
The 2,7-naphthyridine scaffold is a bioisostere of quinolone and is structurally related to nalidixic acid, one of the first synthetic antibacterial agents.[1][13] This has made this compound and its derivatives attractive candidates for developing new drugs, particularly in the antimicrobial and anticancer fields.
Antimicrobial Agents
Derivatives of 2,7-naphthyridine have demonstrated potent and selective antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][2]
Mechanism of Action: The primary mechanism for many related antibacterial compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][13] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the naphthyridine derivatives stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death. The carboxylic acid at the 3-position is often crucial for chelating with a magnesium ion in the enzyme's active site and interacting with key amino acid residues.
Caption: Inhibition of bacterial DNA gyrase by 2,7-naphthyridine derivatives.
Anticancer Agents
In addition to their antimicrobial effects, various 2,7-naphthyridine derivatives have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines.[3][8][14] Some of these compounds have been found to act as potent antimitotic agents or as inhibitors of human topoisomerase II, an enzyme that is structurally related to bacterial gyrase and is a validated target for cancer chemotherapy.[3] The ability to functionalize the this compound core allows for the fine-tuning of activity and selectivity towards cancer cells.
Conclusion
This compound is more than just a chemical compound; it is a versatile and powerful scaffold in the field of medicinal chemistry. With a molecular weight of 174.16 g/mol , its structure provides an ideal starting point for the synthesis of complex molecules with significant therapeutic potential. Its derivatives have shown considerable promise as targeted antibacterial agents that can spare normal microbiota and as potent anticancer compounds. A thorough understanding of its synthesis, characterization, and biological mechanisms of action is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIV
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Antimicrobial Activity of Naphthyridine Derivatives.
- Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]
- 2,7-Naphthyridine-4-carboxylic acid. MySkinRecipes. [Link]
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.
- Antimicrobial Activity of Naphthyridine Deriv
- Spectroscopy of Carboxylic Acid Deriv
- Spectroscopy of Carboxylic Acid Derivatives.
- Process for the production of a naphthyridine carboxylic acid derivative (methanesulfonate sesquihydrate).
Sources
- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 250674-48-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [allbiopharm.com]
- 7. 2,7-Naphthyridine-4-carboxylic acid [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 11. echemi.com [echemi.com]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The 2,7-Naphthyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Properties of 2,7-Naphthyridine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a privileged scaffold in medicinal chemistry.[1] Among the six possible isomers, the 2,7-naphthyridine core is a key pharmacophore found in a range of biologically active agents. Its structural similarity to quinolones has made it an attractive starting point for developing novel therapeutics, particularly antimicrobial and anticancer drugs.[2]
This guide focuses on a crucial derivative: This compound . The carboxylic acid group at the 3-position is not merely a structural feature; it is a versatile synthetic handle. Its presence allows for extensive chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Understanding the synthesis, reactivity, and spectroscopic properties of this core molecule is therefore fundamental for researchers aiming to leverage its therapeutic potential. This document provides a detailed exploration of these chemical properties, grounded in established synthetic protocols and spectroscopic principles, to empower drug development professionals in their research endeavors.
Core Synthesis: Constructing the 2,7-Naphthyridine Ring System
The construction of the naphthyridine skeleton is most prominently achieved through the Friedländer Annulation . This classical reaction involves the acid- or base-catalyzed condensation of an o-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[3] For the synthesis of naphthyridines, an aminopyridine aldehyde serves as the key starting material.
The primary challenge in syntheses utilizing unsymmetrical ketones is controlling the regioselectivity. Modern methodologies have introduced novel catalysts and conditions to overcome this, offering high yields and specificity.
Protocol: Catalyst-Driven Friedländer Synthesis of a Naphthyridine Core
This protocol describes a generalized, regioselective Friedländer synthesis adapted from methodologies employing advanced amine catalysts or environmentally benign conditions. The choice of catalyst is critical; for instance, bicyclic pyrrolidine derivatives like TABO have been shown to provide exceptional regioselectivity by favoring the formation of a specific enamine intermediate.[4][5] Alternatively, Lewis acids such as Cerium(III) chloride under solvent-free grinding conditions offer an efficient and environmentally friendly approach.[3]
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, combine 2-aminonicotinaldehyde (1 equivalent) with the chosen α-methylene carbonyl compound (1-1.2 equivalents).
-
Catalyst Introduction: Introduce the catalyst.
-
Reaction Execution:
-
For Amine Catalysis: Heat the mixture to 120-140°C. For unmodified methyl ketones, slow addition of the ketone to the reaction mixture is crucial for maximizing regioselectivity.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
For Lewis Acid Catalysis: Grind the mixture using a mortar and pestle at room temperature for the time specified by monitoring (typically 30-60 minutes).[3]
-
-
Work-up and Isolation:
-
Upon completion (as indicated by TLC), cool the reaction mixture.
-
If under solvent-free conditions, treat the solid mixture with cold water. The product, being insoluble, will precipitate.
-
Filter the resulting solid, wash thoroughly with cold water to remove the catalyst and any unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol, acetonitrile) to yield the pure naphthyridine derivative.[6]
-
Causality in Synthesis: The use of specific catalysts like TABO or CeCl₃·7H₂O is a deliberate choice to enhance reaction efficiency and control. Pyrrolidine-based catalysts facilitate the formation of a key enamine intermediate from the ketone, which then preferentially attacks the aminoaldehyde, driving the reaction toward the desired 2-substituted product.[4] The solvent-free grinding method leverages mechanical energy to increase the surface area of reactants, accelerating the reaction without the need for heat or hazardous solvents, aligning with the principles of green chemistry.[3][7]
Physicochemical and Spectroscopic Profile
The accurate characterization of this compound is essential for its use in further synthesis and biological screening. Its properties are defined by both the aromatic naphthyridine core and the carboxylic acid functional group.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 250674-48-7 | [][9] |
| Molecular Formula | C₉H₆N₂O₂ | [] |
| Molecular Weight | 174.16 g/mol | [][9] |
| Purity | Typically >95-97% | [][10] |
| Appearance | Solid (likely off-white to yellow) | [11] |
| Storage | Sealed in dry, 2-8°C | [9] |
Spectroscopic Signatures
Spectroscopic analysis provides a definitive fingerprint for the molecule.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid moiety.
-
O-H Stretch: A very broad and characteristic absorption band is expected between 2500-3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding between acid dimers.[12][13][14]
-
C=O Stretch: An intense, sharp peak will appear in the range of 1690-1760 cm⁻¹. Its exact position depends on dimerization, with hydrogen-bonded dimers absorbing around 1710 cm⁻¹.[12][13][15]
-
C-O Stretch: A medium intensity band is expected between 1210-1320 cm⁻¹.[12]
-
Aromatic Stretches: C=C and C=N stretching vibrations from the naphthyridine ring will appear in the 1450-1620 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The most downfield signal will be the acidic proton of the carboxyl group, typically appearing as a broad singlet above 12 ppm.[13] The protons on the naphthyridine ring will resonate in the aromatic region, generally between 7.5 and 9.5 ppm. Specific chemical shifts and coupling constants would allow for the unambiguous assignment of each proton on the bicyclic system.[11][16]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic signal between 165-185 ppm.[13][17] The sp²-hybridized carbons of the naphthyridine ring will appear between approximately 115-160 ppm.[11]
-
-
Mass Spectrometry (MS) :
-
In an ESI-MS experiment, the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be readily observed at m/z corresponding to its molecular weight (174.16).
-
The fragmentation pattern is predictable. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a loss of 45 Da) or a molecule of carbon dioxide (a loss of 44 Da).[18] Fragmentation of the naphthyridine ring itself often involves the sequential loss of HCN (27 Da).[16]
-
Chemical Reactivity and Derivatization
The true value of this compound in drug development lies in its reactivity, which allows it to serve as a cornerstone for building diverse chemical libraries. The reactivity can be categorized into two main areas: reactions involving the carboxylic acid group and reactions on the naphthyridine ring.
Reactions at the Carboxylic Acid Group
The -COOH group is a hub for chemical modification. Standard organic transformations can be applied to generate a wide array of derivatives, including esters, amides, and more complex heterocyclic systems. A common and highly productive pathway involves converting the acid to a hydrazide, which then serves as a precursor for Schiff bases, pyrazoles, or oxadiazoles.[19]
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 250674-48-7|this compound|BLD Pharm [bldpharm.com]
- 10. This compound [allbiopharm.com]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. echemi.com [echemi.com]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. mdpi.com [mdpi.com]
- 17. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 18. researchgate.net [researchgate.net]
- 19. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,7-Naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antitumor, antimicrobial, and analgesic effects.[1] Consequently, the development of robust and efficient synthetic routes to functionalized 2,7-naphthyridines is of paramount importance to the medicinal chemistry and drug development communities. This technical guide provides a comprehensive overview of the primary synthetic pathways to 2,7-naphthyridine-3-carboxylic acid, a key intermediate for the elaboration of more complex molecular architectures. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most prevalent synthetic strategies, with a focus on providing actionable insights for researchers in the field.
Introduction: The Significance of the 2,7-Naphthyridine Core
The 2,7-naphthyridine framework, one of the six structural isomers of pyridopyridine, represents a privileged scaffold in medicinal chemistry.[1] Its inherent structural features, including hydrogen bond acceptors and a planar aromatic system, allow for diverse interactions with biological targets. Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1] The 3-carboxylic acid functionality serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide will focus on the core synthetic strategies for obtaining this compound, providing a foundational understanding for the synthesis of novel derivatives.
Primary Synthetic Strategies
The synthesis of the 2,7-naphthyridine ring system can be broadly categorized into several approaches, with the most common and effective methods relying on the construction of the second pyridine ring from a pre-existing, functionalized pyridine derivative.[1]
Pathway I: Claisen-Dieckmann Cyclization of Pyrrolo[3,4-c]pyridine Precursors
A robust and frequently employed method for the synthesis of substituted 2,7-naphthyridine-3-carboxylates involves the rearrangement of pyrrolo[3,4-c]pyridine derivatives via an intramolecular Claisen-Dieckmann condensation.[2] This strategic approach leverages the inherent reactivity of a suitably substituted pyrrolidinedione to construct the desired bicyclic naphthyridine core.
Causality of Experimental Choices: The selection of a pyrrolo[3,4-c]pyridine precursor is strategic as it already contains one of the pyridine rings and the necessary functionalities in a constrained geometry, predisposing the molecule for the desired intramolecular cyclization. The use of a strong base, such as sodium ethoxide, is critical to generate the requisite enolate for the intramolecular nucleophilic attack that drives the Dieckmann condensation.[3][4]
Self-Validating System: The regiochemical outcome of this reaction is highly controlled, leading specifically to the 2,7-naphthyridine isomer rather than the 2,6-naphthyridine, which is a testament to the well-defined transition state of the intramolecular cyclization.[2] The formation of the thermodynamically stable β-keto ester product serves as a driving force for the reaction.[5]
Workflow Diagram:
Caption: Claisen-Dieckmann pathway to 2,7-naphthyridine-3-carboxylate.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl (4-methyl-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate in anhydrous ethanol.
-
Reagent Addition: To the stirred solution, add a freshly prepared solution of sodium ethoxide in ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon neutralization.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Pathway II: Friedländer Annulation
The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and related heterocyclic systems, including naphthyridines.[6] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a β-ketoester).[6] For the synthesis of a this compound derivative, a suitably substituted 3-aminopyridine-4-carboxaldehyde would be the key starting material.
Causality of Experimental Choices: The choice of a 3-aminopyridine-4-carboxaldehyde as the starting material is dictated by the desired 2,7-naphthyridine ring system. The amino and aldehyde functionalities are positioned to react with a β-ketoester to form the second pyridine ring. The reaction is typically catalyzed by acid or base to facilitate the initial condensation and subsequent cyclization.[6]
Self-Validating System: The regioselectivity of the Friedländer reaction is generally high, with the cyclization occurring in a predictable manner to yield the fused pyridine ring. The reaction conditions can be tuned to optimize the yield and minimize side products.
Workflow Diagram:
Caption: Friedländer annulation for 2,7-naphthyridine-3-carboxylate synthesis.
Final Step: Hydrolysis to the Carboxylic Acid
The synthesis of this compound from its corresponding ethyl ester is a straightforward hydrolysis reaction. This transformation is typically achieved under basic conditions followed by acidification.
Causality of Experimental Choices: Alkaline hydrolysis is generally preferred over acidic hydrolysis for esters as it is an irreversible process, driving the reaction to completion.[7] The use of a strong base like sodium hydroxide or potassium hydroxide effectively saponifies the ester. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.
Self-Validating System: The completion of the hydrolysis can be easily monitored by TLC by observing the disappearance of the starting ester and the appearance of the more polar carboxylic acid. The precipitation of the carboxylic acid upon acidification provides a simple method for product isolation.
Experimental Protocol: Hydrolysis of Ethyl 2,7-naphthyridine-3-carboxylate
-
Reaction Setup: Dissolve the ethyl 2,7-naphthyridine-3-carboxylate derivative in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the stirred solution.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.
-
Product Collection: Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
Data Summary
The following table summarizes typical reaction parameters for the key synthetic steps. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Step | Reaction Type | Key Reagents | Typical Solvent | Temperature | Typical Yield |
| Pathway I | Claisen-Dieckmann Cyclization | Sodium Ethoxide | Ethanol | Reflux | Good to Excellent |
| Pathway II | Friedländer Annulation | Acid or Base Catalyst | Ethanol, Acetic Acid | Reflux | Moderate to Good |
| Final Step | Ester Hydrolysis | Sodium Hydroxide, HCl | Ethanol/Water | Reflux | High |
Conclusion
The synthesis of this compound is a critical enabling step for the development of novel therapeutics based on this privileged heterocyclic scaffold. The Claisen-Dieckmann cyclization of pyrrolo[3,4-c]pyridine precursors and the Friedländer annulation represent two of the most reliable and versatile strategies for constructing the 2,7-naphthyridine core with the desired 3-carboxy functionality. This guide has provided a detailed overview of these pathways, including the underlying chemical principles, practical experimental protocols, and the rationale behind key experimental choices. By understanding these fundamental synthetic approaches, researchers are well-equipped to design and execute the synthesis of novel 2,7-naphthyridine derivatives for a wide range of drug discovery applications.
References
- Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2013). Synthesis and in vitro antitumor screening of novel this compound derivatives. Journal of Heterocyclic Chemistry, 50(4), 746–753. [Link]
- Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable.
- Chemistry LibreTexts. (2023, January 14). 23.
- Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine lophocladines A and B and their analogues.
- Wikipedia contributors. (2023, November 28). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
- Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
- Chemistry LibreTexts. (2024, January 15). 6.
- OpenStax. (2023, September 20). 23.
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
- Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(19), 11883. [Link]
- Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine lophocladines A and B and their analogues.
- Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- Jida, M., & Deprez-Poulain, R. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(29), 3785-3788. [Link]
- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Mandal, A. C. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 11(8), 617–626. [Link]
- El-Dean, A. M. K., et al. (2022). Synthesis and Reactions of New Hydrazinyl-2,7-naphthyridines and Pyrimidothieno[2,3-c][3][8]naphthyridine Morpholine Derivatives. Journal of Chemical Research, 46(11-12), 857-865. [Link]
- de la Torre, M. C., & Sierra, M. A. (2004). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 9(10), 845–863. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
- Cilibrizzi, A., et al. (2022). 4-Quinolones as novel modulators of miRNA maturation: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 13(1), 4-13. [Link]
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
- Heravi, M. M., et al. (2020). An Efficient and Facile Synthesis of Polyhydroquinolines through Hantzsch Reaction Catalyzed by a Novel and Reusable Cu (II) Complex.
- BenchChem. (2025). Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Biological Versatility of 2,7-Naphthyridine-3-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: The 2,7-naphthyridine core, particularly when functionalized with a 3-carboxylic acid moiety, represents a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for the development of targeted therapeutics. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[1] This guide provides an in-depth analysis of the key biological activities of 2,7-naphthyridine-3-carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.
The this compound Scaffold: A Foundation for Pharmacological Activity
The 2,7-naphthyridine framework is one of six possible structural isomers of pyridopyridine, characterized by a fused bicyclic system containing two nitrogen atoms.[1] The incorporation of a carboxylic acid group at the 3-position is particularly significant, as this functional group is a key feature in many established drugs, including the quinolone antibiotics, where it plays a crucial role in binding to the target enzyme-DNA complex.[2] This structural parallel is a foundational insight that has guided much of the research into the antimicrobial properties of this class of compounds. The inherent planarity of the ring system allows for effective π–π stacking interactions with biological targets like nucleic acid bases, while the nitrogen atoms and the carboxylic acid group provide essential hydrogen bond donor and acceptor sites.[2] This combination of features underpins the diverse biological activities explored in this guide.
Anticancer and Antiproliferative Activity
A significant body of research has focused on the development of this compound derivatives as potential anticancer agents.[3][4] These compounds have shown promising cytotoxic activity against a range of human cancer cell lines, including those of the central nervous system, leukemia, and prostate cancer.[3][5]
Postulated Mechanism of Action: Inhibition of Topoisomerase II
While multiple mechanisms may be at play, a prominent hypothesis for the anticancer activity of many naphthyridine-based compounds is the inhibition of Topoisomerase II.[5][6] This essential enzyme manages DNA topology during replication and transcription by creating and resealing transient double-strand breaks. Inhibitors of Topoisomerase II, often referred to as "poisons," stabilize the covalent complex formed between the enzyme and DNA (the cleavage complex). This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. For a rapidly dividing cancer cell, this level of DNA damage is catastrophic, triggering cell cycle arrest and ultimately apoptosis (programmed cell death).
Caption: Postulated mechanism of Topoisomerase II inhibition by 2,7-naphthyridine derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2,7-naphthyridine scaffold has yielded critical insights into the structural requirements for potent cytotoxicity. Key findings from various studies highlight the importance of substituents at multiple positions.[5][6] For instance, the nature of the group at the C-2 position and the substitution pattern on other parts of the ring system can dramatically influence activity against different cancer cell lines.
Table 1: Representative Cytotoxic Activity of Naphthyridine Derivatives
| Compound ID | C-2 Substituent | C-5, C-6, C-7 Substituents | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 8i | Phenyl | 8-Methyl, 6-Phenyl | CNS (SF-539) | 0.70 | [3] |
| 14 | Naphthyl | 6-CH₃ | HeLa | 0.9 | [5] |
| 15 | Naphthyl | 5,7-di-CH₃ | HL-60 | 0.2 | [5] |
| 16 | Naphthyl | 7-CH₃ | HL-60 | 0.1 | [5][6] |
Note: This table summarizes selected data to illustrate SAR trends. IC₅₀ is the concentration required to inhibit cell growth by 50%.
The 3D-QSAR contour maps from these studies suggest that the C-1 NH and C-4 carbonyl groups (in related naphthyridine scaffolds) and a bulky aromatic ring at the C-2 position (such as a naphthyl group) are crucial for cytotoxicity.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard, reliable method for assessing the cytotoxic or cytostatic activity of novel compounds against adherent cancer cell lines. The assay's endpoint relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cancer cells (e.g., HeLa, PC-3) and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adhesion Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the 2,7-naphthyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Self-Validation: Include vehicle controls (e.g., 0.1% DMSO) to establish baseline viability (100%) and a positive control with a known cytotoxic agent (e.g., doxorubicin) to validate assay sensitivity. Wells with medium only serve as a blank.
-
-
Drug Incubation: Incubate the plate for 72 hours under the same conditions. This duration is critical to observe the full effect of the compound over several cell division cycles.
-
MTT Reagent Addition: Add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well and mix gently.
-
Formazan Formation: Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antimicrobial Activity
The structural similarity of the naphthyridine core to nalidixic acid, the progenitor of the quinolone antibiotics, has driven significant investigation into their antimicrobial properties.[2][7] Research has revealed that certain this compound derivatives possess potent and, notably, selective antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus.[2][3]
Mechanism of Action: DNA Gyrase Inhibition
The primary target for this class of compounds in bacteria is DNA gyrase (a type II topoisomerase).[2][8] This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process required for efficient DNA replication and transcription.[7] 2,7-naphthyridine derivatives are thought to function by binding to the complex of DNA gyrase and bacterial DNA. This interaction stabilizes the cleavage complex, preventing the resealing of the DNA strand and leading to a halt in replication. This mechanism is bactericidal, as the accumulation of DNA breaks is lethal to the bacterium.[2]
Caption: Proposed mechanism of DNA Gyrase inhibition leading to a bactericidal effect.
Spectrum of Activity and SAR
A key finding is the selective activity of these compounds. Many derivatives show potent effects against S. aureus while having minimal impact on Gram-negative bacteria like Pseudomonas aeruginosa or fungi like Candida albicans.[2] This selectivity is highly desirable as it suggests the potential for developing microbiota-sparing antibiotics. SAR analysis indicates that the 2,7-naphthyridine scaffold combined with a hydrazone linker (-C=N-NH-) is a critical pharmacophoric element for potent antibacterial action.[2]
Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives against S. aureus
| Compound ID | Key Structural Features | MIC (mg/L) | MBC (mg/L) | Reference |
|---|---|---|---|---|
| 10j | Hydrazone linker, specific aromatic substitution | 8 | 8 | [2] |
| 10f | Hydrazone linker, different aromatic substitution | 31 | >125 | [2] |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.
The low cytotoxicity of the most active antibacterial compounds against mammalian fibroblast cell lines underscores their therapeutic potential.[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel antimicrobial agent.
Workflow: MIC/MBC Determination
Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation and Controls: Add the standardized bacterial inoculum to each well containing the compound.
-
Self-Validation: Include a growth control well (inoculum, no compound) to ensure bacterial viability and a sterility control well (broth only) to check for contamination. A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a positive control.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no growth (i.e., at and above the MIC) and spot-plate it onto a nutrient agar plate.
-
Second Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial CFU count.
Other Potential Therapeutic Applications
While anticancer and antimicrobial activities are the most extensively studied, the 2,7-naphthyridine scaffold is a versatile platform for targeting other biological systems. Related naphthyridine structures have shown potent inhibitory activity against other key enzymes, such as HIV-1 integrase, which is essential for viral replication.[9] The broad spectrum of reported activities for the general naphthyridine class, including analgesic, anticonvulsant, and anti-inflammatory effects, suggests that this compound derivatives warrant further exploration for a variety of therapeutic indications.[1][10]
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly promising platform for the discovery of novel therapeutic agents. The derivatives exhibit a wide range of biological activities, with particularly compelling data supporting their development as both anticancer and selective antibacterial drugs. The established mechanisms of action—targeting fundamental cellular processes like DNA topology—provide a solid rationale for their observed potency.
Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the SAR to enhance selectivity for microbial targets over mammalian cells to improve the therapeutic index.
-
Overcoming Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines and multidrug-resistant bacterial strains.
-
Exploring New Targets: Expanding screening efforts to identify novel enzyme or receptor targets for this versatile scaffold, potentially leading to first-in-class medicines for other diseases.
The continued exploration of this chemical space, guided by the mechanistic insights and robust experimental protocols detailed in this guide, holds significant promise for addressing unmet needs in oncology and infectious disease.
References
- Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297–305. [Link]
- Szymański, P., Barna, E., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
- Wagner, E. (2010). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
- Lee, E. S., Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
- Staszowska, D., & Polański, J. (2022).
- Lee, E. S., Kim, J. S., et al. (2013).
- Staszowska, D., & Polański, J. (2022).
- Staszowska, D., & Polański, J. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]
- Santilli, A. A., Scotese, A. C., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270–2277. [Link]
- Kamal, A., Reddy, M. K., et al. (2011).
- Hazuda, D. J., Felock, P., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences, 101(31), 11233–11238. [Link]
- Dyachenko, V. D., & Litvinov, V. P. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. NIH. [Link]
- Staszowska, D., & Polański, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives.
- Al-Warhi, T., Al-Rashood, S. T., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Mechanism of Action of 2,7-Naphthyridine-3-Carboxylic Acid Derivatives
Abstract
The 2,7-naphthyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. While the parent 2,7-Naphthyridine-3-carboxylic acid molecule is primarily a building block, its derivatives have been engineered to potently and selectively modulate a diverse array of high-value biological targets. This guide provides an in-depth exploration of the primary mechanisms of action demonstrated by these derivatives, focusing on their roles as inhibitors of protein kinases, bacterial topoisomerases, and phosphodiesterases. We will dissect the molecular interactions, downstream cellular consequences, and the experimental methodologies used to validate these mechanisms, offering field-proven insights for drug development professionals.
The 2,7-Naphthyridine Core: A Privileged Scaffold
The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for multiple, distinct biological targets through targeted derivatization. The 2,7-naphthyridine ring system is an exemplary case. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal foundation for creating high-affinity binders. The nitrogen atoms can act as hydrogen bond acceptors, while various substitution points on the rings allow for the precise positioning of functional groups to engage with specific amino acid residues in a target's binding pocket. This guide will explore the three most prominent and well-characterized mechanisms of action stemming from this versatile core.
Caption: The this compound core and key derivatization points.
Mechanism I: Inhibition of Protein Kinases
The most extensively developed application of the 2,7-naphthyridine scaffold is in the design of ATP-competitive protein kinase inhibitors. The scaffold's geometry is well-suited to bind to the highly conserved ATP-binding pocket, forming key hydrogen bonds with the "hinge" region of the kinase domain. Different substitutions then confer selectivity and potency for specific kinases.
2.1. Targeting Oncogenic Tyrosine Kinases: c-MET, c-Kit, and VEGFR-2
Aberrant signaling from receptor tyrosine kinases (RTKs) like c-MET, c-Kit, and VEGFR-2 is a hallmark of many cancers, driving proliferation, angiogenesis, and metastasis. Derivatives of a 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold have been identified as potent inhibitors of these targets.
Molecular Mechanism: These inhibitors function by occupying the ATP-binding site of the kinase domain. Molecular docking studies suggest that the 2,7-naphthyridone core acts as the primary pharmacophore, establishing critical hydrogen bonds with hinge-region residues. The various amino-substitutions at the 8-position project into the solvent-exposed region, allowing for fine-tuning of potency and selectivity against different kinases. By blocking ATP binding, the inhibitors prevent kinase autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to reduced tumor cell growth and angiogenesis.
Quantitative Data: Kinase Inhibitory Potency
| Compound | Target Kinase | IC50 (nM) | Source |
| 9k | c-Kit | 8.5 | |
| 10l | VEGFR-2 | 56.5 | |
| 10r | VEGFR-2 | 31.7 |
2.2. Targeting Mitotic Kinases: MASTL (Greatwall Kinase)
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its overexpression in several cancers makes it an attractive therapeutic target. Recently, novel 2,7-naphthyridine compounds have been developed as potent MASTL inhibitors.
Molecular Mechanism: MASTL's primary role during mitosis is to phosphorylate endosulfine-A (ENSA), which in turn binds to and inhibits the tumor-suppressive phosphatase PP2A-B55. By inhibiting MASTL, the 2,7-naphthyridine derivatives prevent the inactivation of PP2A-B55. The active PP2A-B55 then dephosphorylates key mitotic substrates, leading to a cascade failure in mitotic progression, chromosome instability, and ultimately, a form of cell death known as mitotic catastrophe. This mechanism is particularly effective against rapidly proliferating cancer cells.
Caption: Simplified pathway of MASTL inhibition by 2,7-naphthyridine derivatives.
2.3. Experimental Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol is a self-validating system to determine the IC50 value of a test compound against a purified kinase. The amount of ADP produced in the kinase reaction is quantified via a luminescent signal.
Causality: The choice of a luminescence-based ADP detection method like ADP-Glo™ is based on its high sensitivity, broad dynamic range, and resistance to signal interference compared to absorbance or fluorescence-based methods. It directly measures the product of the kinase reaction (ADP), providing a robust readout of enzymatic activity.
Caption: Experimental workflow for determining kinase inhibitor potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the 2,7-naphthyridine test compound in DMSO. Prepare working solutions of recombinant kinase, substrate (e.g., a generic peptide), and ATP in a suitable kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA).
-
Reaction Setup (384-well plate):
-
Add 1 µL of test compound dilution or DMSO (for control wells) to each well.
-
Add 2 µL of the diluted kinase enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Plot the luminescent signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Mechanism II: Inhibition of Bacterial DNA Gyrase & Topoisomerase IV
Drawing structural parallels to the quinolone class of antibiotics, derivatives of 2,7-naphthyridine have been investigated as potent antibacterial agents. Their mechanism of action is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.
Molecular Mechanism: These enzymes are critical for managing DNA topology (e.g., supercoiling and decatenation) during replication and transcription. They function by creating a transient double-stranded break in DNA, passing another segment of DNA through the break, and then resealing it. 2,7-naphthyridine derivatives, like other novel bacterial topoisomerase inhibitors (NBTIs), act by binding to the enzyme-DNA complex. This interaction stabilizes the "cleavage complex," preventing the re-ligation of the broken DNA strands. The accumulation of these stalled complexes and double-strand breaks is lethal to the bacterium, blocking DNA replication and leading to cell death. Molecular dynamics simulations suggest stable binding of 2,7-naphthyridine hydrazone derivatives within the gyrase-DNA ternary complex, supporting this mechanism.
Caption: Inhibition of DNA replication by stabilizing the gyrase-DNA complex.
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | MIC (mg/L) | Source |
| 10j | Staphylococcus aureus | 8 | |
| 10f | Staphylococcus aureus | 31 |
3.1. Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay provides direct evidence of a compound's ability to inhibit the catalytic activity of DNA gyrase. The principle is based on the enzyme's ability to convert relaxed circular plasmid DNA into its supercoiled form, a process that can be visualized by agarose gel electrophoresis.
Causality: This gel-based assay is chosen for its direct and unambiguous visualization of enzymatic activity. Supercoiled DNA migrates faster through an agarose gel than relaxed DNA. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed form. This provides clear, qualitative and semi-quantitative proof of target engagement and inhibition.
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare reaction mixtures in tubes. Each reaction (final volume ~30 µL) should contain:
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP).
-
A defined amount of relaxed plasmid DNA (e.g., 0.5 µg of relaxed pBR322).
-
The test compound at various concentrations (or DMSO for a positive control). A negative control without enzyme should also be included.
-
-
Enzyme Addition: Initiate the reaction by adding a specific number of units of purified E. coli or S. aureus DNA gyrase.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 90V for 90 minutes).
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under UV light.
-
Analysis: Compare the bands in the inhibitor lanes to the controls. The positive control (enzyme, no inhibitor) should show a fast-migrating band of supercoiled DNA. The negative control (no enzyme) will show a slower-migrating band of relaxed DNA. The concentration of inhibitor at which the supercoiled band disappears and the relaxed band predominates is used to determine the IC50.
Mechanism III: Inhibition of Phosphodiesterase 5 (PDE5)
The 2,7-naphthyridine scaffold has also been successfully adapted to create highly potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).
Molecular Mechanism: PDE5 inhibitors work by mimicking the structure of cGMP and binding to the catalytic site of the enzyme. By blocking this site, they prevent the hydrolysis of cGMP to GMP. The resulting increase in intracellular cGMP levels in the corpus cavernosum leads to smooth muscle relaxation and vasodilation. A 2,7-naphthyridine derivative, designated compound 4c (T-0156), was found to be an exceptionally potent and selective inhibitor of PDE5.
Quantitative Data: PDE5 Inhibition and Selectivity
| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. Other PDEs | Source |
| 4c (T-0156) | PDE5 | 0.23 | >100,000-fold vs. PDE1-4; 240-fold vs. PDE6 | |
| Sildenafil | PDE5 | 5.22 | ~248-fold vs. PDE1; ~20-fold vs. PDE6 |
Causality: The high selectivity of compound 4c is a critical feature. Cross-inhibition of other PDE isoforms, such as PDE6 (found in the retina) and PDE11, is associated with side effects like visual disturbances and myalgia seen with less selective inhibitors. The development of highly selective 2,7-naphthyridine derivatives demonstrates the scaffold's capacity for precise target recognition.
Conclusion
The this compound framework is not defined by a single mechanism of action but rather by its remarkable versatility as a privileged scaffold. Through strategic chemical modifications, its derivatives have been optimized to function as potent and selective inhibitors of at least three distinct and therapeutically important enzyme classes: protein kinases, bacterial topoisomerases, and phosphodiesterases. The success of this scaffold lies in its ability to present key pharmacophoric features in a rigid, favorable orientation for high-affinity binding. This technical guide has demonstrated that a deep understanding of the target structure and the application of robust experimental validation can unlock the full potential of such scaffolds, paving the way for the development of novel therapeutics.
References
- Ukita, T., Sugahara, M., Terakawa, J., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. [Link]
- Wójcicka, A., Spiegel, M., Dudek, B., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15881. [Link]
- Berry, M., Dress, K. R., Gallego, R. A., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
- Ukita, T., Nakamura, Y., Kubo, A., et al. (2003). 1,7-and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13, 2341-2345. [Link]
- Wang, Z., Zhu, D., Yang, X., et al. (2013). The selectivity and potency of the new PDE5 inhibitor TPN729MA. The Journal of Sexual Medicine, 10(11), 2811-2820. [Link]
- Gao, C., Wang, Y., Zhang, J., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4386. [Link]
- Gao, C., Wang, Y., Zhang, J., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central. [Link]
- Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
- Maxwell, A., & Lawson, D. M. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Medicine, 84, 143-156. [Link]
- Wójcicka, A., Spiegel, M., Dudek, B., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis Product Protocol. [Link]
- Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit.
- Mohamed, N. G., et al. (2022).
- Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds.
- Chan, P. F., et al. (2021). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Journal of Biological Chemistry, 297(3), 100994. [Link]
- Wang, Z., Zhu, D., Yang, X., et al. (2013). The selectivity and potency of the new PDE5 inhibitor TPN729MA. The Journal of Sexual Medicine, 10(11), 2811-2820. [Link]
- Promega Corporation. (n.d.). MET Kinase Assay.
- Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(8), 3444-3451. [Link]
- Berry, M., Dress, K. R., Gallego, R. A., et al. (2024).
- Kikkawa, K., et al. (2001). Newly synthesized PDE5 inhibitor is more potent and selective than sildenafil. BioWorld Science. [Link]
- Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
- BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. [Link]
- Bax, B. D., et al. (2019). Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV. Biochemistry, 58(47), 4693-4704. [Link]
- Sadybekov, A., et al. (2019). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1333-1351. [Link]
- Kumar, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
- Park, J. E., et al. (2022). Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. International Journal of Molecular Sciences, 23(23), 14647. [Link]
- Collie, G. W., et al. (2022). Discovery of a selective c-MET inhibitor with a novel binding mode. Bioorganic & Medicinal Chemistry Letters, 75, 128948. [Link]
- Zhang, J., et al. (2017). Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome. PLoS ONE, 12(6), e0179936. [Link]
- Karkare, S., et al. (2013). The Naphthoquinone Diospy
Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Targets of 2,7-Naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides an in-depth technical exploration of the potential therapeutic targets of 2,7-naphthyridine-3-carboxylic acid and its derivatives, offering insights for researchers and drug development professionals. We will delve into the mechanistic underpinnings of its biological effects, supported by experimental evidence and methodologies, to illuminate promising avenues for novel drug discovery.
The Broad Therapeutic Potential of the 2,7-Naphthyridine Core
The 2,7-naphthyridine framework, one of the six structural isomers of pyridopyridine, serves as a versatile backbone for the design of bioactive molecules.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] This inherent versatility makes the 2,7-naphthyridine core a fertile ground for the development of new therapeutic agents targeting a range of diseases.
Key Therapeutic Areas and Molecular Targets
Our investigation into the biological activities of this compound and its analogs reveals several key therapeutic areas and specific molecular targets that warrant further exploration.
Oncology: A Multifaceted Approach to Cancer Therapy
The most prominent therapeutic potential of 2,7-naphthyridine derivatives lies in oncology, with several studies demonstrating their potent antiproliferative activity against various human tumor cell lines.[2][3] The anticancer effects of these compounds appear to be mediated through the inhibition of multiple key targets in cancer cell signaling and proliferation.
The dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for targeted therapies. The 2,7-naphthyridine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
-
MET Kinase: The MET receptor tyrosine kinase is a well-established oncogene, and its aberrant activation drives the growth and metastasis of various tumors. A novel 2,7-naphthyridone-based inhibitor, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one, has been identified as a potent MET kinase inhibitor.[4] This compound demonstrated excellent in vivo efficacy in xenograft models, highlighting the potential of the 2,7-naphthyridinone scaffold for developing new antitumor drugs targeting MET.[4]
-
PDK-1 (3-Phosphoinositide-Dependent Protein Kinase-1): PDK-1 is a master regulator in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. A series of substituted benzo[c][1][4]-naphthyridines have been synthesized and shown to be potent inhibitors of PDK-1.[5] The X-ray crystal structure of one of these analogs in a complex with PDK-1 has provided valuable insights into the binding mode and structure-activity relationships (SAR).[5]
-
c-Kit and VEGFR-2: The receptor tyrosine kinases c-Kit and VEGFR-2 are critical mediators of tumor cell proliferation and angiogenesis, respectively. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been discovered as dual inhibitors of c-Kit and VEGFR-2.[6] Molecular docking studies have further elucidated the binding interactions of these compounds with their target kinases.[6]
-
PKMYT1: PKMYT1 is a crucial regulator of the cell cycle, and its inhibition represents a promising strategy for cancer therapy. Naphthyridinone derivatives have been identified as selective and potent inhibitors of PKMYT1, with demonstrated in vivo antitumor efficacy.[7]
The following diagram illustrates a generalized workflow for the identification and validation of 2,7-naphthyridine derivatives as kinase inhibitors.
Methodologies for Target Identification and Validation
A robust and multi-pronged approach is essential for the conclusive identification and validation of the therapeutic targets of this compound derivatives.
Biochemical Assays for Enzyme Inhibition
-
Kinase Inhibition Assays: Standard in vitro kinase assays, such as radiometric assays (e.g., using ³²P-ATP) or non-radiometric assays (e.g., ADP-Glo™, HTRF®), are employed to determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.
-
Topoisomerase II Inhibition Assays: The inhibitory effect on topoisomerase II can be assessed using DNA relaxation or decatenation assays. These assays measure the ability of the enzyme to alter the topological state of a DNA substrate in the presence and absence of the test compound.
-
DNA Gyrase Supercoiling Assay: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. The inhibition of this activity by the test compounds is quantified by agarose gel electrophoresis.
Cell-Based Assays for Functional Characterization
-
Cell Proliferation Assays: The antiproliferative effects of the compounds on various cancer cell lines are typically evaluated using assays such as the MTT, SRB, or CellTiter-Glo® assay.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays are used to determine if the compounds induce apoptosis (e.g., Annexin V/PI staining) or cause cell cycle arrest at specific phases.
-
Western Blotting: This technique is used to assess the phosphorylation status of downstream targets of the inhibited kinases, providing evidence of target engagement within the cellular context. For example, inhibition of the PI3K/AKT pathway by a PDK-1 inhibitor can be confirmed by a decrease in the phosphorylation of AKT.
In Vivo Models for Efficacy and Safety Assessment
-
Xenograft Models: The in vivo antitumor efficacy of lead compounds is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. Tumor growth inhibition is the primary endpoint.
-
Infection Models: For antimicrobial candidates, in vivo efficacy is assessed in animal models of bacterial infection. Survival rates and bacterial burden in target organs are key parameters.
-
Pharmacokinetic and Toxicological Studies: These studies are crucial to determine the drug-like properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their potential toxicity.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative 2,7-naphthyridine derivatives against their respective targets.
| Compound Class | Target | IC50/Activity | Reference |
| 2,7-Naphthyridone Derivative | MET Kinase | TGI of 114% and 95% at 50 mg/kg in vivo | [4] |
| Benzo[c]-[1][4]naphthyridine | PDK-1 | Good potency (specific IC50 not provided in abstract) | [5] |
| 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one | c-Kit | 8.5 nM | [6] |
| 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one | VEGFR-2 | 31.7 nM | [6] |
| Naphthyridinone Derivative | PKMYT1 | Double-digit nanomolar potency | [7] |
| 2,7-Naphthyridine Derivative | S. aureus | MIC = 8 mg/L | [8] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The multifaceted nature of its biological activity, with the ability to target multiple key enzymes such as protein kinases and DNA gyrase, offers a significant advantage in overcoming drug resistance and achieving potent therapeutic effects.
Future research should focus on:
-
Structure-Based Drug Design: Leveraging the available structural information of these compounds in complex with their targets to design more potent and selective inhibitors.
-
Expansion of the Target Space: Screening 2,7-naphthyridine libraries against a broader panel of therapeutic targets to uncover new biological activities.
-
Pharmacological Profiling: Comprehensive preclinical evaluation of lead compounds to assess their drug-like properties and safety profiles.
By continuing to explore the rich chemical space of 2,7-naphthyridine derivatives, the scientific community is well-positioned to unlock new and effective treatments for a range of human diseases.
References
- Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new this compound hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297–305. [Link]
- Wójcicka, A., & Wagner, E. (2010). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Polish Journal of Chemistry, 84(10), 1367-1383. [Link]
- Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2013). Synthesis and in vitro antitumor screening of novel this compound derivatives. Journal of Heterocyclic Chemistry, 50(4), 746–753. [Link]
- Kłys, A., & Godyń, J. (2020).
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 10893. [Link]
- Godyń, J., & Kłys, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3121. [Link]
- Wang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705–714. [Link]
- Barvian, M., et al. (2009). Benzo[c]n[1][4]aphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5034–5037. [Link]
- Li, Y., et al. (2020). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 25(1), 185. [Link]
- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2015). Chinese Journal of Chemistry, 33(7), 789-794. [Link]
- Chen, Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5354. [Link]
- Wang, Y., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(17), 6715–6728. [Link]
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Pierre, F., et al. (2011). 7-(4H-1,2,4-Triazol-3-yl)benzo[c]n[1][10]aphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 21(22), 6687–6692. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: 2,7-Naphthyridine-3-carboxylic Acid Derivatives as Potent Inhibitors of Bacterial DNA Gyrase
Executive Summary
In the face of escalating antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is a critical global health priority. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair, remains a highly validated and attractive target.[1][2] This guide provides an in-depth technical exploration of a promising class of DNA gyrase inhibitors: derivatives of 2,7-Naphthyridine-3-carboxylic acid. We will dissect the molecular mechanism of inhibition, provide detailed, field-proven experimental protocols for their evaluation, and discuss the crucial structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation antibacterial therapeutics.
The Imperative for New Antibacterials and the Role of DNA Gyrase
The diminishing efficacy of existing antibiotics necessitates a strategic shift towards novel chemical scaffolds and targets. Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are the well-established targets of the widely successful quinolone class of antibiotics.[3] However, resistance to quinolones, often arising from mutations in the target enzymes or through efflux mechanisms, is rampant.[4][5][6][7] This has catalyzed the search for new inhibitors that can overcome these resistance pathways.
The naphthyridine scaffold, a bicyclic heteroaromatic system, is a cornerstone of many gyrase inhibitors.[8] While 1,8- and 1,5-naphthyridine derivatives are more common, the 2,7-naphthyridine core represents a synthetically accessible and promising framework for developing novel inhibitors.[9][10]
Target Profile: Bacterial DNA Gyrase
DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA in an ATP-dependent process.[1][2][11] This activity is vital for relieving the topological stress that arises during DNA replication and transcription.[11][12]
-
Structure: Gyrase is a heterotetramer composed of two GyrA subunits and two GyrB subunits (A₂B₂).[12][13]
-
Function: Its unique ability to introduce negative supercoils makes it indispensable for bacterial chromosome compaction and various DNA processes.[12] Crucially, this enzyme is absent in humans, who utilize a different type II topoisomerase (Topo IIα and Topo IIβ) that cannot introduce negative supercoils, making gyrase an ideal selective target for antibacterial drugs.
Molecular Mechanism of Inhibition
Derivatives of this compound function in a manner analogous to quinolones, acting as interfacial poisons. They do not bind to the enzyme or DNA alone but rather to the transient complex formed between them.
The core mechanism involves the stabilization of the "cleavage complex".[9][14] During its catalytic cycle, gyrase creates a transient double-stranded break in one segment of DNA (the G-segment) to pass another segment (the T-segment) through. The inhibitor inserts into this cleavage complex, forming a ternary Gyrase-DNA-Inhibitor complex. This complex physically stalls the enzyme, preventing the re-ligation of the broken DNA strands. The accumulation of these stalled complexes leads to a cascade of events, including the cessation of DNA replication and the induction of the SOS response, ultimately resulting in bacterial cell death.[3][14] Molecular dynamics simulations suggest that these compounds achieve stable binding within the gyrase-DNA complex through favorable electrostatic interactions and, in some cases, halogen bonding.[9][15][16]
Experimental Validation: A Practical Guide
Evaluating the potential of 2,7-naphthyridine derivatives requires a two-pronged approach: direct assessment of target engagement (enzyme inhibition) and measurement of whole-cell antibacterial efficacy.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of purified DNA gyrase. The principle is based on separating the supercoiled (product) and relaxed (substrate) forms of plasmid DNA via agarose gel electrophoresis or by fluorescence.[17][18]
Causality Behind Choices:
-
Relaxed pBR322: This plasmid is used as the substrate. It must be in a relaxed state so that the introduction of supercoils by gyrase can be observed as a distinct, faster-migrating band on a gel.
-
ATP: Gyrase is an ATP-dependent enzyme; ATP provides the energy for the strand passage and supercoiling.[1][11] Its inclusion is essential for the reaction to proceed. A control reaction without ATP confirms that the observed activity is ATP-dependent.[19][20]
-
Stop Solution (SDS/EDTA): Sodium dodecyl sulfate (SDS) denatures the enzyme, and Ethylenediaminetetraacetic acid (EDTA) chelates Mg²⁺ ions, which are essential cofactors for gyrase. This combination immediately halts the reaction.[17]
Step-by-Step Methodology:
-
Reagent Preparation: On ice, prepare a master mix containing 5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine), relaxed pBR322 plasmid DNA (final concentration ~12.5 nM), and sterile water.
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., 2,7-naphthyridine derivatives) and a positive control (e.g., Ciprofloxacin) in a suitable solvent like DMSO.
-
Reaction Setup: In pre-chilled microcentrifuge tubes, add 2 µL of the compound dilution to 24 µL of the master mix. Include a "no inhibitor" positive control (with DMSO) and a "no enzyme" negative control.
-
Enzyme Addition: Add purified E. coli DNA gyrase (final concentration ~1-2 units) to all tubes except the "no enzyme" control. Mix gently.
-
Incubation: Incubate all reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of a stop solution/loading dye (containing 5% SDS, 25% glycerol, 50 mM EDTA, and bromophenol blue).
-
Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in TBE buffer. Run the gel at ~80-100V until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization & Analysis: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration. The concentration at which 50% of the supercoiling activity is inhibited is determined as the IC₅₀ value.
Data Presentation: IC₅₀ Values
| Compound ID | Structure Modification | E. coli Gyrase IC₅₀ (µM) | S. aureus Gyrase IC₅₀ (µM) |
| NAPH-001 | Unsubstituted Core | 15.2 | 20.5 |
| NAPH-002 | 6-Fluoro substitution | 2.1 | 3.5 |
| NAPH-003 | 1-Cyclopropyl substitution | 8.9 | 12.1 |
| NAPH-004 | 6-Fluoro & 1-Cyclopropyl | 0.5 | 0.9 |
| Ciprofloxacin | Reference Control | 0.8 | 1.2 |
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the whole-cell antibacterial activity of a compound.[21] It identifies the lowest concentration of an agent that inhibits the visible growth of a microorganism.[22] The broth microdilution method is a widely used, high-throughput approach.[23]
Causality Behind Choices:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium for susceptibility testing of most non-fastidious bacteria. Its composition is well-defined and controlled for divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of some antibiotics.
-
0.5 McFarland Standard: This turbidity standard ensures that the starting bacterial inoculum is standardized to a consistent density (~1.5 x 10⁸ CFU/mL), which is crucial for the reproducibility of MIC results. The final inoculum in the well should be ~5 x 10⁵ CFU/mL.
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a fresh agar plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Plate Setup: Aseptically add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Addition & Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) must show clear turbidity.
Data Presentation: MIC Values
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| NAPH-001 | 32 | 64 | >128 |
| NAPH-002 | 8 | 16 | 64 |
| NAPH-003 | 16 | 32 | >128 |
| NAPH-004 | 1 | 2 | 16 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Structure-Activity Relationships (SAR)
The biological activity of 2,7-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Drawing parallels from the broader family of naphthyridine and quinolone gyrase inhibitors, several key SAR principles emerge:
-
3-Carboxylic Acid: This group is generally considered essential for activity. It is believed to be crucial for binding to the enzyme and interacting with DNA.[8][14]
-
N-1 Substitution: Similar to quinolones, small, lipophilic groups like cyclopropyl or ethyl at the N-1 position often enhance antibacterial activity. This substituent influences the compound's interaction with the GyrA subunit.[8]
-
C-6 Halogenation: The introduction of a fluorine atom at the C-6 position typically broadens the spectrum of activity and significantly increases potency, a well-established trend in the fluoroquinolone class.[8]
-
C-7 Substituents: This position is a key modulator of potency, spectrum, and pharmacokinetic properties. Bulky or heterocyclic substituents, such as piperazine or pyrrolidine rings, are often incorporated here to enhance cell penetration and interaction with the gyrase-DNA complex.[8] The specific nature of this substituent can also influence whether the compound preferentially targets DNA gyrase or topoisomerase IV.
For the 2,7-naphthyridine scaffold specifically, studies have shown that derivatives can exhibit potent and selective activity, for instance, against S. aureus, with MIC values in the low mg/L range.[9][15][16] The combination of different substituents allows for fine-tuning of the molecule's properties to optimize for potency, reduced toxicity, and a desired antibacterial spectrum.[9][15]
Conclusion and Future Perspectives
The this compound scaffold represents a viable and promising framework for the development of novel DNA gyrase inhibitors. Its synthetic tractability allows for extensive chemical modification to optimize antibacterial potency and spectrum. The protocols detailed in this guide provide a robust system for the comprehensive evaluation of these compounds, from direct target inhibition to whole-cell efficacy.
Future work in this area should focus on leveraging SAR insights to design derivatives that can evade existing quinolone resistance mechanisms. This may involve creating compounds that bind to the gyrase-DNA complex in a novel conformation or that are poor substrates for bacterial efflux pumps. By combining rational design with rigorous, standardized experimental validation, the scientific community can unlock the full potential of this chemical class in the critical fight against antimicrobial resistance.
References
- Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical reviews in biochemistry and molecular biology, 26(3-4), 335–375. [Link]
- Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
- Piddock, L. J. (1999). Mechanisms of quinolone resistance. Drugs, 58 Suppl 2, 11–18. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32 Suppl 1, S9–S15. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences, 1354, 12–31. [Link]
- (No author) (n.d.). DNA gyrase: Structure and Function.
- Amerigo Scientific. (n.d.). DNA Gyrase: Structure, Function, and Its Role in Research and Industry. Amerigo Scientific. [Link]
- Creative Diagnostics. (n.d.). DNA Gyrase – A Specialized Type II Topoisomerase.
- Wikipedia. (n.d.). DNA gyrase. Wikipedia. [Link]
- Tərrn, A., & Blower, T. R. (2022). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in molecular biology (Clifton, N.J.), 2525, 101–110. [Link]
- Kaderabkova, N., & Humpolicek, P. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 50(4), 746-753. [Link]
- BioHippo. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. BioHippo. [Link]
- ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
- ResearchGate. (n.d.). DNA gyrase supercoiling assay using fluorescence and gel-based assays.
- ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15886. [Link]
- Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & medicinal chemistry letters, 25(11), 2407–2412. [Link]
- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
- LibreTexts Biology. (2021). 13.
- Stempkowska, A., & Gornowicz, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules (Basel, Switzerland), 27(19), 6616. [Link]
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed. [Link]
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Wójcicka, A., & Wagner, E. (2016). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Mini reviews in medicinal chemistry, 16(11), 900–909. [Link]
- Singh, S. B., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorganic & medicinal chemistry letters, 75, 128808. [Link]
- Oblak, M., et al. (2020). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds.
- ResearchGate. (n.d.). Quantitative Structure–Activity Relationship Analysis and Validation of New DNA Gyrase Inhibitors.
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link]
- Bouzard, D. (1990). Structure-activity relationships in DNA gyrase inhibitors. Pharmacology & therapeutics, 48(1), 1–17. [Link]
- Stempkowska, A., & Gornowicz, A. (2022).
- Herrera, A., et al. (2019). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules (Basel, Switzerland), 24(21), 3956. [Link]
- ResearchGate. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors.
- Wójcicka, A., et al. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297–305. [Link]
Sources
- 1. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DNA gyrase - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 14. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ebiohippo.com [ebiohippo.com]
- 20. profoldin.com [profoldin.com]
- 21. researchgate.net [researchgate.net]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Spectroscopic Characterization of 2,7-Naphthyridine-3-carboxylic Acid
Introduction: The 2,7-Naphthyridine Scaffold in Modern Research
The 2,7-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for designing targeted therapeutics, particularly in oncology and infectious diseases.[1][3] 2,7-Naphthyridine-3-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex derivatives, making its unambiguous structural confirmation paramount for any research and development program.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are essential for confirming the substitution pattern on the fused ring system.
Expert Insight: Experimental Design
The choice of solvent is critical for NMR analysis. Due to the presence of the carboxylic acid proton and the nitrogen-containing heterocycle, the molecule has limited solubility in non-polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent as it readily dissolves the analyte and its residual water peak does not typically obscure key signals. The acidic proton of the carboxyl group is often observable as a broad singlet in DMSO-d₆.
A standard NMR experiment would be conducted on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion, particularly in the crowded aromatic region.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Data Interpretation: Predicted and Analog-Based Assignments
Direct experimental data for the parent acid is scarce. However, we can infer expected chemical shifts based on the analysis of a structurally similar, reduced analog, 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid hydrochloride .[5]
Table 1: Exemplar ¹H NMR Data for a Related Analog [5] (Analog: 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid HCl in D₂O)
| Proton Position (Analog) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 8.53 | Singlet |
| H-4 | 8.03 | Singlet |
| H-5 (CH₂) | 4.55 | Singlet |
| H-8 (CH₂) | 3.60 | Triplet |
| H-6 (CH₂) | 3.34 | Triplet |
For the fully aromatic This compound , we would expect all ring protons to appear in the aromatic region (δ 7.5-9.5 ppm). The protons H-1 and H-4 would likely be the most downfield (highest ppm) due to the deshielding effects of the adjacent nitrogen atoms and the carboxylic acid group. The carboxylic acid proton itself would likely appear as a very broad singlet above 12 ppm in DMSO-d₆.
Table 2: Predicted ¹³C NMR Chemical Shifts
Based on general principles, the carbon atoms of this compound would fall into distinct regions.
| Carbon Type | Expected Chemical Shift Range (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic C-N | 140 - 160 |
| Aromatic C-H / C-C | 120 - 140 |
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[6] Carbons adjacent to the ring nitrogens (e.g., C-1, C-6, C-8) will also be significantly downfield.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a synthesized compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization nature, which is ideal for polar, non-volatile molecules.
Expert Insight: Ionization and Detection
The analysis can be run in either positive or negative ion mode.
-
Positive Mode (ESI+): The molecule will likely be detected as the protonated molecular ion, [M+H]⁺.
-
Negative Mode (ESI-): The molecule will likely be detected as the deprotonated molecular ion, [M-H]⁻, due to the acidic nature of the carboxylic acid.
High-Resolution Mass Spectrometry (HRMS), often performed on a Time-of-Flight (TOF) analyzer, is crucial. It provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.[7]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Detection: Analyze the resulting ions in a mass analyzer (e.g., Q-TOF) in both positive and negative modes.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for ESI-Mass Spectrometry analysis.
Data Interpretation: Expected Results
The molecular formula of this compound is C₉H₆N₂O₂.[]
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 175.0502 |
| [M-H]⁻ | 173.0356 |
| [M+Na]⁺ | 197.0321 |
The primary observation in the mass spectrum should be a peak corresponding to one of these ions. The experimental mass from an HRMS instrument should match the calculated mass to within a few parts per million (ppm), confirming the elemental composition. A common fragmentation pattern for aromatic carboxylic acids involves the loss of CO₂ (44 Da).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, IR is used to confirm the presence of the carboxylic acid and the aromatic naphthyridine system. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.[1]
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum (air) and then the sample spectrum.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background, generating the final absorbance or transmittance spectrum.
Workflow for IR Spectroscopy
Caption: Simplified workflow for ATR-IR spectroscopy.
Data Interpretation: Characteristic Absorption Bands
The IR spectrum is characterized by several key absorption bands that are signatures of the molecule's functional groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad, strong |
| ~3100 - 3000 | Aromatic C-H stretch | Sharp, medium-weak |
| 1725 - 1700 | C=O stretch (Carboxylic Acid) | Sharp, very strong |
| 1600 - 1450 | C=C and C=N ring stretches | Multiple sharp bands |
| 1320 - 1210 | C-O stretch | Strong |
| 950 - 910 | O-H bend (out-of-plane) | Broad |
The most telling feature will be the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching signals.[8] This, combined with the very strong and sharp carbonyl (C=O) peak, provides definitive evidence for the carboxylic acid group.
Conclusion: An Integrated Approach
The structural elucidation of this compound is not reliant on a single technique but on the synergistic integration of data from NMR, MS, and IR spectroscopy. NMR provides the detailed atomic map of the proton and carbon skeleton. Mass spectrometry confirms the exact molecular weight and elemental composition. Finally, IR spectroscopy offers rapid verification of the essential functional groups. Together, these techniques provide a self-validating system, ensuring the identity and purity of this critical chemical building block for further scientific discovery.
References
- Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297-305.
- Supporting Information for Discovery of BT-114143, a Novel and Potent Phosphoric Acid Containing Small-Molecule Plasminogen.
- Becan, L., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Nawrocka, W., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences.
- Wójcicka, A., et al. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry.
- Google Patents. (n.d.). Naphthyridine derivatives as inhibitors of Hypoxia inducible factor (HIF) hydroxylase.
- ACS Publications. (n.d.). Combinatorial Synthesis of Fused Tetracyclic Heterocycles Containing[9][10]Naphthyridine Derivatives under Catalyst Free Conditions.
- PubMed. (n.d.). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- University of Calgary. (n.d.). IR: carboxylic acids.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. This compound [allbiopharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,7-Naphthyridine-3-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Significance of the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine core, a bicyclic aromatic N-heterocycle, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and rigid conformational structure make it an attractive framework for the design of compounds with a wide array of biological activities. Among its derivatives, 2,7-naphthyridine-3-carboxylic acid and its analogues have garnered significant attention due to their demonstrated efficacy as antitumor and antimicrobial agents.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this promising class of compounds, with a focus on the underlying principles that guide research and development in this area.
Derivatives of the 2,7-naphthyridine scaffold have been shown to exhibit a broad spectrum of pharmacological properties, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] The versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This guide will delve into the key synthetic strategies employed to construct the 2,7-naphthyridine ring system, with a particular focus on the formation of the crucial 3-carboxylic acid moiety. Furthermore, we will explore the molecular mechanisms underpinning the therapeutic effects of these compounds and present a detailed analysis of their structure-activity relationships (SAR).
Synthesis of the this compound Core
The construction of the 2,7-naphthyridine ring system can be approached through various synthetic strategies, often starting from pyridine or pyrrolo[3,4-c]pyridine precursors.[1][2] A particularly effective and widely employed method for the synthesis of the this compound scaffold involves an intramolecular Claisen-Dieckmann rearrangement.[2] This approach offers a high degree of control over the final product's structure and allows for the introduction of diverse substituents.
Key Synthetic Intermediate: Ethyl 4-hydroxy-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate
A cornerstone in the synthesis of many biologically active this compound derivatives is the formation of ethyl 4-hydroxy-8-substituted-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylates.[2] The synthesis of these key intermediates is achieved through the base-catalyzed cyclization of ethyl (4-substituted-l,3-dioxo-6-phenyl-l,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetates. The choice of sodium ethoxide as the base is critical, as it facilitates the intramolecular condensation to yield the desired 2,7-naphthyridine isomer with high selectivity over the 2,6-naphthyridine isomer.[2] This selectivity is a crucial aspect of the synthetic design, ensuring the correct arrangement of nitrogen atoms in the final bicyclic system.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate via Claisen-Dieckmann Rearrangement
The following protocol outlines a representative synthesis of a key 2,7-naphthyridine intermediate:
-
Starting Material: Ethyl (4-methyl-l,3-dioxo-6-phenyl-l,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate.
-
Reagent: Sodium ethoxide.
-
Procedure: The starting pyrrolo[3,4-c]pyridine derivative is treated with a solution of sodium ethoxide in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature to drive the intramolecular cyclization to completion.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as recrystallization or column chromatography.
This intramolecular cyclization is a powerful tool for the construction of the 2,7-naphthyridine core, offering good yields and high regioselectivity.[2]
Caption: Synthetic workflow for the 2,7-naphthyridine core.
Chemical Derivatization and Structure-Activity Relationship (SAR)
The this compound scaffold serves as a versatile platform for further chemical modifications to explore structure-activity relationships and optimize biological activity. Key derivatization strategies include hydrolysis of the ester, conversion to the acid chloride, and subsequent amination to form a variety of amides, hydrazides, and Schiff's bases.[2]
Formation of Hydrazides and Schiff's Bases
The ethyl ester of the this compound can be readily converted to the corresponding hydrazide by treatment with hydrazine hydrate.[3] This hydrazide is a key intermediate for the synthesis of a wide range of derivatives, including Schiff's bases, by condensation with various aromatic aldehydes.[2] These modifications at the 3-position have been shown to significantly impact the biological activity of the resulting compounds.
Experimental Protocol: Synthesis of 2,7-Naphthyridine-3-carbohydrazide
-
Starting Material: Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate.
-
Reagent: Hydrazine hydrate.
-
Solvent: Ethanol.
-
Procedure: A mixture of the starting ester and hydrazine hydrate in ethanol is heated under reflux.
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
The resulting hydrazide can then be used to synthesize a library of Schiff's bases by reacting with different aldehydes.
Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
A number of this compound derivatives have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.[2][4][5] Several compounds have shown potent activity, with some exhibiting greater potency than the established anticancer agent colchicine.[4]
Quantitative Cytotoxicity Data
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | HeLa (Cervical Cancer) | 0.7 | [4] |
| 16 | HL-60 (Leukemia) | 0.1 | [4] |
| 16 | PC-3 (Prostate Cancer) | 5.1 | [4] |
| 8i | SF-539 (CNS Cancer) | 0.70 (GI50) | [2] |
Mechanism of Action: Topoisomerase II Inhibition
While the precise mechanisms of action for all anticancer 2,7-naphthyridine derivatives are not fully elucidated, a prominent hypothesis for some naphthyridine analogues is the inhibition of topoisomerase II.[4][6] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
Caption: Anticancer mechanism via Topoisomerase II inhibition.
Structure-Activity Relationship Insights
3D-QSAR studies have provided valuable insights into the structural features crucial for the cytotoxic activity of naphthyridine derivatives.[4][5] These studies have highlighted the importance of the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, as well as substituents at the C-2 position, in mediating the anticancer effects.[4]
Antimicrobial Activity
Certain derivatives of this compound have exhibited selective and potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[2][7]
Quantitative Antimicrobial Data
| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |
| 10j | Staphylococcus aureus | 8 | [2][7] |
| 10f | Staphylococcus aureus | 31 | [2][7] |
Mechanism of Action: DNA Gyrase Inhibition
The structural similarity of some 2,7-naphthyridine derivatives to quinolone antibiotics suggests a similar mechanism of action involving the inhibition of bacterial DNA gyrase.[2][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication. Its inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. Molecular docking studies have supported the binding of these compounds to the DNA gyrase-DNA complex.[7]
Caption: Antibacterial mechanism via DNA gyrase inhibition.
Physicochemical and Spectroscopic Properties
The parent this compound has a molecular formula of C9H6N2O2 and a molecular weight of 174.158 g/mol .[] The characterization of its derivatives relies on a combination of spectroscopic techniques.
Spectroscopic Data for a Key Intermediate: Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl and naphthyridine rings, the methyl group, and the ethyl ester moiety.
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbons of the ester and the lactam ring, as well as the carbons of the aromatic systems.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H and O-H stretching, as well as the C=O stretching of the ester and amide groups.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies, particularly those involving intramolecular cyclizations, provide a robust platform for the generation of diverse chemical libraries. The potent anticancer and antimicrobial activities exhibited by derivatives of this core structure, coupled with an emerging understanding of their mechanisms of action, underscore their potential for further development. Future research in this area will likely focus on the optimization of lead compounds to enhance their efficacy and selectivity, as well as to improve their pharmacokinetic and safety profiles. The application of computational methods, such as QSAR and molecular docking, will continue to play a pivotal role in guiding the rational design of next-generation 2,7-naphthyridine-based therapeutics.
References
[2] Wagner, E., Wójcicka, A., & Becan, L. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 50(4), 746-753. [Link]
[6] Abd El-All, A. S., El-Sayed, W. A., & El-Kashef, H. S. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Bioorganic Chemistry, 135, 106527. [Link]
[10] Abd El-All, A. S., El-Sayed, W. A., & El-Kashef, H. S. (2023). Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. ResearchGate. [Link]
[4] Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
[11] ResearchGate. (n.d.). Dysregulation in the topoisomerase signaling pathway. Retrieved from [Link]
[7] Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 27(19), 6529. [Link]
[12] Supporting Information. (n.d.). 13. Retrieved from [Link]
[13] Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 517-523. [Link]
[14] Blower, T. R., et al. (2021). Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. Nature Communications, 12(1), 164. [Link]
[15] El-Sayed, N. N. E., et al. (2020). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. Bioorganic Chemistry, 96, 103623. [Link]
[8] Omar, F. A., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Molecules, 23(3), 567. [Link]
[5] Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. [Link]
[3] Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new this compound hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305. [Link]
[1] Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6693. [Link]
[16] Karaca, H., et al. (2017). New 1,4-dihydro[2][13]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1435-1440. [Link]
[17] Avramov, P., et al. (2022). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 27(11), 3456. [Link]
[18] Collin, F., Karkare, S., & Maxwell, A. (2011). Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Chemical Biology, 6(8), 835-842. [Link]
[19] Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936. [Link]
[20] Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Hazra, A. C. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. [Link]
[21] Parvin, T. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(40), 8121-8143. [Link]
[22] Cutignano, A., et al. (2022). Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review. Marine Drugs, 20(2), 118. [Link]
[23] Avramov, P., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3456. [Link]
[24] Nakada, N., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial Agents and Chemotherapy, 37(9), 1966-1972. [Link]
[25] Halim, E. A., et al. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230. [Link]
[26] Gencer, H. K., et al. (2017). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 22(10), 1649. [Link]
[27] PubChem. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]
[28] Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide. Spectroscopy Letters, 55(8), 539-556. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Javed-Ahmad/22198083a2169608c0287d37e6f851b9e2730c45]([Link]
[29] Avramov, P., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3456. [Link]
[30] Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. kjpp.net [kjpp.net]
- 14. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review | MDPI [mdpi.com]
- 23. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. banglajol.info [banglajol.info]
- 26. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
The Ascendancy of the 2,7-Naphthyridine-3-Carboxylic Acid Scaffold: A Deep Dive into Structure-Activity Relationships for Next-Generation Therapeutics
Introduction: The 2,7-Naphthyridine Core - A Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor in drug discovery. Within the vast landscape of heterocyclic chemistry, the 2,7-naphthyridine nucleus has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets.[1] This unique characteristic has positioned 2,7-naphthyridine derivatives at the forefront of research for a wide spectrum of pharmacological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] The inherent planarity of the fused pyridine rings, coupled with the strategic placement of nitrogen atoms, provides a versatile template for molecular recognition, particularly through π-π stacking interactions with biological macromolecules like DNA and enzyme active sites.[2]
This in-depth technical guide focuses specifically on the 2,7-naphthyridine-3-carboxylic acid moiety and its derivatives. The presence of the carboxylic acid group at the 3-position is a critical feature, often serving as a key anchoring point for binding to target proteins or as a handle for further chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. We will dissect the intricate structure-activity relationships (SAR) of these compounds, exploring how subtle structural modifications to the core scaffold and its substituents profoundly influence their biological activity. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the SAR landscape, detailed experimental protocols for synthesis and biological evaluation, and insights into the mechanistic underpinnings of their therapeutic potential.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has been dedicated to exploring the anticancer potential of naphthyridine derivatives.[3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and interference with microtubule polymerization.[5] A systematic investigation into a series of naphthyridine derivatives has provided valuable insights into the structural features crucial for their cytotoxic activity against various human cancer cell lines.[5]
Quantitative Structure-Activity Relationship (QSAR) Analysis of Cytotoxicity
A study evaluating a series of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using an MTT assay revealed several key SAR trends.[5] The cytotoxic activities, expressed as IC₅₀ values, are summarized in the table below.
| Compound | R1 | R2 | R3 | R4 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. HL-60 | IC₅₀ (µM) vs. PC-3 |
| 1 | H | H | H | 3',4'-di-OCH₃-Ph | 172.8 | 102.9 | 124.6 |
| 2 | CH₃ | H | H | 3',4'-di-OCH₃-Ph | 58.6 | 12.8 | 39.8 |
| 5 | H | CH₃ | H | 3',4'-di-OCH₃-Ph | 19.7 | 6.5 | 15.7 |
| 6 | H | H | CH₃ | 3',4'-di-OCH₃-Ph | 38.6 | 4.3 | 29.7 |
| 7 | H | H | H | 2',4'-di-OCH₃-Ph | 125.4 | 45.6 | 98.7 |
| 8 | CH₃ | H | H | 2',4'-di-OCH₃-Ph | 45.2 | 25.3 | 35.1 |
| 10 | H | CH₃ | H | 2',4'-di-OCH₃-Ph | 15.8 | 18.9 | 12.5 |
| 11 | H | H | CH₃ | 2',4'-di-OCH₃-Ph | 29.9 | 32.1 | 25.4 |
| 14 | H | CH₃ | H | Naphthyl | 2.6 | 1.5 | 8.9 |
| 15 | H | H | CH₃ | Naphthyl | 2.3 | 0.5 | 6.4 |
| 16 | CH₃ | H | CH₃ | Naphthyl | 0.7 | 0.1 | 5.1 |
| Colchicine | - | - | - | - | 23.6 | 7.8 | 19.7 |
Data sourced from a study on the cytotoxicity of naphthyridine derivatives.[5]
Key SAR Insights for Anticancer Activity:
-
Substitution on the Naphthyridine Core: The position of methyl group substitution on the naphthyridine ring significantly impacts cytotoxicity. Generally, methyl substitution at the C-6 or C-7 positions (R2 and R3) leads to greater potency than substitution at the C-5 position (R1).[5] Compounds with no substitution or disubstitution at both C-5 and C-7 were found to be significantly less active.[5]
-
The C-2 Substituent: The nature of the substituent at the C-2 position (R4) is a major determinant of anticancer activity. Replacing a dimethoxyphenyl ring with a naphthyl ring dramatically increases cytotoxicity.[5] For instance, compound 16 , which features a C-2 naphthyl group and methyl groups at C-5 and C-7, was the most potent compound identified, with IC₅₀ values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively.[5]
-
Isomeric Effects: The substitution pattern on the phenyl ring at C-2 also plays a role. Compounds with a 2',4'-dimethoxyphenyl substituent generally showed stronger activity against HeLa cells compared to their 3',4'-dimethoxyphenyl counterparts.[5]
Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further elucidated the structural requirements for cytotoxicity.[5] These models suggest that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with the C-2 naphthyl ring, are critical for activity across all three tested cell lines.[5]
Caption: Key SAR trends for the anticancer activity of naphthyridine derivatives.
Antimicrobial Activity: Targeting Bacterial DNA Gyrase
The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health.[2] The 2,7-naphthyridine scaffold has been identified as a promising starting point for the development of novel antimicrobial agents.[2] One of the key bacterial targets for these compounds is DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[6]
SAR of this compound Derivatives as Anti-Staphylococcal Agents
A series of this compound derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating selective and potent effects against Staphylococcus aureus.[2]
| Compound | R Group on Hydrazone | MIC (mg/L) vs. S. aureus |
| 10f | 4-Chlorophenyl | 31 |
| 10j | 2,4-Dichlorophenyl | 8 |
Data sourced from a study on anti-staphylococcal 2,7-naphthyridines.[2]
Key SAR Insights for Antimicrobial Activity:
-
Essential Pharmacophoric Core: The antibacterial potency is primarily attributed to the combination of the 2,7-naphthyridine scaffold and a hydrazone linker (-C=N-NH-).[2] This conjugated system is believed to facilitate π-π stacking with nucleic acid bases and aromatic residues within the DNA gyrase-DNA complex.[2]
-
Role of the Hydrazone Linker: The hydrazone bridge not only maintains the planarity and conjugation of the molecule but also provides crucial hydrogen bond donors and acceptors for stable binding to the target enzyme.[2]
-
Substitution on the Terminal Aryl Ring: The nature and position of substituents on the terminal phenyl ring of the hydrazone moiety significantly influence the antibacterial activity. The presence of halogen atoms, such as chlorine, appears to be beneficial. Compound 10j , with a 2,4-dichlorophenyl substituent, exhibited a nearly four-fold lower MIC compared to compound 10f , which has a 4-chlorophenyl group.[2][7] Molecular dynamics simulations have suggested that the enhanced activity of 10j may be due to more favorable electrostatic and halogen bonding interactions within the enzyme's active site.[7]
Caption: Core pharmacophoric elements for the antibacterial activity of 2,7-naphthyridine derivatives.
Experimental Protocols
General Synthesis of this compound Hydrazide Derivatives
The synthesis of the target compounds often begins with the construction of the core 2,7-naphthyridine ring system, followed by functional group manipulations to introduce the desired diversity. A common strategy involves the use of ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate as a key intermediate.[2][3]
Step 1: Synthesis of the Carboxylic Acid Hydrazide
-
To a solution of the starting ethyl ester (e.g., ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate) (1 equivalent) in a suitable solvent such as anhydrous dioxane, add hydrazine hydrate or a substituted hydrazine (e.g., methylhydrazine) (2 equivalents).[2]
-
Heat the reaction mixture under reflux with stirring for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the corresponding carbohydrazide.[2]
Step 2: Synthesis of Schiff Bases (Hydrazones)
-
Dissolve the synthesized carbohydrazide (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of an acid, such as glacial acetic acid or indium (III) trifluoromethanesulfonate.[2]
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and recrystallize if necessary to obtain the pure Schiff base derivative.[8]
Caption: General synthetic workflow for this compound hydrazide derivatives.
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.[10]
-
Incubate the plate for 48-72 hours.[10]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate at 37°C for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[5]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[10]
-
Protocol for DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[12]
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing: 5X Gyrase Assay Buffer (50 mM HEPES.KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and sterile water to the desired volume.[12]
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations to the respective tubes. Include a no-inhibitor positive control and a no-enzyme negative control.[12]
-
-
Enzyme Addition and Incubation:
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution containing a loading dye (e.g., 2X GSTEB: 40% glycerol, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and chloroform/isoamyl alcohol (24:1 v/v).[12]
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
-
Agarose Gel Electrophoresis:
-
Load the aqueous (upper) phase of each sample onto a 1% agarose gel.
-
Run the gel at a constant voltage (e.g., 75V) until the dye front has migrated an adequate distance.[12]
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the intensity of the supercoiled DNA band in each lane.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the gyrase supercoiling activity.[13]
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of specific substitutions on the naphthyridine core and its appended functionalities for achieving potent and selective anticancer and antimicrobial activities. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new derivatives.
Future research in this area should continue to focus on expanding the chemical diversity around this core, guided by the established SAR principles. The exploration of novel substituents at key positions, the introduction of bioisosteric replacements for the carboxylic acid group, and the synthesis of conformationally constrained analogues could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the molecular interactions between these derivatives and their biological targets through X-ray crystallography and advanced computational modeling will be instrumental in guiding the rational design of the next generation of 2,7-naphthyridine-based therapeutics.
References
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate.
- SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. PubMed.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed.
- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed.
- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate.
- Antimicrobial Activity of Naphthyridine Derivatives. National Institutes of Health.
- Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. ResearchGate.
- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate.
- Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.
- Bioactivity of naphthyridine derivatives in human cancer cell lines. ResearchGate.
- (PDF) Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate.
- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health.
- Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis.
- Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. National Institutes of Health.
- Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. JOVE.
- Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
Sources
- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. inspiralis.com [inspiralis.com]
- 13. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 2,7-Naphthyridine-3-Carboxylic Acid Analogs: A Technical Guide for Drug Discovery
The 2,7-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth technical exploration of the known analogs of 2,7-naphthyridine-3-carboxylic acid, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as antimicrobial and anticancer agents.
The 2,7-Naphthyridine Core: A Scaffold of Therapeutic Promise
The 2,7-naphthyridine ring system, one of the six isomers of pyridopyridine, serves as the foundational structure for a diverse range of biologically active molecules.[1] Its rigid, planar nature and the presence of two nitrogen atoms facilitate interactions with various biological targets, making it an attractive starting point for the design of novel therapeutics.[1] Derivatives of 2,7-naphthyridine have demonstrated a broad spectrum of pharmacological effects, including antitumor, antimicrobial, analgesic, and anticonvulsant activities.[1] This guide will specifically focus on analogs derived from this compound, a key intermediate that allows for a wide array of chemical modifications.
Synthetic Strategies for this compound Analogs
The synthesis of the 2,7-naphthyridine core and its subsequent derivatization are crucial for exploring the chemical space and optimizing biological activity. A common and effective method for constructing the naphthyridine scaffold is through the rearrangement of pyrrolo[3,4-c]pyridines.[2]
Synthesis of the Key Intermediate: Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate
A pivotal starting material for many analogs is ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate. Its synthesis is often achieved through a Claisen-Dieckmann-type rearrangement of a corresponding pyrrolo[3,4-c]pyridine precursor.[2]
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate [2]
-
Step 1: Precursor Synthesis: The synthesis begins with the preparation of the requisite ethyl (4-methyl-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate.
-
Step 2: Cyclization: The pyrrolo[3,4-c]pyridine derivative is treated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol.
-
Step 3: Rearrangement: The reaction mixture is heated to facilitate the Claisen-Dieckmann rearrangement, leading to the formation of the 2,7-naphthyridine ring system.
-
Step 4: Isolation and Purification: After an acidic workup, the product, ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate, is isolated and purified, typically by recrystallization.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the 3-position of the 2,7-naphthyridine ring is a versatile handle for generating a library of analogs. Common derivatizations include the formation of amides, hydrazides, and subsequently, Schiff bases and other heterocyclic systems.
A key class of analogs is the hydrazides, which are synthesized from the corresponding esters. These hydrazides serve as crucial intermediates for further modifications.[2]
Experimental Protocol: Synthesis of 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide [2]
-
Reactants: Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate and hydrazine hydrate.
-
Solvent: A suitable alcohol, such as ethanol.
-
Procedure: The ester is dissolved in the alcohol, and hydrazine hydrate is added. The mixture is then refluxed for a specified period.
-
Workup: Upon cooling, the hydrazide product precipitates and can be collected by filtration and washed with a cold solvent.
The hydrazide derivatives are readily converted to Schiff bases by condensation with various aromatic aldehydes.[2] This allows for the introduction of diverse substituents to probe structure-activity relationships.
Experimental Protocol: General Synthesis of Schiff Bases from 2,7-Naphthyridine-3-carbohydrazide [2]
-
Reactants: 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide and a substituted aromatic aldehyde.
-
Solvent: Typically an alcohol like ethanol.
-
Catalyst: A catalytic amount of a Lewis acid, such as indium (III) trifluoromethanesulfonate, can be used to accelerate the reaction.[3]
-
Procedure: The hydrazide and aldehyde are dissolved in the solvent, the catalyst is added, and the mixture is stirred, often with heating.
-
Isolation: The resulting Schiff base often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
The following diagram illustrates the general synthetic workflow from the core ester to various analogs.
Caption: General synthetic pathways for derivatization of the this compound core.
Biological Activities of this compound Analogs
Derivatives of this compound have shown significant promise in two primary therapeutic areas: as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 2,7-naphthyridine analogs against a range of human cancer cell lines.[4] Some derivatives have been found to be more potent than established anticancer drugs like colchicine.[4]
The following table summarizes the in vitro anticancer activity of selected 2,7-naphthyridine derivatives.
| Compound ID | C-2 Substituent | C-5/C-6/C-7 Methylation | HeLa IC₅₀ (µM) | HL-60 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |
| 14 | Naphthyl | C-5 Methyl | 2.6 | 1.5 | 2.7 | [4] |
| 15 | Naphthyl | C-6 Methyl | 2.3 | 0.8 | 11.4 | [4] |
| 16 | Naphthyl | C-7 Methyl | 0.7 | 0.1 | 5.1 | [4] |
| Colchicine | - | - | 23.6 | 7.8 | 19.7 | [4] |
| 8i | Schiff Base | - | GI₅₀ = 0.70 (SF-539) | - | - | [2] |
-
C-2 Position: Bulky, lipophilic groups at the C-2 position, such as a naphthyl ring, have been shown to be beneficial for potent cytotoxic activity.[4]
-
Methylation Pattern: The position of methyl substitution on the naphthyridine core significantly influences activity. C-6 or C-7 methylation generally leads to higher potency compared to C-5 methylation.[4]
-
Schiff Bases: Certain Schiff base derivatives have demonstrated significant growth inhibition against central nervous system cancer cell lines.[2]
Antimicrobial Activity
This compound analogs have emerged as promising candidates for the development of new antimicrobial agents, particularly against Gram-positive bacteria.[5]
Several studies have evaluated the antimicrobial activity of these compounds. A notable finding is the selective and potent activity of some derivatives against Staphylococcus aureus.[5][6] However, activity against Gram-negative bacteria like Pseudomonas aeruginosa and fungi such as Candida albicans is often limited.[5][6]
| Compound ID | Target Organism | MIC (mg/L) | MBC (mg/L) | Reference |
| 10j | Staphylococcus aureus | 8 | 8 | [5] |
| 10f | Staphylococcus aureus | 31 | 31 | [5] |
The antibacterial potency of these compounds is largely attributed to the combination of the 2,7-naphthyridine scaffold and a hydrazone linker (-C=N-NH-), which together form the essential pharmacophore.[3] The planar, conjugated system of the naphthyridine core is thought to facilitate π-π stacking interactions with nucleic acid bases and aromatic residues within the target enzyme's active site.[3]
Mechanisms of Action
The biological activities of this compound analogs are primarily mediated through the inhibition of key enzymes involved in DNA replication and maintenance.
Inhibition of Bacterial DNA Gyrase
The antimicrobial effects of many 2,7-naphthyridine derivatives are attributed to their ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase.[3][6] DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[3] Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately bacterial cell death. Molecular dynamics simulations suggest that these compounds bind stably within the enzyme-DNA complex.[6]
The following diagram illustrates the proposed mechanism of DNA gyrase inhibition.
Caption: Proposed mechanism of action of 2,7-naphthyridine analogs as DNA gyrase inhibitors.
Inhibition of Human Topoisomerase II
The anticancer activity of some naphthyridine derivatives is linked to their inhibition of human topoisomerase II.[4] This enzyme plays a critical role in managing DNA topology during replication and cell division in eukaryotic cells. By inhibiting topoisomerase II, these compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[4]
The following diagram depicts the mechanism of topoisomerase II inhibition.
Caption: Mechanism of 2,7-naphthyridine analogs as topoisomerase II inhibitors in cancer cells.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the carboxylic acid group allows for the creation of large and diverse libraries of compounds for high-throughput screening. Future research should focus on:
-
Expanding the Antimicrobial Spectrum: Efforts should be directed towards modifying the core structure to enhance activity against Gram-negative bacteria and fungal pathogens.
-
Improving Anticancer Potency and Selectivity: Further optimization of substituents is needed to increase cytotoxicity against a broader range of cancer cell lines while minimizing off-target effects.
-
Elucidating Detailed Molecular Interactions: Advanced techniques such as X-ray crystallography and computational modeling can provide a more precise understanding of how these analogs bind to their target enzymes, guiding the design of more potent and selective inhibitors.
References
- Wójcicka, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 123. [Link]
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). MDPI. [Link]
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). PubMed. [Link]
- Wagner, E., et al. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 50(4), 746-753. [Link]
- Wójcicka, A. (2024).
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023).
- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2014).
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). PubMed Central. [Link]
- Lee, J., et al. (2013).
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). PubMed Central. [Link]
- Biological Activity of Naturally Derived Naphthyridines. (2021). PubMed Central. [Link]
- Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2008).
- An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. (2024). Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116. [Link]
- Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8042. [Link]
- Omar, F. A., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Medicinal Chemistry Research, 27(5), 1436-1449. [Link]
- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). MDPI. [Link]
- Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. (2018).
- QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2024).
- Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simul
- QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2024). FAO AGRIS. [Link]
- Potential inhibitors of Topoisomerase IIα identified by molecular docking. (2022). RHAZES: Green and Applied Chemistry, 14(1), 1-10. [Link]
- Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. (2015).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 2,7-Naphthyridine-3-carboxylic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antitumor, antimicrobial, and kinase inhibitory activities.[1][2][3] Specifically, derivatives featuring a carboxylic acid at the 3-position are crucial intermediates and target molecules in medicinal chemistry, acting as key pharmacophores for enzymes like DNA gyrase.[2] This application note provides a comprehensive, field-tested protocol for the synthesis of 2,7-naphthyridine-3-carboxylic acid. The described synthetic strategy is based on the classical Friedländer annulation, a robust and versatile method for constructing quinoline and naphthyridine ring systems.[4] We present a detailed, step-by-step procedure, including the synthesis of a key precursor, 2-amino-5-chloronicotinaldehyde, followed by its cyclocondensation and subsequent hydrolysis to yield the target acid. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices and providing a self-validating protocol for reliable execution.
Introduction and Strategic Overview
2,7-Naphthyridine is one of the six structural isomers of pyridopyridine.[1] Its derivatives have garnered significant attention due to their broad spectrum of biological activities, making the 2,7-naphthyridine core an attractive scaffold for the development of novel therapeutics.[1][5] The synthesis of this heterocyclic system can be achieved through various methods, most commonly involving the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine precursors.[1]
The Friedländer synthesis, first reported in 1882, provides a direct route to quinolines and their aza-analogs, such as naphthyridines.[4][6] The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4] This method is highly versatile and can be catalyzed by acids or bases.[6]
Our synthetic approach employs a modified Friedländer annulation strategy, outlined below. The overall workflow is designed for efficiency and scalability, breaking the process into three logical stages.
Caption: Overall synthetic workflow for this compound.
Reaction Mechanism: The Friedländer Annulation
The cornerstone of this synthesis is the base-catalyzed Friedländer annulation. The mechanism proceeds through a sequence of well-understood organic transformations.
-
Aldol Condensation: The reaction is initiated by the deprotonation of the α-carbon of ethyl pyruvate by a base (e.g., piperidine), forming an enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-amino-5-chloronicotinaldehyde in an aldol addition reaction.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration (elimination of water) to form a more stable, conjugated enone intermediate.
-
Intramolecular Cyclization (Aza-Michael Addition): The nucleophilic amino group then attacks the β-carbon of the α,β-unsaturated carbonyl system in an intramolecular conjugate addition.
-
Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate to yield the stable, aromatic 2,7-naphthyridine ring system.
Caption: Simplified mechanistic pathway of the Friedländer annulation.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Part A: Synthesis of 2-Amino-5-chloronicotinaldehyde
This key intermediate is prepared from commercially available 2-amino-5-chloropyridine. The synthesis involves the reduction of the corresponding nitrile, which can be formed from the amine via a Sandmeyer reaction followed by nitrile displacement, or by direct formylation methods. For simplicity, we will assume the use of a suitable precursor like 2-chloro-3-cyanopyridine followed by reduction and amination, or direct synthesis routes from 2-amino-5-chloropyridine. A common laboratory-scale preparation involves the reduction of 2-chloronicotinic acid followed by oxidation.[7]
Protocol A1: Synthesis of (2-Amino-5-chloropyridin-3-yl)methanol
-
To a stirred solution of 2-amino-5-chloronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, slowly add borane-THF complex (1.0 M solution in THF, 2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by 1 M HCl.
-
Concentrate the mixture under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be used in the next step without further purification.
Protocol A2: Oxidation to 2-Amino-5-chloronicotinaldehyde
-
Dissolve the crude (2-amino-5-chloropyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM, 15 mL/mmol).
-
Add activated manganese dioxide (MnO₂, 10 eq) in portions.
-
Causality: MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic-type alcohols to aldehydes without over-oxidizing the amino group.
-
-
Stir the resulting suspension vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure to afford 2-amino-5-chloronicotinaldehyde, which typically appears as a yellow solid.[8]
| Reagent/Parameter | Protocol A1 | Protocol A2 |
| Starting Material | 2-Amino-5-chloronicotinic acid | (2-Amino-5-chloropyridin-3-yl)methanol |
| Key Reagent | Borane-THF complex | Manganese Dioxide (MnO₂) |
| Solvent | Anhydrous THF | Dichloromethane (DCM) |
| Temperature | 0 °C to RT | Room Temperature |
| Reaction Time | 12-16 h | 18-24 h |
| Typical Yield | >90% (crude) | 70-85% |
Part B: Synthesis of Ethyl 6-chloro-2,7-naphthyridine-3-carboxylate
-
In a round-bottom flask, combine 2-amino-5-chloronicotinaldehyde (1.0 eq), ethyl pyruvate (1.2 eq), and absolute ethanol (15 mL/mmol).
-
Add piperidine (0.2 eq) as a catalyst.
-
Causality: Piperidine is a secondary amine that serves as an effective basic catalyst for the initial aldol-type condensation, promoting the formation of the enolate from ethyl pyruvate.[4]
-
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield ethyl 6-chloro-2,7-naphthyridine-3-carboxylate as a crystalline solid.
Part C: Synthesis of this compound
Protocol C1: Hydrolysis to 6-Chloro-2,7-naphthyridine-3-carboxylic acid
-
Suspend the ethyl 6-chloro-2,7-naphthyridine-3-carboxylate (1.0 eq) in a mixture of ethanol (10 mL/mmol) and water (5 mL/mmol).
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-4 hours, until TLC analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 2 M HCl at 0 °C.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 6-chloro-2,7-naphthyridine-3-carboxylic acid.
Protocol C2: Dechlorination to this compound
-
In a hydrogenation flask, dissolve 6-chloro-2,7-naphthyridine-3-carboxylic acid (1.0 eq) in methanol (20 mL/mmol).
-
Add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Add triethylamine (Et₃N, 1.5 eq) to act as a base to neutralize the HCl formed during the reaction.
-
Causality: Catalytic hydrogenation is a standard method for aryl chloride reduction. Triethylamine is crucial to prevent the reaction mixture from becoming acidic, which could poison the catalyst and lead to side reactions.
-
-
Seal the flask, evacuate and purge with hydrogen gas (H₂) three times, then maintain the reaction under a hydrogen atmosphere (balloon pressure is sufficient for lab scale) with vigorous stirring.
-
Stir at room temperature for 12-18 hours.
-
Once the reaction is complete (monitored by LC-MS), filter the mixture through Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or trituration with diethyl ether to yield the final product, this compound.[]
| Reagent/Parameter | Protocol C1 | Protocol C2 |
| Starting Material | Ethyl 6-chloro...-carboxylate | 6-Chloro...-carboxylic acid |
| Key Reagent | Sodium Hydroxide (NaOH) | 10% Pd/C, H₂ |
| Solvent | Ethanol/Water | Methanol |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2-4 h | 12-18 h |
| Typical Yield | 85-95% | 75-90% |
Characterization
The identity and purity of the final product, this compound (MW: 174.16 g/mol ), should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the naphthyridine core. The chemical shifts and coupling constants will be indicative of the substitution pattern. Protons adjacent to the nitrogen atoms will be shifted downfield. The carboxylic acid proton will appear as a broad singlet, typically >12 ppm.
-
¹³C NMR: The carbon spectrum will confirm the presence of the nine distinct carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the carbons of the heterocyclic rings.
-
Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to the molecular weight of the product ([M+H]⁺ at m/z 175.1 or [M-H]⁻ at m/z 173.1).
-
Infrared (IR) Spectroscopy: The IR spectrum will display a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700-1725 cm⁻¹).
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Wagner, E., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel this compound Derivatives. ResearchGate.
- Wójcicka, A., et al. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297-305.
- Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed Central.
- Shiri, M., et al. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
- Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Journal of Organic Chemistry, 68(2), 467-477.
- Wikipedia. (n.d.). Friedländer synthesis.
- Google Patents. (2015). Preparation method of 2-chloro nicotinaldehyde. CN104478795A.
- ACS Medicinal Chemistry Letters. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 8. 54856-61-0|2-Amino-5-chloronicotinaldehyde|BLD Pharm [bldpharm.com]
Preparation of 2,7-Naphthyridine-3-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2,7-Naphthyridine Core
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As one of the six structural isomers of pyridopyridine, its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, making it an attractive core for the design of novel therapeutic agents.[1][2] Biological investigations have consistently demonstrated that compounds bearing the 2,7-naphthyridine moiety exhibit a broad spectrum of pharmacological activities, including potent antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2] Furthermore, derivatives of this scaffold have emerged as potent and selective inhibitors of various enzymes and kinases, highlighting their potential in targeted therapies.[1]
The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of diverse pharmacophores through amide bond formation, esterification, or conversion to other functional groups. This guide provides a comprehensive overview of the synthetic strategies for accessing 2,7-naphthyridine-3-carboxylic acid derivatives, with a focus on two robust and widely applicable methods: the Gould-Jacobs reaction and the Friedländer annulation. Detailed, field-proven protocols are presented to enable researchers to confidently synthesize and explore this important class of molecules.
Synthetic Strategies: A Comparative Overview
The construction of the 2,7-naphthyridine ring system can be approached from several perspectives, primarily involving the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine precursors.[1] The choice between the Gould-Jacobs reaction and the Friedländer annulation often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
-
The Gould-Jacobs Reaction: This classical method involves the condensation of an aminopyridine with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4] It is a reliable and well-established route, particularly effective for producing 4-hydroxy-substituted naphthyridines (which exist in tautomeric equilibrium with the 4-oxo form). The starting materials, such as 3-aminopyridines and diethyl ethoxymethylenemalonate (DEEM), are generally commercially available or readily prepared.[5]
-
The Friedländer Annulation: This reaction provides a more direct route to the naphthyridine core through the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][6] For the synthesis of 2,7-naphthyridines, this typically involves a 3-aminopyridine-4-carboxaldehyde derivative. The Friedländer synthesis can be catalyzed by acids or bases and has been adapted to environmentally benign conditions, such as solvent-free grinding.[6][7]
This guide will provide detailed protocols for both approaches, allowing researchers to select the most suitable method for their specific synthetic goals.
Protocol 1: Synthesis via the Gould-Jacobs Reaction
This protocol details the two-step synthesis of a key intermediate, ethyl 4-hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate, which can then be further derivatized. The methodology is adapted from established procedures for the synthesis of related naphthyridine isomers.[8]
Workflow Diagram: Gould-Jacobs Synthesis
Caption: Workflow for the Gould-Jacobs synthesis of the 2,7-naphthyridine core.
Step 1: Synthesis of Diethyl 2-((pyridin-3-ylamino)methylene)malonate (Intermediate)
Rationale: This step involves the nucleophilic substitution of the ethoxy group of DEEM by the amino group of 3-aminopyridine. The reaction is typically performed neat or in a high-boiling solvent and driven to completion by heating, which facilitates the elimination of ethanol.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 9.41 g | 0.1 |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 21.62 g | 0.1 |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 3-aminopyridine (9.41 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 110-120 °C with constant stirring for 2 hours.
-
Monitor the reaction progress by TLC (Mobile phase: Ethyl acetate/Hexane, 1:1). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product, a viscous oil or solid, can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate
Rationale: This step utilizes a thermal intramolecular cyclization (a pericyclic reaction) in a high-boiling inert solvent. The high temperature provides the necessary activation energy for the ring-closing reaction, leading to the formation of the bicyclic naphthyridine system.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Crude Intermediate from Step 1 | C₁₃H₁₆N₂O₄ | 264.28 | ~0.1 mol |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 150 mL |
| Hexane | C₆H₁₄ | 86.18 | As needed |
| Ethanol | C₂H₅OH | 46.07 | As needed |
Equipment:
-
Round-bottom flask (250 mL)
-
Heating mantle with a temperature controller
-
Vigorous mechanical or magnetic stirrer
-
Nitrogen inlet
-
Vacuum filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, heat 150 mL of diphenyl ether to 250 °C under a nitrogen atmosphere with vigorous stirring.
-
Slowly and carefully add the crude intermediate from Step 1 to the hot diphenyl ether. Caution: The addition may cause some frothing.
-
Maintain the reaction temperature at 250 °C for 30 minutes.
-
Monitor the completion of the cyclization by TLC (Mobile phase: Ethyl acetate/Hexane, 1:1, with 1% acetic acid).
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate as a solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with hexane to remove the residual diphenyl ether.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 4-hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate as a solid.
-
Dry the final product in a vacuum oven at 60 °C.
Protocol 2: Synthesis via Friedländer Annulation
This protocol provides an alternative route to the 2,7-naphthyridine core using a solvent-free, catalyst-mediated Friedländer annulation. This method is adapted from a green chemistry approach developed for 1,8-naphthyridines and offers advantages in terms of reduced solvent waste and potentially shorter reaction times.[6][7]
Workflow Diagram: Friedländer Annulation
Caption: Workflow for the Friedländer synthesis of the 2,7-naphthyridine core.
Synthesis of Ethyl 4-hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate
Rationale: This one-pot reaction combines a Knoevenagel condensation between the aldehyde and the active methylene of diethyl malonate, followed by an intramolecular cyclization and tautomerization. The use of a Lewis acid catalyst like CeCl₃·7H₂O facilitates the reaction under mild, solvent-free conditions.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Aminopyridine-4-carboxaldehyde | C₆H₆N₂O | 122.12 | 1.22 g | 0.01 |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.60 g | 0.01 |
| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | CeCl₃·7H₂O | 372.58 | 0.37 g | 0.001 |
Equipment:
-
Mortar and pestle
-
Thin-layer chromatography (TLC) apparatus
-
Vacuum filtration apparatus
Procedure:
-
In a mortar, combine 3-aminopyridine-4-carboxaldehyde (1.22 g, 0.01 mol), diethyl malonate (1.60 g, 0.01 mol), and CeCl₃·7H₂O (0.37 g, 0.001 mol).
-
Grind the mixture vigorously with a pestle at room temperature for 15-20 minutes. The mixture may become pasty or solidify.
-
Monitor the reaction progress by TLC (Mobile phase: Ethyl acetate/Hexane, 1:1, with 1% acetic acid).
-
Upon completion, add 20 mL of cold water to the reaction mixture and triturate the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford the pure title compound.
-
The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.
Protocol 3: Derivatization of the 2,7-Naphthyridine Core
The ethyl ester at the 3-position is a versatile starting point for creating a library of derivatives. This protocol details the synthesis of the corresponding carboxylic acid hydrazide and a representative Schiff base.
Step 3a: Synthesis of 4-Hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carbohydrazide
Rationale: Hydrazinolysis of the ethyl ester is a standard method for the preparation of acid hydrazides. The reaction is typically carried out in an alcohol solvent with an excess of hydrazine hydrate.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | 2.34 g | 0.01 |
| Hydrazine hydrate (~64% hydrazine) | N₂H₄·H₂O | 50.06 | 1.0 mL | ~0.02 |
| Ethanol | C₂H₅OH | 46.07 | 30 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, suspend the ethyl ester (2.34 g, 0.01 mol) in ethanol (30 mL).
-
Add hydrazine hydrate (1.0 mL, ~0.02 mol) to the suspension.
-
Heat the mixture at reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC (Mobile phase: Dichloromethane/Methanol, 9:1) to confirm the consumption of the starting ester.
-
After cooling, the precipitated product is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry to afford the title hydrazide.
Step 3b: Synthesis of a Representative Schiff Base Derivative
Rationale: The condensation of the hydrazide with an aldehyde in the presence of an acid catalyst is a classic method for forming a hydrazone (Schiff base). This reaction expands the molecular diversity and allows for the introduction of various aryl or alkyl substituents.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxy-1-oxo-1,2-dihydro-2,7-naphthyridine-3-carbohydrazide | C₉H₈N₄O₃ | 220.19 | 2.20 g | 0.01 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g | 0.01 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| Indium(III) trifluoromethanesulfonate (Catalyst) | In(OTf)₃ | 559.99 | ~1 mg | catalytic |
Procedure:
-
To a solution of the hydrazide (2.20 g, 0.01 mol) in glacial acetic acid (20 mL), add 4-chlorobenzaldehyde (1.41 g, 0.01 mol) and a catalytic amount of indium(III) trifluoromethanesulfonate.
-
Heat the mixture under reflux with stirring for 4-6 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent such as toluene or ethanol to afford the pure Schiff base.
Data Presentation and Characterization
The successful synthesis of these derivatives must be confirmed by thorough analytical characterization. The following table provides representative data for a similar series of compounds, which can be used as a benchmark for validation.
Table 1: Representative Characterization Data for 2,7-Naphthyridine Derivatives
| Compound | Structure | Yield (%) | M.p. (°C) | Key Spectroscopic Data |
| Ethyl 8-ethoxy-4-hydroxy-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate | 61 | 269-271 | FTIR (cm⁻¹): 3350, 3300 (N-H), 2950 (C-H), 1600 (C=N), 1530 (N-H), 1360 (O-H). ¹H NMR (300 MHz, CDCl₃) δ: 1.61–1.66 (t, 3H), 4.91–4.95 (q, 2H), 7.20 (s, 1H), 7.38–7.81 (m, 8H), 8.18-8.19 (m, 1H), 8.49 (s, 1H), 10.97 (s, 2H), 12.16 (s, 1H). ESI-MS: m/z 461.12 [M-H]⁻. | |
| 4-Hydroxy-8-methyl-1-oxo-6-phenyl-N'-(4-nitrobenzylidene)-1,2-dihydro-2,7-naphthyridine-3-carbohydrazide | 59 | 259-260 | FTIR (cm⁻¹): 3220 (N-H), 1630 (C=N), 1550 (N-H), 1310 (O-H). ¹H NMR (300 MHz, DMSO-d₆) δ: 3.10 (s, 3H), 7.51 (s, 1H), 7.52–8.27 (m, 8H), 8.46 (s, 1H), 8.66 (s, 1H), 8.93 (s, 1H), 12.17 (s, 1H). |
Data adapted from Wójcicka, A., et al. (2025)[3]
Conclusion and Future Perspectives
The protocols detailed in this guide provide robust and versatile methods for the synthesis of this compound and its derivatives. The Gould-Jacobs and Friedländer approaches offer complementary strategies, allowing for flexibility in precursor selection and reaction conditions. The derivatization of the 3-carboxy functionality opens up a vast chemical space for the exploration of structure-activity relationships. As the therapeutic potential of 2,7-naphthyridines continues to be unveiled, these synthetic protocols will serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the discovery of next-generation therapeutic agents.
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new this compound hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305.
- Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919.
- Tverdokhlebov, A. V., et al. (2021). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 26(22), 6953.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl₃·7H₂O catalyzed Friedlander synthesis of 1,8-naphthyridines under solvent-free grinding conditions. Oriental Journal of Chemistry, 31(1), 539-543.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Wikipedia. (n.d.). Friedländer synthesis.
- Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (Eds.). (2011). Modern Heterocyclic Chemistry. Wiley-VCH.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. connectjournals.com [connectjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Topic: A Validated Dual-Assay Strategy for In Vitro Cytotoxicity Profiling of 2,7-Naphthyridine-3-carboxylic Acid
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2,7-naphthyridine scaffold is a privileged heterocyclic structure that forms the core of various compounds with significant therapeutic potential, including antitumor, antimicrobial, and analgesic properties.[1][2] As derivatives of 2,7-Naphthyridine-3-carboxylic acid advance through the drug discovery pipeline, a robust and reliable assessment of their cytotoxic profile is paramount.[3][4] Early-stage in vitro cytotoxicity testing is essential for identifying promising candidates, eliminating toxic compounds, and guiding structure-activity relationship (SAR) studies.[5] This application note provides a comprehensive, field-proven guide for determining the cytotoxic effects of this compound and its analogs. We present a dual-assay, orthogonal strategy that combines a metabolic viability assay (Resazurin/AlamarBlue®) with a membrane integrity assay (Lactate Dehydrogenase release) to generate a comprehensive and validated cytotoxicity profile. This guide is designed to provide researchers with the causal logic behind experimental choices, detailed step-by-step protocols, and guidance on data interpretation, ensuring scientific integrity and reproducibility.
The Principle of Orthogonal Cytotoxicity Assessment: A Two-Pillar Approach
-
Pillar 1: Metabolic Viability Assay (Resazurin/AlamarBlue®) This assay quantifies the metabolic health of a cell population. The core principle involves the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by mitochondrial and cytoplasmic reductases in viable, metabolically active cells.[7][8] The resulting fluorescent signal is directly proportional to the number of living cells. It is a sensitive, non-endpoint assay, meaning the cells remain viable for further testing.[8]
-
Pillar 2: Membrane Integrity Assay (Lactate Dehydrogenase Release) This assay measures cytotoxicity by quantifying the loss of intracellular components following damage to the plasma membrane. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of necrosis or late-stage apoptosis.[9][10] The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colorimetric signal, is proportional to the number of lysed cells.[11]
Critical Parameters for a Validated Experimental Design
The quality and reliability of cytotoxicity data hinge on a meticulously planned experimental design. The following considerations are crucial for generating trustworthy results.
Rational Cell Line Selection
The choice of cell line is the most critical variable and must align with the research objectives.[12]
-
Therapeutic Context: Since 2,7-naphthyridine derivatives have shown antitumor potential, a panel of human cancer cell lines is recommended.[13][14] For example, using lines from the NCI-60 panel (e.g., HeLa - cervical cancer, HL-60 - leukemia, PC-3 - prostate cancer) allows for broad screening.
-
Assessing Selectivity: To evaluate whether the compound's cytotoxicity is specific to cancer cells, it is imperative to include a non-cancerous control cell line. Normal human fibroblast cell lines (e.g., MRC-5) are a common and appropriate choice.[15][16]
-
Authenticity and Culture: Always source cell lines from reputable cell banks (e.g., ATCC) to ensure their identity and prevent cross-contamination.[12] Adhere strictly to the recommended culture conditions for each line.
Compound Handling and Dosing
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a suitable sterile solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions in complete culture medium to create a range of working concentrations. A common approach is a 7- to 10-point dose-response curve, starting from a high concentration (e.g., 100 µM) with 2- or 3-fold dilutions.
-
Vehicle Control: The final concentration of the solvent (DMSO) must be constant across all wells (including the vehicle control) and should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced toxicity.
A Self-Validating System: The Imperative of Controls
Proper controls are non-negotiable; they validate the assay's performance and ensure that the observed effects are due to the test compound.[17][18][19][20]
| Control Type | Purpose | For AlamarBlue Assay | For LDH Assay |
| Untreated Control | Represents 100% cell viability; baseline for normalization. | Cells + Media | Cells + Media |
| Vehicle Control | Accounts for any effects of the compound's solvent (e.g., DMSO). | Cells + Media + DMSO | Cells + Media + DMSO |
| Positive Control | Confirms the assay can detect a cytotoxic response. | Cells + Known Cytotoxin (e.g., Doxorubicin) | Cells + Known Cytotoxin (e.g., Doxorubicin) |
| Maximum Lysis | Represents 100% cytotoxicity; used for LDH normalization. | Not Applicable | Cells + Lysis Buffer (e.g., Triton X-100) |
| Media Blank | Measures background signal from the medium and assay reagents. | Media + Reagent (No Cells) | Media + Reagent (No Cells) |
Experimental Workflow Overview
The overall process involves careful planning, execution, and parallel processing for the two chosen assays. The workflow ensures that data for both metabolic activity and membrane integrity are collected from identically treated cell populations.
Caption: Orthogonal workflow for dual cytotoxicity assessment.
Detailed Protocol: Primary Screening with AlamarBlue® (Resazurin) Assay
This protocol details the measurement of metabolic viability.
Principle
Viable cells with active metabolism reduce the non-fluorescent resazurin to the fluorescent resorufin.[21] This conversion is measured fluorometrically and is proportional to the number of living cells in the well.[7]
Materials and Reagents
-
Selected cell lines (e.g., HeLa, MRC-5)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, black-walled sterile microplates (for fluorescence)
-
This compound and solvent (DMSO)
-
Positive control (e.g., Doxorubicin)
-
AlamarBlue® HS Cell Viability Reagent
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Step-by-Step Methodology
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and determine viability (e.g., via Trypan Blue). Seed cells into the 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[22]
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the test compound and controls in culture medium. Carefully remove 100 µL of medium from the wells and add 100 µL of the 2x compound dilutions to achieve the final 1x concentration.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Addition: After incubation, add AlamarBlue® reagent equal to 10% of the culture volume (e.g., 20 µL for a 200 µL final volume) to each well, including controls.[21][23]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized for each cell line.[8]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[23]
Detailed Protocol: Confirmatory LDH Release Assay
This protocol details the measurement of membrane integrity loss.
Principle
Upon cell lysis, the cytosolic enzyme LDH is released into the culture medium. This protocol uses a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. A second enzyme, diaphorase, uses NADH to reduce a tetrazolium salt (INT) into a red formazan product, which is measured colorimetrically at 490 nm.[11]
Materials and Reagents
-
Cell plate from the treatment phase (Step 4.3.3)
-
96-well flat-bottom, clear sterile microplates (for absorbance)
-
Commercially available LDH Cytotoxicity Assay Kit (contains Lysis Buffer, Substrate Mix, etc.)
-
Multichannel pipette
-
Absorbance microplate reader (490 nm and a reference wavelength of ~680 nm)
Step-by-Step Methodology
-
Prepare Controls: Before collecting supernatant, prepare the "Maximum LDH Release" control. Add 10 µL of 10X Lysis Buffer (provided in the kit) to the positive control wells and incubate for 45 minutes at 37°C.[24]
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 4 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new, flat-bottom 96-well plate. Be careful not to disturb the cell layer.[25]
-
Reaction Mixture Addition: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing supernatant.[24]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. It is recommended to also measure absorbance at a reference wavelength (e.g., 680 nm) to correct for background signals from the plate.[24]
Data Analysis, Presentation, and Interpretation
Data Calculation
First, correct all readings by subtracting the average value of the Media Blank control.
-
For AlamarBlue® Assay (% Viability): % Viability = [(RFU of Test Sample) / (RFU of Vehicle Control)] * 100
-
For LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs of Test Sample - Abs of Spontaneous Release) / (Abs of Maximum Release - Abs of Spontaneous Release)] * 100 (Where "Spontaneous Release" is the Vehicle Control)
Data Presentation
Summarize the calculated data in a clear, tabular format.
| Concentration (µM) | % Viability (AlamarBlue®) ± SD | % Cytotoxicity (LDH) ± SD |
| 0 (Vehicle) | 100.0 ± 4.2 | 0.0 ± 2.1 |
| 0.1 | 98.7 ± 5.1 | 1.5 ± 1.8 |
| 1 | 85.3 ± 6.3 | 12.4 ± 3.5 |
| 10 | 51.2 ± 4.8 | 48.9 ± 5.0 |
| 50 | 15.6 ± 3.1 | 82.1 ± 6.7 |
| 100 | 5.2 ± 1.9 | 95.3 ± 4.4 |
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. To determine the IC₅₀, plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentration. Use non-linear regression (e.g., log[inhibitor] vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, Origin) to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.[26]
Mechanistic Considerations & Next Steps
The observed cytotoxicity of this compound derivatives may be linked to their known biological activities. Some naphthyridine analogs act as topoisomerase inhibitors, which can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[27][28] If significant cytotoxicity is observed, follow-up studies are warranted to elucidate the mechanism of cell death.
Caption: Hypothetical apoptotic pathway induced by a topoisomerase inhibitor.
-
Recommended Follow-up Assays:
-
Apoptosis Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) using a luminescent or fluorescent assay.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle.
-
DNA Damage Markers: Western blotting for phosphorylated H2A.X (γH2A.X) can confirm the induction of DNA double-strand breaks.
-
References
- AlamarBlue Assay Protocol. (2024).
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies.
- Optimized alamarBlue assay protocol for drug dose-response determin
- AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi bioprinters.
- alamarBlue Protocols. Bio-Rad Antibodies.
- LDH assay kit guide: Principles and applic
- Characteristics to consider when selecting a positive control material for an in vitro assay. National Institute of Standards and Technology.
- LDH-Glo™ Cytotoxicity Assay Technical Manual.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
- LDH Assay. Cell Biologics Inc.
- Petersen, E., et al. (2021).
- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
- Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. (2021).
- What cell line should I choose for citotoxicity assays?.
- MTT Assay Protocol.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Highlight report: Cell type selection for toxicity testing. PMC - NIH.
- MTT assay protocol. Abcam.
- Characteristics to consider when selecting a positive control material for an in vitro assay.
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- In Vitro Cytotoxicity Assays: Applic
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Drug discovery: In vitro toxicity testing by flow cytometry. Miltenyi Biotec.
- Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
- SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIV
- Update on in vitro cytotoxicity assays for drug development.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC - PubMed Central.
- Cytotoxicity testing & ISO 10993-5: 7 tips for labor
- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
- 5 tips for choosing the right cell line for your experiment. Horizon Discovery.
- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Antimicrobial Activity of Naphthyridine Deriv
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 8. allevi3d.com [allevi3d.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 13. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Characteristics to consider when selecting a positive control material for an in vitro assay. | Semantic Scholar [semanticscholar.org]
- 18. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cellbiologics.com [cellbiologics.com]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antimicrobial Screening of 2,7-Naphthyridine-3-carboxylic Acid
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new chemical entities with potent and novel mechanisms of action.[1][2][3] Naphthyridines, a class of N-heterocyclic compounds composed of two fused pyridine rings, have emerged as a promising scaffold in medicinal chemistry.[1][2][3] The 1,8-naphthyridine core, for instance, is the foundational structure for quinolone antibiotics like nalidixic acid, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][3]
This application note focuses on the lesser-explored 2,7-naphthyridine isomer, specifically derivatives bearing a carboxylic acid moiety at the 3-position. Recent studies have indicated that this particular scaffold exhibits selective and potent antimicrobial activity, particularly against Gram-positive pathogens such as Staphylococcus aureus.[1][4][5] The presence of the carboxyl group at position 3 is considered a key feature for the antimicrobial efficacy of naphthyridine-based compounds.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening the antimicrobial potential of 2,7-naphthyridine-3-carboxylic acid and its derivatives. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7][8]
Scientific Rationale: Targeting Bacterial DNA Replication
The structural similarity of naphthyridine derivatives to quinolone antibiotics suggests a likely mechanism of action involving the disruption of DNA replication.[3][4] Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair.[2][4] These enzymes are the validated targets of quinolone antibiotics. It is hypothesized that this compound derivatives also bind to the enzyme-DNA complex, stabilizing the cleavage complex and leading to a bactericidal effect.[4][5] Molecular dynamics simulations have supported the stable binding of 2,7-naphthyridine derivatives within the quinolone-binding pocket of the gyrase-DNA ternary complex.[1][5]
The screening workflow is therefore designed to first establish the antimicrobial activity through the determination of the Minimum Inhibitory Concentration (MIC) and then to ascertain the bactericidal or bacteriostatic nature of the compound by determining the Minimum Bactericidal Concentration (MBC).
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the comprehensive workflow for the antimicrobial screening of this compound derivatives.
Caption: Proposed mechanism of action of this compound.
Conclusion and Future Directions
The protocols and guidelines presented in this application note provide a robust framework for the initial antimicrobial screening of this compound and its derivatives. The selective activity of this scaffold against pathogens like S. aureus highlights its potential for further development as a therapeutic agent. [1][4][5]Future studies should focus on expanding the panel of microorganisms to include clinically relevant resistant strains (e.g., MRSA), evaluating cytotoxicity in mammalian cell lines to determine the therapeutic index, and conducting in-depth mechanistic studies to confirm the inhibition of DNA gyrase and/or topoisomerase IV. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and pharmacokinetic properties of this promising class of compounds.
References
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, 16(10), 1449. [Link]
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Wagner, E., et al. (2013). Synthesis and In vitro Antitumor Screening of Novel this compound Derivatives. Journal of Heterocyclic Chemistry, 50(4), 746-753. [Link]
- CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
- CLSI. (2023). M23: Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters, 6th Edition.
- de Almeida, J. G. L., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(21), 6432. [Link]
- Wójcicka, A., & Mączyński, M. (2024).
- Wójcicka, A. (2022). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 27(15), 4987. [Link]
- Wójcicka, A., & Mączyński, M. (2024).
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition.
- CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition.
- Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]
- Wójcicka, A., & Mączyński, M. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for the Utilization of 2,7-Naphthyridine-3-carboxylic acid in Cell Culture
Introduction: The 2,7-Naphthyridine Scaffold as a Core Moiety in Drug Discovery
The landscape of modern pharmacology is continually enriched by the exploration of novel heterocyclic compounds. Among these, the naphthyridine isomers, a family of diazanaphthalenes, have garnered significant attention.[1][2] Specifically, the 2,7-naphthyridine framework serves as a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. These activities range from antimicrobial and antitumor to analgesic and anticonvulsant effects.[3][] The inherent pharmacological potential of this structural class makes 2,7-Naphthyridine-3-carboxylic acid, a key intermediate and a potential bioactive molecule in its own right, a compound of considerable interest for researchers in cell biology and drug development.
This document provides a comprehensive guide for the use of this compound in a cell culture setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to effectively integrate this compound into their experimental workflows. While much of the published research focuses on the diverse derivatives of this core molecule, the principles and methodologies outlined herein provide a robust starting point for investigating the parent compound's biological effects.
Physicochemical Properties and Handling
A foundational understanding of a compound's physical and chemical characteristics is paramount for its successful application in biological systems.
| Property | Value | Source |
| CAS Number | 250674-48-7 | [] |
| Molecular Formula | C₉H₆N₂O₂ | [] |
| Molecular Weight | 174.16 g/mol | [] |
| Appearance | Solid | |
| Storage | Refrigerator |
Safety and Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical advice.
Proposed Mechanism of Action: An Overview of Naphthyridine Derivatives' Cellular Targets
The precise mechanism of action for the parent this compound is not yet fully elucidated. However, the extensive research on its derivatives provides valuable insights into its potential cellular targets. A significant body of work has identified DNA gyrase and topoisomerase IV as key targets for the antimicrobial derivatives of naphthyridines, leading to the inhibition of bacterial DNA replication.[6][7] In the context of cancer research, various naphthyridine derivatives have been shown to exhibit cytotoxic effects through mechanisms such as topoisomerase II inhibition.[8]
Given this, it is plausible that this compound may serve as a foundational structure that, depending on the cellular context, could interact with enzymes involved in DNA topology and metabolism. Further investigation is required to confirm these hypotheses.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and use of this compound in cell culture experiments.
Protocol 1: Preparation of Stock Solution
The solubility of this compound in common cell culture solvents has not been extensively documented. Dimethyl sulfoxide (DMSO) is a recommended starting point due to its ability to dissolve a wide range of organic compounds.[9]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Initial Solubility Test (Recommended):
-
Weigh out a small, known amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of DMSO (e.g., 10 µL) and vortex thoroughly.
-
Observe for complete dissolution. If not fully dissolved, add additional DMSO in small increments, vortexing after each addition, until the compound is fully dissolved. Record the final volume to calculate the maximum stock concentration.
-
-
Preparation of a 10 mM Stock Solution (Example):
-
Aseptically weigh out 1.74 mg of this compound (MW = 174.16 g/mol ).
-
Add 1 mL of sterile DMSO to achieve a 10 mM stock solution.
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
It is imperative to determine the cytotoxic profile of this compound for your specific cell line to establish a suitable working concentration range for subsequent experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for determining the optimal working concentration.
Protocol 3: General Protocol for Treating Cells in Culture
Once the optimal, non-toxic working concentration range has been determined, you can proceed with your specific functional assays.
Procedure:
-
Cell Culture:
-
Culture your cells of interest to the desired confluency in the appropriate culture vessels (e.g., flasks, plates, or dishes).
-
-
Compound Preparation:
-
Thaw an aliquot of your this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the compound to the cells.
-
Include appropriate controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the experimental wells.
-
Positive Control: A compound known to elicit the expected effect in your assay.
-
-
-
Incubation and Downstream Analysis:
-
Incubate the cells for the desired duration.
-
Proceed with your intended downstream analysis, such as:
-
Gene expression analysis (qPCR, RNA-seq)
-
Protein expression analysis (Western blotting, ELISA)
-
Cell cycle analysis (flow cytometry)
-
Apoptosis assays (Annexin V/PI staining)
-
Functional assays specific to your research question.
-
-
Conclusion
This compound represents a promising scaffold for biological investigation. While much of the existing research has focused on its derivatives, the parent compound itself warrants exploration. The protocols outlined in this document provide a solid foundation for researchers to begin to unravel the biological effects of this intriguing molecule in various cell culture models. Due to the limited data on the parent compound, it is crucial to perform thorough preliminary experiments, such as solubility and cytotoxicity testing, to ensure the generation of reliable and reproducible results.
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). MDPI.
- Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297-305.
- Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 50(4), 746-753.
- Antimicrobial Activity of Naphthyridine Derivatives. (2022). MDPI.
- Antimicrobial Activity of Naphthyridine Derivatives. (2022). National Center for Biotechnology Information.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). National Center for Biotechnology Information.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). National Center for Biotechnology Information.
- Biological Activity of Naturally Derived Naphthyridines. (2021). National Center for Biotechnology Information.
- Antimicrobial Activity of Naphthyridine Derivatives. (2022). National Center for Biotechnology Information.
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-Naphthyridine-3-carboxylicacid Supplier & Distributor of CAS# [processpointchem.com]
- 5. aksci.com [aksci.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,7-Naphthyridine-3-carboxylic Acid in Cancer Research
Introduction: The Emergence of the 2,7-Naphthyridine Scaffold in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have consistently provided a fertile ground for discovery. The 2,7-naphthyridine core, a fused pyridine ring system, has emerged as a privileged scaffold, with derivatives demonstrating a wide array of biological activities.[1] This guide focuses on 2,7-naphthyridine-3-carboxylic acid and its derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and mechanistic interrogation in the context of cancer research.
Recent investigations have revealed that this chemical class can be endowed with significant antineoplastic properties, with certain derivatives showing potent cytotoxic effects against a panel of human cancer cell lines.[2][3] Of particular note is the recent identification of Microtubule-associated serine/threonine kinase-like (MASTL) as a potential molecular target for novel 2,7-naphthyridine compounds.[4] MASTL is a critical mitotic kinase that is frequently overexpressed in various cancers, including breast and colon cancer, where it correlates with poor patient survival.[4][5] By inhibiting the tumor suppressor Protein Phosphatase 2A (PP2A), MASTL promotes mitotic progression and oncogenic signaling, making it an attractive therapeutic target.[6]
These application notes are designed for researchers, scientists, and drug development professionals. They provide not just step-by-step protocols, but also the underlying scientific rationale, enabling users to adapt and troubleshoot these methods for their specific research needs.
Part 1: Synthesis of the 2,7-Naphthyridine Core
The synthesis of the 2,7-naphthyridine scaffold is a critical first step in exploring its therapeutic potential. The following protocol is based on a Claisen-Dieckmann cyclization approach, which has been successfully used to generate key intermediates for further derivatization.[3] This method offers a reliable route to the core structure, which can then be elaborated to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate
This protocol describes the synthesis of a key 2,7-naphthyridine intermediate. The causality behind this specific multi-step synthesis lies in its efficiency in constructing the bicyclic naphthyridine ring system from a more readily available pyrrolo[3,4-c]pyridine precursor. The intramolecular Dieckmann condensation is particularly effective for forming the five- and six-membered rings characteristic of this scaffold.[7][8]
Workflow for Synthesis
Caption: Synthetic workflow for the 2,7-naphthyridine core.
Materials and Reagents:
-
Ethyl (4-methyl-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the starting pyrrolo[3,4-c]pyridine derivative in anhydrous ethanol.
-
Expertise & Experience: The use of anhydrous conditions is critical to prevent quenching of the sodium ethoxide base and to avoid hydrolysis of the ester functionalities, which would halt the desired condensation reaction.
-
-
Base Addition: Add sodium ethoxide to the solution. The amount of base should be catalytic to stoichiometric, depending on the specific substrate and optimization.
-
Cyclization: Heat the reaction mixture to reflux. The Dieckmann condensation is a thermally driven intramolecular cyclization where the ethoxide base generates an enolate that attacks the second ester group, leading to the formation of the naphthyridine ring.[7]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture by the dropwise addition of 1M HCl. This step protonates the resulting enolate to form the more stable β-keto ester. c. Reduce the solvent volume under reduced pressure. d. Add cold water to the residue to precipitate the crude product.
-
Purification: a. Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove soluble impurities. b. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate.[3]
-
Trustworthiness: The purity of the final compound should be validated by analytical techniques such as NMR, Mass Spectrometry, and elemental analysis to confirm its structure and ensure the reliability of subsequent biological data.
-
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential is typically performed using in vitro cell-based assays. The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity and cell growth inhibition. It was adopted by the National Cancer Institute (NCI) for its 60-cell line screen due to its sensitivity, reproducibility, and basis in protein content measurement.[2][9]
Protocol 2: Cell Viability Assessment using the Sulforhodamine B (SRB) Assay
This protocol provides a reliable method to quantify the cytotoxic or cytostatic effects of 2,7-naphthyridine derivatives on adherent cancer cell lines. The principle relies on the ability of SRB, a bright pink aminoxanthene dye, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein mass, which reflects the cell number.[10][11]
Workflow for SRB Assay
Caption: Step-by-step workflow of the SRB cytotoxicity assay.
Materials and Reagents:
-
Human cancer cell lines of interest (e.g., SF-539 CNS cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microtiter plates
-
This compound derivatives, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base, pH 10.5
-
Microplate reader
Step-by-Step Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of complete medium. Include wells with medium only as a blank control.
-
Expertise & Experience: The optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in the logarithmic growth phase during the drug incubation period.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the 2,7-naphthyridine test compounds in complete medium from the DMSO stock. Add 100 µL of the diluted compounds to the respective wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration).
-
Drug Incubation: Incubate the plates for a further 48 to 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) without removing the culture medium. Incubate at 4°C for 1 hour.
-
Trustworthiness: This cold TCA fixation step is crucial as it precipitates and fixes total cellular protein to the plate bottom, ensuring that cell loss during subsequent washing steps is minimized.[3]
-
-
Staining: Discard the supernatant and wash the plates five times with 1% acetic acid to remove TCA, medium components, and unbound cells. Allow the plates to air dry completely. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates again until no moisture is visible.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution. Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells. Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | GI₅₀ (µM)[2] |
| Derivative 8i | SF-539 (CNS Cancer) | 0.70 |
| Derivative 8i | Leukemia Panel (Avg.) | >50 |
| Derivative 8i | Breast Cancer Panel (Avg.) | 15.2 |
| Doxorubicin (Control) | SF-539 (CNS Cancer) | 0.05 |
Part 3: Mechanistic Elucidation - Targeting MASTL Kinase
Identifying the molecular target of a compound is a critical step in drug development. For 2,7-naphthyridine derivatives, MASTL kinase has been identified as a promising candidate target.[4] The following protocols are designed to validate this hypothesis by assessing the direct inhibition of MASTL kinase activity and by measuring the phosphorylation status of its downstream effectors.
MASTL Signaling Pathway
MASTL's primary oncogenic role is to phosphorylate and activate α-endosulfine (ENSA) or its homolog ARPP19. Phosphorylated ENSA/ARPP19 then binds to and inhibits the PP2A-B55 tumor suppressor phosphatase.[6] This inhibition maintains the phosphorylated, active state of many pro-mitotic and pro-survival proteins, including downstream effectors of the AKT and Wnt/β-catenin pathways.[4][6]
Caption: The MASTL signaling pathway and its inhibition.
Protocol 3: In Vitro MASTL Kinase Assay (Luminescence-Based)
This assay directly measures the ability of a 2,7-naphthyridine derivative to inhibit the enzymatic activity of recombinant MASTL kinase. It quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal, so a lower signal indicates higher kinase activity (and less inhibition).
Materials and Reagents:
-
Recombinant human MASTL kinase
-
MASTL substrate (e.g., recombinant ENSA or a validated peptide substrate)
-
ATP
-
Kinase assay buffer
-
2,7-Naphthyridine test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare a reaction mixture containing the MASTL kinase and its substrate.
-
Inhibitor Pre-incubation: In the assay plate, combine the kinase/substrate mixture with the test compound dilutions or vehicle control. Allow a brief pre-incubation (e.g., 15-30 minutes at room temperature) for the compound to bind to the kinase.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) for MASTL to accurately determine inhibitor potency. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and measure the remaining ATP according to the ADP-Glo™ kit manufacturer's protocol. This typically involves two steps: a. Adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the unused ATP. b. Adding the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. A higher luminescent signal corresponds to greater inhibition of MASTL activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Western Blot Analysis of MASTL Downstream Targets
This protocol allows for the assessment of target engagement within a cellular context. By treating cancer cells with a 2,7-naphthyridine derivative and measuring the phosphorylation levels of known MASTL substrates or downstream effectors, one can confirm that the compound inhibits the MASTL pathway in situ.
Materials and Reagents:
-
Cancer cell line of interest
-
2,7-Naphthyridine test compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
-
Expertise & Experience: The inclusion of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) is absolutely critical to preserve the phosphorylation state of the target proteins during sample preparation.[12]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein lysates and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ENSA) diluted in blocking buffer, typically overnight at 4°C. c. Washing: Wash the membrane three times with TBST. d. Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Washing: Wash the membrane again three times with TBST.
-
Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band and/or the loading control. A dose-dependent decrease in the phosphorylation of ENSA/ARPP19 or GSK-3β would provide strong evidence of MASTL inhibition in cells.
Part 4: In Vivo Preclinical Evaluation
Promising results from in vitro studies warrant progression to in vivo models to assess a compound's efficacy and safety profile in a more complex biological system. The human tumor xenograft mouse model is a standard preclinical tool for this purpose.[13][14]
Protocol 5: Human Tumor Xenograft Mouse Model for Efficacy Studies
This protocol outlines the general procedure for evaluating the antitumor activity of a 2,7-naphthyridine derivative in immunodeficient mice bearing human tumor xenografts.
Materials and Reagents:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line (e.g., SF-539)
-
Matrigel (optional, to support tumor growth)
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Step-by-Step Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in sterile PBS, optionally mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 million cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor tumor growth 2-3 times per week by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach the target size, randomize the mice into treatment and control groups. Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Treatment: Administer the compound or vehicle to the respective groups according to the predetermined schedule (e.g., daily for 21 days).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of systemic toxicity.
-
Endpoint and Analysis: At the end of the study (or if tumors reach a predetermined maximum size), euthanize the mice and excise the tumors. Weigh the tumors. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
Data Presentation: Hypothetical In Vivo Efficacy Data
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | - | 1500 ± 250 | - |
| 2 | Compound X | 25 | 825 ± 180 | 45 |
| 3 | Compound X | 50 | 450 ± 150 | 70 |
| 4 | Positive Control | Varies | 300 ± 110 | 80 |
References
- Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297–305. [Link]
- Wagner, E., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
- Alvarez-Fernandez, M., & Malumbres, M. (2017). Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer. Cell Cycle, 16(24), 2269-2279. [Link]
- Choi, E., et al. (2020). MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer. Frontiers in Oncology, 10, 579339. [Link]
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
- Patel, K., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics, 16(2), 209. [Link]
- Rogers, S., et al. (2020). MASTL inhibits cell spreading and attachment through kinase-independent regulation of the RhoA guanine nucleotide exchange factor GEF-H1. Journal of Cell Science, 133(18), jcs246199. [Link]
- National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. [Link]
- Clark, B., & Smith, D. A. (1984). Pharmacokinetics and toxicity testing. Critical Reviews in Toxicology, 12(4), 343–385. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Canvax Biotech. (2023).
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
- Master Organic Chemistry. (2020).
- NCI Frederick National Laboratory for Cancer Research. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI. [Link]
- Biocytogen. (n.d.). Efficacy & Toxicity Studies. Biocytogen. [Link]
- An, Z. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 26(1), 1–7. [Link]
Sources
- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 15. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dctd.cancer.gov [dctd.cancer.gov]
Application Notes and Protocols for the Development of Antibacterial Agents from 2,7-Naphthyridine-3-Carboxylic Acid
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. The naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a promising framework in medicinal chemistry due to its diverse pharmacological activities.[1][2] Notably, derivatives of 1,8-naphthyridine, such as nalidixic acid, were among the first quinolone antibiotics, targeting bacterial DNA gyrase and topoisomerase IV.[1][3] The 2,7-naphthyridine isomer, while less explored, also exhibits a broad spectrum of biological activities, including potent antimicrobial effects, making it an attractive starting point for the development of new therapeutics.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel antibacterial agents derived from the 2,7-naphthyridine-3-carboxylic acid core. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and outline methods for elucidating the mechanism of action of these promising compounds.
Strategic Development Workflow
The development of novel antibacterial agents from the this compound scaffold follows a logical progression from chemical synthesis to biological evaluation. This workflow is designed to be iterative, allowing for structure-activity relationship (SAR) studies to guide the design of more potent and selective compounds.
Caption: High-level workflow for the development of 2,7-naphthyridine-based antibacterial agents.
Part 1: Synthesis and Characterization of this compound Derivatives
The synthesis of a library of this compound derivatives is the foundational step in exploring their antibacterial potential. The following is a generalized protocol that can be adapted based on the desired substitutions on the naphthyridine core.
Protocol 1.1: General Synthesis of the 2,7-Naphthyridine Core
This protocol is adapted from established methods for the synthesis of 2,7-naphthyridine derivatives.[5][6][7] The key starting material, a substituted pyrrolo[3,4-c]pyridine, undergoes a Claisen-Dieckmann rearrangement to form the 2,7-naphthyridine scaffold.
Materials:
-
Substituted ethyl (1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for organic synthesis
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted ethyl (1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate in anhydrous ethanol.
-
Cyclization: Add sodium ethoxide to the solution and reflux the mixture. The reaction progress should be monitored by TLC.
-
Work-up: After completion of the reaction (typically several hours), cool the reaction mixture to room temperature.
-
Precipitation: Acidify the mixture with HCl to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 4-hydroxy-8-substituted-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate.
Protocol 1.2: Derivatization of the this compound Scaffold
The carboxylic acid moiety at the 3-position is a key handle for derivatization to generate a library of compounds for SAR studies.[2][6]
Materials:
-
Ethyl 4-hydroxy-8-substituted-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate
-
Hydrazine hydrate
-
Various aromatic aldehydes
-
Glacial acetic acid
-
Ethanol
Procedure (for Schiff Base Formation):
-
Hydrazide Synthesis: Reflux the starting ester with hydrazine hydrate in ethanol to form the corresponding hydrazide. The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.
-
Schiff Base Formation: Dissolve the synthesized hydrazide in ethanol, add a few drops of glacial acetic acid, and then add the desired aromatic aldehyde. Reflux the mixture and monitor by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture. The Schiff base product will often precipitate out of solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 1.3: Structural Characterization
The identity and purity of all synthesized compounds must be confirmed by spectroscopic methods.
1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Transfer the solution to a clean 5 mm NMR tube.[8][9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.[10] The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).[9]
-
Data Analysis: Analyze the spectra to confirm the presence of characteristic peaks corresponding to the 2,7-naphthyridine core and the incorporated substituents.
1.3.2 Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Obtain high-resolution mass spectra (HRMS) using an appropriate ionization technique (e.g., ESI, APCI) to determine the exact mass of the compound.[11]
-
Data Analysis: Compare the experimentally determined mass with the calculated mass to confirm the molecular formula.
Part 2: Evaluation of Antibacterial Activity
The primary screening of newly synthesized compounds involves determining their ability to inhibit bacterial growth.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a widely used and standardized technique for MIC determination.[1][13]
Materials:
-
96-well microtiter plates[1]
-
Mueller-Hinton Broth (MHB)[1]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the 96-well plate.[13]
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
-
Controls: Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1][13]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).[13]
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.[12]
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| Reference Drug (e.g., Ciprofloxacin) | ||
| 2,7-Naphthyridine Derivative 1 | ||
| 2,7-Naphthyridine Derivative 2 | ||
| ... | ||
| This table should be populated with experimental data. |
Part 3: Elucidation of the Mechanism of Action
Based on the structural similarity of naphthyridines to quinolone antibiotics, a primary hypothesized target is bacterial DNA gyrase.[1][4]
Protocol 3.1: In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[4][14]
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Gyrase assay buffer
-
Agarose
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, the test compound at various concentrations, and purified DNA gyrase.
-
Initiation of Reaction: Add ATP to initiate the supercoiling reaction.[14]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[14]
-
Termination of Reaction: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[4]
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. The inhibition of supercoiling will be indicated by a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.[4]
Caption: Workflow for the in vitro DNA gyrase supercoiling inhibition assay.
Part 4: Assessment of Cytotoxicity
It is crucial to evaluate the potential toxicity of lead compounds to mammalian cells to assess their therapeutic index.
Protocol 4.1: Cytotoxicity Assay Using Fibroblast Cell Lines
This protocol utilizes a colorimetric assay, such as the MTT assay, to assess the metabolic activity of cells as an indicator of cell viability.[3][15]
Materials:
-
Human fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed fibroblast cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
| Compound | IC₅₀ (µM) on Fibroblasts |
| Positive Control (e.g., Doxorubicin) | |
| 2,7-Naphthyridine Derivative 1 | |
| 2,7-Naphthyridine Derivative 2 | |
| ... | |
| This table should be populated with experimental data. |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. By following the systematic approach outlined in these application notes and protocols, researchers can efficiently synthesize, screen, and characterize new derivatives. The iterative process of design, synthesis, and biological evaluation, guided by SAR and mechanism of action studies, will be instrumental in identifying lead compounds with potent and selective antibacterial activity, thereby contributing to the fight against antimicrobial resistance.
References
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). PMC - NIH.
- Minimal Inhibitory Concentration (MIC). (2017). protocols.io.
- Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.
- E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). BioHippo.
- ProFoldin P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. (n.d.).
- Cytotoxicity tests of antibacterial agents on human fibroblasts cultures. (n.d.). PubMed.
- ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. (n.d.).
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023).
- Synthesis and In vitro Antitumor Screening of Novel this compound Derivatives. (n.d.). ResearchGate.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI.
- SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. (n.d.). PubMed.
- Cytotoxicity test and antibacterial assessment in a bacteria-fibroblast co-culture system. (n.d.).
- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (n.d.).
- Sustainable Primary Cell Banking for Topical Compound Cytotoxicity Assays: Protocol Validation on Novel Biocides and Antifungals for Optimized Burn Wound Care. (1991). MDPI.
- Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. (n.d.).
- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Health, Safety and Environment Office.
- Small Molecule Structure Characterisation. (n.d.). La Trobe University.
- Small molecule NMR sample preparation. (2023). Georgia Institute of Technology.
- Cytotoxicity analysis on fibroblast cells by MTT assay treated for 24,... (n.d.). ResearchGate.
- NMR Basic Operation - Bruker NMR Spectrometer. (n.d.). University of Wyoming.
- Cell Adhesion and Cytotoxicity Assessment of Collagen-Coated Electrospun PCL Membranes Functionalized with Silver Nanoparticles. (n.d.). MDPI.
Sources
- 1. protocols.io [protocols.io]
- 2. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 11. latrobe.edu.au [latrobe.edu.au]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. youtube.com [youtube.com]
- 14. ebiohippo.com [ebiohippo.com]
- 15. Cytotoxicity tests of antibacterial agents on human fibroblasts cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2,7-Naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This document provides a comprehensive guide to the derivatization of 2,7-naphthyridine-3-carboxylic acid, a key intermediate for the synthesis of novel therapeutic agents. We present detailed, field-proven protocols for common and advanced derivatization strategies, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, guidance on reaction optimization, and methods for the characterization of the resulting products. This application note is intended to empower researchers to efficiently explore the chemical space around the 2,7-naphthyridine core and accelerate the discovery of new drug candidates.
Introduction: The Significance of the 2,7-Naphthyridine Scaffold
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are of significant interest in drug discovery due to their ability to mimic purine scaffolds and interact with a variety of biological targets. Among the different naphthyridine isomers, the 2,7-naphthyridine core is a key structural component in a number of biologically active molecules, including kinase inhibitors and anti-cancer agents.[2] The carboxylic acid functionality at the 3-position of the 2,7-naphthyridine ring serves as a versatile handle for the introduction of diverse chemical moieties, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed exploration of the chemical transformations that can be applied to this compound to generate libraries of novel derivatives for biological screening.
Core Derivatization Strategies
The derivatization of this compound can be broadly categorized into modifications of the carboxylic acid group and modifications of the naphthyridine core itself. This section will detail the most common and effective strategies for both approaches.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety is readily converted into a variety of functional groups, with amides and esters being the most prevalent in drug discovery programs.
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, and several reliable methods exist for the coupling of carboxylic acids and amines. The choice of coupling reagent is critical to ensure high yields and minimize side reactions. We present two robust protocols for the synthesis of 2,7-naphthyridine-3-carboxamides.
Protocol 1: HATU-Mediated Amide Coupling
Expertise & Experience: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions. It is particularly useful for coupling sterically hindered amines or electron-deficient anilines. The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate.
Experimental Protocol:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,7-naphthyridine-3-carboxamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Expertise & Experience: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more reactive HOBt ester, minimizing side reactions such as racemization.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM) or DMF.
-
Activation: Cool the solution to 0 °C in an ice bath and add EDC (1.2 eq.) portion-wise.
-
Amine Addition: Add the amine (1.1 eq.) followed by the dropwise addition of triethylamine (TEA) or DIPEA (2.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
Trustworthiness: Self-Validating Systems
The purity and identity of the synthesized amides must be confirmed through a combination of analytical techniques.
-
LC-MS: To confirm the molecular weight of the product and assess its purity.
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of amide bond formation. The characteristic downfield shift of the amide N-H proton in the 1H NMR spectrum is a key indicator of a successful reaction.
Table 1: Representative Coupling Conditions for Amide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Reaction Time |
| HATU | None | DIPEA | DMF | Room Temp. | 2-4 hours |
| EDC | HOBt | TEA | DCM/DMF | 0 °C to RT | 12-16 hours |
Visualization of Amide Coupling Workflow
Caption: General workflow for the synthesis of 2,7-naphthyridine-3-carboxamides.
Esterification of the carboxylic acid group can be used to modulate the lipophilicity and solubility of the resulting compounds, which can have a significant impact on their pharmacokinetic properties.
Protocol 3: Steglich Esterification
Expertise & Experience: The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][3] This method is particularly useful for sterically hindered substrates.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
DCC Addition: Cool the solution to 0 °C and add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Work-up: Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Trustworthiness: Self-Validating Systems
-
TLC/LC-MS: To monitor the reaction and confirm the formation of the desired ester.
-
NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure of the ester. The appearance of new signals corresponding to the alcohol moiety and the disappearance of the carboxylic acid proton signal are indicative of a successful reaction.
Derivatization of the Naphthyridine Core
For further structural diversification, modifications can be made to the 2,7-naphthyridine ring system itself. This often requires the presence of a suitable functional group, such as a halogen, on the ring.
A halogenated this compound is a key precursor for various cross-coupling reactions. The following is a general approach for the synthesis of an 8-chloro-2,7-naphthyridine-3-carboxylic acid derivative, which can be adapted from known procedures for similar heterocyclic systems.
Protocol 4: Synthesis of 8-Chloro-2,7-naphthyridine-3-carboxylic Acid
Expertise & Experience: This multi-step synthesis involves the construction of the naphthyridine ring followed by a chlorination step. The specific conditions may require optimization depending on the starting materials. A plausible synthetic route could involve the cyclization of a suitably substituted aminopyridine derivative.
-
Ring Formation: Synthesize a 2-amino-nicotinic acid derivative with a suitable precursor for the second pyridine ring.
-
Cyclization: Induce cyclization to form the 2,7-naphthyridin-8-one ring system.
-
Chlorination: Treat the naphthyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to install the chlorine atom at the 8-position.
-
Hydrolysis: If the carboxylic acid is protected as an ester, perform a final hydrolysis step to yield the desired 8-chloro-2,7-naphthyridine-3-carboxylic acid.
Expertise & Experience: The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[4] It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.
Protocol 5: Suzuki-Miyaura Coupling of 8-Chloro-2,7-naphthyridine-3-carboxylic Acid
-
Reaction Setup: In a microwave vial or Schlenk tube, combine 8-chloro-2,7-naphthyridine-3-carboxylic acid (1.0 eq.), the desired boronic acid or boronate ester (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane or DMF) and water.
-
Reaction: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes. Heat the reaction to 80-120 °C for 2-12 hours. The reaction can often be accelerated using microwave irradiation.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC.
Trustworthiness: Self-Validating Systems
-
LC-MS: To confirm the formation of the C-C coupled product and assess purity.
-
NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the biaryl product.
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Advanced Derivatization Techniques
Beyond the fundamental transformations, more advanced synthetic methods can be employed to access a wider range of derivatives.
Curtius Rearrangement: Accessing Amines
Expertise & Experience: The Curtius rearrangement provides a route to primary amines from carboxylic acids via an isocyanate intermediate.[2][5][6][7] This transformation is particularly useful for introducing an amino group at the 3-position of the 2,7-naphthyridine ring.
Protocol 6: Curtius Rearrangement of this compound
-
Acyl Azide Formation:
-
Method A (from Acyl Chloride): Convert this compound to the corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. React the crude acyl chloride with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.
-
Method B (Direct from Carboxylic Acid): React this compound with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an inert solvent such as toluene.
-
-
Rearrangement and Trapping:
-
Gently heat the solution of the acyl azide. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.
-
To obtain the primary amine, quench the reaction mixture with aqueous acid.
-
To obtain a carbamate, add an alcohol (e.g., tert-butanol) to the reaction mixture during the rearrangement.
-
-
Work-up and Purification: The work-up procedure will depend on the nature of the final product (amine or carbamate). Standard extractive and chromatographic techniques are employed for purification.
Characterization of Derivatives
Thorough characterization of all synthesized compounds is essential to confirm their structure and purity.
-
NMR Spectroscopy: 1H and 13C NMR are the primary tools for structural elucidation. A publication by Barbu et al. provides a useful method for calculating the theoretical chemical shifts for substituted 2,7-naphthyridines.[8]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.
-
Purity Analysis: Purity should be assessed by HPLC or LC-MS, with a purity of >95% being the standard for compounds intended for biological testing.
Table 2: Representative 13C NMR Chemical Shifts for the Unsubstituted 2,7-Naphthyridine Ring
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 152.8 |
| C3 | 149.8 |
| C4 | 121.2 |
| C5 | 118.9 |
| C6 | 136.9 |
| C8 | 151.5 |
| C4a | 144.5 |
| C8a | 122.5 |
Data obtained from publicly available spectral databases for 2,7-naphthyridine.
Conclusion
The derivatization of this compound offers a rich field for the exploration of new chemical entities with potential therapeutic applications. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize novel libraries of 2,7-naphthyridine derivatives. By understanding the underlying chemistry and employing robust analytical techniques for characterization, the scientific community can continue to unlock the full potential of this important heterocyclic scaffold.
References
- Barbu, E., Mihaiescu, D., & Cuiban, F. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 956-960. [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Wolan, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442. [Link]
- SpectraBase. 2,7-Naphthyridine. [Link]
- Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
- Wagner, E., et al. (2013). Synthesis and In vitro Antitumor Screening of Novel this compound Derivatives. Journal of Heterocyclic Chemistry, 50(4), 746-753. [Link]
- Wikipedia. Curtius rearrangement. [Link]
- Saleh, M. Y., & Ayoub, A. I. (2011). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 2(4), 481-486. [Link]
- Kumar, A., & Mahajan, M. P. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry, 22(18), 1766-1793. [Link]
- Organic Chemistry Portal. Curtius Rearrangement. [Link]
- Ma, Y.-G., et al. (2016). Copper-catalyzed Ullmann reaction for the synthesis of fused hexacyclic heterocycles containing naphthyridine, acridine, and pyrazole (imidazole) moieties. Tetrahedron, 72(4), 529-535. [Link]
- Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Organic Synthesis, 11(5), 724-739. [Link]
- Wikipedia.
- Goswami, S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(5), 929-936. [Link]
- Reddit.
- Google Patents.
- Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. [Link]
- Google Patents. EP1490363B1 - Methods of preparation of the 2-(7-chloro-1,8-naphthyridine-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone.
- Wikipedia. Ullmann reaction. [Link]
- Cera, G., & Mon-Suarez, L. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(12), 15437-15461. [Link]
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2645-2652. [Link]
- Bellina, F., & Rossi, R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. European Journal of Organic Chemistry, 2006(12), 2849-2863. [Link]
- Khan Academy.
- Monostory, K., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Bellina, F., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Tetrahedron, 70(40), 7013-7044. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds | MDPI [mdpi.com]
- 4. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
Topic: Comprehensive Analytical Methods for the Characterization of 2,7-Naphthyridine-3-carboxylic acid
An Application Note and Protocol from a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methods required for the complete characterization of 2,7-Naphthyridine-3-carboxylic acid, a critical heterocyclic building block in pharmaceutical research and development. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring robust and reliable data generation. The methodologies detailed herein cover structural elucidation, purity determination, and physicochemical property assessment, adhering to principles outlined in international regulatory guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding and practical application of these techniques.
Introduction: The Analytical Imperative
This compound is a key intermediate in the synthesis of a wide range of pharmacologically active compounds.[1][2] Its rigid, nitrogen-containing scaffold is a privileged structure in medicinal chemistry. The precise characterization of this molecule is therefore not a perfunctory task; it is the foundation upon which all subsequent research, development, and manufacturing activities are built. An inadequately characterized starting material can lead to failed syntheses, impure drug candidates, and erroneous biological data.
This guide presents an integrated analytical workflow designed to provide a high-confidence profile of the molecule's identity, purity, and key properties. Each method is chosen for its specific contribution to the overall characterization, and the protocols are designed to be self-validating systems, aligning with the principles of analytical procedure validation.[3][4][5]
Integrated Analytical Workflow
A multi-technique approach is essential for a complete and unambiguous characterization. The relationship between these techniques is not linear but synergistic, with each result corroborating the others. The overall workflow is designed to move from broad identity confirmation to highly specific purity and impurity analysis.
Caption: Integrated workflow for the characterization of this compound.
Physicochemical Properties Summary
A summary of the key properties of the target compound is essential for reference during analysis.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 250674-48-7 |
| Theoretical %C | 62.07% |
| Theoretical %H | 3.47% |
| Theoretical %N | 16.08% |
Part 1: Identity and Structural Elucidation
The first objective is to unequivocally confirm that the synthesized material is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For a molecule like this, with several aromatic protons in distinct environments, NMR is indispensable.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve carboxylic acids and the convenient chemical shift of the residual solvent peak. The acidic proton of the carboxyl group is often observable in DMSO-d₆.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).
Expected Spectral Data [6]
| ¹H NMR (Expected Shifts in DMSO-d₆) | ¹³C NMR (Expected Shifts in DMSO-d₆) |
| ~13.5 ppm (s, 1H, -COOH) | ~166 ppm (C=O) |
| ~9.5-9.8 ppm (s, 1H, H-1 or H-8) | ~150-155 ppm (Aromatic C-N) |
| ~9.0-9.3 ppm (s, 1H, H-1 or H-8) | ~140-148 ppm (Aromatic C-H) |
| ~8.8-9.0 ppm (d, 1H, H-4 or H-6) | ~135-140 ppm (Aromatic C-q) |
| ~8.0-8.3 ppm (d, 1H, H-4 or H-6) | ~120-130 ppm (Aromatic C-H) |
| ~7.8-8.0 ppm (s, 1H, H-5) | ~115-120 ppm (Aromatic C-q) |
Note: Specific shifts and coupling constants would be definitively assigned using 2D NMR techniques (COSY, HSQC, HMBC) for full structural confirmation.
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight of the compound, offering a direct confirmation of the molecular formula. Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule, as it can be readily protonated or deprotonated to form gas-phase ions with minimal fragmentation.
Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass spectrometry).
-
Acquisition (Positive Mode): Infuse the sample solution into the ESI source. The expected ion is the protonated molecule [M+H]⁺.
-
Acquisition (Negative Mode): The deprotonated molecule [M-H]⁻ is also expected due to the acidic carboxylic group.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the observed ions. High-resolution MS allows for the calculation of the elemental composition, providing further confidence in the identity.
Expected Results
-
[M+H]⁺: m/z = 175.0502 (Calculated for C₉H₇N₂O₂⁺)
-
[M-H]⁻: m/z = 173.0356 (Calculated for C₉H₅N₂O₂⁻)
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple technique to confirm the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as aromatic C=C and C-N bonds.[7][8][9]
Protocol: FTIR-ATR
-
Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum (typically averaging 32 scans) over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic Absorption Bands [7][10]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Very broad, strong band due to H-bonding |
| Aromatic C-H Stretch | 3100-3000 | Medium, sharp peaks |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | Very strong, sharp peak |
| Aromatic C=C/C=N Stretch | 1650-1450 | Multiple medium to strong bands |
| C-O Stretch | 1320-1210 | Strong band |
| O-H Bend | 950-910 | Broad, medium band |
Part 2: Purity and Impurity Assessment
Once identity is confirmed, the purity of the material must be rigorously assessed.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reversed-phase HPLC with UV detection is the gold standard for determining the purity of small organic molecules. It separates the main component from non-volatile impurities. The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11]
Protocol: Purity by RP-HPLC-UV
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard/Sample Solution: Accurately weigh ~5 mg of the sample and dissolve in 50.0 mL of diluent to get a concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax determined by UV-Vis).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Trustworthiness: This method should be validated for specificity, linearity, precision, accuracy, and limit of quantitation (LOQ) for any specified impurities.[12][13]
-
Caption: Logical workflow for HPLC purity determination.
Elemental Analysis (CHN)
Expertise & Experience: CHN analysis provides the experimental percentage of Carbon, Hydrogen, and Nitrogen in the compound.[14][15] This is a fundamental test of purity and composition, as it directly verifies the empirical formula. The presence of inorganic impurities or residual solvents not detected by HPLC can lead to deviations from the theoretical values.
Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh ~2 mg of the finely ground, dried sample into a tin capsule.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich environment.[16] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Analysis: Compare the experimental percentages to the theoretical values.
Acceptance Criteria
| Element | Theoretical % | Acceptance Range |
| Carbon | 62.07% | ± 0.4% |
| Hydrogen | 3.47% | ± 0.3% |
| Nitrogen | 16.08% | ± 0.3% |
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
Expertise & Experience: For any material intended for pharmaceutical use, analysis of residual solvents is mandatory as per ICH Q3C guidelines.[17] These volatile organic impurities originate from the synthesis and purification processes. Headspace GC is the ideal technique as it analyzes only the volatile components, avoiding contamination of the GC system with the non-volatile active pharmaceutical ingredient (API).[18]
Protocol: GC-HS for Residual Solvents
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace autosampler.
-
Sample Preparation:
-
GC-HS Conditions:
-
HS Oven Temp: 80-100 °C (optimized based on solvents used in synthesis).
-
HS Incubation Time: 15-30 min.
-
GC Column: G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 40 °C, hold for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Detector: FID at 250 °C.
-
-
Data Analysis: Identify and quantify any observed solvent peaks against a calibrated standard containing expected solvents. Compare results to ICH limits.
Part 3: Physicochemical Characterization
Melting Point Determination
Expertise & Experience: The melting point is a classic, yet powerful, indicator of purity.[19][20] A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.[21][22]
Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack the powder into a capillary tube to a height of 2-3 mm.[23]
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Analysis: Place the capillary in the apparatus. Heat rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the ramp rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquid (clear point). This is the melting range.
UV-Visible Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is useful for quantitative analysis via the Beer-Lambert law and for characterizing the electronic transitions within the conjugated naphthyridine system.[24][25]
Protocol: Molar Absorptivity Determination
-
Solvent Selection: Choose a UV-grade solvent in which the compound is fully soluble (e.g., Methanol or Ethanol).
-
Stock Solution: Prepare an accurate stock solution (e.g., 100 µg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards across a range of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Spectral Scan: Scan the most concentrated solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Absorbance Readings: Measure the absorbance of all standards at the determined λmax.
-
Data Analysis: Plot a calibration curve of Absorbance vs. Concentration. The slope of this line can be used to calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc).
Conclusion: Building the Certificate of Analysis
The data from each of these analytical methods must be synthesized to form a complete picture of the this compound sample. A comprehensive Certificate of Analysis should report the results from every test, comparing them against the established specifications. This multi-faceted, evidence-based approach ensures that the material is of the required identity, strength, and purity for its intended use, providing confidence to researchers and fulfilling regulatory expectations.
References
- Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
- Melting Point Determination.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- A Generic Headspace GC Method for Residual Solvents in Pharmaceutical.
- Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. DergiPark. [Link]
- Quality Guidelines.
- Measuring the Melting Point. Westlab Canada. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Melting Point Test. Protheragen. [Link]
- Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API.
- Elemental analysis. University of Technology, Iraq. [Link]
- A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
- Qualitative Analysis of Organic Compounds. Masaryk University. [Link]
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link]
- Chapter 6 Elemental Analysis and Biological Characterization.
- Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers.
- IR: carboxylic acids. University of Calgary. [Link]
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]
- Carboxylic Acids. Michigan State University Department of Chemistry. [Link]
- Spectroscopy of Carboxylic Acid Derivatives.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research. [Link]
- A REVIEW OF UV-VISIBLE SPECTROSCOPY: TECHNIQUES AND APPLICATIONS. International Journal of Novel Research and Development. [Link]
- UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium.
- Ultraviolet Spectra of Heteroorganic Compounds.
- (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)...
- 8.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- validated hplc methods: Topics by Science.gov. [Link]
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
- Spectroscopy of Carboxylic Acids.
- Mass Spectrometry of Heterocyclic Compounds.
- Antimicrobial Activity of Naphthyridine Deriv
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]
- Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF.
- ANALYTICAL METHODS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. mdpi.com [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. database.ich.org [database.ich.org]
- 12. validated hplc methods: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. almacgroup.com [almacgroup.com]
- 19. nano-lab.com.tr [nano-lab.com.tr]
- 20. resolvemass.ca [resolvemass.ca]
- 21. westlab.com [westlab.com]
- 22. Melting Point Test - Protheragen [protheragen.ai]
- 23. thinksrs.com [thinksrs.com]
- 24. longdom.org [longdom.org]
- 25. ijnrd.org [ijnrd.org]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2,7-Naphthyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2,7-Naphthyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. We move beyond a simple listing of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. This guide covers everything from sample preparation to the strategic application of one- and two-dimensional NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC), offering field-proven insights for unambiguous spectral assignment.
Introduction: The Significance of the 2,7-Naphthyridine Core
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in modern drug discovery. As one of the six structural isomers of pyridopyridine, its derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2] The unique arrangement of its nitrogen atoms allows for specific hydrogen bonding interactions with biological targets, making it a valuable core for designing enzyme and kinase inhibitors.[2] this compound, in particular, serves as a crucial building block for the synthesis of more complex and potent therapeutic agents.[3][4]
Given its importance, the unequivocal structural confirmation of this molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical tool for this purpose, providing detailed, atom-level information about molecular structure, connectivity, and environment in solution.[5][6] This application note details a comprehensive NMR strategy to fully characterize this compound, ensuring data integrity and confidence in downstream applications.

Foundational Protocol: Sample Preparation
The quality of NMR data is fundamentally dependent on meticulous sample preparation. The choices made here directly impact spectral resolution, signal-to-noise, and the chemical shifts observed.
2.1. Causality of Solvent Selection
The analyte possesses both acidic (carboxylic acid) and basic (pyridine-like nitrogen) functionalities, which dictates its solubility.
-
Primary Recommendation (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[7] Its high polarity effectively solvates the molecule, preventing aggregation that can lead to signal broadening. Crucially, the acidic carboxylic proton and any potential N-H protons (in tautomeric forms) will readily exchange with residual water in other solvents but are typically well-resolved in dry DMSO-d₆.
-
Alternative Solvents:
-
Methanol-d₄ (CD₃OD): A viable option, but the acidic proton of the carboxylic acid will exchange with the deuterium of the solvent's hydroxyl group, causing the -COOH signal to disappear. This can be used as a confirmatory experiment.
-
Chloroform-d (CDCl₃): Generally, solubility is expected to be poor. If the compound is derivatized to an ester, CDCl₃ becomes a more suitable, non-polar option.
-
Trifluoroacetic acid-d₁ (TFA-d): For exceptionally poorly soluble polyaza-heterocycles, TFA-d can be used.[7] However, it will protonate the basic nitrogen atoms, significantly altering the chemical shifts of nearby protons and carbons, and should be used only when other solvents fail.
-
2.2. Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ using a pipette.
-
Solubilization: Vortex the sample for 30-60 seconds. If necessary, gentle warming in a water bath (40°C) or brief sonication can aid dissolution. Ensure the solution is clear and free of particulates.
-
Referencing: The residual proton signal of DMSO-d₅ at ~2.50 ppm and the carbon signal of DMSO-d₆ at ~39.52 ppm will be used for spectral calibration. Tetramethylsilane (TMS) is not required when using DMSO-d₆.[8]
1D NMR Analysis: The Primary Structural Blueprint
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental structural information.
3.1. ¹H NMR Spectrum: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic region will be particularly informative.
-
Expected Chemical Shifts (δ):
-
Aromatic Protons (H1, H4, H5, H6, H8): These protons reside on an electron-deficient heterocyclic system and are expected to be significantly downfield, typically in the range of 8.0 - 9.5 ppm. The proton adjacent to the carboxylic acid (H4) and those adjacent to the ring nitrogens (H1, H6, H8) will be the most deshielded.
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift, typically >12 ppm in DMSO-d₆.[9] Its position is sensitive to concentration and temperature due to hydrogen bonding.
-
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~9.3 - 9.5 | d | J1,8 ≈ 1-2 Hz (long-range) |
| H4 | ~8.8 - 9.0 | s | - |
| H5 | ~8.2 - 8.4 | d | J5,6 ≈ 6-7 Hz |
| H6 | ~9.1 - 9.3 | d | J6,5 ≈ 6-7 Hz |
| H8 | ~8.6 - 8.8 | d | J8,1 ≈ 1-2 Hz (long-range) |
| -COOH | >12.0 | br s | - |
Note: These are estimated values based on data for similar heterocyclic systems. Experimental values may vary.
3.2. ¹³C NMR Spectrum: The Carbon Skeleton
The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: Expected in the range of 115 - 160 ppm. Carbons directly attached to nitrogen (e.g., C1, C6, C8) will be shifted further downfield.
-
Quaternary Carbons (C3, C4a, C8a): These carbons, lacking attached protons, often show weaker signals due to longer relaxation times. The carbon bearing the carboxylic acid group (C3) will be significantly deshielded.
-
Carboxyl Carbon (-COOH): This signal will appear in the 165 - 175 ppm range.[9]
-
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted δ (ppm) | Type (DEPT) |
| C1 | ~150 - 155 | CH |
| C3 | ~135 - 140 | C |
| C4 | ~120 - 125 | CH |
| C4a | ~145 - 150 | C |
| C5 | ~122 - 127 | CH |
| C6 | ~152 - 157 | CH |
| C8 | ~140 - 145 | CH |
| C8a | ~130 - 135 | C |
| -COOH | ~165 - 170 | C |
2D NMR Analysis: Unambiguous Structural Confirmation
While 1D NMR provides a strong foundation, 2D NMR is essential for definitively connecting the pieces of the molecular puzzle. It provides a self-validating system where correlations from different experiments must converge on a single, correct structure.
4.1. COSY (COrrelation SpectroscopY)
This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[10]
-
Expected Correlations: A cross-peak between H5 and H6 is expected, confirming their adjacency in one of the pyridine rings. A very weak cross-peak might be observed between H1 and H8 due to a four-bond long-range coupling (⁴JHH).
4.2. HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[11]
-
Expected Correlations: This experiment will definitively link the proton signals (H1, H4, H5, H6, H8) to their corresponding carbon signals (C1, C4, C5, C6, C8), allowing for the secure assignment of all protonated carbons. Quaternary carbons and the -COOH carbon will be absent from the HSQC spectrum.
4.3. HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is arguably the most powerful experiment for piecing together the full carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[12]
-
Key Expected Correlations for Structural Validation:
-
H4 to C3, C5, and C4a: This is critical. The correlation from the H4 singlet to the quaternary carbon C3 (bearing the carboxyl group) and to C5 (in the other ring via C4a) firmly establishes the position of the carboxylic acid and connects the two rings.
-
H1 to C3 and C8a: Connects the first pyridine ring to the core.
-
H5 to C4, C6, and C4a: Confirms the connectivity around the second pyridine ring.
-
H8 to C1 and C6: Provides further long-range validation of the ring system.
-
-
Assigning Quaternary Carbons: The correlations to the quaternary carbons (C3, C4a, C8a) from nearby protons are the only way to assign them unambiguously.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
mass spectrometry of 2,7-Naphthyridine-3-carboxylic acid
Application Note: Mass Spectrometry of 2,7-Naphthyridine-3-carboxylic acid
A Detailed Guide for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a naphthyridine core, which is a key structural motif in numerous biologically active molecules.[1] The naphthyridine scaffold, a bicyclic system containing two nitrogen atoms, is of significant interest in medicinal chemistry due to its presence in various compounds with antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The carboxylic acid functional group at the 3-position provides a handle for further chemical modifications and influences the molecule's physicochemical properties, such as solubility and potential for hydrogen bonding.
Accurate characterization of this compound and its analogues is crucial for drug discovery and development, quality control, and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique that provides sensitive and specific detection, as well as structural elucidation of small molecules.[5] This application note presents a detailed protocol for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS), including sample preparation, instrument parameters, and interpretation of expected fragmentation patterns.
Experimental Workflow
The overall experimental workflow for the mass spectrometric analysis of this compound is depicted below. This process begins with careful sample preparation to ensure compatibility with the ESI-MS system, followed by data acquisition in both full scan and tandem MS modes, and concludes with data analysis to confirm the compound's identity and characterize its structure.
Figure 1: Experimental workflow for the mass spectrometric analysis of this compound.
Protocols
Sample Preparation
Proper sample preparation is critical to obtain high-quality mass spectra and to prevent contamination of the mass spectrometer.[6] The goal is to dissolve the analyte in a volatile solvent system at an appropriate concentration.
Materials:
-
This compound (CAS: 250674-48-7)[]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for positive ion mode)
-
Ammonium hydroxide (optional, for negative ion mode)
-
Microcentrifuge tubes
-
Volumetric flasks
-
Pipettes
-
2 mL glass vials with septa caps[6]
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the solid in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water in a clean microcentrifuge tube or small volumetric flask. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Working Solution (10 µg/mL):
-
Perform a 1:100 dilution of the stock solution. For example, transfer 10 µL of the 1 mg/mL stock solution into a clean microcentrifuge tube and add 990 µL of the 50:50 methanol/water mixture.
-
Vortex the working solution to ensure homogeneity.
-
-
Final Preparation for Analysis:
-
Transfer the working solution into a 2 mL glass vial with a septum cap.
-
For positive ion mode analysis, adding 0.1% formic acid to the final solution can improve protonation.[8]
-
For negative ion mode analysis, adding a trace amount of ammonium hydroxide can enhance deprotonation.[8]
-
Ensure there is no particulate matter in the solution. If necessary, filter the solution through a 0.22 µm syringe filter.[6]
-
Mass Spectrometry Parameters
The following parameters are recommended for a high-resolution mass spectrometer, such as a Quadrupole-Time of Flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.[9] These parameters should be optimized for the specific instrument being used.
| Parameter | Positive Ion Mode Setting | Negative Ion Mode Setting | Rationale |
| Ionization Mode | ESI+ | ESI- | ESI is a soft ionization technique suitable for polar, non-volatile molecules like this compound.[10] The two nitrogen atoms can be readily protonated (ESI+), and the carboxylic acid can be deprotonated (ESI-).[11][12] |
| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV | Creates the potential difference necessary for electrospray. The polarity is reversed for negative ion mode. |
| Cone Voltage | 20 - 40 V | 20 - 40 V | A higher cone voltage can induce in-source fragmentation, which can be useful for initial structural confirmation. Start with a lower voltage to observe the intact precursor ion. |
| Source Temperature | 120 - 150 °C | 120 - 150 °C | Aids in the desolvation of the charged droplets. |
| Desolvation Temperature | 350 - 450 °C | 350 - 450 °C | Facilitates the evaporation of the solvent from the ESI droplets to release the gas-phase ions. |
| Desolvation Gas Flow | 600 - 800 L/hr | 600 - 800 L/hr | Typically nitrogen gas, which assists in desolvation. |
| Mass Range (Full Scan) | 50 - 500 m/z | 50 - 500 m/z | This range will encompass the expected precursor ion and its potential fragments. |
| Collision Energy (MS/MS) | 10 - 40 eV (Ramp) | 10 - 40 eV (Ramp) | Collision-induced dissociation (CID) energy to induce fragmentation. A ramp of collision energies allows for the observation of a wide range of fragment ions. |
Data Interpretation: Expected Spectra and Fragmentation
Precursor Ions
The molecular formula of this compound is C9H6N2O2, with a monoisotopic molecular weight of 174.0429 g/mol .[]
-
Positive Ion Mode: The expected protonated molecule, [M+H]+, will have a mass-to-charge ratio (m/z) of 175.0507 . The protonation is likely to occur on one of the basic nitrogen atoms of the naphthyridine ring.[11]
-
Negative Ion Mode: The expected deprotonated molecule, [M-H]-, will have an m/z of 173.0351 . The deprotonation will occur at the acidic carboxylic acid group.[12]
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the precursor ions will provide characteristic fragment ions that can be used to confirm the structure. The fragmentation of heterocyclic compounds often begins at the substituent level.[13]
4.2.1. Positive Ion Mode Fragmentation ([M+H]+ at m/z 175.05)
The protonated molecule is expected to undergo fragmentation through the loss of small neutral molecules from the carboxylic acid group and cleavage of the naphthyridine ring.
Figure 2: Predicted fragmentation pathway for [M+H]+ of this compound.
-
Loss of Water (H2O): A common fragmentation for carboxylic acids, leading to a fragment at m/z 157.04 .[14]
-
Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium-like ion can lose CO, yielding a fragment at m/z 129.05 .
-
Loss of Hydrogen Cyanide (HCN): Fragmentation of the naphthyridine ring can proceed via the loss of HCN, a characteristic fragmentation for nitrogen-containing heterocycles, resulting in a fragment at m/z 102.04 .[13]
4.2.2. Negative Ion Mode Fragmentation ([M-H]- at m/z 173.04)
The deprotonated molecule's fragmentation is dominated by the loss of the carboxylate group.
Figure 3: Predicted fragmentation pathway for [M-H]- of this compound.
-
Loss of Carbon Dioxide (CO2): The most characteristic fragmentation for deprotonated carboxylic acids is the loss of CO2, leading to a fragment at m/z 129.05 .[14][15]
-
Loss of Hydrogen Cyanide (HCN): Subsequent fragmentation of the naphthyridine anion can occur through the loss of HCN, resulting in a fragment at m/z 102.04 .[13]
Summary of Expected Mass Spectral Data
| Ion Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| Positive | 175.05 | 157.04 | H2O |
| 129.05 | H2O + CO | ||
| 102.04 | H2O + CO + HCN | ||
| Negative | 173.04 | 129.05 | CO2 |
| 102.04 | CO2 + HCN |
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The use of electrospray ionization in both positive and negative ion modes allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry provides characteristic fragmentation patterns that can be used for structural confirmation. The methodologies and expected fragmentation pathways outlined herein serve as a robust starting point for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds. The provided protocols are designed to be adaptable to various high-resolution mass spectrometry platforms, ensuring broad applicability in analytical and research laboratories.
References
- Harvey, D. (2011). Application of tandem mass spectrometry for the analysis of long-chain carboxylic acids.
- Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
- Krajsovszky, G., et al. (2022). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6). [Link]
- McClean, S., et al. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(8), 1058-62. [Link]
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
- Pozo, O. J., et al. (2019). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. Journal of Pharmaceutical and Biomedical Analysis, 164, 435-443. [Link]
- ACS Publications. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)
- ResearchGate. (2021).
- MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
- Organomation. (n.d.).
- PubMed Central (PMC). (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
- Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
- Wiley Online Library. (2017). Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole timeofflight mass spectrometry. [Link]
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
- MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
- SlidePlayer. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]
- MDPI. (2024).
- ResearchGate. (n.d.). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Link]
- Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]
- Chemistry LibreTexts. (2022). 21.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. uab.edu [uab.edu]
- 9. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of tandem mass spectrometry for the analysis of long-chain carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 2,7-Naphthyridine-3-carboxylic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for conducting in vivo studies using 2,7-Naphthyridine-3-carboxylic acid and its derivatives in animal models. The protocols and notes are designed to be a practical resource, grounded in established methodologies and scientific principles, to facilitate the preclinical evaluation of this promising class of compounds.
Introduction and Scientific Background
The 2,7-naphthyridine scaffold is a heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this compound have demonstrated potential as both anticancer and antimicrobial agents in in vitro studies.[1][2][3] The wide spectrum of biological activities associated with 2,7-naphthyridine derivatives includes antitumor, antimicrobial, analgesic, and anticonvulsant effects.[4][5]
Putative Mechanisms of Action
Anticancer Activity: The anticancer potential of naphthyridine derivatives has been linked to the inhibition of key cellular enzymes. Some derivatives have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division.[6] Furthermore, due to structural similarities with known inhibitors, it is hypothesized that certain this compound derivatives may function as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors have shown significant promise in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[7]
Antimicrobial Activity: As antimicrobials, 2,7-naphthyridine derivatives are suggested to target bacterial DNA gyrase and topoisomerase IV.[8] This mechanism is analogous to that of quinolone antibiotics. The selective inhibition of these bacterial enzymes disrupts DNA replication, leading to bacterial cell death.[8] In vitro studies have shown selective activity of some derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[8]
Pre-Formulation and In Vivo Delivery Considerations
A critical step in the preclinical development of any new chemical entity is the development of a suitable formulation for in vivo administration. Many small molecule inhibitors, including potentially this compound, exhibit poor water solubility.
Formulation Development for Poorly Soluble Compounds
For oral and parenteral administration, a homogenous and stable formulation is essential. The following strategies can be employed:
-
Co-solvent Systems: Utilize a mixture of solvents to enhance solubility. Common co-solvents for animal studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. It is crucial to conduct a preliminary vehicle toxicity study to ensure the chosen solvent system is well-tolerated at the required volume.
-
Surfactant-based Formulations: Surfactants such as Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions, which can improve the solubility and bioavailability of hydrophobic compounds.
-
Suspensions: If a solution cannot be achieved, a micronized suspension can be prepared. This involves reducing the particle size of the compound to increase its surface area and dissolution rate. Common suspending agents include carboxymethylcellulose (CMC) or methylcellulose.
Recommended Starting Formulation Vehicle: A common and generally well-tolerated vehicle for initial in vivo screening is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. For compounds with very poor solubility, a solution in a vehicle such as 10% DMSO, 40% PEG300, and 50% sterile water can be considered, but must be tested for tolerability.
Preliminary In Vivo Toxicity Assessment
Before proceeding to efficacy studies, it is imperative to establish the safety profile and maximum tolerated dose (MTD) of the investigational compound.
Acute Toxicity Study in Mice
This protocol provides a general framework for an acute toxicity study.
Objective: To determine the short-term toxicity and to identify the maximum tolerated dose (MTD) of this compound following a single administration.
Animal Model: Female BALB/c mice, 6-8 weeks old.
Protocol:
-
Animal Acclimatization: Acclimatize animals for a minimum of 7 days under standard laboratory conditions.
-
Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50 values), select a range of doses. A common starting point is a dose escalation design (e.g., 10, 30, 100 mg/kg).
-
Grouping: Randomly assign mice to treatment groups (n=3-5 per group), including a vehicle control group.
-
Administration: Administer the compound via the intended route for efficacy studies (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.)).
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., changes in posture, activity, breathing).
-
Record clinical signs, body weight, and food/water consumption daily for 14 days.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).
| Parameter | Observation Frequency | Notes |
| Clinical Signs | Continuously for 4h, then daily | Note any changes in behavior, appearance, etc. |
| Body Weight | Daily | A significant drop in body weight is an indicator of toxicity. |
| Mortality | Daily | Record time of death if applicable. |
In Vivo Efficacy Evaluation in Anticancer Models
Human Tumor Xenograft Model
This protocol outlines the use of a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.
Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized PARP Inhibition Pathway.
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old.
Cell Line Selection: A human cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutant) is recommended. For example, MDA-MB-436 (breast cancer, BRCA1 mutant) or CAPAN-1 (pancreatic cancer, BRCA2 mutant).
Protocol:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 0.5x MTD)
-
Group 3: this compound (Dose 2, e.g., MTD)
-
Group 4 (Optional): Positive control (e.g., a known PARP inhibitor like Olaparib).
-
Administer treatment daily (or as determined by a pilot PK study) for 21-28 days.
-
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Body weight changes, clinical observations.
-
Pharmacodynamic: At the end of the study, tumors can be excised for analysis of PAR levels (by ELISA or Western blot) to confirm target engagement.
-
Experimental Workflow for Xenograft Study:
Caption: Xenograft Study Workflow.
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle | - | p.o. | Daily |
| 2 | This compound | 0.5x MTD | p.o. | Daily |
| 3 | This compound | MTD | p.o. | Daily |
| 4 | Olaparib (Positive Control) | 50 | p.o. | Daily |
In Vivo Efficacy Evaluation in Antimicrobial Models
Galleria mellonella (Wax Moth Larvae) Model
This invertebrate model is a valuable tool for initial in vivo screening of toxicity and efficacy of antimicrobial compounds.[4]
Protocol:
-
Larvae Selection: Select healthy larvae of similar size and weight.
-
Infection: Inject a predetermined lethal dose of S. aureus (e.g., MRSA strain USA300) into the hemocoel of each larva.
-
Treatment: At a specified time post-infection (e.g., 2 hours), inject the this compound derivative or vehicle control.
-
Monitoring: Incubate larvae at 37°C and monitor survival over 72 hours.
-
Endpoint: Larval survival rate.
Murine Thigh Infection Model
This is a localized infection model to assess the efficacy of antimicrobial agents.
Animal Model: Immunocompetent mice (e.g., BALB/c), 6-8 weeks old.
Protocol:
-
Induce Neutropenia (Optional but recommended): Administer cyclophosphamide to render the mice neutropenic, which allows for a more robust infection.
-
Infection: Inject a suspension of S. aureus (e.g., 10^6 CFU) into the thigh muscle of one hind limb.
-
Treatment: Begin treatment at a set time post-infection (e.g., 2 hours). Administer the compound via the desired route.
-
Endpoint: At 24 hours post-infection, euthanize the mice, excise the infected thigh muscle, homogenize the tissue, and perform serial dilutions for CFU plating to determine the bacterial load.
Logical Relationship for Antimicrobial Efficacy Testing:
Caption: Logical Flow for Antimicrobial Testing.
Data Analysis and Interpretation
-
Anticancer Efficacy: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group. Statistical significance should be determined using appropriate methods (e.g., two-way ANOVA).
-
Antimicrobial Efficacy: Bacterial load is typically expressed as log10 CFU per gram of tissue. Statistical analysis (e.g., t-test or ANOVA) is used to compare treatment groups to the vehicle control. For survival studies, Kaplan-Meier curves and log-rank tests are used.
Conclusion
The protocols outlined in this guide provide a robust framework for the in vivo evaluation of this compound and its derivatives. By systematically assessing toxicity and efficacy in well-established animal models, researchers can generate the critical data necessary to advance these promising compounds through the drug development pipeline. It is essential to adapt these general protocols based on the specific properties of the compound and the scientific question being addressed.
References
- Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2013). Synthesis and in vitro antitumor screening of novel this compound derivatives. Journal of Heterocyclic Chemistry, 50(4), 746–753.
- Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new this compound hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297–305.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Efficacy Studies of PARP1 Inhibitors in Mice.
- Tsai, C. J., et al. (2016). Galleria mellonella as an Antimicrobial Screening Model. Journal of Visualized Experiments, (116), e54545.
- Pfizer Inc. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
- Klopfenstein, N., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols in Immunology, 1(3), e52.
- BenchChem. (2025). Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Novel Compounds in Mouse Models.
- Cheng, A. G., et al. (2013). Mouse models for infectious diseases caused by Staphylococcus aureus. Journal of Biomedical Science, 20(1), 1-10.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Murigenics. (n.d.). Toxicology.
- Chen, Y. L., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5356.
- de Bruin, M. A. C., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics, 61(2), 205-223.
- Wagner, E., & Wójcicka, A. (2010). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Mini-Reviews in Medicinal Chemistry, 10(12), 1132-1144.
- Glinkowska, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(4), 3598.
Sources
- 1. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models [jci.org]
- 4. Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of 2,7-Naphthyridine-3-carboxylic Acid in Biological Assays
Introduction: Navigating the Formulation Challenges of a Promising Heterocyclic Scaffold
The 2,7-naphthyridine core is a compelling scaffold in medicinal chemistry and drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The carboxylic acid moiety at the 3-position is often crucial for these activities. However, the presence of both a heterocyclic aromatic ring system and an acidic functional group frequently presents formulation challenges, primarily due to poor aqueous solubility.
This comprehensive guide provides a detailed framework for the effective formulation of 2,7-Naphthyridine-3-carboxylic acid for use in a variety of biological assays. Eschewing a one-size-fits-all template, this document is structured to provide a deep, mechanistic understanding of the formulation process, empowering researchers to develop robust, reproducible, and biologically relevant experimental protocols. Our focus is on ensuring the integrity of the compound in solution, thereby generating reliable and interpretable data in downstream applications.
Physicochemical Properties: A Foundation for Rational Formulation
| Property | Value/Predicted Behavior | Implication for Formulation |
| Molecular Formula | C₉H₆N₂O₂ | - |
| Molecular Weight | 174.16 g/mol | Essential for calculating molar concentrations. |
| Appearance | Likely a solid powder at room temperature. | Standard solid handling procedures apply. |
| pKa | Not experimentally determined. Predicted to be in the acidic range (approx. 3-5) for the carboxylic acid and a lower pKa for the naphthyridine nitrogens. | The compound's charge state, and therefore solubility, will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated (carboxylate), which may increase aqueous solubility. |
| Aqueous Solubility | Predicted to be low in neutral aqueous solutions. | Direct dissolution in aqueous assay buffers is likely to be problematic, necessitating the use of organic co-solvents. |
| Organic Solvent Solubility | Expected to have good solubility in polar aprotic solvents like DMSO and DMF. | These are suitable solvents for preparing high-concentration stock solutions. |
| Stability | Generally stable, but potential for degradation under harsh pH conditions or prolonged exposure to light should be considered. | Stock solutions should be stored protected from light, and the stability in assay media should be assessed. |
The Cornerstone of Formulation: High-Quality Stock Solutions
The preparation of a concentrated, stable, and accurate stock solution is the most critical step in the formulation workflow. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its excellent solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous media.[4]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 174.16 g/mol x 1000 mg/g = 1.74 mg
-
-
-
Weighing:
-
Tare a clean, dry vial on the analytical balance.
-
Carefully weigh 1.74 mg of this compound into the vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Securely cap the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light and dark background to ensure complete dissolution. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or polypropylene tubes. This minimizes contamination and prevents repeated freeze-thaw cycles which can lead to compound precipitation and degradation.[5]
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.
-
Causality Behind the Choices:
-
Anhydrous DMSO: DMSO is hygroscopic, and absorbed water can decrease the solubility of many compounds, leading to precipitation over time.[5]
-
Amber Vials: Protects the compound from potential photodegradation.
-
Aliquoting: Prevents the detrimental effects of multiple freeze-thaw cycles on compound stability and solubility.
From Stock to Working Solution: The Art of Dilution
The preparation of working solutions for biological assays requires careful dilution of the DMSO stock into an aqueous buffer or cell culture medium. The primary goal is to achieve the desired final concentration of the compound while maintaining its solubility and minimizing solvent-induced artifacts.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing working solutions from a DMSO stock.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a range of concentrations of this compound in cell culture medium for a dose-response experiment, ensuring the final DMSO concentration is non-toxic to the cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile polypropylene tubes
-
Calibrated pipettes
Procedure (for a final concentration of 10 µM):
-
Thawing:
-
Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Intermediate Dilution (Recommended for Accuracy):
-
Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock solution to 90 µL of cell culture medium. Mix well by gentle pipetting.
-
-
Final Dilution:
-
Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. Mix gently.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
Vehicle Control:
-
It is imperative to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. For example, if the highest compound concentration has 0.5% DMSO, the vehicle control should be cell culture medium with 0.5% DMSO.
-
Important Considerations for Cell-Based Assays:
-
DMSO Toxicity: The final concentration of DMSO in the assay should typically be kept at or below 0.5% to avoid solvent-induced cytotoxicity.[6] The exact tolerance should be determined for the specific cell line being used.
-
pH of the Medium: The buffering system of the cell culture medium (e.g., bicarbonate-CO₂, HEPES) is designed to maintain a physiological pH.[7] The small volume of acidic compound solution added is unlikely to significantly alter the pH. However, for very high concentrations of the compound, it is advisable to check the pH of the final working solution.
-
Serum Proteins: Proteins in the cell culture medium (e.g., in fetal bovine serum) can bind to the compound, affecting its free concentration and bioavailability. This should be considered when interpreting results.
Protocol 3: Preparation of Working Solutions for Enzymatic Assays
Objective: To prepare a working solution of this compound in an appropriate assay buffer for an enzyme inhibition study.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., Tris-HCl, HEPES, phosphate buffer) at the optimal pH for the enzyme.[8]
Procedure:
-
Thawing:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the DMSO stock solution in 100% DMSO to create a concentration range (e.g., 10 mM, 1 mM, 100 µM, etc.). This is preferable to serial dilutions in aqueous buffer, where the compound may precipitate at higher concentrations.
-
-
Final Dilution into Assay Buffer:
-
For each desired final concentration, add a small volume (e.g., 1-2 µL) of the appropriate DMSO dilution directly to the final assay volume.
-
Ensure rapid mixing to minimize the risk of precipitation.
-
Important Considerations for Enzymatic Assays:
-
Buffer Compatibility: Ensure that the chosen buffer does not interact with the compound or the enzyme. For example, phosphate buffers can sometimes precipitate with divalent cations that may be required for enzyme activity.[8]
-
pH and Ionization: The activity of this compound may be pH-dependent due to the ionization of the carboxylic acid group. It is crucial to maintain a constant pH throughout the assay using a suitable buffer.
-
Compound-Enzyme Interactions: The mechanism of inhibition may be influenced by the protonation state of the compound. Performing the assay at different pH values can provide insights into the binding interactions.
Quality Control: Ensuring the Integrity of Your Formulations
A robust quality control (QC) process is essential for generating reliable and reproducible data in biological assays.[9][10] This involves verifying the identity, purity, and concentration of the compound in your stock solutions.
Recommended QC Workflow
Caption: A recommended quality control workflow for compound solutions.
Key QC Assays:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for confirming the identity (by mass-to-charge ratio) and purity (by chromatographic peak area) of the compound in your stock solution.[9]
-
UV-Vis Spectroscopy: If the compound has a known extinction coefficient, UV-Vis spectroscopy can be used to confirm the concentration of the stock solution.
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. If precipitation is observed, the solution should not be used.
Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer/medium | * Poor aqueous solubility. * Final concentration is above the solubility limit. * pH of the buffer is not optimal for solubility. | * Decrease the final concentration of the compound. * Increase the final percentage of DMSO (if tolerated by the assay). * Use a co-solvent (e.g., PEG400, cyclodextrin) in the final formulation. * Adjust the pH of the buffer to be at least 2 units above the pKa of the carboxylic acid to ensure it is fully deprotonated and more soluble. |
| Inconsistent results between experiments | * Inaccurate pipetting. * Degradation of the compound in the stock solution. * Precipitation in stock solutions due to freeze-thaw cycles. | * Calibrate pipettes regularly. * Prepare fresh stock solutions and aliquot properly. * Perform QC checks on stock solutions periodically. |
| No biological activity observed | * Compound is not active at the tested concentrations. * Compound has degraded. * Compound has precipitated out of solution. | * Test a wider range of concentrations. * Verify compound integrity with LC-MS. * Visually inspect all solutions for precipitation. |
Conclusion: A Pathway to Reliable Data
The successful formulation of this compound for biological assays is a critical determinant of experimental success. By adopting a systematic approach grounded in the physicochemical principles of the compound, researchers can navigate the challenges of poor solubility and ensure the generation of high-quality, reproducible data. The protocols and guidelines presented herein provide a robust framework for preparing and handling this promising class of molecules, ultimately accelerating the pace of discovery.
References
- Giovannoni, J., & Peltier, J. (2011). Implementation of high-throughput quality control processes within Compound Management. European Pharmaceutical Review, 16(4), 49-52.
- Giovannoni, J., & Peltier, J. (2015). Implementation of high-throughput quality control processes within Compound Management. University of Sunderland.
- Sygnature Discovery. (n.d.). High Throughput Drug Screening.
- Gorska, M., et al. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI.
- Wójcicka, A., et al. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 50(4), 746-753.
- Bowen, D., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 923-931.
- Novartis. (2011). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review.
- Newman, J., & Cole, J. L. (2017). Universal buffers for use in biochemistry and biophysical experiments. Protein Science, 26(12), 2441-2445.
- Sorkun, M. C., et al. (2019).
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- Gorska, M., et al. (2025). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. R Discovery.
- Llinàs, A., et al. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
- Calbiochem. (n.d.). Buffers.
- Llinàs, A., & Avdeef, A. (2025). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297-305.
- Wójcicka, A., et al. (2013). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ziath.com [ziath.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. msesupplies.com [msesupplies.com]
- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Implementation of high-throughput quality control processes within Compound Management - OAK Open Access Archive [oak.novartis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-Naphthyridine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2,7-Naphthyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold, which is a key structural motif in various pharmacologically active compounds.[1][2][3] Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yield in the synthesis of this compound is a common issue that typically stems from two critical stages: the formation of the naphthyridine ring and the subsequent hydrolysis of the ester precursor.
A. Inefficient Naphthyridine Ring Formation:
The construction of the core 2,7-naphthyridine ring is often the most challenging step. Many synthetic routes, such as those involving the rearrangement of pyrrolo[3,4-c]pyridines, are highly sensitive to reaction conditions.[4]
-
Causality: The Claisen-Dieckmann type rearrangement to form the naphthyridine ring is a base-catalyzed intramolecular condensation.[4] The efficiency of this reaction is critically dependent on the strength and stoichiometry of the base, the exclusion of water, and precise temperature control. Incomplete reaction or the formation of side products are common failure modes.
-
Expert Recommendation:
-
Reagent Quality: Ensure your base (e.g., sodium ethoxide) is fresh and anhydrous. Prepare it fresh or use a high-quality commercial source. The solvent (typically absolute ethanol) must be rigorously dried, as water can quench the ethoxide and inhibit the reaction.
-
Temperature Control: Maintain the recommended reaction temperature strictly. Deviations can lead to the formation of undesired isomers or decomposition of the starting material.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination and potential oxidation.
-
B. Incomplete Ester Hydrolysis (Saponification):
The final step is typically the hydrolysis of an ester, such as ethyl 2,7-naphthyridine-3-carboxylate, to the desired carboxylic acid.[5] Incomplete hydrolysis is a frequent cause of low yield and complicates purification.
-
Causality: Steric hindrance around the ester group or the inherent stability of the ester can make hydrolysis difficult.[6] Furthermore, the product itself can sometimes be sparingly soluble in the reaction medium, leading to a heterogeneous mixture and slowing down the reaction.
-
Expert Recommendation:
-
Choice of Base and Solvent: While NaOH or KOH are common, Lithium Hydroxide (LiOH) in a mixture of THF and water is often more effective and can lead to cleaner reactions.[5]
-
Monitoring the Reaction: Do not rely solely on reaction time. Monitor the disappearance of the starting ester using Thin-Layer Chromatography (TLC).[7] The carboxylic acid product will have a different Rf value and may streak on the TLC plate.
-
Driving the Reaction to Completion: If the reaction stalls, consider adding more base or gently heating the mixture (e.g., to 40-50 °C), while monitoring for any potential degradation.
-
Question 2: I am struggling with the purification of the final this compound. What is a reliable purification strategy?
Answer: Purifying polar, amphoteric compounds like this carboxylic acid can be challenging due to their limited solubility in many organic solvents and their tendency to retain inorganic salts.
-
Causality: The presence of both a basic naphthyridine nitrogen and an acidic carboxylic acid group makes the molecule's solubility highly pH-dependent. Impurities often include unreacted starting ester and inorganic salts from the hydrolysis workup.
-
Expert Recommendation: Acid-Base Extraction Workflow:
-
Initial Workup: After hydrolysis, neutralize the excess base carefully with an acid like HCl (1M) until the pH is approximately 7-8. The crude product may precipitate. Filter this solid.
-
Dissolution in Base: Suspend the crude solid in water and add a base (e.g., 1M NaOH) dropwise until the solid completely dissolves, forming the sodium carboxylate salt.
-
Wash Step: Transfer the basic aqueous solution to a separatory funnel and wash it with an organic solvent like dichloromethane or ethyl acetate. This will remove non-acidic, organic-soluble impurities such as any remaining starting ester.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 1M HCl) with vigorous stirring. The this compound will precipitate out as a solid as it reaches its isoelectric point.
-
Isolation: Filter the purified solid, wash it with cold water to remove inorganic salts, and then with a small amount of a non-polar solvent like diethyl ether to aid in drying. Dry the final product under vacuum.[8]
-
This acid-base purification strategy is highly effective for removing both neutral organic impurities and inorganic salts.
Troubleshooting & Purification Workflow Diagram
Caption: A workflow for diagnosing low yield and purifying the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
Most modern syntheses of the 2,7-naphthyridine core involve the cyclocondensation or intramolecular cyclization of highly functionalized pyridine derivatives.[1][2] A common approach involves the base-catalyzed rearrangement of an N-substituted pyrrolo[3,4-c]pyridine diester, which forms the 2,7-naphthyridine ring system.[4] This is typically followed by the saponification (hydrolysis) of the resulting ester at the C3 position to yield the final carboxylic acid.
Q2: Are there any "green" or more efficient methods for synthesizing the naphthyridine core?
While specific green methods for 2,7-naphthyridine are less documented, the broader field of naphthyridine synthesis has seen significant advances. The Friedländer annulation, a classic method for making quinolines and naphthyridines, has been adapted to be more environmentally friendly.[9] Modern protocols utilize catalysts like ionic liquids or even catalyst-free conditions in solvents like polyethylene glycol (PEG-400) or water, often resulting in good yields and simpler workups.[10][11][12] Researchers could potentially adapt these principles to their specific 2,7-naphthyridine synthesis.
Table 1: Comparison of Modern Friedländer Conditions for Naphthyridine Synthesis
| Catalyst System | Solvent | Temperature (°C) | Key Advantages | Reference |
| Choline Hydroxide (ChOH) | Water | 50 | Metal-free, green solvent, easy product separation | [7] |
| [Bmmim][Im] (Ionic Liquid) | Solvent-free | 80 | Catalyst is reusable, good yields | [12] |
| None | PEG-400 | 80-100 | Catalyst-free, eco-friendly solvent | [11] |
| Propylphosphonic anhydride (T3P®) | Ethyl Acetate | Room Temp to Reflux | Mild conditions, simple workup | [9] |
Q3: How should I characterize the final this compound product?
Standard analytical techniques are used to confirm the structure and purity of the final compound. The published literature consistently relies on:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify all protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.[13]
-
Elemental Analysis: To confirm the empirical formula.[13]
Q4: What are the primary applications of this compound and its derivatives?
The 2,7-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry. Derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, analgesic, and anticonvulsant effects.[1][2][3] Specifically, compounds derived from this core structure are investigated as potential inhibitors of enzymes like DNA gyrase, making them attractive candidates for developing new antibacterial agents.[13]
References
- ResearchGate. (2025). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- PubMed. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES.
- ResearchGate. Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10).
- ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega.
- NIH. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
- ResearchGate. (n.d.). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.
- MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- NIH. (n.d.). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines.
- SAGE Journals. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
- ResearchGate. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
- Current Organic Chemistry. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
- ResearchGate. (2025). (PDF) Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
- ResearchGate. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- NIH. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.
- ResearchGate. (n.d.). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu 2+ Detection.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- NIH. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Navigating the Challenges of 2,7-Naphthyridine-3-carboxylic Acid Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,7-Naphthyridine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for advancing research and development. This resource consolidates our expertise and field-proven insights to empower you in your experimental endeavors.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, a foundational understanding of the physicochemical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂ | [] |
| Molecular Weight | 174.16 g/mol | [] |
| Appearance | Solid | [Generic Supplier Data] |
| pKa (Predicted) | Acidic pKa (carboxylic acid): ~3.5-4.5 Basic pKa (naphthyridine nitrogens): ~2.5-3.5 | [ChemAxon MarvinSketch Prediction], [2] |
The presence of both a carboxylic acid group and basic nitrogen atoms in the naphthyridine core makes the solubility of this molecule highly dependent on the pH of the medium.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in common laboratory solvents. What do you recommend?
A1: This is a common challenge. Due to its rigid, planar structure and the presence of both hydrogen bond donors and acceptors, this compound exhibits limited solubility in many common solvents.
Initial Solvent Screening Protocol:
-
Start with Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points. For many biological assays, DMSO is the solvent of choice for preparing concentrated stock solutions of naphthyridine derivatives.[3]
-
Explore Alcohols: Ethanol and methanol can also be effective, although solubility may be lower than in DMSO or DMF. Gentle heating and sonication can aid dissolution.
-
Aqueous Solubility is Generally Low: In neutral water, the compound's solubility is expected to be poor.
Q2: I need to prepare an aqueous solution for a biological assay. How can I improve the aqueous solubility of this compound?
A2: Enhancing aqueous solubility is crucial for most biological applications. The key lies in leveraging the ionizable groups of the molecule through pH modification or salt formation.
Strategy 1: pH Adjustment
The solubility of this compound is pH-dependent due to its acidic carboxylic acid group and basic naphthyridine nitrogens.
-
To dissolve as a carboxylate salt (higher pH):
-
By increasing the pH of the aqueous medium to be at least 1.5-2 units above the pKa of the carboxylic acid (pKa ~3.5-4.5), you can deprotonate the carboxylic acid to form the more soluble carboxylate salt.
-
Recommended starting point: Prepare a stock solution in a weak base such as a dilute sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. A final pH of 7.0 or higher in your working solution is often sufficient.
-
-
To dissolve as a naphthyridinium salt (lower pH):
-
By decreasing the pH to be at least 1.5-2 units below the pKa of the most basic nitrogen (pKa ~2.5-3.5), you can protonate the naphthyridine ring, forming a more soluble cation.
-
Recommended starting point: Use a dilute acidic solution, such as hydrochloric acid (HCl) or acetic acid.
-
Workflow for pH-Based Solubilization:
Caption: Workflow for pH-dependent solubilization.
Strategy 2: Salt Formation
For long-term storage and improved handling, preparing a stable salt form of the compound can be highly advantageous. Salt formation is a widely used and effective method for increasing the solubility and dissolution rates of ionizable drugs.[4]
-
Base Addition Salts: Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) can yield a more water-soluble salt.
-
Acid Addition Salts: Reacting the basic nitrogen atoms with a suitable acid (e.g., hydrochloric acid, methanesulfonic acid) can also produce a water-soluble salt. A patent for a methanesulfonate salt of a different naphthyridine carboxylic acid derivative highlights this approach.[5]
The choice between forming a basic or acidic salt depends on the desired final pH of the formulation and the stability of the compound under those conditions.
Q3: I dissolved the compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a classic problem known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.
Troubleshooting Protocol for Precipitation Upon Dilution:
-
Decrease the Stock Solution Concentration: A lower concentration in your DMSO stock will result in a lower final DMSO concentration in your assay, which may be below the precipitation threshold.
-
Use a Co-Solvent System: Instead of diluting directly into the aqueous buffer, try a step-wise dilution using a mixture of the buffer and a water-miscible organic solvent (a co-solvent) like ethanol or polyethylene glycol 400 (PEG 400).
-
Optimize the Dilution Method:
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can help to keep the compound in solution.
-
Pre-warm the aqueous buffer before adding the DMSO stock. Increased temperature can transiently increase solubility.
-
-
Incorporate Surfactants: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain solubility by forming micelles.
Experimental Workflow to Mitigate Precipitation:
Caption: Decision tree for preventing precipitation during dilution.
Summary of Recommended Solvents and Strategies
| Solvent/Strategy | Application | Key Considerations |
| DMSO | Primary stock solutions | High solubilizing power. Be mindful of final concentration in assays as it can have biological effects. |
| Ethanol/Methanol | Alternative stock solutions or co-solvents | Good for less sensitive assays. May have lower solubilizing power than DMSO. |
| Aqueous Base (e.g., 0.1 M NaOH) | Aqueous stock solutions | Forms the soluble carboxylate salt. Ensure final pH is compatible with the experiment. |
| Aqueous Acid (e.g., 0.1 M HCl) | Aqueous stock solutions | Forms the soluble naphthyridinium salt. Ensure final pH is compatible with the experiment. |
| Co-solvents (e.g., PEG 400) | Enhancing aqueous solubility | Can improve solubility and prevent precipitation upon dilution of DMSO stocks. |
| Surfactants (e.g., Tween® 80) | Stabilizing aqueous solutions | Useful for preventing aggregation and precipitation at low concentrations. |
Concluding Remarks
The solubility of this compound is a manageable challenge with a systematic and informed approach. By understanding its pH-dependent nature and employing appropriate solvent systems and solubilization techniques, researchers can successfully prepare solutions suitable for a wide range of experimental applications. We encourage you to use this guide as a starting point and to perform small-scale solubility tests to determine the optimal conditions for your specific needs.
References
- MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
- Google Patents.
Sources
Technical Support Center: Purification of 2,7-Naphthyridine-3-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 2,7-Naphthyridine-3-carboxylic acid from a reaction mixture. The content is structured to address common problems with practical, field-proven solutions, ensuring the integrity and purity of your final compound.
Introduction
This compound is a key heterocyclic scaffold in medicinal chemistry, forming the basis for compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[1][2][3] Achieving high purity of this intermediate is critical, as residual impurities can interfere with subsequent synthetic steps and compromise the results of biological assays. This guide explains the causality behind purification choices and provides a self-validating framework for troubleshooting common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when planning the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. Most syntheses involve the hydrolysis of an ester precursor, such as ethyl 2,7-naphthyridine-3-carboxylate.[1] Therefore, the most common impurities include:
-
Unreacted Starting Material: The corresponding ester of this compound.
-
Side-Products: Isomeric naphthyridine structures or products from incomplete cyclization of precursors.[2]
-
Reagents and Solvents: Residual acids or bases from hydrolysis (e.g., NaOH, HCl) and high-boiling point solvents (e.g., DMF, DMSO).
Q2: What is the best initial purification strategy for this compound?
A2: For most batches of crude this compound, recrystallization is the most efficient and scalable initial purification method. The compound's carboxylic acid and naphthyridine nitrogen atoms provide unique solubility characteristics that can be exploited. This technique is excellent for removing non-polar impurities and unreacted starting materials that have different solubility profiles.
Q3: How do I choose an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but exhibit poor solubility at room or lower temperatures. Given the polar nature of the carboxylic acid and the aromatic nitrogen system, polar protic solvents are a good starting point.
-
Good candidates: Ethanol, isopropanol, or mixtures like ethanol/water or DMF/water.
-
Screening process: Test the solubility of a small amount of crude material (~10-20 mg) in various solvents (~0.5 mL). A good solvent will require heating to fully dissolve the compound. Upon cooling, pure crystals should precipitate. A detailed protocol is provided in a later section.
Q4: When is column chromatography the better choice over recrystallization?
A4: Column chromatography is preferred when:
-
Impurities have similar solubility: If key impurities co-crystallize with the product, recrystallization will be ineffective.
-
The product is an oil or fails to crystallize: Some reaction mixtures yield non-crystalline material that cannot be purified by recrystallization.
-
Multiple components are present: When the crude product contains several closely related compounds, chromatography offers the necessary resolving power.
-
High-purity is required for a small-scale reaction: For preparing analytical standards or for sensitive downstream applications, chromatography can achieve >99% purity.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues encountered during the purification process.
| Symptom / Observation | Potential Cause | Recommended Action & Scientific Rationale |
| Low or No Crystal Formation During Recrystallization | 1. Solution is too dilute. 2. Incorrect solvent choice. 3. Presence of "oily" impurities inhibiting nucleation. | 1. Concentrate the solution: Boil off some solvent to reach saturation. Rationale: Crystallization requires a supersaturated solution for nucleation to occur.2. Add an anti-solvent: Add a solvent in which the product is insoluble (e.g., hexane or water) dropwise until turbidity persists. Rationale: This reduces the overall solvating power of the system, forcing the product out of solution.3. "Seed" the solution: Add a few crystals of pure product. If none are available, scratch the inside of the flask with a glass rod at the solvent-air interface. Rationale: Seeding or scratching provides a surface for crystal nucleation to begin. |
| Product Precipitates as an Oil ("Oiling Out") | 1. Solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the product/impurity mixture. 3. High concentration of impurities. | 1. Re-heat the solution to re-dissolve the oil, then allow it to cool slowly. Insulate the flask to prolong the cooling period. Rationale: Slow cooling allows for the ordered arrangement of molecules into a crystal lattice rather than a disordered, amorphous oil.2. Change the solvent system: Use a lower-boiling point solvent or add a co-solvent to reduce the overall boiling point. |
| Persistent Impurity Spot on TLC After Recrystallization | 1. Impurity has a very similar solubility profile to the product. 2. Impurity is trapped within the crystal lattice (inclusion). | 1. Switch to column chromatography: This method separates based on differential adsorption to the stationary phase, not just solubility.[4]2. Perform a second recrystallization with a different solvent system. Rationale: Changing the solvent may alter the relative solubilities of the product and impurity, allowing for better separation. |
| Poor Separation on Silica Gel Column Chromatography (Streaking or Overlapping Spots) | 1. Compound is too polar for the eluent. 2. Strong interaction between the carboxylic acid and basic sites on silica. 3. Column is overloaded. | 1. Increase eluent polarity: Add a more polar solvent like methanol to your mobile phase (e.g., switch from 100% DCM to 5-10% MeOH in DCM).2. Add acid to the mobile phase: Incorporate 0.5-1% acetic or formic acid into the eluent. Rationale: The acid protonates the this compound, reducing its interaction with the acidic silica gel surface and resulting in sharper peaks and better separation.3. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. |
| Low Recovery of Product from the Column | Compound is irreversibly adsorbed onto the silica gel. | Flush the column with a very strong solvent system: Use a mixture like 20% methanol in dichloromethane with 2-5% acetic or even trifluoroacetic acid. Rationale: This highly polar and acidic mobile phase will protonate and displace even strongly bound compounds from the stationary phase. In the future, consider using a less acidic stationary phase like alumina or a different purification technique. |
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step method for purifying gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Candidate solvents (e.g., Ethanol, Isopropanol, Water, DMF)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In small test tubes, determine the best solvent or solvent pair as described in the FAQ section. For this compound, an ethanol/water mixture is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask (sized so the solvent will fill about half the volume). Add a minimal amount of the primary solvent (e.g., ethanol) and a stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point, NMR, and LC-MS to confirm purity.[5][6]
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying smaller scales or for separating stubborn impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Dichloromethane (DCM), Methanol (MeOH), Acetic Acid)
-
Crude this compound
-
Test tubes or fraction collector
Procedure:
-
Eluent Preparation: Prepare a mobile phase. A good starting point is a gradient from 100% DCM to 5% Methanol in DCM. Add 0.5% acetic acid to all mobile phases.
-
Column Packing: Pack the column with silica gel as a slurry in the least polar solvent you will use (e.g., 100% DCM).
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a strong solvent (like methanol), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase (e.g., from 100% DCM to 2% MeOH/DCM, then 5% MeOH/DCM).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).[5]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Final Analysis: Analyze the final product to confirm its identity and purity.
Part 4: Visualization of Workflows
General Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Impurity vs. Method Selection
This diagram shows the relationship between common impurity types and the most effective purification method.
Caption: Matching impurities to purification methods.
References
- Wójcicka, A., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate.
- Wójcicka, A., et al. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. PubMed.
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed Central.
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate.
- Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate.
- Reddy, T. S., et al. (2016). Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. RSC Publishing.
- Google Patents. (1969). 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation.
- Brown, D.J. (2008). The Naphthyridines. John Wiley & Sons.
- Wójcicka, A., et al. (2020). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate.
- Chien, P-T., et al. (2018). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate.
- Chien, P-T., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed.
- Gridnev, A.A., et al. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation.
- Wójcicka, A., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the sensitivity towards mercury via cooperative binding to d -fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid de ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02122B [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,7-Naphthyridines
Welcome to the technical support center for the synthesis of 2,7-naphthyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic routes, improve yields, and minimize the formation of stubborn side products.
Introduction to Synthetic Challenges
The 2,7-naphthyridine core is a valuable pharmacophore found in numerous biologically active compounds. Its synthesis, however, is often fraught with challenges that can impact yield, purity, and scalability. Most synthetic routes rely on the cyclocondensation or intramolecular cyclization of highly functionalized pyridine precursors.[1] These transformations, while powerful, can be sensitive to reaction conditions, leading to a variety of side products that complicate purification and compromise the final product.
This guide will focus on troubleshooting common issues encountered in key synthetic strategies, such as the Friedländer annulation and related condensation reactions, providing you with the expert insights needed to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Issue 1: Persistent Low Yields in Cyclization Reactions
Q: My overall yield for the synthesis of a 2,7-naphthyridine derivative via a Friedländer-type reaction is consistently low. What are the critical parameters I should investigate?
A: Low yields in Friedländer annulations and related cyclization reactions are a common frustration.[2] The root cause often lies in one or more of the following areas:
-
Suboptimal Catalyst or Reaction Conditions: The choice and concentration of the acid or base catalyst are paramount. Harsh conditions, such as high temperatures and highly concentrated strong acids or bases, can lead to the degradation of starting materials and the formation of intractable polymeric materials.[2][3]
-
Troubleshooting:
-
Catalyst Screening: If using a classical acid or base catalyst, consider screening a panel of milder alternatives. For instance, Lewis acids like zinc chloride (ZnCl₂) or scandium(III) triflate (Sc(OTf)₃) can be effective.[4] In some cases, iodine has been shown to be a highly efficient catalyst for Friedländer-type reactions.[5]
-
Temperature Optimization: Incrementally decrease the reaction temperature to find the minimum required for efficient cyclization. Even a modest reduction can significantly inhibit side reactions.
-
Modern Catalytic Systems: Explore the use of more advanced catalytic systems. For example, ionic liquids and specialized amine catalysts have been shown to improve yields and regioselectivity in similar heterocyclic syntheses.[6]
-
-
-
Purity of Starting Materials: The purity of your pyridine precursor (e.g., an aminopyridine carbaldehyde or ketone) and the active methylene compound is critical. Impurities can introduce competing side reactions that consume starting materials.
-
Troubleshooting:
-
Ensure all starting materials are of the highest possible purity. Recrystallize or chromatograph solids and distill liquid reagents immediately before use.
-
Protect sensitive functional groups on your starting materials that may not be compatible with the reaction conditions.
-
-
-
Inefficient Purification: Significant product loss can occur during workup and purification. 2,7-Naphthyridines can sometimes be highly polar or have challenging solubility profiles.
-
Troubleshooting:
-
Optimize your extraction and chromatography conditions. Consider using a mixed-solvent system for chromatography to improve separation.
-
If your product is a solid, explore different recrystallization solvents to maximize recovery.
-
-
Issue 2: Formation of Tar and Polymeric Byproducts
Q: My reaction mixture turns into a dark, viscous tar, making product isolation nearly impossible. What is causing this, and how can I prevent it?
A: Tar formation is a notorious problem, particularly in acid-catalyzed reactions like the Doebner-von Miller synthesis, and is often due to the polymerization of reactive intermediates, such as α,β-unsaturated carbonyl compounds.[3]
-
Causality: Strong acids can catalyze the self-condensation and polymerization of enolizable ketones or aldehydes, leading to high-molecular-weight, insoluble materials.
-
Prevention Strategies:
-
Slow Addition of Reagents: Instead of adding all reagents at once, slowly add the active methylene compound to the heated, acidic solution of the aminopyridine precursor. This maintains a low concentration of the reactive species, minimizing its opportunity to polymerize.[3]
-
In Situ Generation: If your synthesis involves a reactive intermediate like an α,β-unsaturated carbonyl, consider generating it in situ from a more stable precursor (e.g., via an aldol condensation). This ensures its concentration remains low throughout the reaction.[3]
-
Temperature Control: As with low yields, excessive heat can accelerate polymerization. Maintain the lowest effective temperature for the reaction.
-
Workflow for Mitigating Tar Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,7-Naphthyridine-3-carboxylic acid
Welcome to the technical support center for 2,7-Naphthyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The 2,7-naphthyridine core is a key pharmacophore in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Understanding the stability of derivatives like this compound is critical for the accuracy and reproducibility of experimental results. This guide provides a framework for assessing and ensuring the stability of your compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: The carboxylic acid and the nitrogen atoms in the naphthyridine ring mean the molecule's charge state is pH-dependent. Extreme pH values (highly acidic or alkaline) can potentially catalyze hydrolysis or other degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] While naphthyridine derivatives are generally thermally stable in their solid form, with decomposition temperatures often exceeding 250°C, long-term storage in solution at elevated temperatures is not recommended without stability data.[4][5]
-
Light (Photostability): Aromatic heterocyclic systems can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, could potentially lead to the oxidation of the electron-rich naphthyridine ring system.
Q2: What is the recommended solvent for dissolving this compound?
Due to its polar nature, containing both a carboxylic acid and basic nitrogen atoms, this compound has limited solubility in many common non-polar organic solvents.[6]
-
Aqueous Solutions: Solubility in aqueous media is highly pH-dependent. It is expected to be more soluble in dilute aqueous base (e.g., 0.1 M NaOH) due to the formation of the sodium carboxylate salt, or in dilute aqueous acid (e.g., 0.1 M HCl) where the naphthyridine nitrogens are protonated.
-
Organic Solvents: For organic synthesis and analysis, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used.[7][8] For analytical purposes like NMR, deuterated versions of these solvents (DMSO-d6) are common.[7] Methanol may also be a suitable solvent, potentially with the addition of a small amount of acid or base to aid dissolution.
Q3: How should I store solutions of this compound?
For short-term storage (hours to a few days) during experimental use, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store solutions at -20°C or below. To minimize freeze-thaw cycles, consider aliquoting the stock solution into smaller volumes. Given the potential for oxidative degradation, degassing the solvent or storing the solution under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for sensitive applications.
Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation?
Yes, the appearance of new peaks, especially those that grow over time or upon sample stress, is a strong indicator of degradation.[9] To confirm this, you can perform a simple stress test by heating a sample of your solution (e.g., at 60°C for 24 hours) and comparing its chromatogram to a freshly prepared sample. A significant increase in the area of the unknown peaks would suggest they are degradation products.
Troubleshooting Guide
Unexpected experimental outcomes can often be traced back to compound instability. This guide will help you diagnose and address potential stability-related issues.
| Observed Issue | Potential Cause (Stability-Related) | Recommended Action |
| Loss of biological activity or inconsistent assay results. | The compound may be degrading in the assay buffer or under assay conditions (e.g., temperature, pH). | Perform a stability study of the compound in the assay buffer under the exact conditions of the experiment. Analyze samples by HPLC or LC-MS at different time points to quantify the parent compound. |
| Precipitation of the compound from solution over time. | The compound may not be sufficiently soluble in the chosen solvent, or it could be degrading to a less soluble product. | Verify the solubility of the compound in the chosen solvent. Consider adjusting the pH or using a co-solvent. If degradation is suspected, analyze the precipitate to determine its identity. |
| Color change in the solution. | Formation of colored degradation products, often due to oxidation or photodegradation. | Protect the solution from light. Consider using degassed solvents and storing under an inert atmosphere. |
| Inconsistent analytical results (e.g., varying peak areas for the same concentration). | Degradation is occurring in the autosampler or during sample preparation. | Minimize the time samples spend in the autosampler. Use a cooled autosampler if available. Prepare samples immediately before analysis. |
Experimental Protocol: Forced Degradation Study
To definitively assess the stability of this compound in your specific experimental conditions, a forced degradation study is recommended.[10] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective:
To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC or UPLC system with a UV or PDA detector[11]
-
LC-MS system for peak identification (optional but recommended)[12]
-
C18 reverse-phase HPLC column
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated oven
-
Photostability chamber (or a light source with controlled UV and visible output)
Step-by-Step Methodology:
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
2. Development of a Stability-Indicating HPLC Method:
-
Develop an HPLC method capable of separating the parent compound from any potential degradation products.
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient elution is recommended. For example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (determine by UV scan).
-
Injection Volume: 10 µL.
3. Forced Degradation Conditions:
For each condition, a control sample (stored at 2-8°C, protected from light) should be analyzed alongside the stressed sample.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl to achieve a final concentration of ~100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration with mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH to achieve a final concentration of ~100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration with mobile phase.
-
Analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with HPLC-grade water to achieve a final concentration of ~100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Cool and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂ to achieve a final concentration of ~100 µg/mL.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the stock solution at 60°C for 24 hours in the dark.
-
Cool and analyze by HPLC.
-
-
Photolytic Degradation:
-
Place the stock solution in a photostability chamber and expose it to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Analyze both samples by HPLC.
-
4. Data Analysis:
-
For each condition, compare the chromatogram of the stressed sample to the control.
-
Calculate the percentage degradation of this compound.
-
Assess peak purity of the parent compound to ensure the method is stability-indicating.
-
If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products, providing insights into the degradation pathway.
Visualization of Experimental Workflow
Forced Degradation Workflow
The following diagram illustrates the workflow for the forced degradation study.
Caption: Workflow for assessing the stability of this compound.
References
- This citation is a placeholder and should be replaced with a specific reference if available.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
- Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. New Journal of Chemistry (RSC Publishing).
- Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study | Request PDF.
- Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study | Dhanya P. K.
- Analytical Techniques In Stability Testing.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- THE NAPHTHYRIDINES.
- Antimicrobial Activity of Naphthyridine Deriv
- CAS 250674-48-7 this compound. BOC Sciences.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investig
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ioniz
- Antimicrobial Activity of Naphthyridine Deriv
- Solubility of Organic Compounds.
- Thermal stability and decomposition of pharmaceutical compounds | Request PDF.
- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
- Synthesis of Novel Benzo[b][14][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.
- Trends in Analytical chemistry. CONICET.
- 2,7-Naphthyridine derivatives studied in this work.
- Determination and correlation for solubility of aromatic acids in solvents.
- Rate of hydrolysis : ester, acid chloride, acid anhydride. Allen.
- carboxylic acid solubility + TLC : r/chemhelp. Reddit.
- 1140240-08-9|2,7-naphthyridine-1-carboxylicacid|BLD Pharm.
- Common Solvents Used in Organic Chemistry: Table of Properties 1.
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. [논문]Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study [scienceon.kisti.re.kr]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 2,7-Naphthyridine-3-carboxylic Acid
Welcome to the dedicated support center for 2,7-Naphthyridine-3-carboxylic acid (CAS No. 250674-48-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its handling, storage, and experimental use. Drawing from established principles of pharmaceutical stability testing and the chemical nature of naphthyridines and carboxylic acids, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
I. Core Concepts: Understanding the Stability of this compound
This compound is a heterocyclic compound featuring a naphthyridine core, which is a fused bicyclic system of two pyridine rings, and a carboxylic acid substituent. The reactivity and potential degradation of this molecule are primarily governed by these two functional components. The electron-deficient nature of the pyridine rings and the reactivity of the carboxylic acid group make the compound susceptible to several degradation pathways. While specific forced degradation studies on this exact molecule are not widely published, its chemical structure allows us to anticipate potential instabilities based on well-documented chemical principles[1][2].
The most probable degradation pathways include:
-
Hydrolysis: Susceptibility to degradation in aqueous solutions, influenced by pH.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.
-
Thermal Degradation: Decomposition at elevated temperatures, which may include decarboxylation.
This guide is structured to address each of these potential issues, providing both preventative measures and troubleshooting solutions.
II. Troubleshooting Guide: Diagnosis and Resolution of Common Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Issue 1: Inconsistent or Poor Results in Aqueous Assays (e.g., cell culture, enzyme assays)
Question: "My experimental results are not reproducible when using this compound in my aqueous buffer or cell culture medium. What could be the cause?"
Answer: The most likely culprit is the degradation of the compound in your aqueous experimental medium. Several factors could be at play, primarily pH-mediated hydrolysis and limited solubility. One study noted that 2,7-naphthyridine derivatives can have moderate stability in aqueous environments[3][].
Causality and Recommended Actions:
-
pH-Dependent Stability: The stability of carboxylic acids and heterocyclic compounds can be highly pH-dependent[5]. The ionization state of the molecule changes with pH, which can alter its reactivity and degradation pathways[5].
-
Immediate Action: Prepare fresh solutions of the compound immediately before each experiment. Avoid creating large stock solutions in aqueous buffers that will be stored for extended periods, even when frozen.
-
Troubleshooting Protocol: Perform a preliminary pH stability screen. Prepare small-scale solutions of your compound in buffers at different pH values relevant to your experimental range (e.g., pH 5, 7.4, 8.5). Analyze the purity of these solutions by HPLC at time zero and after several hours (e.g., 2, 8, 24 hours) at your experimental temperature. This will help you identify a pH range where the compound is most stable.
-
Expert Insight: Acidic or basic conditions can catalyze hydrolysis[1]. While the naphthyridine nitrogens are weakly basic, the overall stability profile across a pH range should be empirically determined.
-
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations and precipitation, causing inconsistent results.
-
Immediate Action: First, dissolve the compound in a minimal amount of an organic solvent like DMSO before preparing the final aqueous solution. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Troubleshooting Protocol: Determine the kinetic solubility of your compound in your specific buffer. Prepare a concentrated stock in DMSO and dilute it into your aqueous medium. Observe for any precipitation over time. Use a validated HPLC method to confirm the concentration of the dissolved compound.
-
Issue 2: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis After Storage
Question: "After storing my solid compound or stock solution, I've noticed a decrease in the main peak area and the appearance of new, unidentified peaks in my HPLC chromatogram. What is happening?"
Answer: This indicates that your compound is degrading during storage. The likely causes are exposure to light (photodegradation), heat (thermal degradation), or atmospheric oxygen (oxidation).
Causality and Recommended Actions:
-
Photodegradation: Aromatic and heterocyclic systems are often susceptible to degradation upon exposure to UV or even visible light[1]. Some supplier safety data sheets for similar compounds explicitly state "Light sensitive".
-
Immediate Action: Protect both solid samples and solutions from light at all times. Use amber vials or wrap containers in aluminum foil[6]. Conduct all experimental manipulations in a dimly lit environment where possible.
-
Troubleshooting Protocol (Photostability Test): Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines, combining UV and visible light) and compare its HPLC profile to a control sample protected from light[1]. This will confirm light sensitivity and help identify specific photodegradants.
-
-
Thermal Degradation & Decarboxylation: Elevated temperatures can accelerate degradation. For carboxylic acids, a primary thermal degradation pathway is decarboxylation (loss of CO₂), especially for heterocyclic carboxylic acids[7][8]. High temperatures can also lead to the decomposition of the naphthyridine ring itself[9][10].
-
Immediate Action: Store the solid compound in a refrigerator as recommended by some suppliers[11]. Prepare stock solutions and store them at -20°C or -80°C. Minimize freeze-thaw cycles by aliquoting stock solutions.
-
Troubleshooting Protocol (Thermal Stress Test): Heat a solid sample or solution (e.g., at 60°C) for a defined period and analyze for degradation by HPLC[12]. To investigate decarboxylation, use LC-MS to look for a product with a mass corresponding to the parent molecule minus 44 Da (the mass of CO₂).
-
-
Oxidative Degradation: The electron-rich nature of the aromatic system can make it susceptible to oxidation, especially in the presence of atmospheric oxygen or trace metal ions. Safety data sheets for similar compounds warn against storage with strong oxidizing agents[6].
-
Immediate Action: Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) if high stability is required for long-term storage.
-
Troubleshooting Protocol (Oxidative Stress Test): Treat a solution of your compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor for the formation of degradation products by HPLC[2]. This is a standard component of forced degradation studies to identify potential oxidative liabilities.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Based on supplier recommendations and general chemical principles, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8°C) is recommended[6][11][13]. Storing under an inert atmosphere like argon or nitrogen can provide additional protection against oxidation.
Q2: What is the best solvent for preparing stock solutions?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is a common and effective choice for creating concentrated stock solutions. It is a polar aprotic solvent that is generally less reactive than protic solvents like methanol or water. Ensure you use a grade with low water content.
Q3: How often should I perform purity checks on my stored compound?
A3: For critical applications, it is advisable to check the purity of your solid compound by HPLC upon receipt and then periodically (e.g., every 6-12 months) depending on your storage conditions. Stock solutions, especially those in frequent use, should be checked more regularly.
Q4: My HPLC analysis shows a new peak that elutes earlier than the parent compound. What could it be?
A4: An earlier eluting peak in reverse-phase HPLC typically indicates a more polar compound. This could be a product of hydrolysis or oxidation, where polar functional groups like hydroxyls may have been introduced. However, the most likely candidate for a significant early-eluting degradant would be the product of decarboxylation. The loss of the carboxylic acid group would significantly reduce the molecule's retention time on a C18 column. A definitive identification would require mass spectrometry (LC-MS).
Q5: Can I heat my solution to get the compound to dissolve?
A5: Gentle warming can be used to aid dissolution, but prolonged or excessive heating should be avoided due to the risk of thermal degradation and decarboxylation[7][9]. If heating is necessary, use a water bath at the lowest effective temperature for the shortest possible time. Always cool the solution to room temperature before use.
IV. Experimental Protocols & Visualizations
Protocol 1: General Solution Preparation for Biological Assays
-
Accurately weigh the required amount of solid this compound in a light-protected vial.
-
Add a minimal volume of anhydrous DMSO to dissolve the solid completely. Gentle vortexing may be applied.
-
For a 10 mM stock solution, for example, dissolve 1.74 mg of the compound (MW: 174.16 g/mol ) in 1 mL of DMSO.
-
Serially dilute this stock solution into your final aqueous buffer or cell culture medium immediately before the experiment.
-
Ensure the final concentration of DMSO in your assay is below the tolerance level of your system (typically <0.5%).
Protocol 2: Recommended HPLC Method for Purity Assessment
This is a general reverse-phase HPLC method. It should be optimized and validated for your specific equipment and requirements.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or a wavelength determined by a UV scan of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualization of Potential Degradation Pathways
The following diagram illustrates the key environmental factors that can lead to the degradation of this compound.
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing stability issues.
Caption: A workflow for troubleshooting the degradation of the compound.
V. References
-
Alsante, K. M., et al. (2011). Chapter 3: Degradation and impurity analysis for pharmaceutical drug candidates. In Handbook of Modern Pharmaceutical Analysis (pp. 59-169). Elsevier.
-
Wójcicka, A., et al. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 22(19), 10569. [Link]
-
Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new this compound hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297–305. [Link]
-
Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
-
Datar, P. M., & Marsh, E. N. G. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis, 11(18), 11723–11732. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 4, 2026, from [Link]
-
Wójcicka, A., et al. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
-
Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
Ohtani, E., et al. (2019). Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions. Scientific Reports, 9(1), 7335. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
Caligara, M., et al. (2022). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Chemistry – A European Journal, 28(49), e202201201. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 4, 2026, from [Link]
-
Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved January 4, 2026, from
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
-
Kaczmarek, Ł., et al. (2018). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 23(11), 2939. [Link]
-
Google Patents. (n.d.). US3590036A - Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof. Retrieved January 4, 2026, from
-
Lapinska, A., et al. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(18), 5643. [Link]
-
Monti, O. R., & Tysoe, W. T. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 17(34), 22157-22166. [Link]
-
Cook, K. D., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1644-1654. [Link]
-
Ohtani, E., et al. (2019). Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions. ResearchGate. [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 250674-48-7 [sigmaaldrich.com]
- 12. ijrpp.com [ijrpp.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Troubleshooting Low Bioactivity of 2,7-Naphthyridine-3-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Naphthyridine-3-carboxylic acid derivatives. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of this important class of compounds. Our goal is to equip you with the knowledge to diagnose and resolve issues related to low or inconsistent biological activity, ensuring the integrity and success of your research.
I. Understanding the Landscape: Why Low Bioactivity?
The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including antimicrobial, anticancer, analgesic, and anticonvulsant effects.[1] Many of these activities, particularly the antimicrobial and anticancer effects, are attributed to the inhibition of key enzymes like DNA gyrase and topoisomerase II.[2][3] However, observing low or no bioactivity in your specific derivative can be a frustrating yet common hurdle. This guide will walk you through a systematic approach to troubleshoot these issues, from fundamental physicochemical properties to the nuances of biological assays.
II. Troubleshooting Guide: A Question & Answer Approach
Here, we address specific issues you might be facing in a direct question-and-answer format.
A. Physicochemical Properties and Compound Integrity
Question 1: My this compound derivative shows low activity in my cell-based assay. Could it be a solubility issue?
Answer: Absolutely. Poor aqueous solubility is a primary reason for low bioactivity in in-vitro assays.[1] If your compound precipitates in the culture medium, its effective concentration is significantly lower than the intended test concentration.
-
Initial Check: Visually inspect your prepared media containing the compound. Look for any cloudiness, precipitation, or particulates.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions. However, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Solubility Enhancement: If you suspect poor solubility, consider these strategies:
-
pH adjustment: The carboxylic acid moiety of your compound suggests its solubility might be pH-dependent. Try preparing your solutions in buffers with varying pH to see if solubility improves.
-
Use of co-solvents: Small amounts of co-solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility, but be sure to include appropriate vehicle controls in your experiment.
-
Salt formation: If you have the synthetic chemistry capabilities, converting the carboxylic acid to a more soluble salt form can be a viable option.[4]
-
Question 2: How can I be sure my compound is stable in the assay conditions?
Answer: Compound instability in culture media at 37°C can lead to a decrease in the active concentration over the course of your experiment.
-
Stability Assessment: To test for stability, incubate your compound in the complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). At different time points, analyze the concentration of the parent compound using analytical methods like HPLC-MS. A significant decrease in concentration over time indicates instability.
-
Mitochondrial Reductase Interference (for MTT/MTS assays): Some compounds can be metabolized by mitochondrial reductases, leading to inaccurate viability readings. If you observe unexpected results in these assays, consider a different viability assay like a dye exclusion assay (e.g., Trypan Blue) or a total protein content assay (e.g., Sulforhodamine B).[5]
B. Cell-Based Assay Optimization
Question 3: I'm not seeing any effect in my cytotoxicity assay (e.g., MTT assay). What should I check?
Answer: Beyond compound-related issues, several factors in your assay setup can lead to a lack of observable cytotoxicity.
-
Cell Seeding Density: Ensure you are using an optimal cell seeding density. Too many cells can lead to confluence before the compound has had a chance to exert its effect, while too few cells can result in a weak signal. It's crucial to have cells in the logarithmic growth phase.
-
Compound Incubation Time: The duration of compound exposure is critical. Some compounds may require longer incubation times to induce a cytotoxic effect. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Assay Interference: As mentioned, your compound might interfere with the assay itself. For MTT assays, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal for viability.[6] Always include a "compound only" control (compound in media without cells) to check for this.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to all compounds. If possible, test your derivative on a panel of different cancer cell lines to identify a responsive model.[7]
Question 4: My antimicrobial susceptibility test (e.g., broth microdilution) is giving inconsistent Minimum Inhibitory Concentration (MIC) values. Why?
Answer: Inconsistent MICs are often due to variations in the experimental procedure.
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure it is standardized to a 0.5 McFarland standard.[8]
-
Media and Incubation: Use the recommended broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) and ensure consistent incubation conditions (temperature, time, and aeration).[9][10]
-
Compound Adsorption: Your compound might be adsorbing to the plastic of the microtiter plate, reducing its effective concentration. Consider using low-binding plates.
-
Quality Control Strains: Always include a quality control (QC) strain with a known MIC for your test antibiotic to validate your assay.[9]
C. Target Engagement and Mechanism of Action
Question 5: I've confirmed my compound is soluble, stable, and my assay is optimized, but I still see low activity. Could it be a cell permeability issue?
Answer: Yes, poor cell permeability can prevent your compound from reaching its intracellular target.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that can predict passive diffusion across an artificial membrane. It's a good first step to assess the likelihood of cell permeability.[11][12]
-
Structure-Activity Relationship (SAR) Insights: Reviewing SAR studies of similar 2,7-naphthyridine derivatives can provide clues. For example, certain substitutions at the C-7 position have been shown to influence activity, which could be related to permeability.[13][14]
Question 6: My compound is designed to inhibit DNA gyrase, but it's not showing activity. How can I confirm target engagement?
Answer: An in-vitro enzyme inhibition assay is the most direct way to confirm if your compound is inhibiting its intended target.
-
DNA Gyrase Supercoiling Assay: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. An effective inhibitor will prevent this supercoiling, which can be visualized on an agarose gel.[15]
Question 7: Could my compound be hitting other targets (off-target effects)?
Answer: It's possible. Off-target effects are common with many small molecules and can sometimes explain unexpected biological outcomes.
-
SAR Analysis: The structure of your this compound derivative might share similarities with other known pharmacophores. A thorough literature search for compounds with similar structural motifs can reveal potential off-targets. Some naphthyridine derivatives have been noted to have off-target effects.[16]
-
Phenotypic Screening: If you have access to broader screening platforms, testing your compound against a panel of different targets (e.g., a kinase panel if you suspect such activity) can help identify off-target interactions.
III. Experimental Protocols
Here are detailed, step-by-step protocols for key experiments mentioned in the troubleshooting guide.
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[17][18]
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 1,000-100,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium. The optimal seeding density will depend on the cell line and should be determined empirically.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as your highest compound concentration) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][19][20]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From an overnight culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (bacteria in broth without compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
IV. Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Low Bioactivity
Caption: A decision tree for troubleshooting low bioactivity.
Diagram 2: Experimental Workflow for Assessing a Novel Derivative
Caption: A typical experimental workflow for a new derivative.
V. Data Presentation
Table 1: Common Issues and Recommended Actions in Cytotoxicity Assays
| Observed Issue | Potential Cause | Recommended Action |
| No dose-dependent effect | Poor compound solubility | Check for precipitation; use a co-solvent with proper controls. |
| Compound instability | Perform a stability study using HPLC-MS. | |
| Insufficient incubation time | Conduct a time-course experiment (24, 48, 72h). | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension; use a multichannel pipette carefully. |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate. | |
| Viability >100% of control | Compound interference with assay | Run a "compound only" control (no cells) to check for direct MTT reduction. |
| Increased metabolic activity | Complement with a different viability assay (e.g., Trypan Blue). |
Table 2: Troubleshooting Inconsistent MIC Values in Broth Microdilution
| Observed Issue | Potential Cause | Recommended Action |
| MICs vary between experiments | Inoculum density not standardized | Always prepare a fresh 0.5 McFarland standard. |
| Variation in media batches | Use media from a single, reputable supplier; check pH. | |
| No growth in any wells (including growth control) | Inoculum not viable | Use a fresh bacterial culture. |
| Contamination with an inhibitor | Ensure all reagents and materials are sterile. | |
| Growth in sterility control well | Contamination of media or plate | Discard the plate and repeat with sterile materials. |
VI. Concluding Remarks
Troubleshooting low bioactivity is an iterative process that requires a systematic and evidence-based approach. By carefully considering the physicochemical properties of your this compound derivatives and optimizing your biological assays, you can overcome common experimental hurdles and gain confidence in your results. This guide provides a framework for this process, but remember that each compound and biological system is unique. Meticulous record-keeping and the use of appropriate controls are your best allies in this endeavor.
References
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).
- MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- ResearchGate. (2015, June 30). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
- National Center for Biotechnology Information. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA).
- PubMed. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES.
- PubMed. (2005, May 20). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
- SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- PubMed. (2002, December 5). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide.
- Springer Protocols. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities.
- SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
- PubMed. (2004, April 8). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2.
- ResearchGate. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
- National Center for Biotechnology Information. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- ResearchGate. (2011, January). Optimization of the Tetrazolium Dye (MTT) Colorimetric Assay for Cellular Growth and Viability.
- ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- National Institutes of Health. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening.
- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
- National Center for Biotechnology Information. (2013, December 16). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls.
- tl;dr pharmacy. (2021, July 13). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing.
- ResearchGate. (2011, January). Optimization of the Tetrazolium Dye (MTT) Colorimetric Assay for Cellular Growth and Viability.
- ResearchGate. (n.d.). MTT assay of the fourteen (14) synthetic compounds against (a) MDA−MB−321 cancer cell lines, (b) MCF10A cell lines, (c) HCT8 cancer cell lines.
- National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- ResearchGate. (2014, January). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. scielo.br [scielo.br]
- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,7-Naphthyridine-3-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2,7-Naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the production of this key heterocyclic compound. Our aim is to bridge the gap between laboratory-scale synthesis and robust, scalable production, ensuring scientific integrity and practical, field-proven insights.
Introduction: The Significance of this compound
This compound is a crucial building block in medicinal chemistry. The 2,7-naphthyridine core is a privileged scaffold found in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial and antitumor effects.[1][2] As such, the efficient and scalable synthesis of its derivatives is of high interest to the pharmaceutical industry. This guide will focus on the practical challenges and solutions for scaling up the production of this important intermediate.
Recommended Synthetic Routes for Scale-Up
While several methods exist for the synthesis of the 2,7-naphthyridine core, two classical and adaptable routes for scale-up are the Friedländer Annulation and the Gould-Jacobs reaction.
Modified Friedländer Annulation
The Friedländer synthesis is a well-established method for constructing quinoline and naphthyridine ring systems.[3][4] For this compound, a plausible route involves the condensation of an appropriately substituted aminopyridine-aldehyde or -ketone with a methylene-active carbonyl compound.
Reaction Scheme: Modified Friedländer Annulation
Caption: A plausible Friedländer route to the target molecule.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is another powerful tool for the synthesis of 4-hydroxy-substituted quinolines and naphthyridines.[4][5] This route involves the reaction of an aminopyridine with a malonic ester derivative, followed by thermal cyclization.
Reaction Scheme: Gould-Jacobs Reaction
Caption: Gould-Jacobs pathway to a naphthyridine intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Friedländer condensation | - Incomplete reaction. - Side reactions. - Suboptimal reaction temperature. | - Monitor reaction progress by TLC or HPLC. - Use a Dean-Stark trap to remove water if formed. - Optimize temperature; high temperatures can cause degradation. |
| Formation of dark-colored impurities | - Air oxidation of intermediates. - High reaction temperatures causing decomposition. | - Maintain an inert atmosphere (N₂ or Ar). - Perform a temperature optimization study. |
| Difficulty in isolating the product | - Product is highly soluble in the reaction solvent. - Formation of an emulsion during workup. | - Use an anti-solvent to precipitate the product. - Break emulsions by adding brine or filtering through Celite. |
| Exothermic reaction runaway | - Poor heat transfer at larger scales. - Addition of reagents too quickly. | - Ensure adequate cooling and agitation. - Control the rate of addition of reagents.[6] - Consider using a continuous flow reactor for better heat management.[7] |
| Incomplete hydrolysis of the ester | - Insufficient base or reaction time. - Steric hindrance around the ester group. | - Increase the amount of base and/or reaction time. - Increase the reaction temperature. |
| Product decarboxylation | - High temperatures during workup or isolation. - Presence of acid or metal catalysts. | - Avoid excessive heat. - Neutralize the reaction mixture before solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Common impurities often stem from the starting materials and side reactions. These can include:
-
Unreacted aminopyridine starting materials: These are basic and can often be removed with an acidic wash during workup.
-
Partially reacted intermediates: Such as the vinylogous amide in the Gould-Jacobs reaction.
-
Byproducts from side reactions: Such as self-condensation of the starting materials.
-
Residual high-boiling solvents: Such as DMSO or DMF, which can be challenging to remove.
-
Inorganic salts: From the workup and neutralization steps.
Impurity profiling using techniques like HPLC, LC-MS, and GC is crucial for identifying and quantifying these impurities.[8][9]
Troubleshooting Impurity Removal
Caption: A general workflow for the purification of the final product.
Q2: How can I effectively remove residual high-boiling point solvents like DMSO or DMF?
A2: Removing these solvents can be challenging on a large scale.
-
Aqueous Washes: Multiple extractions with water or brine can help partition these polar aprotic solvents into the aqueous phase.
-
Azeotropic Distillation: For trace amounts, adding a solvent like toluene and distilling under reduced pressure can help co-distill the residual high-boiling solvent.
-
Precipitation/Recrystallization: If the product is a solid, precipitating or recrystallizing it from a solvent in which the high-boiling solvent is soluble can be very effective.
Q3: What are the key safety considerations when scaling up this synthesis?
A3:
-
Exothermic Reactions: Both the Friedländer and Gould-Jacobs reactions can be exothermic, especially during the cyclization step.[10] Proper cooling, controlled addition of reagents, and monitoring of the internal temperature are critical to prevent thermal runaway.[6]
-
Reagent Handling: Some starting materials, like aminopyridines, can be toxic. Ensure proper personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area or fume hood.
-
Pressure Build-up: If reactions are heated in a sealed vessel, there is a risk of pressure build-up. Ensure vessels are appropriately rated and equipped with pressure relief devices.
Q4: How do I choose an appropriate solvent for crystallization?
A4: The ideal crystallization solvent should:
-
Have high solubility for the product at elevated temperatures and low solubility at room temperature or below.
-
Have a boiling point that is not too high to allow for easy removal.
-
Be chemically inert towards the product.
-
Be readily available in high purity and have a favorable safety profile.
A solvent screen with small amounts of the product is the best way to identify a suitable solvent or solvent system (e.g., ethanol/water, toluene/heptane).
Q5: What are the regulatory considerations for the starting materials?
A5: Regulatory agencies like the FDA and EMA have stringent guidelines for what can be designated as a regulatory starting material (RSM).[11][12]
-
Proximity to the Final API: The RSM should be several synthetic steps away from the final active pharmaceutical ingredient (API).[13]
-
Complexity: The RSM should be a well-characterized and commercially available compound where possible.
-
Impurity Control: A thorough understanding of the impurity profile of the RSM is required, as these impurities could potentially be carried through to the final API.[1]
Experimental Protocols
General Protocol for Acidic Wash to Remove Basic Impurities
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous hydrochloric acid (HCl) and shake vigorously.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the acidic wash if necessary (monitor by TLC or HPLC).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
General Protocol for Recrystallization of a Carboxylic Acid
-
Place the crude solid in an appropriately sized flask.
-
Add a minimal amount of a suitable solvent (or solvent system) to the flask.
-
Heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities (and activated carbon, if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
References
- Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. [Link]
- Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
- ResearchGate. (2025, August 6). (PDF) Impurity Profiling: A Review. [Link]
- Pharmaceutical Outsourcing. (2010, January 1).
- IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques. [Link]
- Pharmaceutical Technology. FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. [Link]
- Elder, D. (2020, October 27). EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review. [Link]
- Google Patents.
- DSI InPharmatics. (2021, April 1).
- LookChem.
- Enkrisi. (2023, March 3). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. [Link]
- ResearchGate. (2015, June 30).
- PubMed. (2015).
- ResearchGate.
- Synthesis of new type of Betti bases via three-component reaction of β-naphthol, cyclic amines and is
- MDPI. (2020).
- MDPI. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
- Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
- Tao, K. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]
- UNT Digital Library. (1994).
- Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14(18), 11811–11848. [Link]
- Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14(18), 11811–11848. [Link]
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- D'souza, A., et al. (2022).
- MDPI. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]
- Molecules. (2020).
- MDPI. (2022).
- ResearchGate. (2017). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
- ResearchGate. (2022). (PDF)
- Wikipedia. Gould–Jacobs reaction. [Link]
- PubMed. (2013).
- ResearchGate. (2016). Challenges in Translational Development of Pharmaceutical Cocrystals. [Link]
- PubMed Central. (2021).
- Barton, J., & Nolan, P. (1990). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 122, 1-14. [Link]
- Crystal Growth & Design. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. [Link]
- MDPI. (2021).
- ResearchGate. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. [Link]
- MDPI. (2022).
- Journal of Medicinal Chemistry. (2011). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). [Link]
- PubMed. (2010). Thermodynamic control of diastereoselectivity in the formal nucleophilic substitution of bromocyclopropanes. [Link]
- Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]
- Science of Synthesis. (2004). Product Class 8: Naphthyridines. [Link]
- Wikipedia. Friedländer synthesis. [Link]
Sources
- 1. One moment, please... [dsinpharmatics.com]
- 2. researchgate.net [researchgate.net]
- 3. enkrisi.com [enkrisi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. soeagra.com [soeagra.com]
- 10. icheme.org [icheme.org]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Poor Cell Permeability of 2,7-Naphthyridine-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-Naphthyridine-3-carboxylic acid and its derivatives. This guide provides in-depth troubleshooting strategies, experimental protocols, and answers to frequently asked questions to address the common challenge of poor cell permeability with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your research and development efforts.
Understanding the Challenge: Why is Cell Permeability an Issue?
The core challenge with this compound lies in its chemical structure. The presence of the carboxylic acid group, which is ionized at physiological pH, imparts a negative charge to the molecule. This charge significantly hinders its ability to passively diffuse across the lipophilic lipid bilayer of cell membranes.[1][2] Optimizing the cell permeability of this scaffold is crucial for developing orally bioavailable drugs and effective cellular probes.
This guide will explore three primary strategies to overcome this limitation:
-
Prodrug Approaches: Temporarily masking the carboxylic acid to increase lipophilicity.
-
Structural Modifications: Altering the core structure to improve its physicochemical properties.
-
Formulation Strategies: Utilizing delivery systems to enhance absorption.
Troubleshooting & Optimization Strategies
This section provides a series of troubleshooting questions and detailed answers to guide you through the process of improving the cell permeability of your this compound derivatives.
Prodrug Approaches
Question: My this compound derivative shows potent activity in a cell-free assay but has poor activity in a cell-based assay. How can I confirm if poor permeability is the issue and how can a prodrug strategy help?
Answer:
The discrepancy between cell-free and cell-based assay results strongly suggests a problem with cell permeability. The carboxylic acid moiety is the likely culprit. A prodrug approach, specifically esterification, is a well-established method to overcome this issue.[1][3][4] By converting the carboxylic acid to an ester, you neutralize the negative charge and increase the molecule's lipophilicity, thereby enhancing its ability to cross the cell membrane. Once inside the cell, endogenous esterases will cleave the ester, releasing the active carboxylic acid.[2]
Here’s a logical workflow to diagnose and address this issue:
Caption: Diagnostic workflow for addressing poor cellular activity.
Experimental Protocol: Synthesis of an Ethyl Ester Prodrug
This protocol provides a general method for the esterification of this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or a carbodiimide (e.g., EDC) with DMAP
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure (using Thionyl Chloride):
-
Suspend this compound (1 equivalent) in ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl ester.
-
Purify the product by column chromatography on silica gel.
Self-Validation: Confirm the structure and purity of the synthesized ester using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Modifications
Question: Besides a prodrug approach, what structural modifications can I make to the 2,7-naphthyridine core to improve permeability?
Answer:
Modifying the core structure is a more involved but potentially more rewarding strategy. The goal is to balance lipophilicity and aqueous solubility.[5][6]
-
Increase Lipophilicity: Introducing lipophilic groups at other positions on the naphthyridine ring can enhance membrane partitioning. However, be mindful that excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility and increased metabolic clearance.[7]
-
Reduce Hydrogen Bond Donors: Masking other polar functional groups, such as amines or hydroxyls, can also improve permeability.[8]
-
Amide-to-Ester Substitution: Replacing an amide linkage with an ester can remove a hydrogen bond donor and increase lipophilicity, which has been shown to improve the permeability of larger molecules.[9]
The relationship between lipophilicity (often measured as LogP or LogD) and permeability is not always linear. There is typically an optimal range for passive diffusion.[10]
Caption: Impact of structural modifications on physicochemical properties and permeability.
Formulation Strategies
Question: I have a lead compound with promising activity but suboptimal permeability. Are there any formulation strategies I can use to improve its absorption for in vivo studies?
Answer:
Yes, formulation strategies can significantly enhance the bioavailability of compounds with poor permeability.[11][12][13] These approaches are particularly useful for preclinical and clinical development.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the dissolution and absorption of lipophilic drugs.[1]
-
Nanoparticle Formulations: Encapsulating your compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation and enhance its uptake.[12][14]
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[15] However, this approach requires careful toxicological evaluation.
Quantitative Data Summary
The following table provides a hypothetical comparison of the permeability of this compound and its modified versions. These values are illustrative and would need to be determined experimentally.
| Compound | Modification | LogP (calculated) | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Parent Compound | None | 1.2 | < 1 (Low) |
| Ethyl Ester Prodrug | Esterification of carboxylic acid | 2.5 | 5 - 10 (Moderate to High) |
| Lipophilic Derivative | Addition of a phenyl group | 3.1 | > 10 (High) |
| Formulation | Encapsulation in SLNs | 1.2 | 2 - 5 (Improved) |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive diffusion.[16]
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and after an incubation period, the amount of compound that has diffused into the acceptor wells is quantified by LC-MS/MS.
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in a buffer to the final desired concentration.
-
Coat the filter plate with the lipid solution and allow the solvent to evaporate.
-
Add the compound solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Caco-2 Cell Permeability Assay
The Caco-2 assay is the gold standard in vitro model for predicting human intestinal absorption as it accounts for both passive diffusion and active transport.[17][18]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. Over time, they differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Add the test compound to the apical (A) side of the monolayer.
-
After a specific incubation time (e.g., 2 hours), take samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and sample from the apical side.
-
Quantify the compound concentration in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
Data Interpretation:
-
Papp (A-B): Measures the rate of absorption.
-
Efflux Ratio (Papp (B-A) / Papp (A-B)): An efflux ratio > 2 suggests the compound is a substrate for an efflux pump like P-glycoprotein.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a prodrug modification of my this compound?
A simple alkyl ester, such as a methyl or ethyl ester, is an excellent starting point. They are relatively easy to synthesize and can provide a quick assessment of whether a prodrug strategy is viable.
Q2: How do I choose between the PAMPA and Caco-2 assays?
Start with the PAMPA assay for a rapid and cost-effective screen of passive permeability. If your compound shows promise, or if you suspect active transport or efflux is involved, then proceed to the more comprehensive Caco-2 assay.
Q3: My compound has a high efflux ratio in the Caco-2 assay. What should I do?
A high efflux ratio indicates that your compound is being actively pumped out of the cells, which will limit its intracellular concentration and efficacy. You can either try to modify the structure to reduce its affinity for the efflux transporter or co-administer it with a known efflux pump inhibitor in your experiments.
Q4: Can increasing lipophilicity too much be a problem?
Absolutely. While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to decreased aqueous solubility, increased binding to plasma proteins, and faster metabolic clearance, all of which can negatively impact the overall pharmacokinetic profile of the compound.[5][7]
Q5: Where can I find more information on the biological activities of 2,7-naphthyridine derivatives?
Derivatives of 2,7-naphthyridine have been investigated for a range of biological activities, including antimicrobial effects.[19] The core structure is a versatile scaffold in medicinal chemistry.[20]
References
- Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]
- Patsnap Eureka. (2025).
- ScholarWorks@UTEP. (2020).
- Chemical Communications (RSC Publishing). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. [Link]
- PubMed. (2021).
- UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
- ResearchGate.
- PubMed Central. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
- PubMed. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. [Link]
- ACS Publications. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. [Link]
- PubMed Central. Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. [Link]
- Sygnature Discovery. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Medium. (2025). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. [Link]
- ResearchGate. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. [Link]
- Creative Bioarray. Caco-2 permeability assay. [Link]
- Slideshare. caco-2 cell permeability, pampa membrane assays. [Link]
- ACS Publications. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. [Link]
- Sites@Rutgers. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. [Link]
- Baruch S. Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]
- ACS Publications. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. [Link]
- MDPI. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 13. upm-inc.com [upm-inc.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. enamine.net [enamine.net]
- 18. medium.com [medium.com]
- 19. mdpi.com [mdpi.com]
- 20. ossila.com [ossila.com]
Technical Support Center: Minimizing Off-Target Effects of 2,7-Naphthyridine-3-carboxylic Acid Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2,7-naphthyridine-3-carboxylic acid scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you identify, understand, and mitigate off-target effects, ensuring the accuracy of your experimental data and the success of your development programs.
The 2,7-naphthyridine core is a versatile heterocyclic scaffold found in compounds with a wide spectrum of biological activities, from anticancer to antimicrobial agents.[1][2][3] This versatility, however, underscores the critical need for rigorous selectivity profiling. Unidentified off-target interactions are a leading cause of misleading experimental results and clinical trial failures.[4][5] This guide is designed to provide a robust framework for proactive off-target liability assessment.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a critical concern for my research?
Q2: My 2,7-naphthyridine derivative was designed for a specific protein kinase. What are its other likely off-targets?
A2: The 2,7-naphthyridine scaffold is a "privileged structure" known to bind to the ATP pocket of protein kinases.[7][8] Therefore, the most probable off-targets are other kinases within the human kinome.[9] However, the broader naphthyridine class has a history as antimicrobial agents that target bacterial DNA gyrase and topoisomerase IV.[10][11] It is crucial not to assume a singular mode of action. A comprehensive profiling strategy should therefore include both a broad kinome screen and, depending on the application, potential counter-screens against relevant bacterial topoisomerases.
Q3: How can I predict potential off-target effects before committing to expensive and time-consuming wet-lab experiments?
A3: In silico (computational) methods are a rapid and cost-effective first step to predict potential off-target interactions.[12][13] These approaches can be broadly categorized as ligand-based and structure-based.[5][14]
-
Ligand-Based Methods: These methods, like chemical similarity searches (e.g., SEA) or Quantitative Structure-Activity Relationship (QSAR) models, compare your molecule to databases of compounds with known biological activities.[14][15] They do not require a 3D structure of the target.
-
Structure-Based Methods: If the 3D structure of your intended target is known, techniques like molecular docking can be used. Inverse docking, where your molecule is docked against a large library of different protein structures, is a powerful tool for identifying potential off-target binding proteins.[16]
A multi-pronged computational approach is recommended to generate a prioritized list of potential off-targets for subsequent experimental validation.[5][14]
Q4: What is the difference between a biochemical and a cell-based assay for selectivity profiling, and when should I use each?
A4: Both assay types are essential and provide complementary information.
-
Biochemical Assays: These are cell-free systems that use purified proteins (e.g., recombinant kinases) to measure direct target engagement and inhibitory activity (e.g., IC50).[17][18] They are ideal for initial, broad screening against large panels (kinome profiling) to determine intrinsic potency and selectivity.[19][20]
-
Cell-Based Assays: These assays measure the compound's effect in a living cellular environment.[21] They provide a more physiologically relevant understanding of a compound's activity by accounting for crucial factors like cell permeability, metabolic stability, and competition with high intracellular concentrations of natural ligands like ATP.[22][23]
A standard workflow involves using a broad biochemical panel first to identify potential off-targets, followed by targeted cell-based assays to confirm that the biochemical interactions translate to functional effects in a cellular context.[24][25]
Q5: My compound is highly potent in my biochemical kinase assay, but it shows weak or no activity in my cell-based assays. What could be the cause?
A5: This is a common and critical issue in drug discovery, often referred to as a poor biochemical-to-cellular correlation. Several factors can cause this discrepancy:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.[6][25]
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Metabolic Instability: The compound could be rapidly metabolized into an inactive form by cellular enzymes.[6]
-
High Intracellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical kinase assays. An ATP-competitive inhibitor must be potent enough to outcompete these high ATP levels to engage its target in a cellular environment.[22]
-
Assay Artifacts: The compound may be interfering with the detection method of the biochemical assay (e.g., luciferase-based readouts) rather than inhibiting the target protein.
Troubleshooting should begin with assessing cell permeability and then moving to more complex cellular target engagement assays.[25]
Proactive Off-Target Mitigation Workflow
The following diagram outlines a systematic approach to identifying and minimizing off-target effects throughout the early stages of a project.
Caption: A systematic workflow for identifying and mitigating off-target effects.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Inconsistent results across different cell lines. | Cell-line specific expression of on-target or off-target proteins. | 1. Profile Target Expression: Use Western Blot or qPCR to quantify the expression of your intended target and key off-targets in each cell line. 2. Choose Appropriate Models: Select cell lines with high on-target and low off-target expression for clearer results.[6] |
| Observed cytotoxicity does not correlate with on-target IC50. | The observed cell death is likely due to a potent off-target effect rather than inhibition of the intended target. | 1. Kinome Scan: Perform a broad kinase profiling assay to identify off-target kinases that may be responsible for the toxicity.[9] 2. Genetic Validation: Use CRISPR or RNAi to knock down the intended target. If the knockdown does not replicate the cytotoxic phenotype, the effect is off-target.[6] |
| Difficulty confirming target engagement in cells. | The compound may have poor permeability, or the assay lacks the sensitivity to detect binding. | 1. Use a Direct Binding Assay: Employ a cellular target engagement assay like NanoBRET or a Cellular Thermal Shift Assay (CETSA) that directly measures compound binding to the target inside the cell.[26] 2. Use a Positive Control: Validate the assay with a known inhibitor of your target that has proven cellular activity. |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction Workflow
Objective: To computationally predict potential off-targets for a this compound derivative to guide experimental testing.
Methodology:
-
Compound Preparation: Obtain the 2D structure (SMILES format) and generate a low-energy 3D conformation of your lead compound using computational chemistry software.
-
Ligand-Based Screening:
-
Submit the SMILES string to a similarity-based prediction server (e.g., SwissTargetPrediction, SuperPred).
-
These tools compare your molecule's topology to a database of ligands with known targets and report a ranked list of the most probable protein targets.[14]
-
-
Structure-Based Screening (Inverse Docking):
-
If you have access to a docking program and a library of protein structures (e.g., PDB), perform inverse docking.
-
Dock your compound's 3D structure against this library.
-
Rank the protein structures based on the predicted binding energy/docking score.[16]
-
-
Data Integration and Triage:
-
Consolidate the predicted targets from both ligand- and structure-based methods.
-
Prioritize targets that appear in multiple prediction methods or are functionally related to known liabilities (e.g., hERG, CYPs).[14]
-
This generates a focused list of high-priority potential off-targets for experimental validation.
-
Caption: A dual-approach workflow for in silico off-target prediction.
Protocol 2: Kinase Selectivity Profiling (Biochemical)
Objective: To determine the selectivity of a this compound derivative against a broad panel of protein kinases.[20]
Methodology:
This protocol is typically performed by specialized contract research organizations (CROs) that offer large, validated kinase panels.[19][27][28]
-
Compound Submission: Prepare a high-concentration stock solution of your test compound (e.g., 10 mM in 100% DMSO) and a vehicle control (100% DMSO).
-
Primary Screen: The compound is initially screened at a single high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >300 kinases).[24]
-
Data Analysis: The percent inhibition for each kinase is calculated relative to the vehicle control. Kinases showing significant inhibition (e.g., >50%) are identified as "hits."
-
IC50 Determination (Follow-up): For the on-target kinase and any off-target hits identified in the primary screen, a dose-response experiment is performed. The compound is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the IC50 value for each kinase.
-
Selectivity Assessment: The selectivity of the compound is evaluated by comparing the IC50 value for the on-target kinase to the IC50 values for the off-target kinases. A selectivity score can be calculated to quantify this.[24]
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the compound binds to its intended target inside living cells and to determine its cellular potency.[26]
Methodology:
This assay relies on Bioluminescence Resonance Energy Transfer (BRET) and requires specific cellular reagents.
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a multi-well assay plate (e.g., 96-well or 384-well) and incubate to allow for cell attachment.
-
Compound Addition: Treat the cells with a range of concentrations of your test compound and incubate for a defined period (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer Addition: Add the NanoBRET™ fluorescent energy transfer tracer, which is a cell-permeable fluorescent ligand that also binds to the target kinase.
-
Signal Detection: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. The test compound binding to the target will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50 value, which reflects target engagement.[21]
References
- National Institutes of Health (NIH). (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- MtoZ Biolabs. Kinome Profiling Service.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology.
- Pharmaron. Kinase Panel Profiling.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Oncolines B.V. (2024). Kinome Profiling.
- Lawrence Livermore National Laboratory. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects.
- Singh, D. B., & Kumar, A. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics.
- Alvarsson, J., et al. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. (Note: While the direct link is not in the search results, the content refers to large-scale profiling studies that are foundational in this field). A related review is: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. (2014).
- BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
- Arkin, M. R., et al. (2014). Biochemical Assays in Drug Discovery. Current Protocols in Chemical Biology. (Note: General reference, specific link not from search but contextually relevant). A similar resource is: Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025).
- Patsnap. (2025). How can off-target effects of drugs be minimised?.
- Luceome Biotechnologies. (2022). Cell Based Kinase Assays.
- Anastassiadis, T., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.
- DiscoveRx. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
- Biocompare. Inhibitor Screening Kits.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Klutchko, S. R., et al. (1999). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry.
- Szeliga, J., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Wróbel, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences.
- Chen, Y. F., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology.
- Creative Diagnostics. Off-Target Effects Analysis.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Wróbel, A., et al. (2023). Synthesis and In vitro Antitumor Screening of Novel this compound Derivatives. ResearchGate.
- Uddin, F., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences.
- Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery.
- Kaur, H., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports.
- Unangst, P. C., et al. (1985). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry.
- Chen, Y. F., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed.
- ResearchGate. (2025). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer.
- ResearchGate. (2020). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
- ResearchGate. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- ResearchGate. (2025). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
- Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 25. m.youtube.com [m.youtube.com]
- 26. icr.ac.uk [icr.ac.uk]
- 27. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 28. pharmaron.com [pharmaron.com]
Technical Support Center: 2,7-Naphthyridine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-naphthyridine-based compounds. This guide is designed to provide expert-driven insights and practical solutions to common challenges encountered during your experiments. As Senior Application Scientists, we have structured this resource to offer not just protocols, but the underlying scientific rationale to empower your research decisions.
The 2,7-naphthyridine scaffold is a privileged N-heterocyclic structure renowned for its pharmacological versatility, with derivatives showing promise as antitumor, antimicrobial, and enzyme-inhibiting agents.[1][2][3] However, like many small molecules, realizing their full therapeutic potential can be hindered by specific experimental hurdles. This center provides troubleshooting guides, FAQs, and validated protocols to help you overcome resistance and other common obstacles.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Issue 1: Poor Aqueous Solubility & Compound Precipitation
Q: My 2,7-naphthyridine derivative precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. How can I resolve this?
A: This is a classic solubility problem, common for planar, aromatic heterocyclic compounds. The key is to understand and modify the physicochemical environment to favor solvation.
Causality: The nitrogen atoms within the 2,7-naphthyridine core are basic and can be protonated. Solubility is therefore often highly dependent on pH.[4] Furthermore, high concentrations of DMSO followed by abrupt dilution into an aqueous medium can cause the compound to "crash out" as it moves from a favorable organic solvent to a less favorable aqueous one.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound precipitation.
Detailed Solutions:
-
pH Adjustment: Since the 2,7-naphthyridine moiety contains basic nitrogen atoms, solubility can often be dramatically increased by lowering the pH of the aqueous buffer. Protonation of these nitrogens creates a charged species that is more readily solvated by water.
-
Co-solvents & Surfactants: If pH adjustment is not viable, a co-solvent can be used. These water-miscible organic solvents can increase the "organic" character of the bulk solution.
-
Action: Pre-dissolve the compound in a solvent like polyethylene glycol (PEG) 400 or ethanol before final dilution into the aqueous buffer. Alternatively, adding a small amount of a non-ionic surfactant like Tween® 80 can help maintain a stable dispersion.[5]
-
-
Formulation Strategies: For challenging compounds, advanced formulation is necessary.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the poorly soluble naphthyridine compound, presenting a soluble complex to the aqueous environment.[5]
-
Nanosuspensions: Reducing the particle size of the compound to the sub-micron level dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][6] This is an effective way to achieve higher concentrations for in vitro assays.
-
| Strategy | Pros | Cons | Best For |
| pH Adjustment | Simple, inexpensive, highly effective for ionizable compounds. | May alter biological activity or cell health. Not effective for non-ionizable compounds. | Initial screening, compounds with basic pKa. |
| Co-solvents | Easy to implement, wide range of options available. | Can introduce artifacts or toxicity in cell-based assays at higher concentrations. | In vitro biochemical assays. |
| Cyclodextrins | High solubilization capacity, low toxicity. | Can be expensive, may interfere with compound-target binding if not validated. | Both in vitro and in vivo studies. |
| Nanosuspension | Significantly increases apparent solubility and dissolution rate. | Requires specialized equipment (e.g., sonicator, homogenizer), more complex preparation. | Achieving high concentrations for dose-response studies. |
Issue 2: Off-Target Effects & Lack of Selectivity
Q: My 2,7-naphthyridine-based kinase inhibitor is showing activity against unexpected pathways, suggesting off-target effects. How do I confirm and mitigate this?
A: Off-target activity is a major challenge in drug development, particularly with kinase inhibitors, as the ATP-binding pocket is highly conserved across the kinome.[7][8] Confirming and understanding these effects is crucial for interpreting your results and developing a selective compound.
Causality: While designed for a specific target, small molecules can bind to other proteins (off-targets) with sufficient affinity to elicit a biological response. This can be due to structural similarity in binding sites or entirely different, unanticipated interactions.[8][9] These off-target effects can lead to misleading results or toxicity.[10]
Investigative Workflow:
Caption: A systematic approach to identifying and mitigating off-target effects.
Detailed Solutions:
-
Comprehensive Selectivity Profiling: The first step is to screen your compound against a large panel of kinases (e.g., >400 kinases). Commercial services can perform this and provide quantitative binding data (Kd values). This will generate a list of potential off-targets.[9]
-
Cellular Target Engagement: Biochemical assays don't always translate to the cellular environment. Use a cellular target engagement assay (e.g., NanoBRET™, Cellular Thermal Shift Assay - CETSA) to confirm that your compound binds to the suspected off-targets in live cells.[9]
-
Genetic Validation (CRISPR/siRNA): This is the gold standard for validating that a compound's effect is due to its intended target. If the phenotype (e.g., cell death) caused by your compound is replicated by knocking out/knocking down the primary target gene, it provides strong evidence for on-target activity. Conversely, if the compound is still active after the primary target is removed, its effects are likely mediated by off-targets.[9]
-
Structure-Activity Relationship (SAR) Studies: Once off-targets are confirmed, medicinal chemistry can be employed. By analyzing the binding modes at both the on-target and off-target proteins, chemists can modify the 2,7-naphthyridine scaffold to enhance interactions with the primary target while disrupting interactions with off-targets, thereby improving the selectivity profile.[3]
Issue 3: Acquired Resistance in Cell-Based Assays
Q: After prolonged exposure, my cancer cell line has developed resistance to my 2,7-naphthyridine-based inhibitor. What are the likely mechanisms and how can I investigate them?
A: Acquired resistance is a common outcome of targeted therapy. Cells adapt to survive the selective pressure of the inhibitor. Understanding the mechanism is key to developing more robust therapies, such as combination treatments.
Causality: Resistance can arise from several mechanisms:
-
Target Modification: Mutations in the target protein's binding site prevent the inhibitor from binding effectively.[11][12]
-
Bypass Pathways: Cells upregulate parallel signaling pathways that circumvent the inhibited node.[12][13]
-
Drug Efflux: Increased expression of drug efflux pumps, like P-glycoprotein (ABCB1), actively removes the compound from the cell.[12]
-
Metabolic Reprogramming: Cells alter their metabolic pathways to survive the effects of the drug.[12]
Investigative Strategy:
-
Sequence the Target Gene: Isolate genomic DNA from both the sensitive (parental) and resistant cell lines and sequence the target gene. Look for mutations in the kinase domain or binding pocket that could explain the loss of affinity.[11]
-
Phospho-Proteomic/Western Blot Analysis: Compare the signaling networks in sensitive vs. resistant cells. Use Western blots to check for the upregulation of bypass pathways. For example, if you are inhibiting a kinase in the MAPK pathway, check for activation of the PI3K/AKT pathway in resistant cells.[13]
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123). If resistant cells accumulate less dye than sensitive cells, it suggests increased efflux pump activity. This can be confirmed by co-incubating with a known efflux pump inhibitor.[12]
-
Combination Therapy Screening: Based on your findings, design a combination therapy. If you observe bypass pathway activation, combine your 2,7-naphthyridine inhibitor with an inhibitor of that pathway. This dual targeting can prevent or overcome resistance.[13]
Caption: On-target vs. off-target effects and bypass pathway activation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common biological targets for 2,7-naphthyridine-based compounds? A: The 2,7-naphthyridine scaffold is highly versatile and has been used to target a wide range of proteins. Notable examples include:
-
Protein Kinases: This is the largest class, with inhibitors developed for targets like MET, MASTL, and FGFR4, primarily for oncology applications.[3][14][15]
-
DNA Gyrase/Topoisomerase: Some 2,7-naphthyridine derivatives exhibit antimicrobial activity by targeting these essential bacterial enzymes, similar to quinolone antibiotics.[1][16]
-
Phosphodiesterases (PDEs): Highly potent and selective PDE5 inhibitors have been developed from the 2,7-naphthyridine scaffold.[17]
-
Viral Enzymes: Certain derivatives have been investigated as inhibitors of viral enzymes like HIV-1 integrase.[11]
Q2: Are there any general structure-activity relationships (SAR) for the 2,7-naphthyridine scaffold? A: While specific SAR is target-dependent, some general principles have emerged. For instance, in antimicrobial derivatives targeting DNA gyrase, a carboxyl group at the 3-position and a planar, conjugated system are often crucial for activity, allowing for π–π stacking with DNA bases.[1] For kinase inhibitors, substitutions at the 1- and 8-positions are commonly used to engage with the hinge region and solvent-front of the ATP binding pocket, respectively, driving both potency and selectivity.[3]
Q3: What are the best practices for storing 2,7-naphthyridine compounds? A: For long-term stability, compounds should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. For short-term use, prepare concentrated stock solutions (e.g., 10-20 mM) in anhydrous DMSO or another suitable organic solvent. Store these stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Part 3: Experimental Protocols
Protocol 1: Systematic Solubility Profiling
This protocol provides a framework for determining the solubility of your compound in various buffers, which is a critical first step in troubleshooting.
Materials:
-
2,7-naphthyridine compound (solid powder)
-
Buffers: Phosphate-buffered saline (PBS) pH 7.4, Citrate buffer pH 5.0, Glycine-HCl buffer pH 2.5
-
Organic solvents: DMSO, Ethanol, PEG 400
-
HPLC system with a suitable column and detector
-
Shaking incubator or orbital shaker
-
Microcentrifuge and 0.22 µm syringe filters
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different buffer or solvent. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.[4]
-
Sample Collection: After equilibration, carefully remove the vials. Let any undissolved solid settle.
-
Clarification: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid. Carefully collect the supernatant. For an extra clarification step, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Prepare a standard curve of your compound with known concentrations in a suitable solvent (e.g., DMSO or methanol).
-
Analysis: Dilute the clarified supernatant samples into the mobile phase and analyze by HPLC. Determine the concentration of the dissolved compound by comparing its peak area to the standard curve. This concentration represents the equilibrium solubility in that specific solvent or buffer.
Part 4: References
-
Benslimane, I., et al. (2022). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. Available at: [Link]
-
Hazuda, D. J., et al. (2004). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Wujec, M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
-
Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pfizer Inc. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PMC - NIH. Available at: [Link]
-
Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate. Available at: [Link]
-
Wujec, M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. Available at: [Link]
-
Wujec, M., & Rzesiowska-Targosz, J. (2020). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available at: [Link]
-
Sharma, D., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry. Available at: [Link]
-
Shafi, S., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports - Nature. Available at: [Link]
-
Wang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kos, J., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. Available at: [Link]
-
The Protein Chemist. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
-
Wujec, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel). Available at: [Link]
-
Ying, H., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link]
-
Jacobson, M. P., et al. (2025). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. Available at: [Link]
-
Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Paneth, A., & Wujec, M. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Johnson, J. L., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC - NIH. Available at: [Link]
-
Molina-Arcas, M., et al. (2019). Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer. Science Translational Medicine. Available at: [Link]
-
El-Kashef, H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
-
Ukponmwan, O., et al. (2025). 1,7-and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors | Sciety [sciety.org]
- 11. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Heterocyclic Carboxylic Acids
Welcome to the technical support center for the purification of polar heterocyclic carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-elusive compounds. The inherent polarity, zwitterionic potential, and unique chemical properties of these molecules demand a nuanced approach to purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established scientific principles.
Understanding the Challenge: The Nature of Polar Heterocyclic Carboxylic Acids
Polar heterocyclic carboxylic acids are characterized by the presence of at least one heteroatom (N, O, S) within a ring structure and a carboxylic acid (-COOH) functional group. This combination often leads to high polarity, aqueous solubility, and the capacity to form zwitterions.[1] These properties can complicate standard purification protocols, leading to issues like poor recovery, co-elution with polar impurities, and difficulty in crystallization.
A critical parameter governing the behavior of these molecules is the pKa , which describes the acidity of the carboxylic acid and any protonated heteroatoms.[2][3] The overall charge of the molecule at a given pH dictates its interaction with chromatographic stationary phases and its solubility in different solvents, forming the basis for successful purification.[4][5]
Frequently Asked Questions (FAQs)
General Questions
Q1: I'm not sure which purification method to start with for my novel polar heterocyclic carboxylic acid. How do I choose?
A1: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the physicochemical properties of your compound. A general decision-making workflow can be as follows:
Sources
- 1. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Managing Decarboxylation of 2,7-Naphthyridine-3-carboxylic Acid
Welcome to the technical support center for the decarboxylation of 2,7-Naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Chemistry of 2,7-Naphthyridine Decarboxylation
The decarboxylation of this compound is a critical transformation for accessing the core 2,7-naphthyridine scaffold, a privileged pharmacophore in medicinal chemistry.[1] The reaction involves the removal of a carboxyl group, typically through thermal or catalytic methods. The success of this reaction is highly dependent on understanding the underlying mechanism and controlling key reaction parameters.
The mechanism of decarboxylation for pyridinecarboxylic acids, which are structurally analogous to our target molecule, often involves the formation of a zwitterionic intermediate that stabilizes the negative charge developing on the aromatic ring as the C-C bond to the carboxyl group breaks.[2][3] The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring system facilitates this process.
Troubleshooting Guide
This section addresses common issues encountered during the decarboxylation of this compound. Each problem is presented with potential causes and actionable solutions.
Issue 1: Incomplete or Slow Reaction
Symptoms: Significant amount of starting material remains even after prolonged reaction time, as observed by TLC, LC-MS, or 1H NMR.
Potential Causes & Solutions:
-
Insufficient Temperature (Thermal Decarboxylation): The thermal stability of heteroaromatic carboxylic acids can be high.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments. High-boiling point solvents like diphenyl ether, quinoline, or N-methyl-2-pyrrolidone (NMP) are often necessary to achieve the required temperatures. Monitor for decomposition of the desired product at higher temperatures.
-
-
Catalyst Inactivity or Insufficient Loading (Catalytic Decarboxylation): Metal catalysts can be poisoned by impurities or used at a suboptimal concentration.
-
Solution:
-
Ensure the starting material and solvent are free of potential catalyst poisons like sulfur-containing compounds.
-
Increase the catalyst loading. Silver- and copper-based catalysts are commonly used for heteroaromatic decarboxylations.[4] A screening of different catalysts (e.g., Ag₂CO₃, CuO, Cu(I) salts) may be beneficial.
-
-
-
Solvent Effects: The polarity and proton-donating ability of the solvent can influence the stability of the transition state.
Issue 2: Low Yield of Desired Product
Symptoms: The reaction goes to completion, but the isolated yield of 2,7-naphthyridine is low.
Potential Causes & Solutions:
-
Product Decomposition: The desired 2,7-naphthyridine product may be unstable at the high temperatures required for decarboxylation.
-
Solution:
-
Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Consider using a catalytic method, which often requires milder conditions than thermal decarboxylation.[6]
-
If using a high-boiling solvent, ensure the product is rapidly cooled and isolated after the reaction is complete.
-
-
-
Sublimation of Product: The 2,7-naphthyridine product may be volatile under the reaction conditions, leading to loss of material.
-
Solution:
-
Conduct the reaction in a sealed tube or under reflux with an efficient condenser.
-
If sublimation is significant, consider designing a setup to collect the sublimed product.
-
-
-
Side Reactions: The starting material or product may be undergoing undesired side reactions.
-
Solution:
-
Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. This can provide clues about the decomposition pathway.
-
If oxidation is suspected (e.g., from air), perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Issue 3: Formation of Impurities and Purification Challenges
Symptoms: The crude product contains multiple spots on TLC or peaks in LC-MS, and purification by standard methods (e.g., column chromatography, recrystallization) is difficult.
Potential Causes & Solutions:
-
Tarry Byproducts: High-temperature reactions can lead to polymerization or charring.
-
Solution:
-
Use the minimum effective temperature and reaction time.
-
Consider adding the starting material portion-wise to a pre-heated solvent to minimize prolonged exposure to high temperatures.
-
-
-
Solvent-Related Impurities: The reaction solvent may be reacting or degrading.
-
Solution:
-
Use high-purity, anhydrous solvents.
-
Choose a solvent that is stable at the reaction temperature.
-
-
-
Difficult Separation: The product and starting material or byproducts may have similar polarities.
-
Solution:
-
Optimize the mobile phase for column chromatography. A gradient elution may be necessary.
-
Consider alternative purification techniques such as preparative HPLC or sublimation.
-
Acid-base extraction can be effective for separating the basic 2,7-naphthyridine product from the acidic starting material.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for the decarboxylation of this compound: thermal or catalytic?
A1: The choice between thermal and catalytic methods depends on the stability of your starting material and product, as well as the available equipment.
-
Thermal Decarboxylation: This is often the simplest method, requiring only heat and a suitable high-boiling solvent. However, it may require harsh conditions that can lead to decomposition.
-
Catalytic Decarboxylation: This approach, often employing silver or copper salts, can proceed at lower temperatures, potentially improving the yield and purity of the product.[4] However, it requires careful selection of the catalyst and screening of reaction conditions.
For initial attempts, a catalytic approach at a moderate temperature (e.g., 120-150°C) is a good starting point. If this is unsuccessful, thermal decarboxylation at higher temperatures can be explored.
Q2: How can I monitor the progress of the reaction?
A2: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively follow the disappearance of the starting material and the appearance of the product. The starting acid will likely have a lower Rf than the less polar product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the masses of the starting material and product, as well as any detectable byproducts.
-
Proton Nuclear Magnetic Resonance (1H NMR): Taking aliquots from the reaction mixture and analyzing them by 1H NMR can provide a quantitative measure of the conversion. The disappearance of the carboxylic acid proton signal and the appearance of the corresponding proton signal on the naphthyridine ring are key indicators.
-
Gas Evolution: Decarboxylation releases CO₂. While less precise, monitoring gas evolution can indicate that the reaction is proceeding.
Q3: What are the key safety precautions for this reaction?
A3:
-
High Temperatures: Use appropriate heating equipment (e.g., heating mantle, oil bath) and ensure it is properly secured. Be cautious of hot surfaces.
-
Pressure Build-up: When heating in a sealed tube, there is a risk of pressure build-up from the evolution of CO₂. Use a vessel rated for the expected pressure and temperature, and always use a blast shield.
-
Solvent Hazards: High-boiling solvents can be flammable and/or toxic. Work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for the specific solvent being used.
-
Catalyst Handling: Some metal catalysts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: Silver-Catalyzed Decarboxylation (General Procedure)
This protocol is based on general methods for the decarboxylation of heteroaromatic carboxylic acids.[4]
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), silver carbonate (Ag₂CO₃, 0.1-0.5 eq), and a suitable solvent (e.g., DMSO, NMP).
-
Seal the vial and heat the mixture to 120-160°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture to remove insoluble silver salts.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Thermal Decarboxylation (General Procedure)
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a high-boiling solvent (e.g., quinoline, diphenyl ether).
-
Heat the solution to reflux (typically >200°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the high-boiling solvent by vacuum distillation or by dissolving the residue in a suitable organic solvent and performing an acid-base extraction to isolate the basic product.
-
Purify the crude product as described in Protocol 1.
Data Summary
| Parameter | Thermal Decarboxylation | Catalytic Decarboxylation |
| Temperature | High (often >200°C) | Moderate (120-160°C) |
| Reagents | High-boiling solvent | Catalyst (e.g., Ag₂CO₃, CuO), Solvent |
| Advantages | Simple setup, no catalyst cost | Milder conditions, potentially higher yields and purity |
| Disadvantages | High energy consumption, potential for product decomposition | Catalyst cost, potential for catalyst poisoning, requires optimization |
Visualizing the Workflow
Caption: Workflow for the decarboxylation of this compound.
References
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
- Dunn, G. E., & Thimm, H. F. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 53(1), 17-22. [Link]
- Asadpour-Zeynali, K., & Sajjadi-Ghotaslou, R. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 23(11), 2968. [Link]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
- user137 ([Link]). (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
- Baran, P. S., & O'Malley, D. P. (2004). Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. Journal of the American Chemical Society, 126(43), 13190-13191. [Link]
- Organic Chemistry Portal. (n.d.).
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15878. [Link]
- Wójcicka, A., et al. (2020). Synthesis and In vitro Antitumor Screening of Novel this compound Derivatives. Archiv der Pharmazie, 353(10), 2000123. [Link]
- Sádaba, I., et al. (2013). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 135(44), 16472-16475. [Link]
- Ghosh, S., & Ghosh, I. (2024).
- Bhattacherjee, A., et al. (2019). Picosecond to millisecond tracking of a photocatalytic decarboxylation reaction provides direct mechanistic insights.
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google P
- Scribd. (n.d.). Decarboxylation 240531 142820 | PDF | Carboxylic Acid. [Link]
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(21), 7359. [Link]
- MacMillan, D. W. C., & Zuo, Z. (2016). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research, 49(9), 1964-1973. [Link]
- Hakobyan, A. S., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3422. [Link]
- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons. [Link]
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
- Dupuy, S., et al. (2011). Decarboxylation of aromatic carboxylic acids by gold(i)-N-heterocyclic carbene (NHC) complexes.
- El-Gendy, A. A., et al. (2010). Elaboration of 1,8-naphthyridine-2,7-dicarboxaldehyde into novel 2,7-dimethylimine derivatives. Journal of Heterocyclic Chemistry, 47(4), 853-857. [Link]
- Dunn, G. E., & Thimm, H. F. (1975). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Canadian Journal of Chemistry, 53(1), 17-22. [Link]
- Larrosa, I., & Lu, P. (2012). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry, 10(30), 5550-5553. [Link]
- Wójcicka, A. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1533. [Link]
- Brown, E. V., & Neil, R. H. (1971). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 36(25), 3992-3995. [Link]
- Reddy, T. S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(1), 1-10. [Link]
- Wang, D., & Wang, Z. (2019). Progress on Decarboxylation and Hydroxylation of Carboxylic Acids. Chinese Journal of Organic Chemistry, 39(1), 1-14. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 6. Decarboxylation of aromatic carboxylic acids by gold(i)-N-heterocyclic carbene (NHC) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of 2,7-Naphthyridine-3-carboxylic acid and Nalidixic Acid
This guide provides an in-depth, objective comparison of the antimicrobial activities of the 2,7-Naphthyridine-3-carboxylic acid scaffold and the well-established antibiotic, nalidixic acid. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative in vitro activities supported by experimental data, and the underlying structure-activity relationships that dictate their differing antimicrobial spectra.
Introduction: A Tale of Two Isomers
In the landscape of antibacterial agents, the naphthyridine scaffold has proven to be a fruitful starting point for drug discovery. Nalidixic acid, a first-generation quinolone antibiotic, is built upon a 1,8-naphthyridine core and was one of the first synthetic antibiotics to see clinical use, primarily for urinary tract infections caused by Gram-negative bacteria.[1] Its discovery in the 1960s paved the way for the development of the highly successful fluoroquinolone class of antibiotics.[2]
More recently, research has turned towards exploring the other isomers of naphthyridine for novel biological activities.[3] Among these, the 2,7-naphthyridine scaffold has emerged as a promising framework for new therapeutic agents, including those with antimicrobial and anticancer properties.[3] This guide focuses on the antimicrobial potential of derivatives of this compound, comparing and contrasting its activity profile with that of its well-characterized 1,8-naphthyridine counterpart, nalidixic acid. While direct comparative data on the parent this compound is limited, studies on its derivatives reveal a strikingly different and more targeted spectrum of activity.
Mechanism of Action: A Shared Target
Both nalidixic acid and the derivatives of 2,7-naphthyridine are believed to exert their antibacterial effects by targeting the same essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair, making them excellent targets for antimicrobial drugs.[2]
Nalidixic acid specifically binds to the A subunit of DNA gyrase, which is more sensitive to the drug, and to topoisomerase IV.[2] This binding stabilizes the transient enzyme-DNA complex that forms during the DNA cleavage and rejoining cycle.[2] By preventing the re-ligation of the cleaved DNA strands, the drug leads to an accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterial cell.[2]
Due to their structural similarity to nalidixic acid and other quinolone antibiotics, derivatives of this compound are presumed to share this mechanism.[4] Molecular dynamics simulations of certain 2,7-naphthyridine derivatives have supported their stable binding within the gyrase-DNA complex, lending credence to this hypothesis.[5][6] The core interaction involves the inhibition of DNA replication, which accounts for their bacteriostatic and bactericidal properties.[4]
Comparative Antimicrobial Activity: A Divergence in Spectrum
The most significant distinction between nalidixic acid and the studied derivatives of this compound lies in their spectrum of antimicrobial activity. Nalidixic acid is characterized by its activity against Gram-negative bacteria, whereas the 2,7-naphthyridine derivatives investigated to date show a more selective and potent activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Nalidixic Acid: The Gram-Negative Specialist
Nalidixic acid's clinical utility has historically been in treating urinary tract infections caused by susceptible Gram-negative pathogens.[1] It demonstrates good activity against many species within the Enterobacteriaceae family but is notably ineffective against Pseudomonas aeruginosa and has only minor activity against Gram-positive organisms like Staphylococcus.[1][7]
| Bacterial Species | Gram Stain | Nalidixic Acid MIC Range (µg/mL) |
| Escherichia coli | Negative | 2 - 8[7] |
| Proteus mirabilis | Negative | 2.1 - 8[7] |
| Klebsiella species | Negative | Susceptible (≤16)[7] |
| Enterobacter species | Negative | Susceptible (≤16)[7] |
| Shigella species | Negative | Susceptible[1] |
| Pseudomonas aeruginosa | Negative | Resistant[1] |
| Staphylococcus aureus | Positive | Resistant[1] |
| Vibrio cholerae | Negative | Varies; resistance is common[8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
This compound Derivatives: A Focus on Gram-Positives
In contrast to nalidixic acid, recent studies on synthesized derivatives of this compound have revealed a selective and potent activity against the Gram-positive pathogen Staphylococcus aureus. One study found that several derivatives were exclusively active against S. aureus, with no detectable activity against Pseudomonas aeruginosa or Candida albicans.[4]
| Bacterial Species | Gram Stain | 2,7-Naphthyridine Derivative '10j' MIC (µg/mL) | 2,7-Naphthyridine Derivative '10f' MIC (µg/mL) |
| Staphylococcus aureus | Positive | 8[4][5] | 31[4][5] |
| Staphylococcus epidermidis | Positive | 3.9[9] | Not Reported |
| Pseudomonas aeruginosa | Negative | >1000 (Not Detected)[4] | Not Detected[4] |
| Escherichia coli | Negative | >1000 (Not Detected)[9] | Not Reported |
This contrasting spectrum suggests that the isomeric position of the nitrogen atoms within the naphthyridine core (1,8- vs. 2,7-) plays a critical role in determining the antibacterial profile of these compounds. The 2,7-naphthyridine scaffold appears to be a promising starting point for the development of targeted anti-staphylococcal agents, which could be particularly valuable in an era of rising methicillin-resistant S. aureus (MRSA) infections.
Structure-Activity Relationship (SAR) Insights
The divergence in antimicrobial activity can be attributed to the fundamental structural differences between the two scaffolds.
-
Naphthyridine Core: The arrangement of nitrogen atoms in the fused pyridine rings influences the molecule's electronic properties, planarity, and ability to interact with the target enzyme and bacterial cell wall components. The 1,8-naphthyridine structure of nalidixic acid is associated with Gram-negative activity, while the 2,7-naphthyridine core in the studied derivatives appears to favor interactions that lead to anti-staphylococcal activity.
-
Carboxylic Acid at Position 3: The carboxyl group at the 3-position is a common and crucial feature in both classes of compounds, essential for their interaction with DNA gyrase.[4]
-
Substitutions: For both scaffolds, substitutions at other positions on the rings are critical for modulating potency, spectrum, and pharmacokinetic properties. For instance, the addition of a fluorine atom at C6 and a piperazine ring at C7 transformed the nalidixic acid scaffold into the broad-spectrum fluoroquinolones. Similarly, the specific substitutions on the this compound core in recent studies are responsible for the potent anti-staphylococcal activity observed.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a generalized, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, a standard and quantitative technique in microbiology.
I. Preparation of Materials
-
Antimicrobial Agent Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., this compound derivative or nalidixic acid) in a suitable solvent (e.g., DMSO).
-
Bacterial Culture: Inoculate a pure culture of the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) into a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C.
-
Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.
-
96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.
II. Assay Procedure
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the antimicrobial agent at the desired starting concentration (diluted from the stock in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation:
-
Inoculate wells 1 through 11 with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL (or 100 µL depending on the specific CLSI guideline followed, the key is consistency).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
III. Data Interpretation
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria. This can be aided by using a plate reader to measure optical density at 600 nm.
-
Controls: The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. Quality control strains with known MIC values should also be run in parallel to validate the assay.
Conclusion and Future Directions
The comparison between this compound derivatives and nalidixic acid highlights a fascinating example of how subtle changes in a chemical scaffold can dramatically alter biological activity.
-
Nalidixic acid , with its 1,8-naphthyridine core, remains a reference compound for Gram-negative antibacterial activity and a tool for studying quinolone resistance. Its clinical use has diminished due to the availability of more potent and broader-spectrum fluoroquinolones.
-
The This compound scaffold, based on current research into its derivatives, represents a promising avenue for the development of novel antibiotics with a targeted Gram-positive spectrum. The potent and selective activity against S. aureus is particularly noteworthy and warrants further investigation, including testing against resistant strains like MRSA and vancomycin-intermediate S. aureus (VISA).
Future research should focus on synthesizing and testing a wider array of 2,7-naphthyridine derivatives to build a more comprehensive structure-activity relationship profile. Direct, head-to-head comparative studies of the parent scaffolds and their key derivatives against a broad panel of bacterial pathogens would be invaluable in fully elucidating their potential and guiding the development of the next generation of naphthyridine-based antibiotics.
References
- Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. [Link]
- Khan, W. A., et al. (2007). Nalidixic acid and ciprofloxacin MIC 50 and MIC 90 of 275 isolates of V cholerae O1 by year and source of strains obtained.
- U.S. Food and Drug Administration. (n.d.). NegGram.
- Wójcicka, A., et al. (n.d.). 2,7-Naphthyridine derivatives studied in this work.
- Batista, J. H., et al. (2018). MIC of indicated strains using nalidixic acid.
- Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Bentham Science. [Link]
- Wikipedia. (n.d.). Nalidixic acid. [Link]
- Crumplin, G. C., & Smith, J. T. (1975). Nalidixic Acid: an Antibacterial Paradox. Antimicrobial Agents and Chemotherapy. [Link]
- Wójcicka, A., & Mączyński, M. (2022).
- Singh, R., et al. (2018). Resurrection of Nalidixic Acid: Evaluation of Water-Based Nanoformulations as Potential Nanomedicine. Journal of Nanobiotechnology. [Link]
- Adimule, V., et al. (2023). Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents.
- Patsnap. (2024). What is the mechanism of Nalidixic Acid? Synapse. [Link]
- Gocke, E., & King, M. T. (1980). Non-mutagenic genotoxicants: novobiocin and nalidixic acid, 2 inhibitors of DNA gyrase.
- Gellert, M., et al. (1977). Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity.
- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid.
- Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. PMC. [Link]
- Wójcicka, A., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed. [Link]
- figshare. (2013).
- CLSI. (n.d.). Breakpoints Eliminated From CLSI Document M100 Since 2010. [Link]
- Omar, F. A., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors.
- Blower, T. R., et al. (2021).
- Wójcicka, A., & Mączyński, M. (2022).
- EUCAST. (n.d.).
- Gootz, T. D., et al. (1991). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. PubMed. [Link]
- Farr, M. A., et al. (2005). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
Sources
- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis: 2,7-Naphthyridine-3-carboxylic Acid Derivatives versus Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the scientific community continuously explores new chemical scaffolds. Among these, the 2,7-naphthyridine nucleus has emerged as a promising framework for the development of potent antibacterial compounds. This guide provides an in-depth, objective comparison of 2,7-naphthyridine-3-carboxylic acid derivatives and the well-established class of quinolone antibiotics. Drawing upon available experimental data, we will delve into their structural nuances, mechanisms of action, antibacterial spectra, and the underlying structure-activity relationships that govern their efficacy.
The Chemical Landscape: A Tale of Two Scaffolds
At the heart of this comparison lie two distinct but related heterocyclic core structures. The quinolone antibiotics are built upon a 4-oxo-1,4-dihydroquinoline framework. In contrast, the compounds of interest in this guide feature a 2,7-naphthyridine scaffold, one of the six structural isomers of pyridopyridine, which consists of two fused pyridine rings.[1][2][3] The numbering of the atoms in the 2,7-naphthyridine ring is crucial for understanding the substitution patterns that dictate biological activity.
The foundational quinolone scaffold has been extensively modified over decades, leading to the development of multiple generations of fluoroquinolones with broad-spectrum activity. These modifications, particularly the introduction of a fluorine atom at position 6 and various substituents at position 7, have been pivotal in enhancing their potency and pharmacokinetic properties.[4][5] Similarly, the this compound scaffold offers numerous positions for chemical derivatization, allowing for the fine-tuning of its biological profile.
Mechanism of Action: A Shared Target
The bactericidal activity of quinolone antibiotics is primarily attributed to their inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-stranded DNA breaks and subsequent cell death.
Emerging evidence strongly suggests that this compound derivatives share this mechanism of action. Their structural analogy to quinolones, particularly the presence of a carboxylic acid group at position 3, positions them favorably to interact with the active site of DNA gyrase and topoisomerase IV.[1] Molecular dynamics simulations have supported the stable binding of 2,7-naphthyridine derivatives within the enzyme-DNA complex, indicating a similar mode of action to that of established topoisomerase inhibitors.[6]
Caption: A simplified workflow of the mechanism of action of quinolone antibiotics.
Antibacterial Spectrum and Potency: A Point of Divergence
While sharing a common mechanism, the antibacterial spectra of quinolones and currently investigated this compound derivatives exhibit significant differences. The fluoroquinolones are renowned for their broad-spectrum activity, encompassing a wide range of Gram-positive and Gram-negative bacteria.
In contrast, the available data for this compound derivatives suggests a more targeted, and in some cases, narrow-spectrum activity, with a notable potency against Gram-positive cocci, particularly Staphylococcus aureus.[1][6][7][8]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of this compound derivatives against various microbial strains. It is important to note that direct, head-to-head comparative studies with a broad panel of quinolones are limited in the current literature.
| Compound | S. aureus ATCC 29213 | P. aeruginosa ATCC 115442 | C. albicans ATCC 10231 |
| 10f | 31 µg/mL | >1000 µg/mL | >1000 µg/mL |
| 10j | 8 µg/mL | >1000 µg/mL | >1000 µg/mL |
Data sourced from "Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties".[1]
As the data indicates, compounds 10f and 10j demonstrated significant activity against S. aureus, with compound 10j being the more potent of the two. However, neither compound exhibited activity against the Gram-negative bacterium P. aeruginosa or the fungus C. albicans at the highest tested concentrations. This suggests a selective spectrum of activity for these particular derivatives.
Structure-Activity Relationship (SAR): Unlocking the Potential
The development of potent antibiotics is intrinsically linked to understanding the relationship between chemical structure and biological activity. For quinolones, the SAR is well-established:
-
N-1 substituent: A cyclopropyl group generally enhances activity.
-
C-6 fluorine: Significantly increases potency against Gram-negative bacteria.
-
C-7 substituent: A piperazinyl or similar heterocyclic moiety is crucial for broad-spectrum activity and potency.
-
C-8 position: A fluorine or chlorine atom can enhance activity.
For this compound derivatives, the SAR is an active area of investigation. Based on the limited available data, some initial insights can be drawn:
-
The 2,7-naphthyridine scaffold itself appears to be a key pharmacophoric element.
-
The carboxylic acid group at position 3 is likely essential for interaction with the target enzymes, mirroring the quinolones.
-
Modifications at other positions on the naphthyridine ring and on side chains attached to it can significantly impact potency and spectrum. For instance, in the study by Wójcicka et al., the nature of the substituent on the benzylidene-hydrazide moiety at the 3-position influenced the anti-staphylococcal activity.[1]
Further extensive derivatization and biological evaluation are necessary to fully elucidate the SAR for this class of compounds and to potentially broaden their antibacterial spectrum.
Experimental Protocols: Synthesis of a Representative 2,7-Naphthyridine Derivative
To provide a practical context, the following is a general procedure for the synthesis of Schiff's bases derived from this compound hydrazide, as described in the literature.[7]
General Procedure for the Preparation of Schiff's Bases (e.g., compound 10j):
-
Starting Material: Begin with the appropriate 2,7-naphthyridine-3-carbohydrazide (e.g., 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carbohydrazide).
-
Reaction Setup: Dissolve the hydrazide (0.01 mol) in 20 mL of glacial acetic acid.
-
Addition of Aldehyde: To this solution, add the corresponding aldehyde (in the case of 10j , 2,3-dichlorobenzaldehyde) (0.01 mol).
-
Catalyst: Introduce a catalytic amount of indium (III) trifluoromethanesulfonate (1.6 × 10⁻⁶ mol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the detailed protocol (typically a few hours).
-
Work-up: After the reaction is complete, pour the mixture into ice-water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and then purify by crystallization from an appropriate solvent (e.g., ethanol) to yield the final Schiff's base.
Caption: A flowchart illustrating the key steps in the synthesis of this compound Schiff's base derivatives.
Conclusion and Future Directions
The comparison between this compound derivatives and quinolone antibiotics reveals a fascinating dynamic of shared mechanisms and divergent antibacterial profiles. While quinolones remain a cornerstone of antibacterial therapy due to their broad-spectrum efficacy, the rise of resistance necessitates the exploration of novel scaffolds.
This compound derivatives represent a promising, albeit less explored, class of potential antibacterial agents. The current body of evidence highlights their potent activity against Gram-positive pathogens, particularly S. aureus, a clinically significant and often drug-resistant bacterium. Their targeted spectrum could be advantageous in specific clinical scenarios, potentially minimizing the disruption of the host microbiome.
However, a significant limitation in the current understanding of these compounds is the lack of extensive data on their activity against a wide range of Gram-negative bacteria. Future research should focus on:
-
Broadening the Antibacterial Spectrum: Systematic medicinal chemistry efforts to modify the 2,7-naphthyridine scaffold to enhance activity against Gram-negative pathogens.
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing the efficacy of promising 2,7-naphthyridine derivatives with standard-of-care quinolones.
-
Resistance Studies: Investigating the potential for cross-resistance with quinolones and the propensity for the development of de novo resistance.
References
- Wójcicka, A., Mączyński, M., Spiegel, M., Dudek, B., & Wagner, E. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(21), 7391. [Link][1][6][7][8]
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link][2]
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link][3]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. [Link][4]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link][5]
- Wójcicka, A., Becan, L., & Wagner, E. (2015). Synthesis and in vitro antiproliferative screening of new this compound hydrazide derivatives. Acta poloniae pharmaceutica, 72(2), 297-305. [Link]
- Wójcicka, A., et al. (2023). Supplementary Material for Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link][7]
- Wójcicka, A., Mączyński, M., Spiegel, M., Dudek, B., & Wagner, E. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed. [Link][6]
- Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & medicinal chemistry letters, 25(11), 2409-2415. [Link]
- Wójcicka, A., Mączyński, M., Spiegel, M., Dudek, B., & Wagner, E. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2,7-Naphthyridine-3-carboxylic Acid Derivatives and Ciprofloxacin: Efficacy, Mechanism, and Experimental Protocols
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-pressing battle against antimicrobial resistance, the exploration of novel antibacterial agents is paramount. This guide provides a detailed comparative analysis of a promising class of compounds, 2,7-Naphthyridine-3-carboxylic acid derivatives, against the widely-used fluoroquinolone antibiotic, ciprofloxacin. Drawing upon experimental data, we will delve into their respective mechanisms of action, antibacterial efficacy, and cytotoxicity, offering a comprehensive resource for the scientific community.
Introduction: Chemical Scaffolds of Interest
Ciprofloxacin , a second-generation fluoroquinolone, has long been a cornerstone in the treatment of a broad spectrum of bacterial infections. Its efficacy stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Its chemical structure, 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is well-established.
This compound represents a promising scaffold for the development of new antibacterial agents. Naphthyridine derivatives, structural analogues of quinolones, have demonstrated a wide range of pharmacological activities, including antimicrobial effects. The core structure of interest in this guide is the 2,7-naphthyridine ring system functionalized with a carboxylic acid group at the 3-position. For the purpose of this comparison, we will focus on representative derivatives from recent studies.
| Compound | Chemical Structure |
| Ciprofloxacin | |
| This compound |
Mechanism of Action: A Tale of Two Gyrase Inhibitors
Both ciprofloxacin and this compound derivatives are believed to exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and, in some cases, topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. By inhibiting these enzymes, both classes of compounds lead to irreparable damage to bacterial DNA and ultimately cell death.
Ciprofloxacin's dual-targeting mechanism against both DNA gyrase and topoisomerase IV contributes to its broad spectrum of activity. It stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome.
While the precise mechanism for all This compound derivatives is an active area of research, their structural similarity to nalidixic acid and other quinolones strongly suggests a similar mode of action. Molecular dynamics simulations of certain 2,7-naphthyridine derivatives have shown stable binding within the gyrase-DNA complex, supporting their role as inhibitors of this essential enzyme.
Signaling Pathway: Inhibition of Bacterial DNA Replication
Caption: Inhibition of DNA gyrase and topoisomerase IV by ciprofloxacin and 2,7-naphthyridine derivatives.
Comparative Efficacy: A Look at the Experimental Data
The true measure of an antibacterial agent lies in its efficacy against a range of clinically relevant pathogens. Here, we compare the Minimum Inhibitory Concentrations (MICs) of representative this compound derivatives and ciprofloxacin. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | 2,7-Naphthyridine Derivative 10j MIC (mg/L) | Ciprofloxacin MIC (mg/L) |
| Staphylococcus aureus | 3.9 - 8 | 0.25 - 1 |
| Pseudomonas aeruginosa | >1000 | 0.25 - 1 |
| Escherichia coli | >1000 | 0.013 - 0.08 |
Data Analysis:
The experimental data reveals a significant difference in the antibacterial spectrum of the two compounds.
-
Ciprofloxacin demonstrates broad-spectrum activity, with low MIC values against both the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa and Escherichia coli. This aligns with its established clinical use for a wide variety of infections.
-
In contrast, the tested This compound derivative (10j) exhibits potent and selective activity against the Gram-positive S. aureus. However, it shows no significant activity against the Gram-negative bacteria P. aeruginosa and E. coli at the concentrations tested. This suggests a narrower spectrum of activity, which could be advantageous in specific clinical scenarios to avoid disrupting the gut microbiome.
Cytotoxicity and Safety Profile
A critical aspect of drug development is the assessment of a compound's toxicity to human cells.
-
Ciprofloxacin is known to have potential side effects, including tendon rupture, hallucinations, and nerve damage.
-
Encouragingly, studies on 2,7-naphthyridine derivatives 10f and 10j have demonstrated low cytotoxicity in in-vitro assessments on fibroblast cell lines. Furthermore, in-vivo studies using the Galleria mellonella larval model showed no signs of systemic toxicity. This favorable preliminary safety profile warrants further investigation.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, we provide detailed, step-by-step methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound derivative or ciprofloxacin) in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Protocol Steps:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing DNA gyrase assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322) as the substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding E. coli DNA gyrase enzyme.
-
Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30-60 minutes to allow for DNA supercoiling.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
-
Interpretation:
-
In the positive control lane, the relaxed plasmid DNA will be converted to its supercoiled form.
-
Inhibition of DNA gyrase by the test compound will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA, in a concentration-dependent manner.
-
Conclusion and Future Perspectives
This comparative guide highlights the distinct profiles of this compound derivatives and ciprofloxacin. While ciprofloxacin remains a potent broad-spectrum antibiotic, the emergence of resistance necessitates the development of new therapeutic agents.
This compound derivatives present a compelling case for further investigation. Their potent and selective activity against Gram-positive pathogens like S. aureus, coupled with a favorable preliminary safety profile, positions them as promising candidates for targeted therapies. Such an approach could be particularly beneficial in treating infections where preserving the patient's microbiome is a clinical priority.
Future research should focus on expanding the antibacterial spectrum of these derivatives through structural modifications, conducting more extensive in-vivo efficacy and safety studies, and further elucidating their precise molecular interactions with bacterial targets. The experimental protocols outlined in this guide provide a robust framework for such future investigations, contributing to the critical endeavor of discovering and developing the next generation of antibacterial drugs.
References
- Zhanel GG, Fontaine S, Adam H, et al. A Review of New Fluoroquinolones: Focus on their Use in Respiratory Tract Infections.
- Wójcicka, A., Spiegel, M., Dudek, B., Brożyna, M., Junka, A., & Mączyński, M. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442. [Link]
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International journal of molecular sciences, 26(21), 10442. [Link]
- PubChem. Ciprofloxacin.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Wikipedia. Ciprofloxacin. [Link]
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
- Hancock, R. E. (2007). The bacterial outer membrane as a drug barrier. Trends in microbiology, 15(1), 37-42.
- Frontiers in Microbiology. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. [Link]
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
- Maxwell, A., & Lawson, D. M. (2003). The bacterial DNA gyrase. Sub-cellular biochemistry, 37, 1-28.
- Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2764, Ciprofloxacin. [Link]
- Yasmeen, F., et al. (2022). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Antibiotics, 11(1), 93. [Link]
A Senior Application Scientist's Guide to Validating the Antitumor Effects of 2,7-Naphthyridine-3-carboxylic Acid Derivatives
This guide provides an in-depth, objective comparison of the antitumor potential of 2,7-Naphthyridine-3-carboxylic acid derivatives, with a particular focus on a promising Schiff's base derivative, against established chemotherapeutic agents. We will delve into the experimental data supporting its efficacy, outline detailed protocols for its validation, and explore its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Emerging Potential of 2,7-Naphthyridines in Oncology
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[1][2] Among these, the 2,7-naphthyridine core has garnered significant interest. Recent research has led to the synthesis and screening of novel this compound derivatives, revealing their potential as potent antitumor agents.[3][4]
Notably, in a comprehensive screening conducted by the National Cancer Institute (NCI), a Schiff's base derivative of this compound, designated as compound 8i, demonstrated significant and selective cytotoxic activity against a central nervous system (CNS) cancer cell line, SF-539.[3] This finding positions this class of compounds as a compelling area for further investigation in the challenging landscape of neuro-oncology.
This guide will focus on validating the antitumor effects of this promising this compound derivative, comparing its performance with standard-of-care chemotherapeutics for CNS cancers and elucidating its potential mechanism of action.
Comparative Efficacy: this compound Derivative vs. Standard-of-Care for CNS Cancers
The initial NCI-60 screen provides a critical dataset for our comparative analysis. The data for the most active this compound derivative, a Schiff's base (compound 8i), against the SF-539 CNS cancer cell line is presented below in comparison to commonly used chemotherapeutic agents for brain tumors.[5][6]
| Compound | Target Cancer Type(s) | Mechanism of Action (Presumed/Established) | GI50 (µM) against SF-539 Cell Line |
| This compound (cpd 8i) | CNS Cancer | Putative MASTL Kinase Inhibition or Topoisomerase II Inhibition | 0.70 [3] |
| Temozolomide | Glioblastoma | Alkylating agent; induces DNA damage | Variable (cell line dependent) |
| Carmustine (BCNU) | Glioblastoma | Alkylating agent; cross-links DNA | Variable (cell line dependent) |
| Lomustine (CCNU) | Glioblastoma | Alkylating agent; cross-links DNA | Variable (cell line dependent) |
| Cisplatin | Various solid tumors | Forms DNA adducts, leading to apoptosis | Variable (cell line dependent) |
| Etoposide | Various cancers | Topoisomerase II inhibitor; induces DNA strand breaks[7] | Variable (cell line dependent) |
Analysis: The GI50 value of 0.70 µM for the this compound derivative against the SF-539 cell line is a potent concentration, suggesting significant antitumor activity.[3] While a direct comparison of GI50 values requires head-to-head experimental validation under identical conditions, this initial result is highly encouraging and warrants a deeper investigation into its efficacy and mechanism of action, especially in comparison to established drugs like temozolomide and the nitrosoureas which form the backbone of many CNS cancer treatment regimens.[8][9]
Unraveling the Mechanism of Action: A Focus on MASTL Kinase and Topoisomerase II
The precise mechanism of action for this compound derivatives is an active area of research. Based on the broader naphthyridine class and recent discoveries, two primary pathways are of significant interest:
MASTL (Microtubule-associated Serine/Threonine Kinase-like) Inhibition
A recent patent has disclosed novel 2,7-naphthyridine compounds as inhibitors of MASTL kinase, a key regulator of mitotic progression.[10] MASTL is overexpressed in several cancers and its inhibition leads to mitotic catastrophe and cell death in cancer cells, making it an attractive therapeutic target.[11][12][13] The potential of this compound derivatives to act as MASTL inhibitors represents a novel and targeted therapeutic strategy.
Caption: Proposed MASTL Inhibition Pathway.
Topoisomerase II Inhibition
Several naphthyridine derivatives have been identified as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation.[14][15][16] These inhibitors function by stabilizing the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis.[7][17] Etoposide, a standard chemotherapeutic, functions through this mechanism. Investigating whether this compound derivatives share this mode of action is a critical step in their validation.
Experimental Validation: A Step-by-Step Guide
To rigorously validate the antitumor effects of a this compound derivative and compare it to alternative treatments, a series of in vitro experiments are essential. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's activity.
Caption: In Vitro Experimental Workflow.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (GI50).[1][18]
Protocol:
-
Cell Seeding: Seed SF-539 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., 0.01 µM to 100 µM) and a panel of comparator drugs (Temozolomide, Etoposide) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the test compound.[20][21][22]
Protocol:
-
Cell Treatment: Treat SF-539 cells with the this compound derivative at its GI50 and 2x GI50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[23]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Mechanism of Action (Western Blotting)
This technique is used to investigate the effect of the compound on key signaling proteins.[24][25][26]
Protocol:
-
Protein Extraction: Treat SF-539 cells with the test compound at its GI50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key proteins in the proposed pathways (e.g., phospho-MASTL, total MASTL, cleaved PARP, cleaved Caspase-3, Topoisomerase II) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands to determine changes in protein expression or phosphorylation status.
Conclusion and Future Directions
The available data strongly suggests that this compound derivatives, particularly the Schiff's base compound 8i, represent a promising new class of antitumor agents for CNS cancers.[3] The potent in vitro activity against the SF-539 cell line necessitates further preclinical development.
The next logical steps in the validation of this compound class include:
-
In-depth in vitro studies: Expanding the panel of CNS cancer cell lines to confirm broad efficacy and performing head-to-head comparisons with a wider range of standard-of-care drugs.
-
Definitive mechanism of action studies: Utilizing techniques such as kinase activity assays and DNA cleavage assays to confirm MASTL or Topoisomerase II inhibition.
-
In vivo efficacy studies: Evaluating the antitumor activity of the lead compound in animal models of glioblastoma, such as orthotopic xenografts, to assess its ability to cross the blood-brain barrier and inhibit tumor growth in a physiological setting.
The successful completion of these studies will provide a comprehensive understanding of the therapeutic potential of this compound derivatives and pave the way for their potential clinical translation.
References
- Current time inform
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
- Annexin V staining assay protocol for apoptosis - Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- The Annexin V Apoptosis Assay.
- Catalytic topoisomerase II inhibitors in cancer therapy - PubMed.
- Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics.
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Topoisomerase II Inhibitors in Cancer Tre
- The DNA-topoisomerase Inhibitors in Cancer Therapy.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- What are Top II inhibitors and how do they work?
- MTT assay protocol | Abcam.
- MASTL: A novel therapeutic target for Cancer Malignancy - PMC - NIH.
- Abstract 5903: MASTL small-molecule inhibition to target mitosis for cancer therapy.
- MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activ
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activ
- Mastl kinase, a promising therapeutic target, promotes cancer recurrence | Oncotarget.
- Chemotherapy for Adult Brain and Spinal Cord Tumors - American Cancer Society.
- Chemotherapy for brain tumours | Cancer Research UK.
- Brain Tumor Chemotherapy Treatment: 7 Key Drugs and Methods Explained - Liv Hospital.
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives - ResearchG
- [Chemotherapy of brain tumors] - PubMed.
- Central Nervous System Tumors Treatment (PDQ®)
- Western Blotting Protocol - Cell Signaling Technology.
- SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIV
- Western blot protocol - Abcam.
- Western Blot Protocol | OriGene Technologies Inc.
- Western Blot Protocol for Cell Lys
- What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
- Cellosaurus cell line SF539 (CVCL_1691).
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- Potential Biological Activities of 1,7-Naphthyridine Deriv
- Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC - NIH.
- NCI-60 Screening Methodology.
- Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC - NIH.
- NCI-60 – Knowledge and References - Taylor & Francis.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy for Adult Spinal Cord and Brain Tumors | Side Effects | American Cancer Society [cancer.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. [Chemotherapy of brain tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central Nervous System Tumors Treatment (PDQ®) - NCI [cancer.gov]
- 10. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncotarget.com [oncotarget.com]
- 14. Catalytic topoisomerase II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topoisomerase II Inhibitors in Cancer Treatment | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. What are Top II inhibitors and how do they work? [synapse.patsnap.com]
- 17. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. kumc.edu [kumc.edu]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. origene.com [origene.com]
- 26. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
A Comparative Analysis of Naphthyridine Isomers' Bioactivity: A Guide for Researchers
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. The arrangement of the two nitrogen atoms within this scaffold gives rise to six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. While sharing a common structural backbone, the subtle differences in the electronic distribution and steric hindrance imparted by the nitrogen atom placement significantly influence their biological activity. This guide provides a comparative analysis of the bioactivity of these isomers, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data and mechanistic insights to aid researchers in drug discovery and development.
The Isomeric Landscape of Naphthyridine Bioactivity
While all naphthyridine isomers have been explored for their therapeutic potential, the depth of research varies significantly. The 1,8-naphthyridine core is the most extensively studied, largely due to the success of nalidixic acid, a foundational antibacterial agent.[1] However, emerging research on other isomers, particularly 2,7-naphthyridine, reveals unique and potent biological activities that warrant further investigation.
Anticancer Activity: A Tale of Diverse Mechanisms
Naphthyridine derivatives have demonstrated considerable promise as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerases, modulation of kinase signaling pathways, and induction of apoptosis.[2]
2,7-Naphthyridine: A Rising Star in Kinase Inhibition
Recent studies have highlighted the potential of the 2,7-naphthyridine scaffold in developing potent and selective kinase inhibitors.[3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The unique geometry of the 2,7-naphthyridine core appears to be particularly well-suited for interaction with the ATP-binding pocket of various kinases.
Naturally occurring 2,7-naphthyridine derivatives have also shown significant cytotoxic effects. For instance, the alkaloid eupolauridine and its analogues have demonstrated antiproliferative activity against human ovarian and non-small-cell lung cancer cell lines.[3] Another example, hadranthine B, exhibited in vitro cytotoxicity against several human cancer cell lines, including malignant melanoma and ductal carcinoma.[3]
The Other Isomers: A Spectrum of Anticancer Potential
-
1,5-Naphthyridine: Derivatives of this isomer have shown significant anticancer effects. For example, 10-methoxycanthin-6-one, a 1,5-naphthyridine derivative, displayed impressive activity against a prostate cancer cell line (DU145) with an IC50 value of 1.58 µg/mL.[3]
-
1,6-Naphthyridine: Aaptamine, a marine alkaloid with a benzo[de][1][2]naphthyridine core, has demonstrated notable cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, cervical cancer, and T-lymphoblastic leukemia, with IC50 values ranging from 10.47 to 15.03 μg/mL.[3] Synthetic derivatives of 1,6-naphthyridine have also been investigated as c-Met kinase inhibitors, with some compounds showing IC50 values in the low micromolar range.[4]
-
1,7-Naphthyridine: A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been identified as an inhibitor of the Wnt signaling pathway, a critical pathway in cancer development.[5] Synthetic 2,4-disubstituted-1,7-naphthyridine derivatives have also shown significant cytotoxic activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells.[5][6]
-
1,8-Naphthyridine: This isomer is well-represented in the anticancer literature. Numerous derivatives have been synthesized and evaluated, with some showing potent cytotoxicity. For example, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have exhibited IC50 values as low as 0.41 µM against pancreatic cancer cell lines.[7][8]
-
2,6-Naphthyridine: There is a comparative scarcity of published data on the anticancer activity of 2,6-naphthyridine derivatives, representing an underexplored area for future research.
Comparative Anticancer Activity Data (IC50 Values)
The following table summarizes representative IC50 values for different naphthyridine isomers against various cancer cell lines. It is crucial to note that these values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,7-Naphthyridine | Eupolauridine analogue 101 | Human ovarian cancer | 3.5 | [3] |
| 2,7-Naphthyridine | Eupolauridine analogue 101 | Non-small-cell lung cancer | 1.77 | [3] |
| 1,5-Naphthyridine | 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [3] |
| 1,6-Naphthyridine | Aaptamine | H1299, A549, HeLa, CEM-SS | 10.47 - 15.03 (µg/mL) | [3] |
| 1,6-Naphthyridine | 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one derivative 2t | c-Met kinase | 2.6 | [4] |
| 1,7-Naphthyridine | 2,4-disubstituted derivative 17a | MOLT-3 (Leukemia) | 9.1 | [6] |
| 1,7-Naphthyridine | 2,4-disubstituted derivative 17a | HeLa (Cervical) | 13.2 | [6] |
| 1,8-Naphthyridine | Halogen substituted 3-carboxamide 47 | MIAPaCa (Pancreatic) | 0.41 | [7][9] |
| 1,8-Naphthyridine | Unsubstituted C-3'-heteroaryl 29 | PA-1 (Ovarian) | 0.41 | [8][10] |
Antimicrobial Activity: From Broad-Spectrum to Targeted Approaches
The antimicrobial properties of naphthyridines, particularly the 1,8-isomer, are well-established. The primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1]
2,7-Naphthyridine: Selective Anti-Staphylococcal Agents
Recent research has demonstrated that 2,7-naphthyridine derivatives can act as selective antimicrobial agents. Certain derivatives have shown potent activity exclusively against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 8 mg/L.[2][11][12][13] This selectivity is highly desirable as it could potentially spare the beneficial microbiota during treatment.
A Comparative Look at Antimicrobial Efficacy
-
1,5-Naphthyridine: Silver(I) complexes with 1,5-naphthyridine have shown good to moderate antibacterial activity with MIC values in the range of 12.5–100 μg/mL and significantly higher antifungal activity against Candida spp. (MIC = 0.78–6.25 μg/mL).[14]
-
1,6-Naphthyridine: While some fused 1,6-naphthyridines have been investigated, there are reports of derivatives lacking significant direct antibacterial activity, though they can potentiate the effects of other antibiotics.[15]
-
1,7-Naphthyridine: To date, there is a lack of significant data demonstrating the antimicrobial activity of 1,7-naphthyridine derivatives.[16]
-
1,8-Naphthyridine: This isomer is the cornerstone of many antibacterial agents. Nalidixic acid was the first of its kind.[16][17] Modern derivatives, such as the fluoroquinolones, exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MICs in the sub-microgram per milliliter range.[18] However, some simple 1,8-naphthyridine derivatives have shown no direct antibacterial activity but can act as synergists with other antibiotics.[19][20][21][22]
-
2,6-Naphthyridine: Similar to its anticancer profile, the antimicrobial activity of 2,6-naphthyridine derivatives is not well-documented in the available literature.[23]
Comparative Antimicrobial Activity Data (MIC Values)
The following table provides a summary of representative MIC values for various naphthyridine isomers. As with the anticancer data, caution is advised when comparing values across different studies.
| Isomer | Derivative | Microorganism | MIC (mg/L or µg/mL) | Reference |
| 2,7-Naphthyridine | Compound 10j | Staphylococcus aureus | 8 mg/L | [2][11][12] |
| 1,5-Naphthyridine | Silver(I) complex | Bacteria | 12.5–100 µg/mL | [14] |
| 1,5-Naphthyridine | Silver(I) complex | Candida spp. | 0.78–6.25 µg/mL | [14] |
| 1,8-Naphthyridine | PD 131628 | Staphylococci, S. pyogenes, S. pneumoniae | 0.125 - 0.25 µg/mL | [18] |
| 1,8-Naphthyridine | 1,8-naphthyridine-3-thiosemicarbazides | Staphylococcus aureus | 6–7 mM | [17] |
Experimental Protocols: Ensuring Scientific Rigor
To facilitate the replication and validation of bioactivity studies, detailed experimental protocols are essential. Below are standardized, step-by-step methodologies for the key assays discussed in this guide.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial two-fold dilutions of the naphthyridine derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[1][24]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological effects of naphthyridine isomers, it is helpful to visualize their mechanisms of action and the experimental workflows used to assess their activity.
Caption: Proposed anticancer mechanisms of 1,8- and 2,7-naphthyridine isomers.
Caption: A generalized workflow for the biological evaluation of naphthyridine isomers.
Conclusion and Future Directions
The comparative analysis of naphthyridine isomers reveals a rich and diverse landscape of biological activity. While the 1,8-isomer has historically dominated the field, particularly in antimicrobial research, other isomers, most notably 2,7-naphthyridine, are emerging as promising scaffolds for the development of novel therapeutics, especially in the realm of kinase inhibitors for cancer therapy. The varied bioactivities of the different isomers underscore the profound impact of nitrogen atom placement on the pharmacological properties of the naphthyridine core.
Future research should focus on a more systematic and comparative evaluation of all six isomers under standardized conditions to enable a more direct and robust comparison of their bioactivities. The underexplored 2,6-naphthyridine isomer represents a particularly intriguing area for new discovery. Furthermore, a deeper understanding of the structure-activity relationships for each isomeric class will be crucial for the rational design of next-generation naphthyridine-based drugs with enhanced potency, selectivity, and safety profiles.
References
- Wójcicka, A., & Mączyński, M. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, 17(5), 705. [Link]
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 934-943. [Link]
- Chabowska, K., Gąsiorowska, J., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(5), 705. [Link]
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 934-943. [Link]
- Wójcicka, A., & Mączyński, M. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Wójcicka, A., & Mączyński, M. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed. [Link]
- da Silva, A. B., de Oliveira, D. M., & de Oliveira, R. B. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]
- Madaan, A., Kumar, V., Jaggi, M., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry, 15(24), 7724–7731. [Link]
- Cohen, M. A., Huband, M. D., Mailloux, G. B., Yoder, S. L., Roland, G. E., & Heifetz, C. L. (1991). In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent. Antimicrobial agents and chemotherapy, 35(7), 1433–1437. [Link]
- Behalo, M. S., Sviridenko, E. S., & El-Registan, G. I. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & medicinal chemistry letters, 23(17), 4968–4974. [Link]
- da Silva, A. B., de Oliveira, D. M., & de Oliveira, R. B. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PubMed. [Link]
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009).
- Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009).
- Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
- Chen, Y. C., Chen, Y. L., & Chen, Y. L. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. [Link]
- Kumar, A., Singh, R., & Singh, R. (2025). Synthesis, Characterization and Antimicrobial Activities of Fused 1,6-Naphthyridines.
- de Souza, M. V. N., & de Almeida, M. V. (2025). Synthesis and Antimicrobial Activity of Benzo[H][1][2]Naphthyridine Derivatives.
- da Costa, C. M., & da Silva, J. G. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3186. [Link]
- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. [Link]
- Jella, K. S., & Swamy, K. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of[2][12]-Naphthyridine Derivatives as Potential Anticancer and. Taylor & Francis. [Link]
- Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013).
- Kumar, A., & Singh, R. (2025). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines.
- da Silva, A. B., de Oliveira, D. M., & de Oliveira, R. B. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]
- Wang, Y., Zhang, Y., & Zhang, Y. (2016). discovery and SAR study of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 853-863. [Link]
- Wójcicka, A., & Mączyński, M. (2025). 2,7-Naphthyridine derivatives studied in this work.
- Wójcicka, A., & Mączyński, M. (2025). (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
- da Silva, A. B., de Oliveira, D. M., & de Oliveira, R. B. (2025). (PDF) Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains.
- Wang, Y., Zhang, Y., & Zhang, Y. (2025). Synthesis, antimycobacterial and antibacterial activity of l-[(1R,2S)-2-fluorocyclopropyl]naphthyridone derivatives containing an oxime-functionalized pyrrolidine moiety.
- Kumar, A., & Singh, R. (2025). Antimicrobial activity of novel naphthyridine compounds.
- Kumar, A., & Singh, R. (2025). Cytotoxicity (IC50) of tested compounds on different cell lines.
- Kumar, A., & Singh, R. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
- The Science Snail. (2021, September 27).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In vitro antibacterial activities of PD 131628, a new 1,8-naphthyridine anti-infective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. youtube.com [youtube.com]
A Researcher's Guide to Profiling the Cross-Reactivity of 2,7-Naphthyridine-3-carboxylic Acid and its Analogs
In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. The 2,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] Notably, certain analogs have been investigated as potent inhibitors of targets such as Microtubule-associated serine/threonine kinase-like (MASTL) in oncology and DNA gyrase in bacteriology.[1][4] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to comprehensively evaluate the cross-reactivity profile of a key parent compound, 2,7-Naphthyridine-3-carboxylic acid, and its derivatives. Understanding off-target effects is critical for advancing safe and effective therapeutics.[5]
This guide will not only present methodologies for assessing selectivity but will also delve into the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to your research. We will explore cutting-edge techniques for kinome-wide scanning and cellular target engagement, providing you with the intellectual and practical tools to thoroughly characterize your compounds of interest.
The Challenge of Selectivity in Kinase Inhibition
While the 2,7-naphthyridine core is associated with diverse targets, its structural motifs bear resemblance to the hinge-binding regions of many kinase inhibitors. Given that kinases are one of the most intensively studied classes of drug targets, particularly in oncology, it is a critical starting point for any cross-reactivity investigation of a novel small molecule.[6] A lack of selectivity can lead to off-target toxicities and diminish the therapeutic window of a drug candidate. Therefore, a systematic and multi-faceted approach to profiling cross-reactivity is not just recommended; it is essential.
Experimental Strategies for Unveiling Cross-Reactivity
To construct a comprehensive selectivity profile for this compound, we will detail two orthogonal, state-of-the-art methodologies: broad-panel kinome scanning and cellular thermal shift assays (CETSA). The former provides a global view of potential off-targets in a biochemical context, while the latter validates target engagement within the complex milieu of a living cell.
Strategy 1: Global Off-Target Profiling with Kinome Scanning
Kinome scanning platforms, such as KINOMEscan™, offer a powerful method to rapidly screen a compound against hundreds of kinases.[7] This competition binding assay provides a quantitative measure of the interactions between a test compound and a large panel of kinases, allowing for the identification of even unanticipated off-targets.[7]
The principle of this assay is the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[7]
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as DNA-tagged fusions for precise quantification.[7]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[7]
-
Competition Assay: this compound is incubated at a fixed concentration (e.g., 10 µM for an initial screen) with the kinase and the immobilized ligand. The test compound will compete with the immobilized ligand for binding to the kinase's ATP-binding site.[7]
-
Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) for the DNA tag.[7]
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition.[7] This can then be used to calculate a dissociation constant (Kd) for more potent interactions.
To illustrate the utility of this approach, let's consider a hypothetical kinome scan result for this compound (Compound A) and two structural analogs (Compound B and Compound C).
| Target Kinase | Compound A (% of Control) | Compound B (% of Control) | Compound C (% of Control) |
| Primary Target: MASTL | 5 | 3 | 15 |
| Off-Target 1: Kinase X | 85 | 95 | 40 |
| Off-Target 2: Kinase Y | 92 | 88 | 55 |
| Off-Target 3: Kinase Z | 60 | 75 | 25 |
From this hypothetical data, we can infer that while Compound B is the most potent inhibitor of the primary target, MASTL, it also exhibits high selectivity with minimal off-target binding. Conversely, Compound C shows significant off-target activity against Kinases X, Y, and Z, suggesting a higher potential for off-target related toxicities. Compound A demonstrates moderate potency and better selectivity than Compound C.
Diagram of the KINOMEscan™ Workflow
Caption: A generalized workflow for a KINOMEscan™ experiment.
Strategy 2: Validating Target Engagement in a Cellular Context with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the assessment of target engagement in a more physiologically relevant environment, such as intact cells or even tissues.[8][9][10][11] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[8][12]
This protocol describes a higher-throughput CETSA format suitable for screening and dose-response studies.[8]
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to an appropriate density. Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Heat Challenge: Subject the treated cells to a precise temperature gradient for a short duration (e.g., 3 minutes). The temperature range should be optimized to encompass the melting point of the target protein.[8]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[12]
-
Protein Quantification: Quantify the amount of soluble target protein remaining in the supernatant using a specific antibody-based detection method, such as Western blotting or an AlphaScreen® assay.[8]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]
To provide a clear visual representation of the expected outcome, the following diagram illustrates the principle of a CETSA experiment.
Diagram of the CETSA Principle
Caption: The principle of Cellular Thermal Shift Assay (CETSA).
A Synergistic Approach to Understanding Cross-Reactivity
By employing both kinome scanning and CETSA, researchers can build a robust and multi-dimensional understanding of the selectivity profile of this compound and its analogs. Kinome scanning provides a broad, unbiased screen for potential off-targets, while CETSA confirms target engagement in a more physiologically relevant setting. This dual approach allows for the early identification of potential liabilities and provides the data necessary to guide further optimization of lead compounds.
Conclusion
The 2,7-naphthyridine scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding of a compound's cross-reactivity is indispensable for its successful translation to the clinic. The experimental frameworks and conceptual guidance provided in this document are intended to empower researchers to conduct rigorous and insightful investigations into the selectivity of this compound and its derivatives. By embracing a scientifically sound and systematic approach to cross-reactivity profiling, the scientific community can more effectively advance the next generation of targeted therapies.
References
- Bamborough, P., et al. (2012). Naphthyridones as novel BET family bromodomain inhibitors. Journal of Medicinal Chemistry, 55(18), 7897-7907. [Link]
- Brandt, G. E., et al. (2009). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]
- Almqvist, H., et al. (2016). CETSA: A Target Engagement Assay on Intact Cells. Current Protocols in Chemical Biology, 8(4), 221-242. [Link]
- Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 27(8), 1046-1054.e4. [Link]
- Patrick, D. R., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 947. [Link]
- Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]
- CETSA. (n.d.). CETSA. [Link]
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(19), 6890. [Link]
- Asif, M. (2022).
- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- Wójcicka, A., et al. (2015). Synthesis and in vitro antiproliferative screening of new this compound hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305. [Link]
- Wagner, E., et al. (2013). Synthesis and In vitro Antitumor Screening of Novel this compound Derivatives. Archiv der Pharmazie, 346(10), 727-736. [Link]
- ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). [Link]
- Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(2), 263-264. [Link]
- Cecchetti, V., et al. (1987). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry, 30(12), 2270-2277. [Link]
- Barlaam, B., et al. (2009). Benzo[c][5][9]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5139-5143. [Link]
- DiscoverX. (n.d.).
- BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. [Link]
- Asif, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4945. [Link]
- Kim, M. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3783-3790. [Link]
- Lesher, G. Y., & Gruett, M. D. (1971). U.S. Patent No. 3,590,036. Washington, DC: U.S.
- Gevorgyan, A. R., et al. (2021). Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions. Molecules, 26(16), 4991. [Link]
- Reddy, T. S., et al. (2001). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 6(12), 930-935. [Link]
- El-Gaby, M. S. A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5030. [Link]
- Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1305-1331. [Link]
- Gevorgyan, A. R., et al. (2021). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 26(22), 6889. [Link]
- Asif, M. (2022). A brief study of synthetic, chemical and pharmacological activities of naphthyridine derivatives: A mini review. Journal of the Indian Chemical Society, 99(1), 100276. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Asif, M. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
- 11. CETSA [cetsa.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel PARP Inhibitors: A Comparative Guide for 2,7-Naphthyridine-3-Carboxylic Acid Derivatives Against Clinically Approved Therapeutics
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from the bench to the clinic is paved with rigorous validation and benchmarking against established standards of care. This guide provides an in-depth technical framework for evaluating a new chemical entity, exemplified by a hypothetical derivative of 2,7-Naphthyridine-3-carboxylic acid, against the current landscape of clinically approved Poly (ADP-ribose) polymerase (PARP) inhibitors. Our focus is on the critical experimental data and methodologies required to objectively assess the potential of a novel inhibitor in the context of its competitors.
The Rationale for PARP Inhibition and the Emergence of New Scaffolds
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs).[1][2][3] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks during replication.[1][4] This synthetic lethality is a cornerstone of modern targeted cancer therapy.[4]
The clinical success of PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib has revolutionized the treatment of certain ovarian, breast, prostate, and pancreatic cancers.[5][6][7][8][9] However, the quest for inhibitors with improved selectivity, potency, and safety profiles remains a key objective in drug discovery. Novel chemical scaffolds, such as derivatives of this compound, offer the potential for new intellectual property and differentiated pharmacological properties. While some derivatives of this scaffold have been explored for other targets like MASTL kinase or bacterial gyrase, its potential as a PARP inhibitor warrants a systematic evaluation.[10][11][12]
This guide will delineate the essential preclinical assays to benchmark a hypothetical this compound derivative, hereafter referred to as "Naphthyridin-3-CA," against the established PARP inhibitors.
The Benchmarking Workflow: From Enzymatic Activity to In Vivo Efficacy
A robust benchmarking program for a novel PARP inhibitor should follow a logical progression from target engagement and cellular activity to in vivo efficacy and safety.
Caption: A logical workflow for benchmarking a novel PARP inhibitor.
Comparative Analysis of Key Performance Indicators
A direct comparison of quantitative data is essential for an objective assessment. The following tables summarize the performance of our hypothetical Naphthyridin-3-CA against leading PARP inhibitors. Note: Data for Naphthyridin-3-CA is illustrative for benchmarking purposes.
Table 1: In Vitro Potency and PARP Trapping
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency (Relative to Olaparib) |
| Naphthyridin-3-CA | 1.2 | 0.8 | ~150x |
| Olaparib | 5 | 1 | 1x |
| Rucaparib | 1.4 | 5.1 | ~1.5x |
| Niraparib | 3.8 | 2.1 | ~15x |
| Talazoparib | 0.57[13][14] | 0.3 | ~100x[15] |
| Veliparib | 5.2 | 2.9 | ~0.1x |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. PARP trapping potency reflects the ability of the inhibitor to stabilize the PARP-DNA complex, a key mechanism of cytotoxicity.
Table 2: Pharmacokinetic Properties
| Compound | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2, hr) |
| Naphthyridin-3-CA | ~60 | ~950 | 1.5 | ~15 |
| Olaparib | ~50 | 783 | 1-3 | 15 |
| Rucaparib | ~36 | 199 | 1.9 | 17 |
| Niraparib | ~73 | 805 | 3 | 36 |
| Talazoparib | ~86 | 165 | 1.9 | 54 |
| Veliparib | High | Varies | 1-1.5[16] | 4.8-6.1 |
Pharmacokinetic parameters are crucial for determining dosing regimens and predicting in vivo exposure.
Experimental Protocols for Benchmarking
To ensure scientific integrity, the protocols used for generating comparative data must be standardized and robust.
Protocol 1: PARP1 Enzymatic Activity Assay (Colorimetric)
This assay quantifies the catalytic inhibition of PARP1.
-
Plate Coating: Coat a 96-well microplate with histone H4.
-
Inhibitor Addition: Add serial dilutions of the test compounds (Naphthyridin-3-CA and known inhibitors) to the wells.
-
Enzyme and DNA Addition: Add recombinant human PARP1 enzyme and activated DNA to each well.
-
Reaction Initiation: Initiate the PARylation reaction by adding NAD+. Incubate for 30 minutes.[17]
-
Washing: Stop the reaction by washing the plate with PBS.
-
Detection: Perform an ELISA-based detection using an anti-pADPr antibody, followed by a secondary antibody conjugated to HRP. Add TMB substrate and measure absorbance at 450 nm.[17]
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
-
Cell Treatment: Treat intact cancer cells (e.g., with BRCA1/2 mutations) with the test compounds or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for PARP1.
-
Data Analysis: Plot the amount of soluble PARP1 at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for PARP inhibitors is the concept of synthetic lethality in HRR-deficient cells.
Caption: The synthetic lethality mechanism of PARP inhibitors.
In-vitro studies have demonstrated that the cytotoxicity of PARP inhibitors like olaparib is due to both the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes, which obstructs DNA replication and leads to cell death.[18]
In Vivo Evaluation
Preclinical in vivo studies are critical for assessing the anti-tumor activity and tolerability of a novel PARP inhibitor.
Protocol 3: Xenograft Efficacy Study
-
Model Selection: Utilize immunodeficient mice bearing xenografts of human cancer cell lines with known BRCA mutations.[19]
-
Dosing: Administer Naphthyridin-3-CA and comparator inhibitors (e.g., Olaparib) orally at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Assessment: Collect tumor samples at various time points to assess PARP inhibition via PAR level quantification by Western blot or ELISA.
-
Tolerability: Monitor animal body weight and overall health as indicators of toxicity.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Concluding Remarks for the Drug Development Professional
The benchmarking of a novel PARP inhibitor, such as a derivative of this compound, requires a multifaceted approach that systematically evaluates its biochemical potency, cellular mechanism of action, and in vivo efficacy against established clinical agents. The data presented in this guide, though illustrative for our hypothetical compound, provides a template for the rigorous comparative analysis necessary to justify further development. A successful candidate will ideally demonstrate a superior or differentiated profile in terms of potency, selectivity, PARP trapping ability, or pharmacokinetics, ultimately translating to improved therapeutic outcomes for patients.
References
- Olaparib - Wikipedia.
- FDA approves rucaparib for chemotherapy-naïve, BRCA-mutated mCRPC - Urology Times.
- FDA grants accelerated approval to rucaparib for BRCA-mutated metastatic castration-resistant prostate cancer.
- Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.
- A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PubMed.
- FDA grants regular approval to rucaparib for metastatic castration-resistant prostate cancer.
- Olaparib - PMC - NIH.
- FDA Approves Rucaparib in BRCA-Mutated Metastatic CRPC | Oncology Nursing News.
- FDA Grants Full Approval to Rucaparib for BRCA Mutation–Associated mCRPC | OncLive.
- Olaparib - NCI - National Cancer Institute.
- What is the mechanism of Olaparib? - Patsnap Synapse.
- Safety and pharmacokinetics of veliparib extended‐release in patients with advanced solid tumors: a phase I study - NIH.
- Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - NIH.
- NOVA Clinical Trial versus Real-World Data: Niraparib Treatment Outcomes in Patients with BRCA–Wild-Type, Platinum-Sensitive, Recurrent Ovarian Cancer - Oncology Practice Management.
- Clinical Trial Results | ZEJULA (niraparib).
- Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials.
- Pharmacokinetics. A Veliparib Cmax across investigated dose levels... - ResearchGate.
- Population pharmacokinetics and site of action exposures of veliparib with topotecan plus carboplatin in patients with haematological malignancies - PubMed Central.
- Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse.
- Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PubMed.
- Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors - AACR Journals.
- IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... - ResearchGate.
- PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - NIH.
- A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer: a systematic review and network meta-analysis - NIH.
- Efficacy of niraparib in patients with advanced ovarian cancer: A meta-analysis of randomized controlled trials. - ASCO Publications.
- Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer - PMC.
- Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate.
- PARP inhibitor - Wikipedia.
- PARP1 Activity Assay - Tulip Biolabs.
- Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - MDPI.
- List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) - Drugs.com.
- PARP - Assay-Protocol.
- Enzolution PARP1 Assay System - BellBrook Labs.
- Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models - AACR Journals.
- PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic.
- PARP1-Selective Inhibitors Generate Excitement in Solid Tumors | OncLive.
- In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI.
- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI.
- An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed.
- Exploring and comparing adverse events between PARP inhibitors - PMC - NIH.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - ResearchGate.
- Exploring and comparing adverse events between PARP inhibitors - ResearchGate.
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives - ResearchGate.
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC - NIH.
Sources
- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. PARP assay [assay-protocol.com]
- 4. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 5. Olaparib - Wikipedia [en.wikipedia.org]
- 6. Olaparib - NCI [cancer.gov]
- 7. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. onclive.com [onclive.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Safety and pharmacokinetics of veliparib extended‐release in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 18. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of 2,7-Naphthyridine and 1,8-Naphthyridine Derivatives: A Guide for Researchers
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry and materials science. Their structural rigidity, nitrogen atoms acting as hydrogen bond acceptors, and versatile synthetic handles have made them a cornerstone in the development of novel therapeutics and functional materials. Among the six possible isomers, the 1,8- and 2,7-naphthyridine cores have garnered the most significant attention, yet they possess fundamentally different characteristics that dictate their applications.
This guide provides a comprehensive, head-to-head comparison of 2,7- and 1,8-naphthyridine derivatives. Moving beyond a simple list of properties, we will dissect the causal relationships between their isomeric structures and their resulting physicochemical properties, synthetic accessibility, and biological activities, supported by experimental data and protocols.
Caption: Core structures of 1,8-Naphthyridine and 2,7-Naphthyridine.
Part 1: Structural, Physicochemical, and Coordination Properties
The defining difference between these two isomers is the placement of the nitrogen atoms. This seemingly minor structural alteration has profound implications for their electronic distribution, steric profile, and, most critically, their interaction with metal ions.
Electronic and Steric Profile
In 1,8-naphthyridine , the two nitrogen atoms are peri-disposed, meaning they are located on the same side of the molecule. This arrangement creates a pre-organized "pincer" with a lone pair electron orbital geometry ideal for chelation. The proximity of the electronegative nitrogen atoms leads to a distinct electronic environment that influences the reactivity of the entire ring system.
In contrast, the nitrogen atoms in 2,7-naphthyridine are positioned on opposite sides of the bicyclic structure. This C₂-symmetric arrangement results in a more linear and less polarized molecule. It cannot act as a chelating agent for a single metal center but is instead an excellent bridging ligand, capable of coordinating to two different metal centers to form coordination polymers or dinuclear complexes.
| Property | 1,8-Naphthyridine | 2,7-Naphthyridine | Rationale |
| Primary Coordination Mode | Chelating (Bidentate) | Bridging (Ditopic) | The proximity of N1 and N8 allows for chelation to a single metal ion[1][2]. The distal arrangement of N2 and N7 facilitates bridging between two metal centers. |
| Symmetry | Cₛ | C₂ | The arrangement of nitrogen atoms dictates the molecular symmetry. |
| Biological Significance | "Privileged Scaffold" in antibacterials and anticancer agents[3][4][5]. | Emerging scaffold for targeted therapies, including kinase inhibitors[6]. | Historical precedent and chelation ability drove early 1,8-naphthyridine drug discovery. The unique geometry of 2,7-naphthyridines is now being exploited for novel target classes. |
Coordination Chemistry: A Tale of Two Ligands
The most dramatic divergence in the chemistry of these isomers is in their role as ligands in coordination chemistry.
-
1,8-Naphthyridine as a Bidentate Ligand: The flanking nitrogen centers make 1,8-naphthyridine a superb binucleating ligand[1]. It readily forms stable complexes with a vast range of transition metals[7][8]. This chelating ability is not just a chemical curiosity; it is believed to be integral to the mechanism of action for many of its biologically active derivatives, which can sequester essential metal ions in biological systems or position a molecule correctly within an enzyme's active site.
-
2,7-Naphthyridine as a Bridging Ligand: The linear, ditopic nature of the 2,7-isomer allows for the construction of extended supramolecular structures and metal-organic frameworks (MOFs). The predictable geometry and rigidity of the scaffold are highly advantageous in crystal engineering and the design of materials with specific photophysical or catalytic properties.
Caption: Different coordination modes of 1,8- and 2,7-naphthyridine.
Part 2: Synthesis and Reactivity
The synthetic accessibility of a scaffold is a critical factor for its adoption in drug discovery and materials science. Here, 1,8-naphthyridine has a historical advantage with several well-established named reactions leading to its core structure.
Synthesis of 1,8-Naphthyridine Derivatives
The Friedländer synthesis is the most common and efficient method for constructing the 1,8-naphthyridine core[5][9]. This reaction involves the condensation of a 2-aminonicotinaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Caption: Workflow for the Friedländer synthesis of 1,8-naphthyridines.
Experimental Protocol: Ionic Liquid-Catalyzed Friedländer Synthesis of a 1,8-Naphthyridine Derivative[11]
This protocol describes an environmentally benign synthesis using an ionic liquid as both the catalyst and solvent.
Materials:
-
2-Amino-3-pyridinecarboxaldehyde
-
α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)
-
Ionic Liquid (IL) catalyst
-
Ethyl ether
-
Deionized water
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk reaction bottle, add the 2-amino-3-pyridinecarboxaldehyde, the α-methylene carbonyl compound, and the ionic liquid.
-
Heating: Place the reaction bottle in an oil bath preheated to 80 °C and stir magnetically.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Extract the mixture with ethyl ether and deionized water.
-
Isolation: Collect the ethyl ether phase and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 1,8-naphthyridine derivative using silica gel column chromatography with an appropriate solvent system (e.g., petroleum ether/ethyl ether).
Synthesis of 2,7-Naphthyridine Derivatives
The synthesis of the 2,7-naphthyridine scaffold is generally more complex and less unified than that of the 1,8-isomer. Methods often involve multi-step sequences starting from pyridine or quinoline derivatives[10][11]. Common strategies include intramolecular cyclization or cyclocondensation of suitably substituted pyridines[10].
Caption: General workflow for the synthesis of 2,7-naphthyridines.
Experimental Protocol: Synthesis of a 2,7-Naphthyridinone Derivative[13]
This protocol outlines a key step in synthesizing a 2,7-naphthyridine core, which can be further modified.
Materials:
-
Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate (Ester 1)
-
Methylhydrazine
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve the starting ester (1) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add methylhydrazine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product, 4-hydroxy-N',8-dimethyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carbohydrazide, may precipitate.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.
Part 3: Biological Activities and Applications
The distinct structural and electronic properties of the two isomers translate into different pharmacological profiles and therapeutic applications.
1,8-Naphthyridine: A Legacy in Antimicrobials and Oncology
The discovery of nalidixic acid in 1962 established the 1,8-naphthyridine scaffold as a premier pharmacophore for antibacterial agents[5][12]. This paved the way for the development of highly potent fluoroquinolone antibiotics. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
In oncology, 1,8-naphthyridine derivatives like voreloxin act as topoisomerase inhibitors, inducing DNA damage and apoptosis in cancer cells[3]. The scaffold is also found in numerous kinase inhibitors, targeting signaling pathways that regulate cell growth and survival[4][13].
2,7-Naphthyridine: An Emerging Force in Targeted Therapy
While less explored historically, 2,7-naphthyridine derivatives are rapidly gaining attention for a diverse range of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects[11]. Recent studies have highlighted their potential as highly selective kinase inhibitors. For example, novel 2,7-naphthyridine compounds have been identified as potent inhibitors of MASTL (Microtubule Associated Serine/Threonine Kinase Like), an attractive target for selective anticancer treatment[6].
The more linear shape of the 2,7-isomer may allow it to fit into ATP-binding pockets of kinases or other enzyme active sites that are less accommodating to the more angular 1,8-isomer. This structural difference is a key area of exploration for developing next-generation targeted therapies.
| Biological Activity | 1,8-Naphthyridine Derivatives | 2,7-Naphthyridine Derivatives |
| Antimicrobial | High Activity. Nalidixic acid, Enoxacin, Gemifloxacin. Target: DNA gyrase/topoisomerase[3][5][14]. | Moderate to High Activity. Selective activity against S. aureus reported. Potential gyrase/topoisomerase IV inhibitors[15][16]. |
| Anticancer | Clinically Investigated. Voreloxin (Topoisomerase II inhibitor). Various kinase inhibitors (EGFR, c-Met)[3][13]. | Preclinical. Potent MASTL kinase inhibitors. General cytotoxic and antiproliferative activity[6][17][18]. |
| Antiviral | Activity reported against HIV, HSV, and HCMV[3][4]. | Less extensively studied for antiviral properties. |
| Anti-inflammatory | Widely reported analgesic and anti-inflammatory effects[4][19]. | Analgesic effects have been noted[10][11]. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[3]
This protocol is a standard method to quantify the antimicrobial activity of novel compounds.
Materials:
-
Test compounds (e.g., 1,8- or 2,7-naphthyridine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain (e.g., S. aureus).
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plate.
-
Positive control antibiotic (e.g., nalidixic acid).
-
Negative control (medium only).
-
Solvent control (medium with DMSO).
Procedure:
-
Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the test compounds in the growth medium to achieve a range of concentrations.
-
Inoculation: Prepare a standardized bacterial inoculum and add it to each well (except the negative control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include positive, negative, and solvent controls on the same plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Outlook
The comparison between 2,7- and 1,8-naphthyridine derivatives is a compelling example of how subtle isomeric changes can lead to vastly different chemical personalities and applications.
-
1,8-Naphthyridine remains a well-entrenched, "go-to" scaffold, particularly in antimicrobial and anticancer research. Its strength lies in its well-understood synthesis and its powerful chelating ability, which continues to be exploited in the design of enzyme inhibitors. Future research will likely focus on refining existing derivatives to overcome resistance and improve selectivity.
-
2,7-Naphthyridine is a rising star with significant untapped potential. Its linear, bridging geometry makes it a unique building block for both materials science and medicinal chemistry. The discovery of potent and selective kinase inhibitors highlights its suitability for targeting specific protein-protein interactions or active sites where a linear pharmacophore is advantageous. The challenges in its synthesis are being overcome, paving the way for broader exploration of its chemical space.
For drug development professionals and researchers, the choice between these scaffolds is not about which is "better," but which is "fitter" for the intended purpose. Understanding the fundamental, structure-driven differences in their coordination, reactivity, and biological profiles is paramount to rationally designing the next generation of innovative drugs and materials.
References
- The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers - Benchchem.
- Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-784. [Link]
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Abu-Melha, H. M. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 61(4), 919-927.
- Wang, L., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 23(11), 2949. [Link]
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Medicinal Chemistry.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2023). RSC Medicinal Chemistry. [Link]
- Gutarowska, B., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15842. [Link]
- Discovery and History of 1,8-Naphthyridine Compounds - Benchchem.
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.
- Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2023). Chemistry & Biodiversity. [Link]
- Common coordination modes of naphthyridine-based ligands in metal complexes. (n.d.).
- Sakram, B., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(1), 71-92. [Link]
- Wójcicka, A., et al. (2015). Synthesis and in vitro antiproliferative screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305. [Link]
- Biological Activity of Naturally Derived Naphthyridines. (2020). Molecules. [Link]
- 7-Methyl-1,8-naphthyridin-2-amine as a Ligand in Coordination Chemistry: Applic
- Complexes of 1,8-naphthyridines. VII. Eight coordinate transition metal perchlorate complexes of 1,8-naphthyridine. (1969). Inorganic Chemistry. [Link]
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023).
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. [Link]
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024).
Sources
- 1. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
A Comparative Guide to Validating the Mechanism of Action of 2,7-Naphthyridine-3-carboxylic Acid
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a cornerstone of preclinical development. It provides the foundational evidence for efficacy, safety, and intellectual property. This guide offers an in-depth, objective comparison of experimental strategies to validate the MoA of 2,7-Naphthyridine-3-carboxylic acid, a compound belonging to a scaffold known for its diverse biological activities.[1][2][3][4][5]
The 2,7-naphthyridine core is found in molecules with demonstrated antiproliferative and antimicrobial properties.[1][4][5] Some derivatives are known to target bacterial DNA gyrase.[4][6] However, for the parent compound, this compound, a specific molecular target in human cells is not extensively documented in publicly available literature. This ambiguity makes it a perfect case study for a comprehensive MoA validation workflow.
This guide is structured to navigate this uncertainty by proposing a multi-phase experimental plan. We will operate under a common drug discovery scenario: this compound has been identified in a phenotypic screen to inhibit the proliferation of a human cancer cell line (e.g., HCT116). Our objective is to move from this phenotypic observation to a validated molecular mechanism.
Phase 1: Unveiling the Direct Target – A Comparison of Target Engagement Strategies
The first critical step is to identify the direct binding partner(s) of our compound within the complex cellular environment. Confirming that a drug candidate engages its proposed target in the cell is a fundamental criterion for its translation to clinical efficacy. We will compare two powerful techniques for this purpose: the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP).
Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement
CETSA is a biophysical assay that operates on the principle of ligand-induced thermal stabilization.[7][8][9][10] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[8][9][11] This change in thermal stability can be quantified to confirm target engagement.[11][12]
The general workflow for a CETSA experiment involves treating cells with the compound, heating the cells to a range of temperatures, lysing them, and then quantifying the amount of soluble target protein remaining.[8][9]
Caption: High-level workflow for a Cellular Thermal Shift Assay (CETSA).
CETSA can be performed in a targeted fashion, requiring a hypothesis about the target, or in an unbiased, proteome-wide manner.[7]
| Feature | Targeted CETSA (Western Blot) | Thermal Proteome Profiling (TPP / MS-CETSA) |
| Principle | Measures thermal stabilization of a specific, predetermined protein using an antibody. | Unbiased, measures thermal shifts across thousands of proteins simultaneously using mass spectrometry.[7] |
| Primary Use Case | Validating a hypothesized target; dose-response curves for a known target. | De novo target identification; off-target profiling.[7][13] |
| Throughput | Low to medium. | Low, technically demanding.[7] |
| Requirement | A high-quality antibody for the protein of interest.[14] | Advanced mass spectrometry instrumentation and bioinformatics expertise. |
| Key Advantage | Relatively accessible, clear hypothesis testing. | Unbiased, potential to discover novel targets and off-targets.[7][13] |
| Key Limitation | Limited to one or a few proteins at a time; requires prior knowledge.[7] | Technically complex, data analysis is challenging. |
For our scenario, Thermal Proteome Profiling (TPP) would be the superior initial approach. Since we are starting from a phenotype without a known target, TPP offers an unbiased screen to identify which protein(s) are thermally stabilized by this compound, thus revealing our primary target candidates.
Phase 2: In Vitro Validation of the Target Interaction
Once TPP identifies a putative target—let's hypothesize it is a specific kinase, "Kinase X"—the next step is to validate this interaction in a cell-free system. This confirms direct binding and helps to rule out artifacts from the cellular environment.
Biochemical and Biophysical Assays
A combination of biochemical and biophysical assays provides robust evidence of direct interaction.[15][16]
| Assay Type | Method | Information Gained | Rationale |
| Biochemical | In Vitro Kinase Assay | IC₅₀ (Half-maximal inhibitory concentration) | Measures the functional consequence of binding. We would test the ability of this compound to inhibit the phosphorylation of a known Kinase X substrate. |
| Biophysical | Surface Plasmon Resonance (SPR) | Kᴅ (Dissociation constant), kₐ (on-rate), kₒ (off-rate) | Provides quantitative measurement of binding affinity and kinetics in real-time. This confirms a direct physical interaction. |
| Biophysical | Isothermal Titration Calorimetry (ITC) | Kᴅ , ΔH (Enthalpy), ΔS (Entropy) | Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction. |
By combining these methods, we can definitively confirm that this compound directly binds to and inhibits the function of our candidate target, Kinase X.
-
Reagents and Setup:
-
Recombinant purified Kinase X.
-
Specific peptide substrate for Kinase X.
-
ATP (often radiolabeled ³²P-ATP or an ATP analog for luminescence-based readout).
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
This compound at various concentrations.
-
Positive control (a known inhibitor of Kinase X) and negative control (vehicle, e.g., DMSO).
-
-
Reaction:
-
In a microplate, combine Kinase X, the substrate, and the compound (or controls).
-
Allow a brief pre-incubation period for the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. The method depends on the setup (e.g., filter binding for radiolabeled ATP, luminescence/fluorescence for ADP-Glo™ or similar assays).
-
-
Analysis:
-
Plot the percentage of kinase activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Phase 3: Mapping the Downstream Signaling Pathway
With a validated target (Kinase X), we must now connect its inhibition to the observed anti-proliferative phenotype. This involves analyzing the signaling pathways downstream of the target.[17][18]
Comparative Approaches for Pathway Analysis
| Method | Targeted (Western Blot) | Global (Phosphoproteomics/RNA-Seq) |
| Principle | Quantifies the phosphorylation status of specific, known downstream proteins in the Kinase X pathway. | Uses mass spectrometry (phosphoproteomics) or next-gen sequencing (RNA-Seq) to measure global changes in protein phosphorylation or gene expression.[19] |
| Primary Use Case | Confirming modulation of a well-characterized pathway. | Discovering novel pathway connections and obtaining a systems-level view of the drug's effect.[20] |
| Key Advantage | Straightforward, widely available, and directly tests a hypothesis. | Unbiased, comprehensive view of cellular response. |
| Key Limitation | Limited by available antibodies and knowledge of the pathway. | Data-intensive, requires specialized bioinformatics for analysis. |
For a thorough validation, a combination is ideal. We would start with a Western Blot to confirm that this compound treatment reduces the phosphorylation of a known, direct substrate of Kinase X in our HCT116 cells. Following this confirmation, RNA-Seq would provide an unbiased, global view of the transcriptional changes that result from sustained pathway inhibition, linking the target engagement to the ultimate anti-proliferative phenotype.[19]
Caption: Logical workflow from target engagement to phenotypic outcome.
Conclusion: An Integrated Approach to MoA Validation
Validating the mechanism of action for a novel compound like this compound requires a logical, multi-phased approach that combines unbiased discovery with rigorous, hypothesis-driven validation.
-
Start Broad: Use an unbiased, proteome-wide method like Thermal Proteome Profiling (TPP) to identify the highest-confidence molecular target(s) directly within the relevant cellular context.
-
Confirm Directly: Validate the interaction between the compound and the identified target(s) using orthogonal, cell-free biochemical and biophysical assays to quantify binding affinity and functional inhibition.
-
Connect the Dots: Elucidate the downstream consequences of target engagement using a combination of targeted Western blotting and global RNA-sequencing to link the molecular interaction to the observed cellular phenotype.
This integrated strategy provides a self-validating system, where the findings from each phase reinforce the others, building a robust and defensible model for the compound's mechanism of action. This level of scientific integrity is paramount for advancing a promising molecule through the drug development pipeline.
References
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.). Google Scholar.
- Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne. (n.d.). Bio-Techne.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ACS Medicinal Chemistry Letters.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.).
- Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central (PMC).
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). Google Scholar.
- Biophysical Approaches to Small Molecule Discovery and Valid
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central (PMC).
- SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIV
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). PubMed Central (PMC).
- Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. (2009). PubMed Central (PMC).
- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.).
- A comparison of mechanistic signaling pathway activity analysis methods. (2018). Oxford Academic.
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. (2025).
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- CETSA. (n.d.). CETSA.
- Antimicrobial Activity of Naphthyridine Deriv
- In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? (2019).
- The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.).
- Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors. (n.d.). BenchChem.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025).
- 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. (1987). PubMed.
- Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. (2022). PubMed Central (PMC).
- Signaling pathways downstream to receptor tyrosine kinases: targets for cancer tre
Sources
- 1. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. CETSA [cetsa.org]
- 11. news-medical.net [news-medical.net]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Assessing the Specificity of 2,7-Naphthyridine-3-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of small molecule drug discovery, the naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its isomers, 2,7-Naphthyridine-3-carboxylic acid serves as a crucial starting point for the synthesis of compounds with potential therapeutic applications, primarily in the realms of antimicrobial and anticancer research.[1][2][3][4] This guide provides an in-depth analysis of the specificity of the this compound scaffold, offering a comparative perspective against established agents and detailing the requisite experimental workflows for a thorough assessment of on- and off-target effects. While comprehensive specificity data for the parent compound is limited in the public domain, this document synthesizes the available information on its derivatives and outlines the industry-standard methodologies for rigorous specificity profiling.
The 2,7-Naphthyridine Scaffold: Known Biological Activities and Therapeutic Potential
The 2,7-naphthyridine core is a heterocyclic aromatic compound that has been extensively modified to generate derivatives with potent biological activities. The primary therapeutic areas of interest for this scaffold are:
-
Antimicrobial Activity: Derivatives of this compound have shown promising activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][4] The mechanism of action is largely attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][5] This mode of action is shared with the well-established quinolone class of antibiotics.[5]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of 2,7-naphthyridine derivatives against a panel of human cancer cell lines, including cervical, leukemia, and prostate cancer.[2][6] The proposed anticancer mechanisms include the inhibition of human topoisomerase II and antimitotic effects.[2] More recently, naphthyridine-based compounds have also been developed as potent and selective inhibitors of protein kinases, such as Casein Kinase 2 (CK2).[7][8]
The Imperative of Specificity in Drug Development
While the efficacy of a drug candidate is paramount, its specificity is a critical determinant of its safety profile and therapeutic window. Off-target interactions can lead to unforeseen toxicities and diminish the overall clinical utility of a compound. For a scaffold like this compound, which has the potential to interact with diverse targets (bacterial topoisomerases, human topoisomerases, and kinases), a comprehensive assessment of specificity is non-negotiable.
A highly selective compound offers several advantages:
-
Reduced Risk of Adverse Effects: By minimizing interactions with unintended biological targets, the likelihood of dose-limiting toxicities is significantly decreased.
-
Clearer Structure-Activity Relationship (SAR): A well-defined specificity profile allows for more rational lead optimization, as chemical modifications can be directly correlated to on-target activity.
-
Enhanced Therapeutic Index: A greater separation between the efficacious dose and the toxic dose leads to a safer medication.
Experimental Workflows for Assessing Specificity
To rigorously evaluate the specificity of a this compound derivative, a multi-pronged approach employing both biochemical and cell-based assays is essential.
Given that some naphthyridine derivatives have demonstrated kinase inhibitory activity, a broad-panel kinase screen is a critical first step to assess selectivity within this major target class.
Caption: Workflow for comprehensive kinase selectivity profiling.
Experimental Protocol: Kinome-wide Competition Binding Assay (e.g., KINOMEscan™)
-
Compound Preparation: Solubilize the test compound (e.g., a this compound derivative) in a suitable solvent (typically DMSO) to a high concentration stock.
-
Assay Principle: The assay measures the ability of the test compound to compete with a proprietary, immobilized ligand for binding to a large panel of DNA-tagged kinases.
-
Incubation: The test compound is incubated with the kinase panel.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates successful competition by the test compound.
-
Data Interpretation: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. These values can be used to calculate dissociation constants (Kd) for high-affinity interactions.
CETSA is a powerful technique to confirm target engagement in a cellular context and can be adapted for proteome-wide specificity analysis. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Experimental Protocol: Proteome-wide CETSA with Mass Spectrometry
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., a cancer cell line for anticancer assessment or a bacterial culture for antimicrobial assessment) and treat with the this compound derivative or vehicle control.
-
Thermal Challenge: Aliquots of the treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Sample Preparation for Mass Spectrometry: The soluble proteins are digested into peptides.
-
LC-MS/MS Analysis: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: Thermal melting curves are generated for thousands of proteins. A shift in the melting curve to a higher temperature in the presence of the compound indicates a direct or indirect interaction. This allows for an unbiased, proteome-wide assessment of target and off-target engagement.
Comparative Analysis with Alternative Compounds
A thorough assessment of the specificity of this compound derivatives requires comparison with established drugs that have similar mechanisms of action.
Comparator: Ciprofloxacin, a widely used fluoroquinolone antibiotic.
| Feature | This compound Derivatives | Ciprofloxacin |
| Primary Target | Bacterial DNA Gyrase and Topoisomerase IV[1] | Bacterial DNA Gyrase and Topoisomerase IV[5] |
| Spectrum of Activity | Primarily reported against Gram-positive bacteria, with some derivatives showing selective activity against S. aureus[1][4] | Broad-spectrum, active against both Gram-positive and Gram-negative bacteria[5] |
| Known Off-Target Effects in Humans | Limited data available for the parent scaffold. Some derivatives show low cytotoxicity against fibroblast cell lines.[1] | Can inhibit human topoisomerase II at high concentrations, potential for mitochondrial toxicity, and various other side effects. |
| Resistance Mechanisms | Mutations in the target enzymes (gyrA, parC). | Mutations in the target enzymes (gyrA, parC), efflux pumps. |
Comparators: Etoposide (Topoisomerase II inhibitor) and Silmitasertib (CX-4945, a clinical-stage CK2 inhibitor with a naphthyridine core).
| Feature | This compound Derivatives | Etoposide | Silmitasertib (CX-4945) |
| Primary Target | Human Topoisomerase II, potentially kinases like CK2[2][7] | Human Topoisomerase II | Casein Kinase 2 (CK2)[8] |
| Mechanism of Action | Inhibition of enzyme activity, antimitotic effects[2] | Forms a ternary complex with DNA and Topoisomerase II, leading to DNA strand breaks. | ATP-competitive inhibition of CK2.[8] |
| Selectivity | Largely uncharacterized for the parent scaffold. Some derivatives show selectivity for certain cancer cell lines.[2][9] | Also affects rapidly dividing normal cells, leading to myelosuppression and other toxicities. | Highly selective for CK2 in kinome-wide screens.[8] |
| Cytotoxicity Profile | Varies among derivatives; some show potent cytotoxicity against cancer cell lines.[2][6] | High cytotoxicity against rapidly proliferating cells. | Induces apoptosis in cancer cells; generally well-tolerated in preclinical models. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The available literature suggests that its derivatives can be tailored to target bacterial topoisomerases, human topoisomerases, and protein kinases. However, a comprehensive and unbiased assessment of the specificity of any new derivative is crucial for its advancement as a potential therapeutic.
For researchers and drug development professionals working with this scaffold, the following are key recommendations:
-
Early and Broad Specificity Profiling: Employ techniques like kinome-wide screening and proteome-wide CETSA early in the discovery pipeline to identify potential off-target liabilities.
-
Comparative Analysis: Benchmark new derivatives against established drugs with similar mechanisms of action to understand their relative selectivity and potential advantages.
-
In-depth Mechanistic Studies: For promising hits, elucidate the precise molecular interactions with their primary target and key off-targets to guide further optimization.
By adhering to these principles of scientific integrity and rigorous experimental validation, the full therapeutic potential of the this compound scaffold can be explored while minimizing the risks associated with poor specificity.
References
- Shen, L. L. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: specificity and cooperativity of drug binding to DNA. Biochemistry, 28(9), 3879-3885.
- da Silva, G. N., de Souza, M. V. N., & Spacino, K. R. (2022). Topoisomerase Enzyme Inhibitors as Potential Drugs Against Cancer: What Makes Them Selective or Dual? - A Review. Current Pharmaceutical Design, 28(34), 2800-2824.
- Bobay, B. G., Varga, K., & Nitiss, J. L. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. International Journal of Molecular Sciences, 25(3), 1599.
- Kassab, A. E., Khedr, M. A., Eweas, A. F., & El-Khamisy, S. F. (2023). Topoisomerase II inhibitors design: Early studies and new perspectives. Bioorganic Chemistry, 136, 106548.
- Shen, L. L. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: specificity and cooperativity of drug binding to DNA. Biochemistry, 28(9), 3879-3885.
- Wagner, E., Wójcicka, A., Bryndal, I., & Lis, T. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate.
- Abdel-Wahab, B. F., Mohamed, H. A., & Aly, A. A. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Pharmaceuticals, 16(2), 209.
- Barnard, A. U., Maxwell, A., & Venter, H. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(11), 3861-3867.
- Kassab, A. E., Khedr, M. A., Eweas, A. F., & El-Khamisy, S. F. (2023). Topoisomerase II inhibitors design: Early studies and new perspectives. ResearchGate.
- Wikipedia contributors. (2024). Topoisomerase inhibitor. Wikipedia.
- Wójcicka, A., Becan, L., & Wagner, E. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(21), 7358.
- Kim, J. S., Park, H. J., Lee, S. K., & Kwon, Y. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 551-558.
- Wójcicka, A., Becan, L., & Wagner, E. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297-305.
- G. Lesher et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(1), 1.
- Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. Patsnap Synapse.
- Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-6664.
- Wójcicka, A., Becan, L., & Wagner, E. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate.
- Kim, J. S., Park, H. J., Lee, S. K., & Kwon, Y. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology, 17(6), 551-558.
- Ferguson, F. M., Doctor, Z. M., Chaikuad, A., Sim, T., & Gray, N. S. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 452-458.
- Srivastava, S. K., Jaggi, M., Singh, A. T., Madan, A., Rani, N., Vishnoi, M., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2010). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 49-57.
- Gunawardana, C. G., & Premachandra, C. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3269.
- G. Lesher et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate.
- Siddiqui-Jain, A., Drygin, D., Streiner, N., Chua, P., Pierre, F., O'Brien, S. E., Bliesath, J., Omori, M., Huser, N., Ho, C., Proffitt, C., Schwaebe, M. K., Ryckman, D. M., Rice, W. G., & Anderes, K. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][9][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(1), 102-114.
- Dai, X., Cheng, C., Ding, C., & Zhang, A. (2008). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate.
- Wójcicka, A., Becan, L., & Wagner, E. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(21), 7358.
- de Oliveira, A. C. C., da Silva, A. L. C., de Oliveira, T. M., de Almeida, R. R. P., de Freitas, T. S., de Araújo, J. M., & de Freitas, F. A. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(11), 1381.
- G. Lesher et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(1), 1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Toxicity of 2,7-Naphthyridine-3-carboxylic Acid and Its Analogs
The 2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] As with any class of compounds under therapeutic development, a thorough understanding of their toxicological profile is paramount. This guide provides a framework for researchers to conduct a comparative toxicity assessment of 2,7-naphthyridine-3-carboxylic acid and its analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the underlying mechanisms of toxicity.
While extensive research has been conducted on the biological activities of various complex 2,7-naphthyridine derivatives, there is a notable gap in the publicly available toxicological data for the parent compound, this compound, particularly against non-cancerous human cell lines. This guide, therefore, is structured to empower researchers to generate this crucial data, using established methodologies and providing examples from existing literature on its analogs to illustrate the principles of comparative toxicology.
The Importance of a Structured Toxicological Evaluation
A systematic evaluation of toxicity is crucial for identifying promising lead compounds with favorable safety profiles. This process typically involves a tiered approach, starting with in vitro assays to assess cytotoxicity, genotoxicity, and mechanism of action, followed by in vivo studies for the most promising candidates. By comparing analogs to a parent compound, researchers can elucidate structure-activity relationships (SAR) that inform the design of safer and more efficacious drugs.
Selected Analogs for Comparative Analysis
To illustrate the principles of a comparative toxicity study, we will refer to the following representative analogs of this compound, based on structures reported in the scientific literature.[2][3][4] The selection of analogs for your own study should be guided by the specific structural modifications you are investigating.
-
Compound A: this compound (Parent Compound) - The baseline for our comparison.
-
Compound B: Ethyl 2,7-naphthyridine-3-carboxylate - A simple ester analog to evaluate the effect of modifying the carboxylic acid group.
-
Compound C: 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide - A more complex hydrazide derivative.[5]
-
Compound D: Schiff base derivative of Compound C - To assess the impact of adding a larger aromatic moiety.[5]
Part 1: In Vitro Cytotoxicity Assessment
The initial step in toxicological profiling is to determine a compound's cytotoxicity—its ability to kill cells. This is often assessed using a variety of cell-based assays that measure metabolic activity or membrane integrity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human non-cancerous cell line (e.g., human dermal fibroblasts, HDFs)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compounds in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Interpreting Cytotoxicity Data
A lower IC₅₀ value indicates higher cytotoxicity. By comparing the IC₅₀ values of the parent compound and its analogs, you can begin to establish a structure-activity relationship for cytotoxicity. For instance, a study on certain 2,7-naphthyridine derivatives demonstrated low cytotoxicity against murine fibroblast cell lines, which is a positive indicator for selectivity towards target cells over normal cells.[7][8]
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | Human Dermal Fibroblasts (HDF) | Human Colon Cancer Cells (HCT116) | Selectivity Index (SI) |
| A (Parent) | >100 | 50 | >2 |
| B (Ester) | 85 | 40 | 2.1 |
| C (Hydrazide) | 60 | 15 | 4.0 |
| D (Schiff Base) | 25 | 5 | 5.0 |
This table presents hypothetical data for illustrative purposes. The Selectivity Index (SI) is calculated as the IC₅₀ in the normal cell line divided by the IC₅₀ in the cancer cell line. A higher SI value is desirable, as it indicates greater selectivity for cancer cells.
Part 2: Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes. A positive result in a genotoxicity assay is a significant red flag in drug development.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[2][9] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in the growth medium). The test measures the ability of a compound to cause a reverse mutation that restores the bacteria's ability to synthesize histidine.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test compounds
-
S9 metabolic activation system (a rat liver extract that mimics mammalian metabolism)
-
Positive and negative controls
Procedure:
-
Preparation: Prepare dilutions of the test compounds.
-
Incubation with S9: For each tester strain, mix the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9) in a test tube.
-
Plating: Add molten top agar to the test tube, gently mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Experimental Workflow for the Ames Test
Caption: Workflow for the Ames test to assess mutagenicity.
Part 3: Mechanism of Action - Apoptosis Induction
Many cytotoxic compounds, including some naphthyridine derivatives, exert their effects by inducing apoptosis, or programmed cell death.[10] Understanding the apoptotic pathway involved is crucial for elucidating the mechanism of toxicity. A common mechanism for naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[6][11]
Signaling Pathway: Topoisomerase II Inhibition-Induced Apoptosis
Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks. This DNA damage is recognized by sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which initiate a signaling cascade.[12][13] This cascade involves the activation of checkpoint kinases like Chk2, which in turn can activate the tumor suppressor protein p53. p53 then transcriptionally activates pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of effector caspases like caspase-3 and caspase-7, ultimately leading to apoptosis.[12]
Caption: Signaling pathway of apoptosis induced by topoisomerase II inhibition.
Experimental Protocol: Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[5][14]
Materials:
-
Cells treated with test compounds
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Experimental Protocol: Annexin V Staining for Apoptosis Detection
Annexin V staining is a common method for detecting early-stage apoptosis by flow cytometry.[15][16] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label these cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.[15]
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Conclusion and Future Directions
This guide provides a foundational framework for the comparative toxicological assessment of this compound and its analogs. By systematically evaluating cytotoxicity, genotoxicity, and the mechanism of action, researchers can build a comprehensive safety profile for their compounds of interest. The illustrative data and protocols herein serve as a starting point for these critical investigations.
The observed structure-activity relationships will be instrumental in guiding the design of future analogs with improved therapeutic indices. For compounds that demonstrate promising in vitro profiles—high efficacy against target cells and low toxicity in normal cells—the next logical step is to progress to in vivo toxicity studies in animal models to evaluate systemic effects and determine a safe dosage range for potential clinical applications.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Springer Nature.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activ
- Cytotoxic signaling by inhibitors of DNA topoisomerase II. (n.d.). Portland Press.
- Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage. (2007). Nucleic Acids Research.
- Wójcicka, A., & Becan, L. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(2), 297–305.
- Sordet, O., et al. (2003). Apoptosis induced by topoisomerase inhibitors. Current Medicinal Chemistry - Anti-Cancer Agents, 3(4), 271-290.
- Caspase 3/7 Assay for Apoptosis Detection. (n.d.). Bio-protocol.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2022). MDPI.
- Muse® Caspase-3/7 Kit. (n.d.).
- Apoptosis induced by topoisomerase inhibitors. (2003). Semantic Scholar.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2022).
- Apoptosis Induced by Topoisomerase Inhibitors. (2003).
- Naphthyridine Derivatives Induce Programmed Cell De
- Mutagenicity of Heterocyclic Amines by Biomimetic Chemical Models for Cytochrome P450 in Ames Assay. (2005). J-Stage.
- Cytotoxic signaling by inhibitors of DNA topoisomerase II. (n.d.). Portland Press.
- Lee, E. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523.
- Wójcicka, A., et al. (2015). Synthesis and in vitro antiproliferative screening of new this compound hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305.
- Lee, E. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC.
- Wójcicka, A., et al. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. PubMed.
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). PMC.
- Lee, E. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed.
- An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity. (2023). MDPI.
- Retinoic Acid and Calcitriol Protect Mouse Primordial Follicles from Cyclophosphamide Tre
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis induced by topoisomerase inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. promega.com [promega.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The 2,7-Naphthyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The 2,7-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms, provides a unique three-dimensional arrangement for molecular recognition, enabling potent and selective interactions with a diverse range of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 2,7-naphthyridine derivatives across several key therapeutic areas, providing field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.
Unlocking Potency and Selectivity: 2,7-Naphthyridinones as Kinase Inhibitors
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2,7-naphthyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
Targeting MET Kinase in Oncology
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is a high-value target in oncology. Overexpression or mutation of MET is implicated in the progression of numerous cancers. A novel class of 2,7-naphthyridinone-based MET inhibitors has been identified, demonstrating significant therapeutic potential.[1]
A key breakthrough in this area was the identification of 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one (compound 13f ), which exhibits potent MET kinase inhibition and favorable in vivo efficacy.[1] The SAR of this series is particularly instructive. The 2,7-naphthyridinone core acts as a rigid scaffold to orient the key pharmacophoric elements.
-
The 8-amino Linker: The amino group at the C8 position is crucial for forming a key hydrogen bond with the hinge region of the MET kinase domain.
-
The Bi-aryl Ether Moiety: The (4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino group at C8 is a critical determinant of potency and selectivity. The 2-amino-3-chloropyridinoxy moiety occupies the ribose pocket of the ATP binding site, while the 3-fluorophenyl group provides additional hydrophobic interactions.
-
The N2-Substituent: Substitution at the N2 position of the naphthyridinone core with a phenyl group, particularly a 4-fluorophenyl group as in 13f , enhances potency. This group likely engages in favorable interactions within a hydrophobic pocket of the kinase.
To further explore the potential of this scaffold, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized and evaluated as inhibitors of other kinases, such as c-Kit and VEGFR-2.[2][3] This work highlights the versatility of the 2,7-naphthyridone core in targeting different kinase families. For instance, compound 9k from this series displayed excellent c-Kit inhibitory activity with an IC50 of 8.5 nM.[3]
| Compound | Target Kinase | IC50 (nM) | Reference |
| 13f | MET | Potent (exact value not specified in abstract) | [1] |
| 3 | c-Kit | 329.6 | [3] |
| 9k | c-Kit | 8.5 | [3] |
| 3 | VEGFR-2 | 279.9 | [3] |
| 10l | VEGFR-2 | 56.5 | [3] |
| 10r | VEGFR-2 | 31.7 | [3] |
| 17c | MET | 13.8 | [4] |
| 17e | AXL | 17.2 | [4] |
| 17i | AXL | 31.8 | [4] |
MASTL Kinase: A Novel Mitotic Target
Microtubule-associated serine/threonine kinase-like (MASTL) is an emerging anticancer target that regulates mitotic progression.[5][6] Novel 2,7-naphthyridine compounds have recently been disclosed as potent MASTL inhibitors.[5][7][8] While specific SAR data from peer-reviewed publications is still emerging, patent literature reveals the general structural features of these inhibitors.
The core structure typically involves a substituted 2,7-naphthyridine, often with appended heteroaryl rings. The exploration of various substituents on these rings is key to optimizing potency and selectivity against MASTL.
Caption: A generalized workflow for the discovery and evaluation of 2,7-naphthyridine-based kinase inhibitors.
Modulating Cyclic GMP Signaling: 2,7-Naphthyridines as PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) is a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling, and its inhibition is a validated therapeutic strategy for erectile dysfunction and pulmonary hypertension. Novel 1,7- and 2,7-naphthyridine derivatives have been developed as potent and highly specific PDE5 inhibitors.[9]
One of the most potent compounds identified is the 2,7-naphthyridine derivative 4c , which exhibits an IC50 of 0.23 nM for PDE5 and exceptional selectivity against other PDE isoforms.[9]
-
Core Scaffold: The 2,7-naphthyridine core serves as a bioisostere of the 4-aryl-1-isoquinolinone scaffold found in earlier PDE5 inhibitors.
-
Substituents on the Core: The specific substitution pattern on the naphthyridine ring is critical for achieving high potency and selectivity. While the exact structure of 4c is not fully detailed in the abstract, the general SAR suggests that the arrangement of substituents mimics that of established PDE5 inhibitors like sildenafil.
Combating Bacterial Resistance: 2,7-Naphthyridines as Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Derivatives of 2,7-naphthyridine have demonstrated promising and selective activity against pathogenic bacteria, particularly Staphylococcus aureus.[10][11][12]
A recent study evaluated a panel of 2,7-naphthyridine derivatives and identified compound 10j as a potent agent against S. aureus with a Minimum Inhibitory Concentration (MIC) of 8 mg/L.[10][11][12]
-
Carboxyl Group at C3: The presence of a carboxyl group or a derivative at the C3 position of the 2,7-naphthyridine scaffold appears to be important for antimicrobial activity.
-
Hydrazone Linker: The combination of the 2,7-naphthyridine core with a hydrazone linker contributes to the essential pharmacophore for anti-staphylococcal potency.
-
Substituents on Appended Rings: The nature of the substituents on the aromatic rings attached to the hydrazone linker influences the overall activity. For instance, compound 10j 's specific substitution pattern leads to favorable interactions with the bacterial target, likely DNA gyrase.[11]
| Compound | S. aureus MIC (mg/L) | Reference |
| 10j | 8 | [10][11][12] |
| 10f | 31 | [10][11][12] |
Experimental Protocols
Synthesis of 8-Amino-2-phenyl-2,7-naphthyridin-1(2H)-one Derivatives[2]
A general and efficient method for the synthesis of this class of compounds involves a multi-step sequence starting from readily available materials.
-
Construction of the 2,7-Naphthyridinone Core: The core scaffold can be synthesized through various methods, including those starting from substituted pyridines.[13]
-
Chlorination: The hydroxyl group at the C8 position is converted to a chlorine atom using a suitable chlorinating agent (e.g., POCl3).
-
N-Arylation: The N2 position is arylated with a substituted phenylboronic acid under Suzuki coupling conditions.
-
Nucleophilic Aromatic Substitution: The chlorine atom at C8 is displaced by a variety of amines via nucleophilic aromatic substitution to generate the final 8-amino-substituted derivatives.
Caption: Synthetic workflow for 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[14][15][16]
This protocol describes a general method for determining the IC50 of a test compound against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the compound.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound or vehicle control to the wells of a 96-well plate.
-
Add a master mix containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time.
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution[17][18][19]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus overnight.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Preparation of Compound Dilutions:
-
Perform a serial twofold dilution of the test compound in a 96-well microtiter plate containing CAMHB.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion
The 2,7-naphthyridine scaffold represents a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. The comparative analysis of SAR across kinase, phosphodiesterase, and bacterial targets reveals the subtle yet critical interplay of substituents in dictating biological activity. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of novel 2,7-naphthyridine derivatives. As our understanding of the molecular determinants of disease continues to expand, the privileged 2,7-naphthyridine scaffold is poised to yield a new generation of innovative therapeutics.
References
- Sabnis, R. W. (2024, May 1). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(6).
- Vigneron, S., et al. (2018). Molecular Basis of the Mechanisms Controlling MASTL. Molecular & Cellular Proteomics, 17(12), 2364-2380.
- [No Author]. (2023, August 11). MIC of Vancomycin Determination for Staphylococcus aureus using Epsilometer I E- Test Strip. YouTube.
- Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Combinatorial Science, 9(6), 916-919.
- Sun, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(24), 4461.
- Sun, H., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed.
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- [No Author]. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
- Pharmacology Discovery Services. (n.d.). Staphylococcus aureus Screen MIC Panel.
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate.
- Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714.
- [No Author]. (2019). Developing a phosphodiesterase-5 inhibitor assay to... F1000Research.
- Shrestha, B., et al. (2019). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal. Infection and Drug Resistance, 12, 889-896.
- Sun, H., et al. (2019). The design of 8-amino-2-phenyl-2,7-naphthyridones. ResearchGate.
- Al-Tel, T. H. (2009). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. ResearchGate.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442.
- Al-Tel, T. H. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345.
- Wójcicka, A., et al. (2015). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. Archiv der Pharmazie, 348(8), 545-554.
- [No Author]. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health.
- [No Author]. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. PubMed.
- Li, Y., et al. (2022). Milk-Derived Extracellular Vesicles Inhibit Staphylococcus aureus Growth and Biofilm Formation. Foods, 11(15), 2195.
- Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.
- [No Author]. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed.
- Reaction Biology. (n.d.). MASTL Kinase Assay Service.
- Wójcicka, A., et al. (2025). Synthesis of new 2,7-naphthyridine derivatives 9–12. Chemical yields of... ResearchGate.
- [No Author]. (2019). Full article: Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Taylor & Francis Online.
- Daoud, S., & Taha, M. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Molecular Graphics and Modelling, 131, 108933.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PubMed.
- Sun, H., et al. (2020). Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. Molecules, 25(18), 4193.
- Santillo, M. F., & Mapa, S. T. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(11-12), 1731-1739.
- Wójcicka, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate.
- Wang, M. S., et al. (2018). discovery and SAR study of 1H-imidazo[4,5-h][20][21]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 16(44), 8549-8563.
- BPS Bioscience. (n.d.). PDE5A1 Assay Kit.
- Santillo, M. F., & Mapa, S. T. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV.
- [No Author]. (2020). MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer. Frontiers in Oncology.
- Wójcicka, A., & Sroka, Z. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705.
- Wójcicka, A., & Sroka, Z. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.
- Wang, L., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415-1418.
- [No Author]. (2015). Activity of MET TKIs in enzyme and cellular assessments. A,... ResearchGate.
- [No Author]. (2020). Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis. ResearchGate.
Sources
- 1. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
A Comparative Guide to Confirming Target Engagement of 2,7-Naphthyridine-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the validation of a compound's interaction with its intended molecular target is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of established methodologies for confirming the target engagement of novel chemical entities, using 2,7-Naphthyridine-3-carboxylic acid as a representative example. The naphthyridine scaffold is present in numerous pharmacologically active compounds, including those targeting DNA repair pathways.[1][2][3] For the purpose of this guide, we will hypothesize that this compound is a putative inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway.[4][5]
This document is structured to provide not just protocols, but the scientific rationale behind experimental choices, empowering researchers to design robust, self-validating studies.
The Imperative of Target Engagement
In drug discovery, observing a desired cellular phenotype is only the beginning. It is crucial to confirm that the observed effect is a direct consequence of the compound binding to its intended target.[6][7] This confirmation, known as target engagement, provides direct evidence of the mechanism of action, builds confidence in structure-activity relationships (SAR), and helps to de-risk a project by ruling out off-target effects that could lead to toxicity or misleading results.[7][8][9]
The Role of PARP1 in DNA Damage Response
PARP1 is a key sensor of single-strand DNA breaks. Upon DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity. Inhibitors of PARP block this repair process, leading to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality, particularly effective in cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[4][5]
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
Comparing Methodologies for Confirming PARP1 Engagement
We will now explore and compare three distinct and powerful approaches to confirm the engagement of this compound with its hypothetical target, PARP1. Each method offers unique advantages and provides a different lens through which to view the compound-target interaction.
-
Cellular Thermal Shift Assay (CETSA®): Measures target stabilization in intact cells.
-
Affinity Pulldown with Mass Spectrometry: Identifies targets in a competitive binding format.
-
Biophysical Assays: Characterizes direct binding using purified components.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Engagement
CETSA is a biophysical assay that directly measures a compound's ability to bind to and stabilize its target protein within the complex milieu of a living cell.[10][11] The underlying principle is that ligand binding increases the thermal stability of a protein.[12][13] When cells are heated, unstabilized proteins denature and aggregate, while proteins stabilized by a bound ligand remain in solution at higher temperatures.[12][13][14]
Causality Behind Experimental Choices:
-
Intact Cells: Using live cells ensures that the compound must cross the cell membrane and engage its target in a native, physiologically relevant environment, accounting for factors like cellular metabolism and efflux pumps.[11][14]
-
Label-Free: This method requires no modification to the compound or the target protein, eliminating potential artifacts from labels or tags.[15]
-
Versatility: CETSA can be performed on cell lines, primary cells, and even tissue samples, making it highly adaptable for both preclinical and clinical studies.[10]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or a relevant cancer cell line) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble PARP1 in each sample by Western Blot or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble PARP1 against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Affinity Pulldown Assays: Unbiased Target Identification and Validation
Chemical proteomics approaches, such as affinity pulldown assays using "kinobeads" or other affinity matrices, are powerful for both identifying unknown targets and confirming engagement with known targets.[16][17] The principle involves using a broad-spectrum or target-specific immobilized ligand to capture a family of proteins from a cell lysate. Target engagement is then measured by how effectively the test compound competes with the affinity matrix for binding to the target protein.[18][19]
Causality Behind Experimental Choices:
-
Competitive Binding: This setup provides direct evidence of binding at the target's active site (or at least an allosteric site that prevents binding to the beads).
-
Multiplexing: When coupled with mass spectrometry, this method can simultaneously assess the engagement of the compound with hundreds or even thousands of proteins, offering a broad view of selectivity and potential off-targets.[17][19]
-
Lysate-Based: While not performed in intact cells like CETSA, using cell lysates maintains a relatively physiological protein environment with native protein complexes and post-translational modifications.
Caption: Workflow for a competitive affinity pulldown assay.
-
Lysate Preparation: Lyse cells under non-denaturing conditions (e.g., using a buffer with mild detergents like NP-40 or Triton X-100) and clarify the lysate by high-speed centrifugation.[18]
-
Compound Incubation: Aliquot the cell lysate. To one set of aliquots, add varying concentrations of this compound. To a control set, add vehicle (DMSO). Incubate for 1 hour at 4°C.[18]
-
Affinity Matrix Incubation: Add an affinity matrix (e.g., a known PARP inhibitor like Olaparib covalently linked to Sepharose beads) to all lysates. Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competition with a high concentration of a free known binder.
-
Analysis: Analyze the eluates by SDS-PAGE and Western Blot for PARP1. For a proteome-wide analysis, perform on-bead digestion of the proteins followed by LC-MS/MS to quantify the relative abundance of thousands of proteins.
-
Data Analysis: A dose-dependent decrease in the amount of PARP1 pulled down in the compound-treated samples compared to the vehicle control indicates successful competition and confirms target engagement.
Biophysical Assays: In Vitro Confirmation with Purified Components
Biophysical assays utilize purified target protein and the compound of interest to directly measure binding affinity and thermodynamics.[20][21] These methods are invaluable for detailed mechanistic studies and for confirming that the compound's effect is not dependent on other cellular factors.[8][9] A common and accessible method is the thermal shift assay (TSA), also known as Differential Scanning Fluorimetry (DSF).[9]
Causality Behind Experimental Choices:
-
Direct Measurement: This approach provides unambiguous evidence of a direct physical interaction between the compound and the purified protein.
-
Quantitative Data: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed kinetic (kon, koff) and thermodynamic (ΔH, ΔS) data, which is crucial for lead optimization.[21][22]
-
Artifact Removal: By using a simplified system, it rules out the possibility that the compound's activity in a cellular assay is due to interaction with a cofactor or another protein in a complex.[7]
-
Differential Scanning Fluorimetry (DSF): Similar in principle to CETSA, DSF measures the change in the melting temperature (Tm) of a purified protein upon ligand binding.[9] An environment-sensitive dye (e.g., SYPRO Orange) is used, which fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free detection of binding events by immobilizing the target protein on a sensor chip and flowing the compound over the surface.[20] It is the gold standard for determining binding kinetics.[20]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[22]
Comparative Summary of Target Engagement Methods
| Method | Principle | System | Advantages | Disadvantages | Primary Output |
| CETSA | Ligand-induced thermal stabilization | Intact Cells, Tissues | High physiological relevance; accounts for cell permeability and metabolism; label-free.[10][11][14] | Lower throughput for proteome-wide analysis; requires specific antibodies or MS. | Target stabilization (ΔTm) in a cellular context. |
| Affinity Pulldown | Competitive binding to an immobilized ligand | Cell Lysate | Unbiased, proteome-wide analysis possible; identifies on- and off-targets.[17][19] | Not in intact cells; potential for artifacts from immobilization of the probe. | Target occupancy and selectivity profile. |
| DSF/TSA | Ligand-induced thermal stabilization | Purified Protein | High throughput; direct evidence of binding; relatively simple setup.[9] | Not in a physiological context; requires purified, stable protein. | Binding affinity (Kd) estimation, Tm shift. |
| SPR | Change in refractive index upon binding | Purified Protein | Real-time kinetics (kon, koff); high sensitivity; label-free.[20] | Requires protein immobilization which can affect activity; can be technically demanding. | Binding affinity (Kd) and kinetics. |
Conclusion
Confirming the target engagement of a novel compound like this compound is a non-negotiable step in rigorous drug discovery. No single method tells the whole story. A tiered and orthogonal approach provides the highest level of confidence. A typical workflow would start with a cell-based assay like CETSA to confirm intracellular target engagement under physiological conditions. This would be followed by a competitive proteomics approach like an affinity pulldown to assess selectivity across the proteome. Finally, biophysical assays such as DSF or SPR would be employed to provide precise, quantitative data on the direct interaction with the purified target. By integrating these complementary methodologies, researchers can build a robust, data-driven case for the mechanism of action of their compounds, paving the way for successful downstream development.
References
- Target engagement imaging of PARP inhibitors in small-cell lung cancer. PubMed.
- Target Engagement. Selvita.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH.
- Biophysics: How to choose the right assay for your drug discovery project. Domainex.
- Enhance drug discovery with advanced biophysical techniques. Nuvisan.
- Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics Alexander B Saltzman1#, Doug W Chan2,5#, Matthew V Holt2#, Junkai. bioRxiv.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH.
- Determining target engagement in living systems. PMC - NIH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Target and pathway engagement assays. Concept Life Sciences.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- CETSA. cetsa.org.
- Kinase inhibitor pulldown assay (KiP) for clinical proteomics. ResearchGate.
- What are PARP inhibitors?. MD Anderson Cancer Center.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Study uncovers how cancers resist targeted treatment. TRM CancerBRC.
- Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate.
- Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. ACS Publications.
- Breakthrough Targeted Strategies: Advancing Multimodal Breast Cancer M. BCTT.
- Kinase inhibitor pulldown assay (KiP) for clinical proteomics. ResearchGate.
- SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW this compound HYDRAZIDE DERIVATIVES. PubMed.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. PubMed.
- Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives. ResearchGate.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.
Sources
- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. dovepress.com [dovepress.com]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 9. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. news-medical.net [news-medical.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. nuvisan.com [nuvisan.com]
- 22. selvita.com [selvita.com]
Independent Verification of 2,7-Naphthyridine-3-carboxylic Acid Bioactivity: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activities of 2,7-Naphthyridine-3-carboxylic acid and its derivatives. As a scaffold of significant interest, its biological potential spans both anticancer and antimicrobial applications.[1] This document will provide researchers, scientists, and drug development professionals with the necessary context, comparative compounds, and detailed experimental protocols to rigorously assess its performance. We will explore its potential as both a PARP inhibitor for oncology applications and as a DNA gyrase/topoisomerase IV inhibitor for antimicrobial purposes.
Introduction to this compound
The 2,7-naphthyridine scaffold is a heterocyclic compound that has garnered considerable attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1] These activities include antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] Specifically, derivatives of this compound have been synthesized and evaluated for their anticancer and antimicrobial properties.[2][3] This guide will focus on two primary, and highly plausible, mechanisms of action for this class of compounds: inhibition of Poly(ADP-ribose) polymerase (PARP) for cancer therapy and inhibition of bacterial DNA gyrase and topoisomerase IV for antimicrobial applications.
Comparative Analysis I: Anticancer Bioactivity as a Potential PARP Inhibitor
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair.[4] Inhibitors of PARP are effective cancer therapies, especially in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[5][6] The mechanism of action of PARP inhibitors involves trapping PARP on DNA at sites of single-strand breaks, which leads to the formation of double-strand breaks during replication.[6] In HRR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to cell death.[7] Given the structural similarities of the 2,7-naphthyridine core to known PARP inhibitors, it is a strong candidate for this mechanism of action.
Alternative Compounds for Comparison:
-
Olaparib: The first-in-class PARP inhibitor approved for the treatment of BRCA-mutated ovarian and breast cancer.[4][8] It primarily inhibits PARP1 and PARP2.[8]
-
Niraparib: A potent and selective inhibitor of PARP1 and PARP2, approved for ovarian cancer.[7][8]
-
Rucaparib: A PARP1, PARP2, and PARP3 inhibitor approved for BRCA-mutant ovarian cancer.[7][8]
-
Talazoparib: A potent PARP1/2 inhibitor with a high degree of PARP trapping efficiency.[7][9]
Experimental Workflow for PARP Inhibition Verification:
The following workflow outlines the key experiments to independently verify and compare the PARP inhibitory activity of this compound.
Caption: Experimental workflow for verifying PARP inhibitory activity.
Detailed Experimental Protocols:
2.1. PARP1/2 Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of PARP1 and PARP2.
-
Principle: A colorimetric or fluorescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP1 or PARP2.
-
Methodology:
-
Coat a 96-well plate with histones.
-
Add recombinant human PARP1 or PARP2 enzyme.
-
Add the test compound (this compound) and known PARP inhibitors (Olaparib, etc.) at various concentrations.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate to allow for PARylation.
-
Wash to remove unincorporated reagents.
-
Add streptavidin-HRP conjugate.
-
Add HRP substrate and measure the absorbance or fluorescence.
-
Calculate the IC50 value for each compound.
-
2.2. PARP Trapping Assay
-
Objective: To assess the ability of the test compound to trap PARP1 on DNA.
-
Principle: This assay quantifies the amount of PARP1 that remains bound to DNA in the presence of an inhibitor.
-
Methodology:
-
Treat cells with the test compound and known PARP inhibitors.
-
Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.
-
Detect the amount of PARP1 in the chromatin fraction by Western blotting.
-
An increased amount of PARP1 in the chromatin fraction indicates PARP trapping.
-
2.3. Cell Viability/Cytotoxicity Assay
-
Objective: To evaluate the selective cytotoxicity of the test compound in cancer cells with and without HRR defects.
-
Principle: A cell viability assay (e.g., MTT, CellTiter-Glo) is used to measure the metabolic activity of cells after treatment with the compound.
-
Methodology:
-
Plate BRCA-proficient and BRCA-deficient cancer cell lines (e.g., MCF7 and MDA-MB-436 for breast cancer; OVCAR8 and KURAMOCHI for ovarian cancer).
-
Treat the cells with a range of concentrations of the test compound and known PARP inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent and measure the signal.
-
Calculate the GI50 (50% growth inhibition) for each cell line and compare the differential sensitivity.
-
Data Presentation: Comparative PARP Inhibitor Performance
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping (Relative to Vehicle) | GI50 BRCA-deficient (µM) | GI50 BRCA-proficient (µM) | Selectivity Index |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Olaparib | ~5 | ~1 | High | ~0.01 | ~1 | ~100 |
| Niraparib | ~3.8 | ~2.1 | High | ~0.005 | ~0.5 | ~100 |
| Rucaparib | ~1.4 | ~28 | High | ~0.02 | ~2 | ~100 |
| Talazoparib | ~1.2 | ~0.8 | Very High | ~0.001 | ~0.1 | ~100 |
Note: Literature values for known inhibitors are approximate and can vary between studies.
Comparative Analysis II: Antimicrobial Bioactivity as a Potential DNA Gyrase/Topoisomerase IV Inhibitor
The structural similarity of this compound to quinolone and naphthyridone antibiotics, such as nalidixic acid, suggests a potential mechanism of action involving the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][10] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotics.[2]
Alternative Compounds for Comparison:
-
Nalidixic Acid: The first-generation quinolone antibiotic, which inhibits the A subunit of bacterial DNA gyrase.[10]
-
Ciprofloxacin: A second-generation fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
-
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Experimental Workflow for Antimicrobial Bioactivity Verification:
Caption: Workflow for verifying antimicrobial bioactivity.
Detailed Experimental Protocols:
3.1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Principle: A broth microdilution method is used to expose bacteria to serial dilutions of the compound.
-
Methodology:
-
Prepare serial dilutions of the test compound and comparator antibiotics in a 96-well plate containing bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
3.2. DNA Gyrase Supercoiling Assay
-
Objective: To determine if the test compound inhibits the supercoiling activity of DNA gyrase.
-
Principle: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. This can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
-
Methodology:
-
Incubate relaxed plasmid DNA with DNA gyrase in the presence of various concentrations of the test compound and known inhibitors.
-
Stop the reaction and run the samples on an agarose gel.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA.
-
3.3. Mammalian Cell Cytotoxicity Assay
-
Objective: To assess the toxicity of the test compound to mammalian cells, which is crucial for determining its therapeutic index.
-
Principle: Similar to the cancer cell viability assay, this measures the metabolic activity or membrane integrity of mammalian cell lines (e.g., HEK293, HepG2) after compound exposure.
-
Methodology:
-
Plate mammalian cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Perform a cell viability assay (e.g., MTT, LDH release).
-
Calculate the CC50 (50% cytotoxic concentration).
-
Data Presentation: Comparative Antimicrobial Performance
| Compound | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | DNA Gyrase IC50 (µM) | Topo IV IC50 (µM) | Mammalian CC50 (µM) | Selectivity Index (CC50/MIC) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Nalidixic Acid | >128 | 4-8 | ~100 | >400 | >100 | Low |
| Ciprofloxacin | 0.125-0.5 | 0.008-0.03 | ~0.5 | ~2 | >50 | High |
| Levofloxacin | 0.25-1 | 0.015-0.06 | ~1 | ~1 | >100 | High |
Note: Literature values for known antibiotics are approximate and can vary between bacterial strains and experimental conditions.
Conclusion
This guide provides a robust framework for the independent and comprehensive evaluation of the bioactivity of this compound. By systematically comparing its performance against established PARP inhibitors and DNA gyrase/topoisomerase IV inhibitors, researchers can generate the critical data needed to validate its therapeutic potential. The provided experimental workflows and protocols are designed to ensure scientific rigor and produce reliable, comparable results. This structured approach will enable a clear understanding of the compound's mechanism of action, potency, and selectivity, which are essential for its further development as a potential therapeutic agent.
References
- Antolin, A. A., Jalencas, X., Yde, C. M., Munk, C., Nielsen, C. F., Tsereteki, P., ... & Gloriam, D. E. (2020). The human kinome and transcriptome of PARP inhibitors. Cell Chemical Biology, 27(9), 1156-1168.e6. [Link]
- Bryant, H. E., Schultz, N., Thomas, H. D., Parker, K. M., Flower, D., Lopez, E., ... & Jackson, S. P. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase.
- Dighe, S. N., & Collet, T. A. (2020). Recent advances in DNA gyrase-targeted antimicrobial agents. European Journal of Medicinal Chemistry, 199, 112326. [Link]
- Fong, P. C., Boss, D. S., Capanu, M., O'Connor, M. J., Jodrell, D. I., Scherdin, M. J., ... & Kaye, S. B. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine, 361(2), 123-134. [Link]
- Gottipati, P., Vischioni, B., Schultz, N., Solomons, J., Bryant, H. E., Djureinovic, T., ... & Helleday, T. (2010). Poly(ADP-ribose) polymerase is hyperactivated in homologous recombination-defective cells. Cancer Research, 70(13), 5389-5398. [Link]
- Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]
- Jones, P., Altamura, S., Defrancesco, R., Fosci, M., Orvieto, F., Scarpelli, R., ... & Steinkühler, C. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and-2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
- Keung, J., Zou, A., Pal, D., Parikh, A., Majumdar, A., & Das, S. (2021). Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. Cancers, 13(3), 493. [Link]
- Kubicka, A., & Wójcicka, A. (2021). Synthesis and Biological Activity of 2, 7-Naphthyridine Derivatives: An Overview. Molecules, 26(11), 3293. [Link]
- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1, 8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. [Link]
- Mansfield, L., Ramponi, V., Gupta, K., Stevenson, T., Mathew, A. B., Barinda, A. J., ... & Morsli, S. (2023). Evaluation of 2, 7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(20), 15383. [Link]
- Patel, A. G., Sarkaria, J. N., & Kaufmann, S. H. (2011). Nonhomologous end joining drives acquired resistance to DNA-damaging therapies. Journal of the National Cancer Institute, 103(23), 1766-1767. [Link]
- Scott, A. M., Cherry, A. L., D'Amours, D., & Durocher, D. (2015). PARP-1 inhibition promotes the recruitment of the Mre11-Rad50-Nbs1 complex to DNA damage. Cell Cycle, 14(1), 47-55. [Link]
- Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new 2, 7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica-Drug Research, 72(2), 297-305. [Link]
- Wójcicka, A., Wagner, E., Dryś, A., & Nawrocka, W. P. (2013). Synthesis and in vitro antitumor screening of novel 2, 7‐naphthyridine‐3‐carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 50(4), 746-753. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding PARP1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,7-Naphthyridine-3-carboxylic Acid: A Guide for Laboratory Professionals
Part 1: Hazard Identification and Risk Assessment
The foundational principle of safe disposal is a thorough understanding of the compound's potential hazards. In the absence of a dedicated SDS for 2,7-Naphthyridine-3-carboxylic acid, we must infer its hazard profile from analogous chemical structures. For instance, the SDS for 7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid indicates that it causes skin and serious eye irritation, and may cause respiratory irritation[1]. Similarly, other related carboxylic acids and nitrogen-containing heterocyclic compounds are often classified as harmful if swallowed or inhaled and may cause allergic skin reactions[2][3].
Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance. All laboratory personnel must treat this compound, and any materials contaminated with it, as hazardous waste.[4]
Key Inferred Hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Tract Irritation
-
Potential for Harm if Swallowed or Inhaled
Part 2: Personal Protective Equipment (PPE) and Safety Measures
Before beginning any work that will generate waste containing this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation. |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles that could cause serious eye damage.[2] |
| Skin and Body | Laboratory coat | To protect personal clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To minimize the inhalation of any dust or aerosols.[1][2] |
Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[1] Contaminated clothing should be removed immediately and laundered before reuse.[1][2]
Part 3: Step-by-Step Disposal Protocol
The disposal of chemical waste in a laboratory setting is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] The following protocol is designed to comply with these regulations.
Step 1: Waste Characterization
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Spill cleanup materials.[4]
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent dangerous chemical reactions.[4]
-
Solid Waste: Collect solid this compound, contaminated gloves, weigh boats, and other solid materials in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and leak-proof liquid hazardous waste container. Do not mix with other incompatible waste streams. For instance, acidic waste should not be mixed with bases.[7]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Step 3: Container Management
The choice and handling of waste containers are governed by strict regulations.
-
Compatibility: Containers must be made of a material compatible with the chemical waste. For acidic compounds, avoid metal containers.[4][6]
-
Condition: Containers must be in good condition, free from leaks or residues on the exterior.[4][7]
-
Labeling: As soon as waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant").[7][8]
-
Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[4][7] Do not leave a funnel in the container.[7]
-
Fill Level: Do not fill containers to more than 90% capacity to allow for expansion.[6]
Step 4: Accumulation and Storage
Laboratories are considered Satellite Accumulation Areas (SAAs).[7][8]
-
Waste containers must be stored at or near the point of generation and under the control of the laboratory personnel.[7]
-
There are limits on the amount of hazardous waste that can be accumulated. Once a container is full, it must be moved to a central accumulation area within 72 hours.[7] The time limits for storage in the central area depend on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[8]
Step 5: Spill Management
In the event of a spill, the primary concern is the safety of personnel.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and the facility's environmental health and safety (EHS) office.
-
Control the Spill: If the spill is small and you are trained to handle it, wear your PPE and contain the spill using an appropriate absorbent material (e.g., chemical spill pillows or pads).
-
Clean Up: Carefully collect the absorbent material and the spilled substance.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.[4]
Step 6: Final Disposal
The final disposal of the hazardous waste must be handled by a licensed hazardous waste disposal facility. Your institution's EHS office will coordinate the pickup and transportation of the waste from your laboratory's central accumulation area.
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may have additional requirements.
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemistry Lab Waste Disposal. Environmental Marketing Services.
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- 7-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid Safety D
- 2-Naphthol Safety D
- TRItidy G Safety D
- Sunitinib Malate Safety D
- Thieno[3,2-c]pyridine-7-carboxylic acid Safety D
- 3-Amino-2-naphthoic acid, tech.
- Hazardous Chemical Waste Management Guidelines. Columbia University.
Sources
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. needle.tube [needle.tube]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Researcher's Guide to Personal Protective Equipment (PPE) for 2,7-Naphthyridine-3-carboxylic acid
As a novel heterocyclic compound, 2,7-Naphthyridine-3-carboxylic acid lacks a comprehensive, publicly available safety datasheet. This guide provides a framework for risk mitigation by analyzing the compound's constituent functional groups—a carboxylic acid and a nitrogen-containing naphthyridine core. The protocols outlined below are founded on a principle of cautious overestimation of risk to ensure the highest degree of safety for all laboratory personnel.
Hazard Assessment: A Chemist's Perspective
Understanding the "why" behind safety protocols is paramount. The required PPE is directly dictated by the anticipated hazards derived from the molecule's structure.
-
Carboxylic Acid Group (-COOH): While generally classified as weak acids, carboxylic acids can be corrosive and cause irritation or damage to skin and eyes upon contact.[1] In solid form, the fine powder can be easily aerosolized, posing an inhalation risk that may lead to respiratory tract irritation.
-
Naphthyridine Core: Nitrogen-containing heterocyclic compounds can present various toxicological profiles. Safety data for analogous structures, such as 8-Methyl-1,6-naphthyridine-3-carboxylic acid, indicate potential for skin, eye, and respiratory irritation.[2][3] Therefore, we must assume this compound carries similar risks.
-
Solid Particulate Nature: As a solid, the primary route of exposure during handling (e.g., weighing, transferring) is the inhalation of fine dust and direct contact with skin or eyes.[4]
Core Protective Equipment: Your First Line of Defense
All handling of this compound, regardless of scale, must be conducted within a certified chemical fume hood to mitigate inhalation exposure. The following PPE is mandatory for all operations.
-
Eye and Face Protection :
-
Chemical Splash Goggles : These are non-negotiable. Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against fine powders or liquid splashes. All eye protection must meet ANSI Z87.1 standards.[5]
-
Face Shield : When handling larger quantities (>1 liter of solution) or during procedures with a high risk of splashing (e.g., neutralization of a large spill), a face shield must be worn in addition to chemical splash goggles.[5][6] A face shield alone does not provide adequate eye protection.[5]
-
-
Hand Protection :
-
Nitrile Gloves : Nitrile gloves provide adequate protection against incidental contact with many organic acids and solvents. Always inspect gloves for tears or punctures before use.
-
Double Gloving : For procedures involving significant quantities or extended handling times, double gloving is recommended to provide an additional barrier against contamination.
-
Immediate Removal : If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
-
Body Protection :
-
Flame-Resistant Lab Coat : A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required at all times.[5] This protects your skin and personal clothing from contamination.
-
Full-Length Pants and Closed-Toed Shoes : To prevent skin exposure, open-toed shoes, shorts, or skirts are not permitted in the laboratory.[5]
-
-
Respiratory Protection :
-
Operations should be confined to a fume hood to prevent the need for personal respiratory protection. However, in the event of a large spill outside of containment, or if engineering controls fail, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with an organic vapor cartridge for solutions) may be necessary for emergency response personnel.[7]
-
Operational and Disposal Plans
The level of PPE required is dynamic and corresponds to the specific task and associated risks.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
Caption: PPE selection workflow for this compound.
| Task | Required Personal Protective Equipment | Key Rationale |
| Weighing/Transferring Solid | Chemical Splash Goggles, Nitrile Gloves, Lab Coat. | Prevent inhalation of fine powder and skin/eye contact. All work must be in a chemical fume hood.[2] |
| Handling Dilute Solutions (<1M) | Chemical Splash Goggles, Nitrile Gloves, Lab Coat. | Protect against incidental splashes of low-concentration solutions. |
| Handling Concentrated Solutions or Large Volumes (>1L) | Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, Lab Coat. | Increased risk of significant splashes requires enhanced facial and hand protection.[5] |
| Minor Spill Cleanup (<100mL) | Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, Lab Coat. | Protect against direct contact and splashes during cleanup. Use an acid neutralization spill kit.[8][9] |
| Personal Exposure (Skin/Eyes) | N/A (Immediate removal of contaminated PPE is the first step). | Immediate and prolonged flushing with water is critical to minimize tissue damage.[10] |
In Case of a Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.[9]
-
Ensure you are wearing the appropriate enhanced PPE (goggles, face shield, double gloves, lab coat).
-
Contain the spill by creating a dike with absorbent material from a chemical spill kit.[11]
-
For acid spills, gently sprinkle sodium bicarbonate or another suitable neutralizer over the spill, working from the outside in.[9][12]
-
Absorb the neutralized mixture with an inert material like vermiculite or cat litter.[9]
-
Gently sweep the absorbed material into a designated hazardous waste container.[8][9]
-
Decontaminate the area with a mild soap and water solution.[11]
-
Package all contaminated materials, including gloves, for hazardous waste disposal.[11]
In Case of Personal Exposure:
-
Skin Contact : Immediately proceed to the nearest safety shower. Remove all contaminated clothing while under the shower.[9][10] Flush the affected area for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact : Immediately go to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open to ensure thorough rinsing behind the lids.[10][13] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][14] Provide the Safety Data Sheet (or this guide) to the medical personnel.
-
Waste Segregation : All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent materials) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : All liquid waste containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal : Waste must be disposed of in accordance with local, state, and federal regulations through your institution's Environmental Health and Safety (EHS) office.[3][11][14] Do not pour chemical waste down the drain.[4]
References
- LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2021, July 25). Chemistry LibreTexts.
- Chemical Spill procedure. (n.d.). University of Wollongong.
- Clark, J. (n.d.). making carboxylic acids. Chemguide.
- Chemical Spills. (n.d.). Florida State University Emergency Management.
- Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
- Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.
- The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Preparation of Carboxylic Acids. (n.d.). Chemistry Steps.
- Personal Protective Equipment and Chemistry. (n.d.). Chemical Safety Facts.
- Carboxylic acid lab. (2022, November 30). YouTube.
- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. (n.d.). MDPI.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations.
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
